Bisphenol C
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[2,2-dichloro-1-(4-hydroxyphenyl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEYKIWAZBBXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022485 | |
| Record name | Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14868-03-2 | |
| Record name | 1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14868-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014868032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-(2,2-dichloroethenylidene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(dichlorovinylidene)diphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-BIS(4-HYDROXYPHENYL)-2,2-DICHLOROETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4668GRX7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: Delineating Bisphenol C
An In-Depth Technical Guide to Bisphenol C (CAS 79-97-0) for the Modern Researcher
This compound (BPC), identified by the Chemical Abstracts Service (CAS) number 79-97-0, is a significant organic compound within the expansive bisphenol family. Structurally, it is an analog of the widely scrutinized Bisphenol A (BPA), but with key modifications that impart distinct chemical and biological properties. This guide offers a comprehensive technical exploration of BPC, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, analytical detection, and unique toxicological profile, providing a foundational resource for advanced study and application.
It is critically important to address a point of ambiguity in scientific literature: the designation "this compound" has been inconsistently applied. While CAS number 79-97-0 unequivocally refers to 2,2-Bis(4-hydroxy-3-methylphenyl)propane , some studies use "BPC" to describe a chlorinated compound, 4-[2,2-dichloro-1-(4-hydroxyphenyl)ethenyl]phenol, which possesses different properties.[1][2] This guide will focus exclusively on the compound registered under CAS 79-97-0.
Section 1: Core Chemical and Physical Characteristics
This compound is a colorless, crystalline solid at room temperature.[3] Its core structure consists of two 2-methylphenol (o-cresol) moieties linked by a propane-2,2-diyl group. This methylation on the phenolic rings distinguishes it from BPA and is central to its behavior.
| Property | Value | Source(s) |
| CAS Number | 79-97-0 | [3][4][5] |
| IUPAC Name | 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol | [4] |
| Synonyms | 2,2-Bis(4-hydroxy-3-methylphenyl)propane, 3,3'-Dimethylbisphenol A, Dicresylolpropane | [4][6] |
| Molecular Formula | C₁₇H₂₀O₂ | [3][4] |
| Molecular Weight | 256.34 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 138 - 140 °C | [5] |
| Boiling Point | 238 - 240 °C at 12 mm Hg | [4] |
| Solubility | Moderately soluble in organic solvents; generally insoluble in water. | [3] |
Section 2: Synthesis and Manufacturing
The primary industrial synthesis of this compound follows the well-established acid-catalyzed condensation reaction, a variant of the Friedel-Crafts alkylation.[7][8] The process involves the reaction of two equivalents of o-cresol with one equivalent of acetone.
Reaction Principle: The electrophilic addition of acetone to the electron-rich o-cresol rings, typically facilitated by a strong acid catalyst like hydrogen chloride, results in the formation of the BPC molecule.[9][10]
Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol is a conceptual illustration based on general principles of bisphenol synthesis.
-
Charging the Reactor: A reaction vessel is charged with o-cresol and a suitable solvent like toluene.
-
Catalyst Introduction: A strong acid catalyst, such as hydrogen chloride gas, is slowly bubbled into the solution.[9]
-
Acetone Addition: Acetone is added to the mixture, typically in a controlled manner to manage the exothermic reaction.
-
Reaction: The mixture is stirred for several hours (e.g., 10 hours) to allow the condensation reaction to proceed to completion.[9]
-
Quenching and Washing: The reaction is quenched by adding water. The organic layer containing the product is separated and washed to remove residual acid and unreacted phenols.
-
Purification: The crude product is purified, commonly by recrystallization from a solvent system like ethyl acetate or methanol-water, to yield high-purity this compound crystals.[7]
Section 3: Analytical Methodologies for Detection and Quantification
The detection of BPC, particularly at trace levels in environmental and biological matrices, requires sensitive and specific analytical methods. The most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]
Sample Preparation: Solid-Phase Extraction (SPE)
Due to the low concentrations of BPC in samples like wastewater or surface water, a pre-concentration step is essential.[11] Solid-Phase Extraction (SPE) is the method of choice for this purpose.
Principle: A water sample is passed through a solid sorbent cartridge that retains BPC and other similar analytes. The analytes are then eluted with a small volume of an organic solvent, effectively concentrating them and removing interfering matrix components.
Derivatization for GC-MS Analysis
This compound is a polar and relatively non-volatile compound, making it unsuitable for direct GC-MS analysis.[13] A derivatization step is required to increase its volatility and thermal stability. Silylation is a common approach.
Principle: The hydroxyl groups of BPC are reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic protons with non-polar trimethylsilyl (TMS) groups.[13][14] This conversion into a less polar, more volatile derivative allows for efficient separation and detection by GC-MS.
Analytical Workflow: SPE followed by GC-MS
Caption: Standard analytical workflow for this compound in environmental water samples.
Performance of Analytical Methods
The selection of an analytical method depends on the required sensitivity and the complexity of the sample matrix.
| Parameter | Method | Typical Value | Source(s) |
| Limit of Detection (LOD) | SPE-GC-MS(SIM) | 1-50 ng/L | [11][15] |
| Recovery | SPE-GC-MS(SIM) | 87-133% | [11][15] |
| Linearity (R²) | SPE-GC-MS(SIM) | >0.99 | [13] |
Section 4: Endocrine Activity and Mechanism of Action
The primary concern surrounding bisphenols is their activity as endocrine-disrupting chemicals (EDCs).[2][16] BPC is a potent EDC that interacts with estrogen receptors (ERs). Studies have shown that BPC and other analogs can induce activity mediated by Estrogen Receptor Alpha (ERα) and/or Estrogen Receptor Beta (ERβ).[17]
While some literature focusing on chlorinated BPC analogs describes a potent bifunctional activity (ERα agonist and ERβ antagonist), studies characterizing the specific compound CAS 79-97-0 have demonstrated that it induces both ERα and ERβ-mediated activity and also acts as an androgen receptor (AR) antagonist.[1][17] This dual receptor interaction profile suggests a complex mechanism of action that differs from that of 17β-estradiol.[4]
Comparative Estrogenic Potency: BPC vs. BPA
Emerging research indicates that certain bisphenol analogs can exhibit significantly different potencies compared to BPA. For instance, in one study comparing 22 bisphenol-like chemicals, BPC was shown to induce estrogenic activity.[17] The binding affinity of a bisphenol to ERs is a key determinant of its biological effect. While specific IC50 values for BPC (CAS 79-97-0) are less commonly reported than for BPA or BPAF, its classification as an active estrogenic compound places it in a category of high concern.[17][18]
Signaling Pathway Interaction
The endocrine-disrupting effects of bisphenols are mediated through their binding to nuclear receptors, which then modulate gene transcription. BPC's interaction with both ERα and ERβ, as well as the AR, can lead to a cascade of downstream effects, interfering with normal hormonal signaling.[17][19]
Caption: BPC's multi-receptor interaction leading to endocrine disruption.
Section 5: Industrial Applications
The physical properties of this compound make it a valuable monomer in polymer chemistry, similar to other bisphenols.
-
Polymer Production: It is used in the manufacture of polycarbonate plastics and epoxy resins, contributing to their strength, clarity, and thermal stability.[3][4]
-
Thermosensitive Materials: BPC serves as a color-developer in the production of thermosensitive recording materials, such as thermal paper used for receipts.[4][16]
-
Flame Retardants: It has also been identified for use as a flame retardant.[20]
Section 6: Toxicology and Safety Considerations
As a member of the bisphenol class, BPC carries health and safety warnings that researchers must heed.
-
Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][21]
-
Handling Precautions: Safe handling requires a well-ventilated environment, use of personal protective equipment (gloves, safety glasses), and avoidance of dust formation.[21]
-
Endocrine Disruption: The most significant toxicological concern is its proven activity as an endocrine disruptor, with potential effects on reproductive health and development.[16][17] Exposure can occur through ingestion, inhalation, or dermal contact with products containing BPC.[22][23]
-
Environmental Fate: Bisphenols are considered environmental contaminants.[24] While they can be biodegraded in water and soil, their continuous release from manufactured products leads to persistent environmental exposure.[25][26] The half-life of similar bisphenols in water can range from a few days to several weeks, depending on conditions.[24][27]
Conclusion
This compound (CAS 79-97-0) is more than just another analog of BPA. Its distinct chemical structure, arising from the use of o-cresol in its synthesis, leads to a unique profile of endocrine activity, characterized by interactions with multiple hormone receptors. For scientists in toxicology, environmental science, and materials research, a precise understanding of BPC's properties is essential. The robust analytical methods available for its detection allow for accurate monitoring, while ongoing research into its biological mechanisms continues to illuminate the complex ways in which bisphenols can impact physiological systems. This guide provides the foundational knowledge necessary to engage with this compound safely and effectively in a research context.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6620, this compound.
- Liu, X., Suyama, K., Nose, T., Shimohigashi, M., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PLoS ONE, 16(2), e0246583.
- Rashid, A., et al. (2016). Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives. ResearchGate.
- Cheméo. This compound (CAS 79-97-0) - Chemical & Physical Properties.
- Lanhai Industry. This compound CAS 79-97-0.
- Riu, A., Grimaldi, M., le Maire, A., et al. (2019). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. Toxicological Sciences, 172(1), 10-23.
- Royal Society of Chemistry. (2023). Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids. RSC Publishing.
- MDPI. (2021). Polyphenols Regulate the Activity of Endocrine-Disrupting Chemicals, Having Both Positive and Negative Effects. MDPI.
- Google Patents. EP1572611B1 - Process for the synthesis of bisphenol.
- ResearchGate. Application of BPA and alternative materials.
- Wikipedia. Bisphenol A.
- Toxic-Free Future. Get the Facts: Bisphenols.
- National Institutes of Health. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. PubMed Central.
- National Institutes of Health. (2020). Bisphenols as a Legacy Pollutant, and Their Effects on Organ Vulnerability. PubMed Central.
- Wikipedia. Bisphenol.
- National Institutes of Health. (2023). Bisphenols—A Threat to the Natural Environment. PubMed Central.
- Semantic Scholar. An Overview of Analytical Methods for Bisphenol A.
- National Institutes of Health. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. PubMed Central.
- ResearchGate. (2022). Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols.
- National Institutes of Health. (2015). Examining BPA's Mechanisms of Action: The Role of c-Myc. PubMed Central.
- KEGG. KEGG PATHWAY Database.
- National Institutes of Health. (2015). Molecular Mechanisms of Action of BPA. PubMed Central.
- Green Science Policy Institute. Bisphenols & Phthalates.
- Staples, C. A., Dorn, P. B., Klecka, G. M., O'Block, S. T., & Harris, L. R. (1998). A review of the environmental fate, effects, and exposures of bisphenol A. Chemosphere, 36(10), 2149-2173.
- Royal Society of Chemistry. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. RSC Publishing.
- MDPI. (2009). Biodegradation of Bisphenol A, Bisphenol F and Bisphenol S in Seawater. MDPI.
- MDPI. (2023). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans. MDPI.
- Science Publications. The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins.
- National Institutes of Health. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. PubMed Central.
- Atlantis Press. Environmental Fate, Analysis Method and Treatment Technology of Bisphenol A: A Review.
- ResearchGate. A Multimedia Assessment of the Environmental Fate of Bisphenol A.
- National Institutes of Health. (2023). Research Progress of Methods for Degradation of Bisphenol A. PubMed Central.
- ResearchGate. New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 2. Polymer Synthesis and Characterisation.
- Royal Society of Chemistry. (2017). Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbonate. Polymer Chemistry.
Sources
- 1. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphenols as a Legacy Pollutant, and Their Effects on Organ Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 79-97-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C17H20O2 | CID 6620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accustandard.com [accustandard.com]
- 6. This compound (CAS 79-97-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1572611B1 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Bisphenol A - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. toxicfreefuture.org [toxicfreefuture.org]
- 17. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lanhaiindustry.com [lanhaiindustry.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. Bisphenol - Wikipedia [en.wikipedia.org]
- 23. greensciencepolicy.org [greensciencepolicy.org]
- 24. A review of the environmental fate, effects, and exposures of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bisphenols—A Threat to the Natural Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of Bisphenol C
Introduction
Bisphenol C (BPC), identified by CAS number 79-97-0, is an organic compound belonging to the bisphenol family.[1][2] Its chemical structure, 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol, is closely related to the more widely known Bisphenol A (BPA).[3] BPC is synthesized from two equivalents of o-cresol and one equivalent of acetone. This results in a core structure identical to BPA but with the addition of a methyl group on each phenolic ring, ortho to the hydroxyl group.[4] This structural modification significantly influences its physicochemical properties and, consequently, its applications and biological interactions.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for its application in synthesis, formulation, and toxicological studies. We will delve into its identity, physical and chemical properties, solubility profile, and spectral characteristics, providing both established data and field-proven insights into the methodologies used for their determination.
Chemical Identity and Molecular Structure
A clear understanding of the chemical identity and structure of this compound is fundamental to interpreting its properties and behavior.
| Identifier | Value | Source |
| CAS Number | 79-97-0 | [1][2] |
| IUPAC Name | 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol | [3] |
| Synonyms | 2,2-Bis(4-hydroxy-3-methylphenyl)propane, 4,4′-Isopropylidenedi-o-cresol, 3,3′-Dimethylbisphenol A | [2][3] |
| Molecular Formula | C₁₇H₂₀O₂ | [1][3] |
| Molecular Weight | 256.34 g/mol | [2][3] |
| Chemical Structure |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound (CAS 79-97-0).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in various experimental and environmental settings.
| Property | Value | Source |
| Physical Form | White to off-white crystalline solid; needles from xylene. | [1][3] |
| Melting Point | 138-140 °C | [2][5][6] |
| Boiling Point | 238-240 °C at 12 mmHg | [2][5] |
| pKa | ~10.45 (Predicted) | [5] |
| LogP (Octanol-Water Partition Coefficient) | 4.11 at 20°C | [5] |
| Water Solubility | 22 mg/L at 20°C | [5][7] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. This compound is characterized by its low aqueous solubility and moderate solubility in organic solvents.
Aqueous Solubility
This compound is sparingly soluble in water, with a reported value of 22 mg/L at 20°C.[5][7] This low solubility is attributed to the hydrophobic nature of the molecule, which is dominated by the two aromatic rings and the isopropylidene group. The presence of two polar hydroxyl groups allows for some interaction with water molecules, but this is insufficient to overcome the hydrophobicity of the carbon skeleton.
Solubility in Organic Solvents
For a practical understanding, it is useful to consider the solubility of the structurally similar Bisphenol A, for which extensive data is available. BPA is known to be highly soluble in alcohols, ethers, and ketones.[9] Given the structural similarities, it is reasonable to infer that this compound will exhibit a similar solubility pattern, with good solubility in polar aprotic and protic organic solvents. The additional methyl groups on the phenolic rings of BPC may slightly increase its lipophilicity compared to BPA, potentially leading to enhanced solubility in less polar organic solvents.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound. The principle involves agitating an excess of the solid compound in a solvent for a prolonged period to achieve equilibrium between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.
Diagram 2: Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Protocol for Solubility Determination:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the vials to accelerate phase separation.
-
Sample Withdrawal and Preparation: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: The solubility is typically reported in units of mg/L or g/100 mL at the specified temperature.
Causality Behind Experimental Choices:
-
Shake-Flask Method: This method is chosen for its simplicity and reliability in achieving thermodynamic equilibrium, which is essential for determining true solubility.
-
HPLC-UV for Quantification: HPLC is a robust and widely used technique for the quantification of bisphenols.[10][11][12] A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to ensure the phenolic hydroxyl groups are protonated.[12] UV detection is suitable as the aromatic rings in this compound provide strong chromophores.
Spectral Properties
The spectral properties of this compound are indispensable for its identification and quantification.
UV-Vis Spectroscopy
In silico studies have reported a broad absorption band for this compound at approximately 252.34 nm. This absorption is attributed to the π → π* electronic transitions within the aromatic rings.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about its functional groups. A representative IR spectrum is available from the NIST Chemistry WebBook.[13] The key expected absorption bands are:
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H Stretching (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks typically appearing just below 3000 cm⁻¹ for the methyl and isopropylidene groups.
-
C=C Stretching (Aromatic): Sharp peaks in the region of 1500-1600 cm⁻¹.
-
C-O Stretching: A strong band in the region of 1200-1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound.
¹H NMR Spectroscopy:
A ¹H NMR spectrum for 2,2-Bis(4-hydroxy-3-methylphenyl)propane is available, providing experimental evidence for its structure.[14] The expected signals are:
-
Hydroxyl Protons (-OH): A singlet that can appear over a wide chemical shift range, typically between 4-7 ppm, and its position can be concentration and solvent dependent.
-
Aromatic Protons: Protons on the phenolic rings will appear in the aromatic region (typically 6.5-7.5 ppm). Due to the substitution pattern, complex splitting patterns (doublets and multiplets) are expected.
-
Isopropylidene Protons (-C(CH₃)₂-): A sharp singlet in the aliphatic region, likely around 1.6 ppm, integrating to six protons.
-
Methyl Protons (-CH₃ on the ring): A singlet in the aliphatic region, likely around 2.1-2.3 ppm, integrating to six protons.
¹³C NMR Spectroscopy:
While a publicly available ¹³C NMR spectrum for this compound was not identified, its chemical shifts can be reliably predicted based on its structure and comparison with related compounds like Bisphenol A. The expected signals are:
-
Quaternary Carbon (Isopropylidene): A signal around 42 ppm.
-
Methyl Carbons (Isopropylidene): A signal around 31 ppm.
-
Methyl Carbons (on the ring): A signal around 16-20 ppm.
-
Aromatic Carbons: A series of signals in the range of 110-160 ppm. The carbon attached to the hydroxyl group (C-OH) will be the most downfield, likely around 150-155 ppm. The carbon attached to the isopropylidene group will also be downfield. The presence of the methyl groups will influence the chemical shifts of the adjacent aromatic carbons.
Diagram 3: Predicted ¹³C NMR Chemical Shift Regions for this compound
Caption: Predicted ¹³C NMR chemical shift regions for this compound.
Safety and Handling
This compound is classified as causing skin and eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has provided a detailed overview of the fundamental physicochemical properties of this compound. A thorough understanding of these properties, including its chemical identity, solubility, and spectral characteristics, is essential for its effective and safe use in research and development. The experimental protocols and the rationale behind the choice of analytical methods presented here offer a practical framework for scientists working with this and similar compounds. While there are still opportunities for further characterization, particularly in obtaining more extensive quantitative solubility data in organic solvents, the information compiled in this guide serves as a robust foundation for future studies and applications of this compound.
References
- NCBI Bookshelf. Table 4-2, Physical and Chemical Properties of Cresols - Toxicological Profile for Cresols. [Link]
- PMC - PubMed Central. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. [Link]
- PubChem. This compound | C17H20O2 | CID 6620. [Link]
- Supporting Information. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. [Link]
- Restek.
- PubChem. P-Cresol | CH3C6H4OH | CID 2879. [Link]
- PMC - NIH. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract. [Link]
- ResearchGate. The Solubility Behavior of Bisphenol A in the Presence of Surfactants | Request PDF. [Link]
- NIST WebBook. This compound - Mass Spectrum. [Link]
- NIST WebBook. This compound - IR Spectrum. [Link]
- LookChem. meta-CRESOL. [Link]
- Wikipedia. Cresol. [Link]
- PubChem. Cresol. [Link]
- ResearchGate. HPLC methods for analysis of bisphenols in environmental samples. [Link]
- PhytoBank. 13C NMR Spectrum (PHY0030652). [Link]
- Environmental Protection Agency (EPA). Chapter 4 Hazard Evaluation of Bisphenol A (BPA)
- Wikipedia. Bisphenol A. [Link]
- ResearchGate. Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents | Request PDF. [Link]
- Eastern Illinois University. Analysis of Bisphenol A (BPA)
- Cheméo. This compound (CAS 79-97-0) - Chemical & Physical Properties. [Link]
- Chongqing Chemdad Co., Ltd. 2,2-Bis(4-hydroxy-3-methylphenyl)propane. [Link]
- MicroSolv. Bisphenol A, S, & F Analyzed with HPLC - AppNote. [Link]
- ResearchGate. FT-IR spectrum of 2,2-bis(4-β-hydroxyethoxy) phenyl 6F propane (HEPFA). [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Cenmed Enterprises. 2 2 Bis(4 Hydroxy 3 Methylphenyl)Propane 97%. [Link]
- Hindawi. Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract. [Link]
- ResearchGate. Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... [Link]
Sources
- 1. CAS 79-97-0: this compound | CymitQuimica [cymitquimica.com]
- 2. 双酚C analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C17H20O2 | CID 6620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honeys from different botanical origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 79-97-0 | CAS DataBase [m.chemicalbook.com]
- 6. 2,2-双(4-羟基-3-甲基苯基)丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,2-Bis(4-hydroxy-3-methylphenyl)propane One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 2,2-Bis(4-hydroxy-3-methylphenyl)propane CAS#: 79-97-0 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. This compound [webbook.nist.gov]
- 14. 2,2-Bis(4-hydroxy-3-methylphenyl)propane(79-97-0) 1H NMR [m.chemicalbook.com]
Bisphenol C synthesis from o-cresol and acetone
An In-depth Technical Guide to the Synthesis of Bisphenol C from o-Cresol and Acetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound (BPC), chemically known as 2,2-bis(4-hydroxy-3-methylphenyl)propane, through the acid-catalyzed condensation of ortho-cresol (o-cresol) and acetone. This document delineates the underlying reaction mechanism, provides a detailed experimental protocol, outlines purification techniques, and describes analytical methods for the characterization of the final product. The synthesis of bisphenols is a cornerstone of polymer chemistry, and a thorough understanding of this process is crucial for researchers in materials science and drug development.[1][2] This guide is intended to serve as a practical resource for laboratory-scale synthesis and analysis of this compound.
Introduction to this compound
Bisphenols are a class of chemical compounds possessing two hydroxyphenyl groups.[2] The most well-known member of this family is Bisphenol A (BPA), a key monomer in the production of polycarbonate plastics and epoxy resins.[3][4] this compound is a structural analogue of BPA, derived from the reaction of o-cresol with acetone.[2] The methyl groups ortho to the hydroxyl functionalities in BPC influence its physical and chemical properties, including its reactivity, solubility, and biological activity, making it a compound of interest for various applications, including the synthesis of specialized polymers and as a reference standard in analytical chemistry.
The Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound from o-cresol and acetone is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction.[5][6] The reaction proceeds in several key steps, initiated by the protonation of acetone by a strong acid catalyst.
Reaction Scheme:
2-(CH₃)C₆H₄OH + (CH₃)₂CO → [(CH₃)(HO)C₆H₃]₂C(CH₃)₂ + H₂O
The protonated acetone forms a carbocation, which acts as the electrophile. This electrophile is then attacked by the electron-rich aromatic ring of o-cresol. The hydroxyl group of o-cresol is an activating group, directing the substitution to the ortho and para positions. Due to steric hindrance from the methyl group at the ortho position, the para position is favored for substitution. Following the initial substitution, a second o-cresol molecule reacts in a similar fashion to yield the final this compound product.
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the acid-catalyzed synthesis of this compound.
Caption: Acid-catalyzed electrophilic aromatic substitution mechanism for this compound synthesis.
Experimental Protocol for the Synthesis of this compound
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| o-Cresol | C₇H₈O | 108.14 | 21.6 g (0.2 mol) | Corrosive and toxic. Handle with care.[7][8][9][10] |
| Acetone | C₃H₆O | 58.08 | 5.8 g (0.1 mol) | Highly flammable.[11] |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2 mL | Strong acid catalyst. Corrosive. |
| Toluene | C₇H₈ | 92.14 | 100 mL | Solvent. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent. |
| Deionized Water | H₂O | 18.02 | As needed | For washing. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Experimental Workflow
The following diagram outlines the workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve 21.6 g (0.2 mol) of o-cresol in 100 mL of toluene. Cool the mixture to 0-5 °C in an ice bath.
-
Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the o-cresol solution. Maintain the temperature below 10 °C during the addition.
-
Acetone Addition: Add 5.8 g (0.1 mol) of acetone to the dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes. Ensure the temperature remains below 10 °C.
-
Reaction: After the addition of acetone is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours.
-
Work-up: After 24 hours, quench the reaction by slowly adding 100 mL of cold deionized water. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it twice with 100 mL portions of deionized water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of toluene and hexane, to obtain pure this compound crystals.[12]
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9][10]
-
o-Cresol is toxic and corrosive and can cause severe skin burns and eye damage.[7][8][9][10] Avoid inhalation and skin contact.
-
Acetone is a highly flammable liquid.[11] Keep away from open flames and other ignition sources.
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3200-3600 | Broad peak indicating hydrogen bonding.[13][14] |
| C-H (aromatic) | 3000-3100 | Stretching vibrations. |
| C-H (aliphatic) | 2850-3000 | Stretching vibrations of methyl groups. |
| C=C (aromatic) | 1500-1600 | Ring stretching vibrations. |
| C-O (phenol) | 1200-1300 | Stretching vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the synthesized compound.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~4.5-5.5 | Singlet | 2H |
| Aromatic-H | ~6.5-7.0 | Multiplet | 6H |
| -CH₃ (on ring) | ~2.2 | Singlet | 6H |
| -C(CH₃)₂ | ~1.6 | Singlet | 6H |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Chemical Shift (ppm) |
| C-OH | ~150-155 |
| Aromatic C | ~115-145 |
| C-CH₃ (on ring) | ~125-130 |
| C(CH₃)₂ | ~42 |
| -CH₃ (on ring) | ~16 |
| -C(CH₃)₂ | ~31 |
Note: The exact chemical shifts may vary depending on the solvent and concentration.[15][16][17]
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to determine the purity of the synthesized this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically employed. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.[18]
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, purification, and characterization of this compound from o-cresol and acetone. By following the detailed experimental protocol and utilizing the described analytical techniques, researchers can confidently prepare and validate this important chemical compound. The principles and methodologies outlined herein are fundamental to the broader field of organic synthesis and polymer chemistry.
References
- o-Cresol in acetone. (2025). Google AI Search Grounding API.
- Baker, W., & Besly, D. M. (1939). Condensation products of phenols and ketones. Part IV. o-Cresol with acetone. Journal of the Chemical Society (Resumed), 1421. DOI: 10.1039/JR9390001421.
- Catalytic synthesis of benign bisphenols. (n.d.). DiVA portal.
- Process for purifying a bisphenol. (n.d.). European Patent Office - EP 0675097 A1.
- Method for producing bisphenol catalysts and bisphenols. (n.d.). US Patent US6884894B2.
- This compound synthesis. (n.d.). ChemicalBook.
- Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. (2021). PubMed Central.
- Process for the synthesis of bisphenol. (n.d.). US Patent US7132575B2.
- Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids. (2023). RSC Publishing.
- BPA Manufacturing Plant. (n.d.). Tsukishima Kikai Co., Ltd..
- Fourier transform infrared (FTIR) spectra of bisphenol-based epoxy and... (n.d.). ResearchGate.
- SAFETY DATA SHEET - o-Cresol. (2025). TCI Chemicals.
- 13C NMR spectrum of BPA recovered. (n.d.). ResearchGate.
- High-Sensitivity Analysis of this compound in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS). (2025). Benchchem.
- Application Notes and Protocols for the Extraction of this compound from Environmental Matrices. (2025). Benchchem.
- Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives. (2024). IntechOpen. DOI: 10.5772/intechopen.113043.
- Process for manufacture of bisphenol. (n.d.). European Patent Office - EP 0812815 A2.
- o-Cresol - SAFETY DATA SHEET. (2024). Penta chemicals.
- Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. (n.d.). ARC Journals.
- Bisphenol. (n.d.). Wikipedia.
- Process for the production of a bisphenol. (n.d.). Google Patents.
- Catalytic Synthesis and Purification of Bisphenol S by the Products of Converted Disodium Naphthalenedisulfonate. (2017). Chinese Journal of Applied Chemistry.
- Development of an analytical method based on derivatisation solid-phase microextraction combined with gas chromatography-mass spectrometry for the determination of bisphenol analogues in environmental waters. (n.d.). PubMed.
- Analyzing Bisphenol Analogues with UHPLC–MS/MS. (2024). LCGC International.
- Bisphenol A. (n.d.). Wikipedia.
- Bisphenol A(80-05-7) 13C NMR spectrum. (n.d.). ChemicalBook.
- o-Cresol - SAFETY DATA SHEET. (2025). Fisher Scientific.
- Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. (n.d.). Waters.
- Process for the synthesis of bisphenol. (n.d.). Google Patents.
- Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis. (n.d.). Optica Publishing Group.
- CRESOLS (mixed isomers) HAZARD SUMMARY. (n.d.). NJ.gov.
- BPA synthesis reaction with phenol-acetone condensation. (n.d.). ResearchGate.
- New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 2. Polymer Synthesis and Characterisation. (n.d.). Scite.ai.
- Bisphenol A diglycidyl ether - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. (2021). PMC - NIH.
- BPA synthesis reaction with phenol-acetone condensation. (n.d.). ResearchGate.
- Spectroscopic analysis of poly(bisphenol A carbonate) using high resolution 13C and 1H NMR. (2025). ResearchGate.
- Carbon-13 NMR study of the conformation and dynamics of bisphenol A polycarbonate. (n.d.). American Chemical Society.
- The result of FTIR analysis Bisphenol-A-Polycarbonate (BPA) compounds. (n.d.). ResearchGate.
- FT-IR spectra of bisphenol-A based novolac resins (a) I a ; (b) I b and (c) I c. (n.d.). ResearchGate.
- The Aldol Condensation. (n.d.). Magritek.
- Phenol. (n.d.). Wikipedia.
Sources
- 1. arcjournals.org [arcjournals.org]
- 2. Bisphenol - Wikipedia [en.wikipedia.org]
- 3. BPA Manufacturing Plant | Tsukishima Kikai Co., Ltd. [tsukishimakikai.co.jp]
- 4. Bisphenol A - Wikipedia [en.wikipedia.org]
- 5. diva-portal.org [diva-portal.org]
- 6. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. nj.gov [nj.gov]
- 11. static.yntc.org.cn [static.yntc.org.cn]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis [opg.optica.org]
- 15. researchgate.net [researchgate.net]
- 16. Bisphenol A(80-05-7) 13C NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. waters.com [waters.com]
An In-depth Technical Guide to the Molecular Mechanism of Bisphenol C Action
Introduction
Bisphenol C (BPC), a structural analog of the more widely known Bisphenol A (BPA), has emerged as a compound of significant interest to the scientific community.[1][2] Initially used in the production of fire-resistant polymers, its structural similarity to other endocrine-disrupting chemicals (EDCs) has prompted extensive investigation into its biological activity.[3] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of BPC, with a focus on its interactions with nuclear receptors. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this potent endocrine disruptor. It's important to note that the term "this compound" can refer to two different compounds; this guide focuses on the chlorinated derivative, 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene, which has been the subject of more extensive endocrine disruption research.[2]
Core Mechanism: A Tale of Two Estrogen Receptors
The primary and most well-characterized molecular mechanism of this compound action is its potent and unique interaction with the two estrogen receptor (ER) subtypes: ERα and ERβ.[1][3] Unlike BPA, which acts as a weak agonist for both receptors, BPC exhibits a striking bifunctional activity.[3]
Potent Agonism at Estrogen Receptor Alpha (ERα)
BPC is a powerful agonist of ERα.[3][4] This means it binds to and activates the receptor, mimicking the effects of the natural hormone 17β-estradiol (E2). This agonistic activity can trigger a cascade of downstream signaling events, leading to the transcription of estrogen-responsive genes. The potency of BPC as an ERα agonist has been shown to be significantly higher than that of BPA and even other halogenated bisphenols.[3][5]
Strong Antagonism at Estrogen Receptor Beta (ERβ)
In stark contrast to its effect on ERα, BPC acts as a formidable antagonist for ERβ.[3][4] It binds to ERβ with high affinity but fails to activate it.[3] Instead, it blocks the receptor, preventing the natural ligand, E2, from binding and initiating its normal signaling functions.[3] This potent antagonistic activity is a key feature that distinguishes BPC from many other bisphenol compounds.[3][4]
The Structural Basis for BPC's Unique Activity
The distinct actions of BPC at the two estrogen receptors are rooted in its chemical structure. The presence of a dichlorovinylidene (>C=CCl2) group in the central moiety of the bisphenol structure is critical.[1][3] This feature, combined with an n-π-π-n conjugation system, significantly enhances its receptor interaction.[3][4] It is believed that electrostatic halogen bonding, a force driven by the dispersion of electrons in the chlorine atoms, is a major driver of its high-affinity binding and its bifunctional ERα-agonist and ERβ-antagonist activities.[3][4][6]
Visualizing the Dichotomous Action of BPC
The following diagram illustrates the differential effects of this compound on the two estrogen receptor subtypes.
Caption: Differential action of this compound on ERα and ERβ.
Quantitative Analysis of BPC's Estrogenic Activity
The potency of BPC has been quantified through various in vitro assays, providing a clear comparison to other well-known endocrine disruptors.
Receptor Binding Affinity
Competitive radio-ligand binding assays are used to determine the affinity of a compound for a receptor. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of the competitor ligand (in this case, BPC) required to displace 50% of the radiolabeled ligand. A lower IC₅₀ indicates a higher binding affinity.
| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | Reference |
| 17β-Estradiol (E2) | 1.12 | 1.05 | [3] |
| This compound (BPC) | 2.65 | 1.94 | [3] |
| Bisphenol A (BPA) | 268 | 216 | [3] |
| Bisphenol AF (BPAF) | 45.1 | 30.5 | [3] |
| Table 1: Comparative receptor binding affinities for human estrogen receptors. |
Transcriptional Activity
Luciferase reporter gene assays are employed to measure the functional outcome of receptor binding – whether it leads to agonism or antagonism. The half-maximal effective concentration (EC₅₀) represents the concentration of a compound that induces a response halfway between the baseline and maximum. For antagonists, the half-maximal inhibitory concentration (IC₅₀) against a known agonist is determined.
| Compound | ERα Agonist EC₅₀ (nM) | ERβ Antagonist IC₅₀ (nM) | Reference |
| This compound (BPC) | 1.21 | 0.86 | [3] |
| Bisphenol A (BPA) | 185 | - | [3] |
| Bisphenol AF (BPAF) | 10.3 | 25.4 | [3] |
| Table 2: Agonist and antagonist potency of bisphenols on human estrogen receptors. |
Beyond Estrogen Receptors: Exploring Other Nuclear Receptor Interactions
While the primary mechanism of BPC action is through estrogen receptors, the broader family of bisphenols has been shown to interact with other nuclear receptors, suggesting potential additional pathways for BPC-induced endocrine disruption.[7]
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
PPARγ is a key regulator of adipogenesis (fat cell formation), glucose metabolism, and inflammation.[8][9] Some halogenated derivatives of BPA, such as tetrabromobisphenol A (TBBPA) and tetrachlorobisphenol A (TCBPA), have been shown to act as partial agonists for PPARγ.[8][10] This activation can promote fat cell differentiation and may contribute to metabolic disorders like obesity and type 2 diabetes.[8][11] While direct studies on BPC's interaction with PPARγ are limited, its halogenated structure suggests that this is a plausible and important area for future investigation.[7][12]
Thyroid Hormone Receptors (TRs)
Thyroid hormones are crucial for development, metabolism, and brain function.[13] Due to structural similarities with thyroid hormones, various bisphenols, including BPA, can bind to thyroid hormone receptors and act as antagonists, disrupting normal thyroid signaling.[14] They can also interfere with thyroid hormone synthesis and transport.[14] Studies on zebrafish have shown that exposure to bisphenol analogues can impair thyroid gland structure and alter the expression of genes involved in thyroid hormone synthesis.[15] A cross-sectional study in women of reproductive age found a positive correlation between urinary BPC and Thyroid-Stimulating Hormone (TSH), and that women with detectable urinary BPC had smaller thyroid glands, suggesting a potential impact on thyroid function.[16]
Androgen Receptor (AR)
The androgen receptor mediates the effects of male sex hormones like testosterone. Some bisphenols have demonstrated the ability to bind to the androgen receptor, although the effects can be complex, with some studies suggesting antagonistic properties.[17] The binding of bisphenols to AR can lead to conformational changes that alter the recruitment of co-regulator proteins, thereby modulating androgen-dependent gene expression.[17] Specific data on BPC's interaction with the androgen receptor is an area requiring further research.
Experimental Protocols for Assessing this compound Activity
To ensure scientific integrity and reproducibility, standardized and validated experimental protocols are essential. The following are detailed methodologies for key assays used to characterize the molecular action of BPC.
Protocol 1: Competitive Radio-ligand Receptor Binding Assay
This assay quantifies the binding affinity of BPC to nuclear receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC₅₀ value of BPC for ERα and ERβ.
Materials:
-
Recombinant human GST-ERα-LBD or GST-ERβ-LBD (Glutathione S-transferase tagged Ligand Binding Domain)
-
[³H]17β-Estradiol ([³H]E2) as the radioligand
-
This compound and other competitor compounds
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and other competitor compounds in the assay buffer.
-
In a microcentrifuge tube, combine the recombinant receptor protein (e.g., 60 ng), a fixed concentration of [³H]E2 (e.g., 1 nM), and varying concentrations of the competitor ligand.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled E2).
-
Incubate the reaction mixtures at 25°C for 1 hour to reach equilibrium.
-
To separate the receptor-bound from free radioligand, add cold DCC suspension to each tube. DCC binds the free [³H]E2.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge at 4°C to pellet the charcoal.
-
Transfer the supernatant (containing the receptor-bound [³H]E2) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding for each competitor concentration and plot a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Workflow Diagram:
Caption: Workflow for a competitive radio-ligand binding assay.
Protocol 2: Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity (agonism or antagonism) of BPC.
Objective: To determine the EC₅₀ (agonist) or IC₅₀ (antagonist) of BPC for ERα and ERβ.
Materials:
-
A suitable mammalian cell line (e.g., HeLa or MCF-7) that does not endogenously express the estrogen receptors.
-
Expression plasmids for human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
A control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase).
-
Cell culture medium, fetal bovine serum (charcoal-stripped to remove endogenous steroids).
-
Transfection reagent.
-
This compound and other test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed cells in a multi-well plate and allow them to attach.
-
Co-transfect the cells with the appropriate ER expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After transfection, replace the medium with phenol red-free medium containing charcoal-stripped serum.
-
For agonist assay: Treat the cells with serial dilutions of this compound.
-
For antagonist assay: Treat the cells with a fixed concentration of 17β-estradiol (at its EC₅₀) in combination with serial dilutions of this compound.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and the appropriate reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ or IC₅₀ value.
Protocol 3: Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of BPC on the proliferation of estrogen-sensitive cells.
Objective: To determine if BPC can induce proliferation in an estrogen-dependent cell line like MCF-7.
Materials:
-
MCF-7 human breast cancer cells (estrogen-responsive).
-
Phenol red-free cell culture medium with charcoal-stripped fetal bovine serum.
-
This compound and 17β-estradiol (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plate and a microplate reader.
Procedure:
-
Seed MCF-7 cells at a low density in a 96-well plate in phenol red-free medium with charcoal-stripped serum.
-
Allow the cells to attach and enter a quiescent state (usually 24-48 hours).
-
Treat the cells with various concentrations of BPC, E2 (positive control), and a vehicle control (e.g., DMSO).
-
Incubate for a period that allows for cell division (e.g., 4-6 days), replacing the medium and treatments as necessary.
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Plot the absorbance against the concentration of the test compound to assess its effect on cell proliferation.
Toxicokinetics and Metabolism
The biological effects of BPC are also influenced by its absorption, distribution, metabolism, and elimination (ADME), collectively known as toxicokinetics.[18][19] Studies on other bisphenols like BPAF have shown rapid absorption and extensive conjugation (e.g., glucuronidation) following oral administration in rodents, which generally leads to low bioavailability of the free, active compound.[20] Understanding the specific toxicokinetic profile of BPC is crucial for accurately assessing its in vivo potency and risk.[18][19][21]
Conclusion and Future Directions
This compound is a potent endocrine disruptor with a unique and powerful bifunctional activity, acting as a strong agonist for ERα and a robust antagonist for ERβ.[1][3][4] This dual action, driven by its distinct chemical structure, sets it apart from BPA and many other analogues. While its interaction with estrogen receptors is well-documented, its potential effects on other nuclear receptors, such as PPARγ and thyroid hormone receptors, warrant further in-depth investigation to fully elucidate its toxicological profile.
For professionals in research and drug development, a thorough understanding of BPC's molecular mechanisms is critical for several reasons:
-
Risk Assessment: Accurately evaluating the potential health risks associated with BPC exposure.
-
Development of Safer Alternatives: Designing new industrial chemicals that lack the endocrine-disrupting properties of BPC.
-
Therapeutic Research: The selective modulation of ER subtypes is a key strategy in the treatment of hormone-dependent cancers and other conditions. Studying compounds like BPC can provide valuable insights into the structural requirements for receptor-specific activity.
Future research should focus on in vivo studies to confirm the effects observed in vitro, detailed toxicokinetic and metabolic profiling of BPC, and a comprehensive evaluation of its interactions with a wider range of nuclear receptors and signaling pathways.
References
- Kojima, H., Takeuchi, S., Nagai, T., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PLOS ONE, 16(2), e0246583. [Link]
- PLOS ONE. (n.d.). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. [Link]
- Kojima, H., Takeuchi, S., Nagai, T., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PubMed. [Link]
- Anjum, R., & Sharma, M. (2019). In silico molecular interaction of bisphenol analogues with human nuclear receptors reveals their stronger affinity vs. classical bisphenol A. PubMed. [Link]
- Hrubá, E. (2011). Warm Reception? Halogenated BPA Flame Retardants and PPARγ Activation. Environmental Health Perspectives, 119(9), a398. [Link]
- ResearchGate. (n.d.). Bisphenol binding promotes ERα structural dynamics. [Link]
- Gore, A. C. (2019). Bisphenols as Environmental Triggers of Thyroid Dysfunction: Clues and Evidence. MDPI. [Link]
- Kojima, H., Takeuchi, S., Nagai, T., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding.
- Lee, S., & Choi, K. (2023).
- Sonavane, M., & Creusot, N. (2022). New bisphenol A and bisphenol S analogs: Evaluation of their hERα agonistic and antagonistic activities using the OECD 455 in-vitro assay and molecular modeling. PubMed. [Link]
- Park, J. E., & Kim, H. S. (2018). Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells. Toxicology Research, 34(2), 121-129. [Link]
- Lee, S., & Choi, K. (2019). Bisphenols and Thyroid Hormone. Endocrinology and Metabolism, 34(4), 340-348. [Link]
- RTI International. (n.d.).
- ResearchGate. (n.d.). Summary of in vivo studies analyzing effects of exposure to bisphenols on thyroid function. [Link]
- Kim, S. H. (2015). Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. Journal of Cancer Prevention, 20(1), 12-20. [Link]
- Kojima, H., Takeuchi, S., Nagai, T., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. OUCI. [Link]
- La Lone, C. A., & Villeneuve, D. L. (2022). Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (Danio rerio) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation. Environmental Science & Technology, 56(15), 10898-10908. [Link]
- Le Maire, A., & Bourguet, W. (2024). Structural Studies on the Binding Mode of Bisphenols to PPARγ. International Journal of Molecular Sciences, 25(11), 5945. [Link]
- Unuane, D., & Tournaye, H. (2021). Endocrine Disruptor Chemicals. Endotext. [Link]
- Riu, A., & Grimaldi, M. (2011). Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A. Environmental Health Perspectives, 119(9), 1227-1232. [Link]
- Boucher, J. G., & Ahmed, S. (2014). Bisphenol S- and bisphenol A-induced adipogenesis of murine preadipocytes occurs through direct peroxisome proliferator-activated receptor gamma activation. Nutrition and Diabetes, 4(7), e129. [Link]
- O'Farrell, E., & Sheridan, A. (2022). The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting. Current Opinion in Lipidology, 33(3), 163-172. [Link]
- Al-Hussaini, A. A., & Al-Ghadhban, A. N. (2024). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans. MDPI. [Link]
- Svobodová, K., & Biler, M. (2022). The effects of bisphenols on the cardiovascular system ex vivo and in vivo. PubMed. [Link]
- Radke, M., & Zgliczyńska, A. (2022). Exposure to Bisphenol A Analogs and the Thyroid Function and Volume in Women of Reproductive Age—Cross-Sectional Study. Frontiers in Endocrinology, 13, 868499. [Link]
- ResearchGate. (n.d.). The effects of bisphenols on the cardiovascular system ex vivo and in vivo. [Link]
- Caban, M., & Stepnowski, P. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Environmental Science and Pollution Research, 27(22), 27797-27809. [Link]
- Yilmaz, B. (2019). An Overview of Analytical Methods for Bisphenol A. Semantic Scholar. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Singh, S., & Li, S. S. (2022). Bisphenols as a Legacy Pollutant, and Their Effects on Organ Vulnerability. Antioxidants, 11(7), 1272. [Link]
- ResearchGate. (n.d.).
- La Lone, C. A., & Villeneuve, D. L. (2022). Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (Danio rerio) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation.
- Anjum, R., & Sharma, M. (2018). In Silico Molecular Interaction of Bisphenol Analogues with Human Nuclear Receptors Reveals their Stronger Affinity vs. Classical Bisphenol A.
- ResearchGate. (n.d.). Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF) Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F. [Link]
- Hercog, K., & Filipič, M. (2023). Adverse (geno)toxic effects of bisphenol A and its analogues in hepatic 3D cell model. Food and Chemical Toxicology, 175, 113735. [Link]
- Amar, S., & Sanati, M. (2017). Binding of bisphenol A, bisphenol AF, and bisphenol S on the androgen receptor: Coregulator recruitment and stimulation of potential interaction sites. Toxicology and Applied Pharmacology, 333, 50-59. [Link]
- Delfosse, V., & Bourguet, W. (2006). Structural Evidence for Endocrine Disruptor Bisphenol A Binding to Human Nuclear Receptor ERRc. Ovid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New bisphenol A and bisphenol S analogs: Evaluation of their hERα agonistic and antagonistic activities using the OECD 455 in-vitro assay and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In silico molecular interaction of bisphenol analogues with human nuclear receptors reveals their stronger affinity vs. classical bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Warm Reception? Halogenated BPA Flame Retardants and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphenol S- and bisphenol A-induced adipogenesis of murine preadipocytes occurs through direct peroxisome proliferator-activated receptor gamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural Studies on the Binding Mode of Bisphenols to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Exposure to Bisphenol A Analogs and the Thyroid Function and Volume in Women of Reproductive Age—Cross-Sectional Study [frontiersin.org]
- 17. Binding of bisphenol A, bisphenol AF, and bisphenol S on the androgen receptor: Coregulator recruitment and stimulation of potential interaction sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (Danio rerio) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents | RTI [rti.org]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,2-bis(4-hydroxy-3-methylphenyl)propane (Bisphenol C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-bis(4-hydroxy-3-methylphenyl)propane, commonly known as Bisphenol C (BPC), is a member of the extensive bisphenol family of chemical compounds. While its structural analog, Bisphenol A (BPA), has been the subject of widespread scientific and public discourse, BPC possesses its own unique set of properties and applications that warrant a detailed technical examination. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on the scientific principles and experimental methodologies that underpin its utility.
Discovery and Historical Context
The history of this compound is intrinsically linked to the pioneering work on the synthesis of bisphenols in the late 19th century. The foundational reaction for producing bisphenols, the acid-catalyzed condensation of a phenol with a ketone, was first reported by the Russian chemist Aleksandr Dianin in 1891 with his synthesis of Bisphenol A. This reaction scheme laid the groundwork for the synthesis of a wide array of bisphenol compounds.
While a definitive "discovery" date for this compound is not as prominently documented as that of BPA, early academic research into the condensation reactions of various phenols and ketones systematically explored the scope of Dianin's method. A significant early report on the synthesis of 2,2-bis(4-hydroxy-3-methylphenyl)propane is found in a 1939 paper by W. Baker and D. M. Besly, which detailed the condensation products of o-cresol with acetone.[1] This work represents a key milestone in the documented history of BPC, demonstrating its synthesis and characterization within the broader academic exploration of phenol-ketone condensation chemistry.
It is crucial to distinguish the subject of this guide, 2,2-bis(4-hydroxy-3-methylphenyl)propane (CAS 79-97-0), from another compound that is sometimes also referred to as this compound: 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene (CAS 14868-03-2). The latter was first synthesized in 1968 and has been investigated for its use in flame-retardant polymers.[2][3] This guide focuses exclusively on the former, the condensation product of o-cresol and acetone.
Chemical Properties and Specifications
2,2-bis(4-hydroxy-3-methylphenyl)propane is a solid at room temperature with the chemical and physical properties summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₇H₂₀O₂ |
| Molar Mass | 256.34 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 138-140 °C |
| Boiling Point | 238-240 °C at 12 mmHg |
| CAS Number | 79-97-0 |
| Synonyms | This compound, 4,4'-Isopropylidenedi-o-cresol, 3,3'-Dimethylbisphenol A |
Synthesis of 2,2-bis(4-hydroxy-3-methylphenyl)propane
The synthesis of this compound follows the general principle of acid-catalyzed electrophilic substitution on an aromatic ring. In this reaction, two molecules of ortho-cresol (o-cresol) condense with one molecule of acetone.
Reaction Mechanism
The synthesis is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism proceeds as follows:
-
Protonation of Acetone: The carbonyl oxygen of acetone is protonated by the acid catalyst, forming a highly electrophilic carbocation.
-
Electrophilic Attack: The electron-rich aromatic ring of o-cresol acts as a nucleophile and attacks the electrophilic carbon of the protonated acetone. This attack occurs preferentially at the para position to the hydroxyl group due to steric hindrance from the ortho-methyl group and the directing effect of the hydroxyl group.
-
Formation of a Hemiketal Intermediate: A hemiketal intermediate is formed, which then undergoes dehydration to form a resonance-stabilized carbocation.
-
Second Electrophilic Attack: A second molecule of o-cresol attacks the carbocation, again at the para position.
-
Deprotonation: The final step involves the deprotonation of the intermediate to regenerate the aromatic system and yield the final product, 2,2-bis(4-hydroxy-3-methylphenyl)propane.
Experimental Protocol: Acid-Catalyzed Synthesis
The following is a representative experimental protocol for the synthesis of this compound:
Materials:
-
o-Cresol
-
Acetone
-
Concentrated Sulfuric Acid (or other strong acid catalyst)
-
Toluene (or other suitable solvent)
-
Sodium Bicarbonate solution (for neutralization)
-
Deionized Water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge o-cresol and the chosen solvent.
-
Slowly add the strong acid catalyst while maintaining the temperature.
-
Add acetone dropwise to the reaction mixture at a controlled rate, maintaining the reaction temperature.
-
After the addition is complete, allow the reaction to proceed for a specified time at the set temperature.
-
Upon completion, quench the reaction by adding water and an immiscible organic solvent (e.g., toluene) to extract the product.
-
Separate the organic layer and wash it with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.
-
The organic solvent is then removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Sources
- 1. 303. Condensation products of phenols and ketones. Part IV. o-Cresol with acetone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Migration of Bisphenol A and Its Derivatives From Epoxy Coatings and Demand for BPA‐NI Products: Scientific Insights and Perspectives Leading to Regulation (EU) 2024/3190 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Whitepaper: A Technical Guide to the Structural Analogues of Bisphenol A and Their Bioactivity
Abstract
The widespread industrial use of Bisphenol A (BPA) has been curtailed by regulatory action due to its well-documented endocrine-disrupting properties. This has led to the rapid market introduction of numerous structural analogues, often marketed as "BPA-free" alternatives. However, this shift has raised significant concerns about "regrettable substitutions," where replacement chemicals may pose similar or even greater health risks.[1] This technical guide provides an in-depth analysis for researchers and drug development professionals on the structural classifications, mechanisms of action, and comparative bioactivities of common BPA analogues. We synthesize findings from a multitude of in vitro and in vivo studies, demonstrating that many analogues exhibit potent estrogenic, anti-androgenic, and metabolic-disrupting activities, often by interacting with the same nuclear receptors as BPA.[2][3] Detailed, field-proven protocols for key bioassays—including receptor binding, yeast two-hybrid, and cell proliferation assays—are provided to equip researchers with self-validating systems for assessing these compounds. The evidence compiled herein underscores a critical flaw in the "like-for-like substitution" approach and advocates for a more comprehensive functional assessment framework for future chemical alternatives.[1]
The BPA Problem and the Rise of the Analogues
Bisphenol A [2,2-bis(4-hydroxyphenyl)propane], a foundational chemical in the production of polycarbonate plastics and epoxy resins, has become ubiquitous in the environment and human populations.[4][5] Its structural similarity to estradiol allows it to interact with hormonal pathways, classifying it as an endocrine-disrupting chemical (EDC).[6] The primary mechanism of BPA's endocrine activity is its ability to bind to nuclear receptors, particularly Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), mimicking or blocking the action of endogenous hormones.[7][8] Growing public and scientific concern over links between BPA exposure and adverse health outcomes—including reproductive disorders, metabolic diseases, and certain cancers—has prompted regulatory bodies to restrict its use, especially in consumer products like baby bottles and food packaging.[6][9]
In response, the chemical industry has introduced a variety of structural analogues as replacements. The most common among these include Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol AF (BPAF).[10] These alternatives were often selected for their similar physicochemical properties, which allow them to be seamlessly integrated into existing manufacturing processes.[1] However, the structural resemblance that makes them functionally useful also confers a comparable potential for biological disruption.[1] A significant body of research now indicates that many of these analogues are not inert substitutes and may possess equal or even more potent endocrine-disrupting capabilities than BPA itself.[2][11] This guide delves into the scientific evidence, molecular mechanisms, and essential testing methodologies required to navigate this complex landscape.
Structural Classification of Common BPA Analogues
The bioactivity of a bisphenol compound is intrinsically linked to its molecular structure. The core structure consists of two hydroxyphenyl groups linked by a bridging carbon atom. Variations in the substituents on this bridging atom or on the phenyl rings themselves define the different analogues and critically influence their interaction with biological targets.
-
Bisphenol S (BPS) Group: In this group, the central isopropylidene group of BPA is replaced by a sulfonyl group (SO₂). This modification increases the molecule's polarity and thermal stability.
-
Bisphenol F (BPF) Group: Here, the bridging dimethylmethylene group is replaced with a single methylene group (CH₂).
-
Fluorinated Analogues (e.g., BPAF): In Bisphenol AF, the two methyl groups on the bridging carbon are replaced with trifluoromethyl (CF₃) groups. This significant electronegative substitution can dramatically increase binding affinity for certain nuclear receptors.[12]
-
Other Variants: A wide array of other analogues exist, such as Bisphenol B (BPB), where one methyl group on the bridge is replaced by an ethyl group, and Bisphenol E (BPE), which features one methyl and one ethyl group.[9]
Below is a logical diagram illustrating the core bisphenol structure and the points of modification that give rise to its various analogues.
Caption: Core structure of BPA and modifications leading to common analogues.
Mechanisms of Bioactivity
BPA analogues interfere with biological systems primarily through their interaction with nuclear receptors, which are ligand-inducible transcription factors that regulate gene expression critical for development, metabolism, and reproduction.[2] However, alternative mechanisms are also emerging.
Interaction with Nuclear Receptors
Upon entering a cell, a BPA analogue can bind to the ligand-binding domain (LBD) of a nuclear receptor. This binding can either activate (agonism) or inhibit (antagonism) the receptor's function. The ligand-receptor complex typically dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating gene transcription.[13]
-
Estrogen Receptors (ERα and ERβ): This is the most-studied pathway. Many analogues, including BPF, BPB, and BPE, bind to and activate both ERα and ERβ, exhibiting estrogenic activity.[9] Some analogues show differential affinity, with BPAF, for instance, demonstrating a much higher estrogenic potency than BPA.[12][14]
-
Estrogen-Related Receptor γ (ERRγ): BPA and several analogues bind with surprisingly high affinity to this orphan nuclear receptor, for which BPA is considered a "specific" ligand.[15]
-
Androgen Receptor (AR): Several analogues, including BPS and BPF, can act as antagonists to the androgen receptor, leading to anti-androgenic effects.[16]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): Some BPA alternatives, particularly those designed to lack estrogenicity, have been found to activate PPARγ, a key regulator of adipogenesis (fat cell development), raising concerns about their potential to disrupt metabolism.[11][17]
-
Thyroid Hormone Receptors (TR): Both BPA and its analogues have been shown to interfere with thyroid hormone signaling, which is crucial for neurodevelopment and metabolism.[3]
The following diagram illustrates the canonical nuclear receptor signaling pathway disrupted by BPA analogues.
Caption: Canonical signaling pathway for nuclear receptor activation by BPA analogues.
Other Mechanisms of Action
While receptor binding is dominant, other toxicological pathways are relevant:
-
Oxidative Stress: BPA and analogues like BPS and BPAF have been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage and DNA double-strand breaks.[3][18]
-
Neurotoxicity: Studies suggest that prenatal exposure to analogues like BPS and BPF is associated with altered neurodevelopment and behavior.[4][16]
Comparative Bioactivity Profile of BPA and Its Analogues
A direct comparison of the bioactivity of BPA with its analogues is essential for risk assessment. The following table summarizes quantitative data from various in vitro assays, demonstrating that many "BPA-free" alternatives are potent endocrine disruptors.
| Compound | Assay Type | Endpoint | Receptor Target | Potency (EC₅₀ or IC₅₀) | Relative Potency vs. BPA | Source(s) |
| Bisphenol A (BPA) | MCF-7 Proliferation | Agonist | ERα | ~1-10 µM | 1 (Reference) | [14][19] |
| Yeast Reporter Assay | Agonist | ERα | ~0.1-10 µM | 1 (Reference) | [19] | |
| Receptor Binding | Binding | ERRγ | ~15-25 nM | 1 (Reference) | [15] | |
| Bisphenol S (BPS) | MCF-7 Proliferation | Agonist | ERα | Weaker than BPA | ~0.01 - 0.1x | [14] |
| Yeast Reporter Assay | Agonist | ERα | ~1-10 µM | Similar to BPA | [19] | |
| Receptor Binding | Binding | ERα / ERβ | Weaker than BPA | ~0.1x | [19] | |
| Bisphenol F (BPF) | MCF-7 Proliferation | Agonist | ERα | Similar to BPA | ~1x | [9] |
| Yeast Reporter Assay | Agonist | ERα | ~0.1-10 µM | Similar to BPA | [19] | |
| Anti-Androgenic Assay | Antagonist | AR | Similar or > BPA | ~1-2x | [16] | |
| Bisphenol AF (BPAF) | MCF-7 Proliferation | Agonist | ERα | More Potent than BPA | ~10-100x | [14] |
| Yeast Reporter Assay | Agonist | ERα | ~0.01-1 µM | More Potent than BPA | [19] | |
| Receptor Binding | Binding | ERα | More Potent than BPA | ~10x | [12][19] | |
| Bisphenol B (BPB) | Yeast Reporter Assay | Agonist | ERα | ~0.1-10 µM | Similar to BPA | [19] |
| Uterotrophic Assay | Agonist | ERs | Similar to BPA | ~1x | [20] | |
| Bisphenol E (BPE) | Yeast Reporter Assay | Agonist | ERα | ~0.1-10 µM | Similar to BPA | [19][21] |
| Bisphenol C (BPC) | Reporter Gene Assay | Agonist | ERα | More Potent than BPA | ~10-100x | [22] |
| Bisphenol Z (BPZ) | Receptor Binding | Binding | ERRγ | ~3.3-10 nM | More Potent than BPA | [15] |
Note: Potency values are approximate and can vary based on the specific cell line and assay conditions. The table is for comparative purposes.
The data clearly indicate that BPAF and BPC are significantly more estrogenic than BPA.[14][22] BPF and BPS, while sometimes weaker in certain assays, still possess endocrine activity and are not inert.[4][9] Crucially, some analogues like BPZ show very high affinity for other receptors like ERRγ, highlighting the need to test beyond estrogenicity.[15]
Key Methodologies for Bioactivity Assessment
To ensure the scientific integrity of claims about the safety of BPA alternatives, robust and reproducible experimental protocols are paramount. The following section details the methodologies for three critical in vitro assays used to characterize endocrine-disrupting potential.
In Vitro Assay Protocols
Principle: This assay quantifies the ability of a test compound (e.g., a BPA analogue) to compete with a radiolabeled or fluorescently-labeled known ligand for binding to a specific nuclear receptor. The resulting IC₅₀ value (the concentration of test compound that displaces 50% of the labeled ligand) is a direct measure of binding affinity.
Step-by-Step Methodology:
-
Receptor Preparation: Use purified, recombinant human nuclear receptor ligand-binding domains (LBDs) (e.g., ERα, AR, PPARγ). These are commercially available or can be expressed and purified in-house.[23]
-
Plate Preparation: In a 96- or 384-well microplate suitable for the detection method (e.g., scintillation proximity or fluorescence polarization), add assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., 100 µM to 1 pM) in DMSO, followed by a further dilution in assay buffer. Also prepare a positive control (unlabeled natural ligand, e.g., 17β-estradiol for ERα) and a vehicle control (DMSO).
-
Reaction Mixture: To each well, add:
-
The diluted test compound or control.
-
A fixed, low concentration of the labeled ligand (e.g., [³H]-Estradiol).
-
The purified receptor protein.
-
Causality Note: The concentration of the labeled ligand is kept low (at or below its K_d) to ensure the assay is sensitive to competitive binding.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time (e.g., 2-18 hours) to reach binding equilibrium. Protect from light if using fluorescent labels.
-
Detection: Measure the amount of bound labeled ligand.
-
For radioligands, this may involve scintillation counting.
-
For fluorescent ligands using fluorescence polarization (FP), read the plate in an FP-capable plate reader. Bound ligands tumble slowly and have high polarization, while unbound ligands tumble rapidly and have low polarization.
-
-
Data Analysis: Plot the signal versus the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
Principle: The Y2H system is a powerful genetic method to screen for protein-protein interactions. For EDC testing, it is adapted to detect ligand-dependent interactions between a nuclear receptor LBD and a coactivator protein. The interaction reconstitutes a functional transcription factor, driving the expression of a reporter gene (e.g., lacZ, which produces β-galactosidase).[24][25]
Step-by-Step Methodology:
-
Yeast Strain and Plasmids: Use a Saccharomyces cerevisiae strain (e.g., Y190) engineered with a reporter gene construct (e.g., UAS-lacZ). Co-transform the yeast with two plasmids:
-
Bait Plasmid: Expressing the nuclear receptor LBD fused to a DNA-Binding Domain (DBD), e.g., GAL4-DBD-hERα-LBD.
-
Prey Plasmid: Expressing a coactivator fragment (e.g., SRC-1) fused to an Activation Domain (AD), e.g., GAL4-AD-SRC-1.
-
Causality Note: The ligand (BPA analogue) induces a conformational change in the LBD, which creates a binding surface for the coactivator. This physical interaction brings the DBD and AD into proximity, activating transcription. Without the ligand, there is no interaction and no signal.
-
-
Yeast Culture: Grow the co-transformed yeast in a selection medium (e.g., SD/-Trp/-Leu) to ensure both plasmids are maintained.
-
Exposure: In a 96-well plate, inoculate the yeast culture into fresh medium. Add serial dilutions of the test compounds. Include a positive control (e.g., 17β-estradiol) and a vehicle control (DMSO).
-
Incubation: Incubate the plate with shaking at 30°C for several hours (e.g., 4-6 hours) to allow for compound uptake and reporter gene expression.[25]
-
Cell Lysis: Pellet the yeast cells and lyse them using physical methods (e.g., freeze-thaw with glass beads) or enzymatic methods (e.g., Zymolyase) to release the β-galactosidase enzyme.[25]
-
Enzymatic Reaction: Add a chromogenic substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG).[26] Incubate at 30-37°C until a yellow (ONPG) or red (CPRG) color develops.
-
Signal Quantification: Stop the reaction (e.g., with Na₂CO₃) and read the absorbance at the appropriate wavelength (e.g., 420 nm for ONPG) using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle control. Plot the absorbance versus the log of the compound concentration and fit to a dose-response curve to calculate the EC₅₀.
Principle: This assay uses the human breast cancer cell line MCF-7, which expresses endogenous ERα and whose proliferation is estrogen-dependent. It provides a functional measure of a compound's estrogenic activity by quantifying the increase in cell number after exposure.[27][28]
Step-by-Step Methodology:
-
Cell Maintenance: Culture MCF-7 cells in standard growth medium (e.g., DMEM with 10% Fetal Bovine Serum).
-
Trustworthiness Note: The choice of MCF-7 cell line is critical, as different sublines exhibit varying responsiveness to estrogens.[27] It is essential to characterize and consistently use a specific, validated line (e.g., MCF-7 BUS).
-
-
Hormone Deprivation: To sensitize the cells to estrogenic stimuli, switch them to an estrogen-free medium for 3-6 days prior to the assay. This is typically a phenol red-free medium supplemented with charcoal-stripped serum, which removes endogenous steroids.[27][29]
-
Cell Seeding: Trypsinize the hormone-deprived cells and seed them at a low, optimized density (e.g., 400-5000 cells/well) into 96-well plates. Allow cells to attach for 24 hours.[29]
-
Compound Exposure: Replace the seeding medium with estrogen-free medium containing serial dilutions of the test compounds, a positive control (17β-estradiol), and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 6-7 days to allow for multiple rounds of cell division.[29]
-
Quantification of Proliferation: At the end of the incubation period, quantify the final cell number. Common methods include:
-
DNA Quantification: Lyse the cells and use a DNA-binding fluorescent dye (e.g., Hoechst) or the diphenylamine (DPA) assay.[29]
-
Metabolic Assay: Use assays like MTT or MTS, which measure mitochondrial activity, as a proxy for viable cell number.
-
Direct Cell Counting: Although laborious, this is the original gold standard.[13]
-
-
Data Analysis: Calculate the proliferative effect (PE) relative to the negative and positive controls. Plot the PE versus the log of the compound concentration to determine the EC₅₀.
Integrated Experimental Workflow
A tiered approach is often employed for efficient and comprehensive screening. Initial high-throughput screens identify potential activity, which is then confirmed and characterized in more detailed, lower-throughput functional assays.
Caption: Tiered experimental workflow for assessing the bioactivity of BPA analogues.
The Critical Role of Metabolism in Bioactivity
When assessing the risk of bisphenols, it is crucial to consider their pharmacokinetic behavior. In humans and animal models, BPA undergoes rapid first-pass metabolism, primarily in the intestine and liver.[12][30] The primary metabolic pathway is Phase II conjugation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the hydroxyl groups, forming BPA-monoglucuronide.[31]
This process is a detoxification pathway. The resulting BPA-glucuronide is more water-soluble, facilitating its excretion, and critically, it has a very low affinity for estrogen receptors.[12] Therefore, the endocrine-disrupting activity is exerted by the unconjugated (or "free") parent compound.[32]
Studies on BPA analogues reveal differences in their metabolic rates. BPS appears to be glucuronidated at a lower rate than BPA, while BPAF is metabolized at a higher rate.[32] A lower metabolic clearance rate for an active compound like BPS could lead to higher and more sustained internal concentrations of the unconjugated, bioactive form, potentially increasing its effective in vivo potency.[32] This highlights that in vitro potency alone does not tell the whole story; it must be considered in the context of metabolic stability.
Conclusion and Future Directions
The evidence synthesized in this guide compellingly demonstrates that many structural analogues of BPA are not the safe alternatives they were presumed to be. A significant number of these compounds, including BPS, BPF, and BPAF, exhibit endocrine-disrupting activities that are comparable to, and in some cases stronger than, BPA itself.[2][33] They often act through the same molecular mechanisms, primarily by binding to and activating or inhibiting nuclear receptors.[21]
The pitfall of "regrettable substitution" stems from a regulatory and industrial approach that prioritizes structural or functional similarity over a comprehensive toxicological assessment. To protect public health, a paradigm shift is necessary. Future evaluations of chemical alternatives should move beyond simple substitution and embrace a "safe-by-design" strategy.[1] This requires a tiered testing approach, as outlined in this guide, that screens for a wider range of biological activities beyond estrogenicity, including effects on androgen, thyroid, and metabolic pathways, before a new chemical is introduced to the market.[21] For researchers in the field, this necessitates the consistent application of robust, validated in vitro protocols to generate the high-quality, comparative data needed to make informed decisions and truly break the cycle of regrettable substitution.
References
- A Short Review on Effects of Bisphenol A and its Analogues on Endocrine System. (n.d.). Vertex AI Search.
- Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. (2025). Archives of Toxicology.
- In vitro Approach to Test Estrogen-like Activity of Six Bisphenol A Analogues. (n.d.). WUR eDepot.
- Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements. (2025). Environmental Science & Technology.
- Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements. (2025). ResearchGate.
- Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters. (n.d.). PubMed Central.
- In-vitro assays to evaluate estrogenic activity of novel bisphenol-A alternatives. (n.d.). UDSpace.
- Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. (2000). Science of The Total Environment.
- Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. (2025). ResearchGate.
- A scoping review of the health and toxicological activity of bisphenol A (BPA) structural analogues and functional alternatives. (2019). Toxicology.
- Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters. (2018). Environmental Health Perspectives.
- Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. (2025). PubMed.
- NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives. (2017). National Toxicology Program.
- Toxicological evaluation of bisphenols: preventive measures and therapeutic interventions. (2023). RSC Publishing.
- Toxicological Evaluation of Bisphenol A and Its Analogues. (2020). PubMed Central.
- Extending an In Vitro Panel for Estrogenicity Testing: The Added Value of Bioassays for Measuring Antiandrogenic Activities and Effects on Steroidogenesis. (n.d.). PubMed Central.
- Discussion - NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives. (n.d.). NCBI.
- NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives. (n.d.). NCBI.
- Endocrine Disrupting Toxicity of Bisphenol A and Its Analogs: Implications in the Neuro-Immune Milieu. (n.d.). MDPI.
- A health conundrum of bisphenol A and its alternatives: charting a path beyond the structural analogue substitution pitfall. (2025). OAE Publishing Inc.
- TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. (2014). National Toxicology Program.
- A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans. (n.d.). MDPI.
- Cell proliferation assay for determination of estrogenic components in food: a systematic review. (2022). Reviews on Environmental Health.
- The Molecular Mechanism of Bisphenol A (BPA) as an Endocrine Disruptor by Interacting with Nuclear Receptors: Insights from Molecular Dynamics (MD) Simulations. (n.d.). PLOS One.
- The Toxicity of Bisphenol A and Its Analogues on Human. (2023). Darcy & Roy Press.
- The Molecular Mechanism of Bisphenol A (BPA) as an Endocrine Disruptor by Interacting with Nuclear Receptors: Insights from Molecular Dynamics (MD) Simulations. (2025). ResearchGate.
- Evaluation of in vitro assays for determination of estrogenic activity in the environment. (n.d.). Danish Environmental Protection Agency.
- Toxicological Evaluation of Bisphenol A and Its Analogues. (n.d.). ResearchGate.
- Cell proliferation assay for determination of estrogenic components in food: a systematic review. (n.d.). Semantic Scholar.
- Metabolomics Reveals That Bisphenol Pollutants Impair Protein Synthesis-Related Pathways in Daphnia magna. (n.d.). PubMed Central.
- Metabolism and pharmacokinetics of bisphenol A (BPA) and the embryo-fetal distribution of BPA and BPA-monoglucuronide in CD Sprague-Dawley rats at three gestational stages. (2002). Toxicological Sciences.
- Supplemental Materials - NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives. (n.d.). NCBI.
- Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors. (2019). Toxicology.
- The Pharmacokinetics of BPA: Similarities in Human and Animal Metabolism Suggest Higher Exposure than Thought. (n.d.). PubMed Central.
- THE YEAST TWO-HYBRID ASSAY. (n.d.). Association for Biology Laboratory Education.
- Yeast Two-Hybrid Detection Systems That Are Highly Sensitive to a Certain Kind of Endocrine Disruptors. (n.d.). Journal of Health Science.
- Investigation of toxic effects of BPA and BPA analogues (BPS and BPAF) on Spirulina sp., Desmodesmus subspicatus and Chlorella v. (n.d.). DergiPark.
- Nuclear Receptor Assay Services. (n.d.). Reaction Biology.
- Outline and Principle of Yeast Two-Hybrid Assay for Estrogenic Activity. (n.d.). ResearchGate.
- Evidence for Bisphenol B Endocrine Properties: Scientific and Regulatory Perspectives. (2019). Environmental Health Perspectives.
- Nuclear Receptor Biology. (n.d.). Thermo Fisher Scientific - US.
- Receptor-Ligand Binding Assays. (n.d.). Labome.
- Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. (n.d.). NIH.
- Computational study suggesting reconsideration of BPA analogues based on their endocrine disrupting potential estimated by binding affinities to nuclear receptors. (2019). Journal of Hazardous Materials.
- Receptor Binding Assay. (n.d.). Creative Bioarray.
- Yeast Two-Hyrbid Protocol. (2003). Finley Lab.
- Carlton Lab Protocols Yeast 2-hybrid protocol. (n.d.). NYU.
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]
- 7. The Molecular Mechanism of Bisphenol A (BPA) as an Endocrine Disruptor by Interacting with Nuclear Receptors: Insights from Molecular Dynamics (MD) Simulations | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. A scoping review of the health and toxicological activity of bisphenol A (BPA) structural analogues and functional alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters: Comparing the Pharmacokinetic Behavior of BPA with Its Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. drpress.org [drpress.org]
- 19. Supplemental Materials - NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Evidence for Bisphenol B Endocrine Properties: Scientific and Regulatory Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Extending an In Vitro Panel for Estrogenicity Testing: The Added Value of Bioassays for Measuring Antiandrogenic Activities and Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nuclear Receptor Biology | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. library.dphen1.com [library.dphen1.com]
- 25. researchgate.net [researchgate.net]
- 26. carltonlab.com [carltonlab.com]
- 27. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cell proliferation assay for determination of estrogenic components in food: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 30. The Pharmacokinetics of BPA: Similarities in Human and Animal Metabolism Suggest Higher Exposure than Thought - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Metabolism and pharmacokinetics of bisphenol A (BPA) and the embryo-fetal distribution of BPA and BPA-monoglucuronide in CD Sprague-Dawley rats at three gestational stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters: Comparing the Pharmacokinetic Behavior of BPA with Its Substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Toxicological Profile of Bisphenol C Analogues: An In-Depth Technical Guide for Researchers
Introduction: The Evolving Landscape of Bisphenol Toxicity
The widespread industrial use of Bisphenol A (BPA) and the subsequent discovery of its endocrine-disrupting properties have catalyzed a paradigm shift in chemical safety assessment and the development of alternatives.[1][2][3] This has led to the emergence of numerous BPA analogues, including Bisphenol C (BPC), which are often marketed as safer substitutes. However, the structural similarity of these analogues to BPA raises significant concerns about their own potential for adverse health effects.[4][5][6] Emerging research indicates that many of these "regrettable substitutions" may exhibit similar or even more potent toxicological profiles than the parent compound.[5][7]
This technical guide provides a comprehensive analysis of the toxicological profile of this compound and its analogues. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanisms of action, comparative toxicity, and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental choices, presenting a self-validating framework for toxicological assessment grounded in authoritative scientific evidence.
I. Endocrine Disrupting Properties: Beyond Estrogenicity
The primary toxicological concern surrounding bisphenols is their ability to interfere with the endocrine system. This disruption is not limited to estrogenic pathways but also encompasses anti-androgenic and thyroidogenic activities.
A. Estrogenic and Anti-Estrogenic Activity: A Dual-Faceted Interaction
This compound and its analogues exhibit complex interactions with estrogen receptors (ERα and ERβ), often displaying a unique bifunctional activity. BPC, for instance, acts as a potent agonist for ERα while simultaneously functioning as a formidable antagonist for ERβ.[8][9] This dual activity is attributed to the presence of a >C=CCl2 moiety in its structure, which enhances its binding affinity to both estrogen receptor subtypes through mechanisms including halogen bonding.[8][9]
In contrast, other analogues may exhibit varying degrees of estrogenicity, with some, like Bisphenol AF (BPAF), showing greater potency than BPA.[10][11] The estrogenic potential of these compounds is a critical parameter in their toxicological assessment, as it can lead to a cascade of adverse effects on reproductive health and development.[10][12]
A robust assessment of estrogenic activity involves a multi-tiered approach, combining receptor binding assays with functional cell-based assays.
Caption: Workflow for Determining Estrogenic/Anti-Estrogenic Activity.
Protocol Spotlight: ERα/ERβ Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying the estrogenic or anti-estrogenic activity of a compound by measuring its ability to induce or inhibit the transcription of a reporter gene under the control of an estrogen response element (ERE).
Methodology:
-
Cell Culture and Transfection:
-
Compound Exposure:
-
Plate the transfected cells in 96-well plates.
-
Expose the cells to a range of concentrations of the test bisphenol analogue for 24-48 hours. Include a positive control (17β-estradiol) and a vehicle control.
-
For anti-estrogenicity testing, co-treat cells with the test compound and a fixed concentration of 17β-estradiol.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to cell viability.
-
Plot the dose-response curves and calculate the EC50 (half-maximal effective concentration) for agonists and IC50 (half-maximal inhibitory concentration) for antagonists.
-
B. Anti-Androgenic Activity
Several this compound analogues have demonstrated the ability to act as antagonists to the androgen receptor (AR), which can disrupt male reproductive development and function.[5][14] Chlorinated BPC analogues, in particular, have shown potent anti-androgenic activity.[15] The mechanism often involves competitive inhibition of androgen binding to the AR.[16]
Similar to the estrogen receptor assay, this method quantifies the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., CV-1, MDA-kb2) and co-transfect with an AR expression vector and an androgen response element (ARE)-driven luciferase reporter plasmid.
-
-
Compound Exposure:
-
Expose the cells to the test compounds in the presence of a known AR agonist (e.g., dihydrotestosterone, R1881).
-
-
Luciferase Activity Measurement and Data Analysis:
-
Follow the same procedure as for the ER reporter assay to measure luminescence and calculate IC50 values.
-
C. Thyroid Hormone Disruption
Emerging evidence suggests that bisphenols can interfere with the thyroid hormone system.[17][18][19] They share a structural resemblance to thyroid hormones and can act as antagonists to thyroid hormone receptors (TRs).[20] This can lead to altered expression of genes involved in thyroid hormone synthesis and regulation, potentially impacting metabolism, growth, and neurodevelopment.[19][20]
-
In Vitro: T-Screen assay using GH3 cells to assess TH-dependent cell proliferation.[18]
-
In Vivo: Measurement of serum thyroid-stimulating hormone (TSH), T3, and T4 levels, and histological examination of the thyroid gland in animal models.[17][18]
II. Cytotoxicity and Genotoxicity: Unveiling Cellular Damage
Beyond endocrine disruption, BPC analogues can exert direct toxic effects on cells, leading to cytotoxicity and genotoxicity.
A. Cytotoxicity
Cytotoxicity refers to the ability of a compound to cause cell death. Various bisphenol analogues have been shown to induce cytotoxicity in a concentration- and time-dependent manner.[21][22]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere.[23]
-
Expose the cells to various concentrations of the BPC analogue for a defined period (e.g., 24, 48 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration at which 50% of cell viability is inhibited.
-
B. Genotoxicity
Genotoxicity is the property of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. Some bisphenols have been shown to have genotoxic potential.[10][24][25]
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Methodology:
-
Cell Treatment and Embedding:
-
Expose cells to the test compound.
-
Embed the cells in a low-melting-point agarose gel on a microscope slide.
-
-
Lysis:
-
Lyse the cells with a detergent solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline buffer to unwind the DNA.
-
Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualize the comets under a fluorescence microscope.
-
-
Data Analysis:
-
Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
-
III. Metabolic Activation and Structure-Activity Relationships
The toxicity of BPC analogues is not solely dependent on the parent compound but also on its metabolic products.
A. Metabolic Activation
The liver is the primary site of bisphenol metabolism, where cytochrome P450 enzymes can transform them into more reactive metabolites.[26] This metabolic activation can sometimes lead to the formation of compounds with enhanced estrogenic activity or genotoxicity. Understanding the metabolic fate of BPC analogues is crucial for a comprehensive risk assessment.[1]
Caption: Generalized Metabolic Pathway of this compound Analogues.
B. Quantitative Structure-Activity Relationships (QSAR)
QSAR modeling is a computational approach used to predict the biological activity or toxicity of chemicals based on their molecular structure.[27][28][29][30][31] For BPC analogues, QSAR can help to:
-
Predict the toxicity of untested analogues.
-
Identify the structural features that contribute to toxicity.
-
Guide the design of safer alternatives.
Key structural features that influence the toxicity of bisphenols include the nature of the bridging alkyl group and the presence and position of substituents on the phenol rings.[29]
IV. Comparative Toxicological Data of this compound and its Analogues
A comparative analysis of the toxicological data is essential for understanding the relative risks posed by different bisphenol analogues.
| Compound | ERα Activity (EC50/IC50) | ERβ Activity (EC50/IC50) | AR Antagonism (IC50) | Cytotoxicity (IC50) | Genotoxicity |
| Bisphenol A (BPA) | Agonist (~0.1-1 µM)[16][32] | Agonist | Antagonist (~1-2 µM)[16] | Varies by cell line | Potential genotoxin[10][25] |
| This compound (BPC) | Potent Agonist (low nM)[9][32] | Potent Antagonist (low nM)[9][32] | Potent Antagonist[15][33] | Data limited | Data limited |
| Bisphenol AF (BPAF) | Potent Agonist (more potent than BPA)[10][11] | Antagonist[9] | Antagonist (~1-2 µM)[16] | High cytotoxicity[21] | Data limited |
| Bisphenol S (BPS) | Weak Agonist[16] | Agonist[20] | No significant antagonism[16] | Low cytotoxicity[21] | Potential genotoxin[10] |
| Bisphenol F (BPF) | Agonist (similar to BPA)[11] | Agonist[20] | Weak Antagonist[15] | Varies by cell line | Potential genotoxin[22] |
Note: The values presented are approximate and can vary depending on the specific assay and cell line used. This table is for comparative purposes.
V. Conclusion and Future Directions
The toxicological profile of this compound analogues is complex and multifaceted. This guide has synthesized the current understanding of their endocrine-disrupting, cytotoxic, and genotoxic properties, providing a framework for their systematic evaluation. It is evident that many BPC analogues are not inert substitutes for BPA and may pose significant health risks.
Future research should focus on:
-
Expanding the toxicological database: A broader range of BPC analogues needs to be rigorously tested to fill existing data gaps.
-
Investigating mixture effects: Humans are exposed to a cocktail of bisphenols and other environmental chemicals. The combined effects of these mixtures need to be understood.[34]
-
Developing more predictive in vitro models: High-throughput screening methods and advanced in vitro models (e.g., organ-on-a-chip) can accelerate the hazard assessment of new bisphenol analogues.
-
Elucidating detailed mechanisms of action: A deeper understanding of the molecular pathways disrupted by BPC analogues will aid in risk assessment and the development of targeted interventions.
By employing the methodologies and frameworks outlined in this guide, the scientific community can continue to unravel the complex toxicology of this compound analogues, paving the way for the development of truly safer alternatives and protecting public health.
References
- Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis p
- Bisphenol Analogues Induce Thyroid Dysfunction Via the Disruption of the Thyroid Hormone Synthesis P
- Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling p
- Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway. (2025).
- Binding of bisphenol A, bisphenol AF, and bisphenol S on the androgen receptor: Coregulator recruitment and stimulation of potential interaction sites. (n.d.).
- Bisphenols and Thyroid Hormone. (2019). Endocrinology and Metabolism. [Link]
- Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. (2023). PubMed Central. [Link]
- In vitro Approach to Test Estrogen-like Activity of Six Bisphenol A Analogues. (n.d.). WUR eDepot. [Link]
- Bisphenol Analogues Other Than BPA: Environmental Occurrence, Human Exposure, and Toxicity—A Review. (n.d.).
- Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. (2023). RSC Publishing. [Link]
- Identifying Metabolic Signatures of Bisphenol Analog Exposure: Implication for Rapid Toxicity Screening of New Altern
- In vitro profiling of toxicity and endocrine disrupting effects of bisphenol analogues by employing MCF-7 cells and two-hybrid yeast bioassay. (n.d.). PubMed. [Link]
- Bisphenol A affects androgen receptor function via multiple mechanisms. (2013). PubMed Central. [Link]
- Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements. (n.d.).
- A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans. (n.d.). MDPI. [Link]
- In vitro transcriptomic analyses reveal pathway perturbations, estrogenic activities, and potencies of data-poor BPA alternative chemicals. (n.d.). PubMed Central. [Link]
- Interaction of Bisphenol A and Its Analogs with Estrogen and Androgen Receptor from Atlantic Cod (Gadus morhua). (n.d.).
- Cytotoxic impacts of seven alternative bisphenols on human in vitro cellular models. (n.d.). PubMed. [Link]
- In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells. (n.d.). PubMed. [Link]
- Disposition and metabolism of the bisphenol analogue, bisphenol S, in Harlan Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. (2018). PubMed. [Link]
- Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. (2024). Toxicology Research, Oxford Academic. [Link]
- Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. (2021). PLOS One. [Link]
- The environmental occurrence, human exposure, and toxicity of novel bisphenol S derivatives: A review. (n.d.).
- Comparative toxicities of BPA, BPS, BPF, and TMBPF in the nematode Caenorhabditis elegans and mammalian fibroblast cells. (2025).
- Quantitative structure–activity relationship methods for the prediction of the toxicity of pollutants. (2018).
- Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. (2024).
- Get the Facts: Bisphenols. (n.d.). Toxic-Free Future. [Link]
- Antagonistic mechanisms of bisphenol analogues on the estrogen receptor α in zebrafish embryos: Experimental and computational studies. (n.d.).
- Structure and activity. (2018). EnTox Simplified. [Link]
- Bisphenol A affects androgen receptor function via multiple mechanisms. (2025).
- Human exposures to Bisphenol A alternatives and derivatives with equal or more harmful effects. (2016).
- Bisphenols as a Legacy Pollutant, and Their Effects on Organ Vulnerability. (n.d.). PubMed Central. [Link]
- Assessment of quantitative structure-activity relationship of toxicity prediction models for Korean chemical substance control legislation. (n.d.).
- Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. (n.d.). PubMed Central. [Link]
- Cytotoxic impacts of seven alternative bisphenols on human in vitro cellular models. (n.d.). OUCI. [Link]
- Occurrence Patterns of Bisphenol Analogues in Human Blood, Subcutaneous Fat, and Visceral Fat. (n.d.).
- BPS and BPF are as Carcinogenic as BPA and are Not Viable Alternatives for its Replacement. (n.d.). PubMed. [Link]
- Study finds 'safe' BPA alternatives pose health risks. (2024). EurekAlert!. [Link]
- Genotoxicity Tests from Biomarker Studies to the Regulations: National Perspective. (n.d.). hdl.handle.net. [Link]
- Chapter 2: Genotoxicity and Mutagenicity of Bisphenol A. (2022). Books. [Link]
- Using quantitative structure-activity relationships (QSAR) to predict toxic endpoints for polycyclic aromatic hydrocarbons (PAH). (n.d.). PubMed. [Link]
- Genotoxicity and Clastogenicity of Bisphenol A. (n.d.). scindeks.ceon.rs. [Link]
- View PDF. (n.d.). Committee on Toxicity. [Link]
Sources
- 1. Identifying Metabolic Signatures of Bisphenol Analog Exposure: Implication for Rapid Toxicity Screening of New Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toxicfreefuture.org [toxicfreefuture.org]
- 3. atlasofscience.org [atlasofscience.org]
- 4. Disposition and metabolism of the bisphenol analogue, bisphenol S, in Harlan Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BPS and BPF are as Carcinogenic as BPA and are Not Viable Alternatives for its Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. In vitro transcriptomic analyses reveal pathway perturbations, estrogenic activities, and potencies of data-poor BPA alternative chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. Binding of bisphenol A, bisphenol AF, and bisphenol S on the androgen receptor: Coregulator recruitment and stimulation of potential interaction sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aminer.org [aminer.org]
- 19. researchgate.net [researchgate.net]
- 20. Bisphenols and Thyroid Hormone [e-enm.org]
- 21. Cytotoxic impacts of seven alternative bisphenols on human in vitro cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. books.rsc.org [books.rsc.org]
- 25. medicopublication.com [medicopublication.com]
- 26. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. entoxsimplified.com [entoxsimplified.com]
- 30. Assessment of quantitative structure-activity relationship of toxicity prediction models for Korean chemical substance control legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Using quantitative structure-activity relationships (QSAR) to predict toxic endpoints for polycyclic aromatic hydrocarbons (PAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. pubs.acs.org [pubs.acs.org]
endocrine-disrupting properties of Bisphenol C
An In-Depth Technical Guide to the Endocrine-Disrupting Properties of Bisphenol C
Executive Summary
This compound (BPC), a structural analog of Bisphenol A (BPA), is an industrial chemical notable for its unique molecular structure and potent endocrine-disrupting capabilities. This guide provides a comprehensive technical overview of BPC's mechanisms of action, focusing on its interactions with key nuclear receptors. Unlike many other bisphenols, BPC exhibits a highly potent and specific bifunctional activity on estrogen receptors: it is a strong agonist for Estrogen Receptor Alpha (ERα) and a potent antagonist for Estrogen Receptor Beta (ERβ)[1][2]. This dual activity is largely attributed to its distinctive 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene structure, where the dichloroethylene bridge enhances receptor interaction through mechanisms like halogen bonding[1][3].
Furthermore, emerging evidence suggests BPC possesses significant anti-androgenic properties, potentially acting as a direct antagonist to the Androgen Receptor (AR)[4]. Its effects on the thyroid hormone axis and steroidogenesis are less defined but are an area of active investigation, with some human data suggesting a possible link between BPC exposure and altered thyroid function[5]. This document synthesizes current knowledge, details the molecular underpinnings of BPC's activity, presents validated experimental protocols for its assessment, and outlines future research imperatives for this potent environmental endocrine disruptor.
Introduction to this compound and Principles of Endocrine Disruption
Chemical Identity and Nomenclature
This compound (CAS No. 14868-03-2), chemically named 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene, is a member of the bisphenol family of chemicals. It is crucial to distinguish this compound from 3,3'-Dimethyl bisphenol A (CAS No. 79-97-0), which has been confusingly labeled as "this compound" in some literature but is structurally distinct and was not the subject of the key studies defining BPC's potent activity[1]. The focus of this guide is the chlorine-containing BPC, which has been detected in human breast milk and is noted for its high thermal stability in polymers[6].
The Unique Molecular Structure of BPC
The endocrine-disrupting potency of BPC is intrinsically linked to its unique chemical structure. Unlike BPA, which has a propane bridge, BPC features a >C=CCl₂ moiety. This structural feature creates a planar sp2 hybridized carbon center and introduces two chlorine atoms[3]. This configuration establishes an n-π-π-n conjugation system, which, along with the potential for electrostatic halogen bonding, is believed to greatly enhance its interaction with nuclear receptors compared to other bisphenols[1][2][3].
Caption: Structural differences between BPA and BPC driving BPC's high potency.
Molecular Mechanisms of BPC-Mediated Endocrine Disruption
BPC interferes with the endocrine system primarily by binding to and modulating the activity of several key nuclear receptors. Its effects are most pronounced and best characterized on the estrogen signaling pathway.
Interaction with Estrogen Receptors (ERs): A Potent Bifunctional Modulator
The most striking characteristic of BPC is its dual, opposing action on the two main estrogen receptor isoforms, ERα and ERβ. This makes it a potent selective estrogen receptor modulator (SERM)[7].
BPC demonstrates strong agonistic (estrogen-mimicking) activity at ERα. In competitive radioligand binding assays, BPC exhibits a high affinity for ERα, with reported IC₅₀ values in the low nanomolar range (e.g., 2.65 nM), making it significantly more potent than BPA and even other halogenated bisphenols like BPE-Br and BPE-Cl[3]. This high binding affinity translates to robust transcriptional activation. In luciferase reporter gene assays, BPC fully activates ERα, demonstrating efficacy comparable to the endogenous hormone 17β-estradiol (E2)[1][2].
In stark contrast to its effect on ERα, BPC acts as a potent antagonist at ERβ. While it binds to ERβ with very high affinity (IC₅₀ of ~1.94 nM), it fails to activate the receptor[3]. Instead, it effectively blocks the receptor's activation by E2, demonstrating clear competitive antagonism[1][2][7]. This bifunctional profile—ERα agonism and ERβ antagonism—is a rare and potent combination among environmental contaminants[2][6].
Caption: Bifunctional activity of BPC on Estrogen Receptors ERα and ERβ.
Interaction with the Androgen Receptor (AR)
Beyond estrogenic pathways, bisphenols are known to possess anti-androgenic activity[8][9]. In silico and in vitro studies predict that BPC (referred to as BPC2 in some studies) is a particularly strong androgen receptor antagonist[4]. It is hypothesized to bind to the AR's ligand-binding domain, thereby inhibiting the action of endogenous androgens like testosterone and dihydrotestosterone (DHT)[4][10]. This antagonistic action can disrupt male reproductive development and function.
Caption: Proposed mechanism of BPC as an Androgen Receptor antagonist.
Potential Disruption of the Thyroid Hormone Axis
The structural similarity between bisphenols and thyroid hormones suggests a potential for interaction with the thyroid system[11]. While the effects of BPA as a thyroid hormone receptor (TR) antagonist are well-documented, BPC-specific data is more limited[11][12]. However, a cross-sectional study in women of reproductive age found a significant negative correlation between urinary BPC levels and thyroid gland volume, and a positive correlation with Thyroid-Stimulating Hormone (TSH) levels[5]. These findings suggest that BPC may disrupt thyroid homeostasis, potentially by interfering with thyroid hormone synthesis, transport, or receptor signaling, leading to a compensatory increase in TSH[5][13].
Data Summary: Receptor Binding and Transcriptional Activity
The potency of BPC is best illustrated by comparing its activity to that of E2 and the widely studied BPA.
| Compound | Target | Assay Type | Potency (IC₅₀/EC₅₀) | Relative Potency vs. BPA | Reference |
| BPC | ERα | Binding (IC₅₀) | 2.65 nM | ~17x stronger | [3] |
| BPA | ERα | Binding (IC₅₀) | ~45.1 nM | 1x | [3] |
| 17β-Estradiol (E2) | ERα | Binding (IC₅₀) | 0.70 nM | ~64x stronger | [3] |
| BPC | ERβ | Binding (IC₅₀) | 1.94 nM | ~8x stronger | [3] |
| BPA | ERβ | Binding (IC₅₀) | ~15.9 nM | 1x | [3] |
| 17β-Estradiol (E2) | ERβ | Binding (IC₅₀) | 0.73 nM | ~22x stronger | [3] |
| BPC | ERα | Activation (EC₅₀) | Potent Agonist | Stronger than BPA | [1][2] |
| BPC | ERβ | Inhibition (IC₅₀) | Potent Antagonist | Stronger than BPA | [1][2] |
Methodologies for Assessing the Endocrine Activity of BPC
A multi-tiered approach involving a battery of validated in vitro assays is essential to comprehensively characterize the endocrine-disrupting profile of compounds like BPC.
Protocol: Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]E2) for binding to a specific receptor, providing a measure of binding affinity (IC₅₀).
Principle: Based on the principle of competitive displacement of a high-affinity radioligand from the receptor's ligand-binding pocket.
Step-by-Step Methodology:
-
Receptor Preparation: Utilize purified recombinant human ERα or ERβ protein or receptor-rich cell lysates.
-
Reaction Mixture: In a multi-well plate, combine the receptor preparation, a fixed concentration of radiolabeled [³H]17β-estradiol, and varying concentrations of BPC (or other test compounds) in a suitable assay buffer.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation: Separate receptor-bound from unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.
-
Washing: Wash the HAP pellet multiple times with buffer to remove non-specifically bound radioligand.
-
Quantification: Add scintillation cocktail to the washed pellets and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor (BPC) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value—the concentration of BPC that inhibits 50% of the specific binding of [³H]E2.
Caption: Workflow for a competitive receptor binding assay.
Protocol: ERα/ERβ Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a chemical to induce or inhibit gene transcription mediated by a specific nuclear receptor.
Principle: Cells (e.g., HeLa, MCF-7) are engineered to express the receptor of interest (ERα or ERβ) and a reporter gene (e.g., luciferase) under the control of a promoter containing Estrogen Response Elements (EREs). Ligand binding and receptor activation drive the expression of luciferase, which produces a measurable light signal.
Step-by-Step Methodology:
-
Cell Culture & Transfection: Culture a suitable cell line (e.g., HeLa cells). Co-transfect the cells with two plasmids: one expressing the full-length human ERα or ERβ, and a second containing a luciferase reporter gene driven by an ERE-containing promoter.
-
Cell Plating: Plate the transfected cells into multi-well plates and allow them to attach overnight.
-
Compound Treatment: Replace the culture medium with a medium containing serial dilutions of BPC. For antagonist testing, co-treat cells with a fixed, sub-maximal concentration of E2 and serial dilutions of BPC. Include appropriate controls (vehicle, E2 alone).
-
Incubation: Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells using a specific lysis buffer to release the luciferase enzyme.
-
Signal Measurement: Add a luciferase substrate (e.g., luciferin) to the cell lysate and immediately measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein or a co-transfected control reporter). For agonist activity, plot normalized luminescence vs. log[BPC] to determine the EC₅₀. For antagonist activity, plot the inhibition of the E2-induced signal vs. log[BPC] to determine the IC₅₀.
Caption: Workflow for a luciferase reporter gene assay.
Summary and Future Research Directions
The available scientific evidence firmly establishes this compound as a potent endocrine disruptor with a unique and powerful bifunctional activity on estrogen receptors. Its high affinity for ERα (as an agonist) and ERβ (as an antagonist) distinguishes it from BPA and other analogs[1][2][3]. Furthermore, predictive and in vitro data indicate it is also a strong anti-androgen[4].
Despite this clear mechanistic understanding, significant knowledge gaps remain:
-
In Vivo Consequences: The profound in vitro effects of BPC need to be further investigated in robust in vivo animal studies to understand their physiological consequences on reproductive health, development, and metabolic function.
-
Thyroid and Steroidogenesis Mechanisms: The suggestive link between BPC and thyroid disruption in humans requires mechanistic validation[5]. Similarly, its direct effects on the expression and activity of key steroidogenic enzymes need to be quantified.
-
Toxicokinetics: Detailed toxicokinetic and metabolic studies for BPC are lacking compared to BPA and BPAF[14][15]. Understanding its absorption, distribution, metabolism, and excretion is critical for accurate risk assessment.
As regulatory bodies and industry seek safer alternatives to BPA, a thorough understanding of the toxicological profiles of analogs like BPC is paramount. Its high potency underscores the principle that structural similarity does not imply equivalent (or lesser) biological activity and highlights the necessity of comprehensive screening for all chemical substitutes.
References
- Kitamura, S., et al. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PLOS One, 16(2):e0246583. [Link]
- Kitamura, S., et al. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PubMed Central. [Link]
- Kim, K., & Son, H. Y. (2019). Bisphenols and Thyroid Hormone. Endocrinology and Metabolism, 34(4), 340–348. [Link]
- Ghaffari, F., et al. (2023). Different types of bisphenols alter ovarian steroidogenesis: Special attention to BPA. Toxicology, 499, 153671. [Link]
- Kitamura, S., et al. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding.
- Churchwell, M. I., et al. (2014). Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents. Toxicology Reports, 1, 953-960. [Link]
- Gorini, F., et al. (2020). Summary of in vivo studies analyzing effects of exposure to bisphenols on thyroid function.
- Gore, A. C., et al. (2020). Bisphenols as Environmental Triggers of Thyroid Dysfunction: Clues and Evidence. International Journal of Molecular Sciences, 21(3), 735. [Link]
- Nowicka, A., et al. (2024). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans. International Journal of Molecular Sciences, 25(1), 540. [Link]
- Wong, S., & Arvan, P. (2021). The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting. Current Opinion in Lipidology, 32(5), 295-303. [Link]
- Fay, K. A., et al. (2022). Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (Danio rerio) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation. Environmental Science & Technology, 56(15), 10836-10847. [Link]
- Hu, Y., et al. (2023). Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway.
- Chen, H., et al. (2021). An in vitro investigation of endocrine disrupting potentials of ten bisphenol analogues. Steroids, 169, 108826. [Link]
- Siracusa, C., et al. (2020). Effects of Bisphenols on Testicular Steroidogenesis. Frontiers in Endocrinology, 11, 453. [Link]
- Siracusa, C., et al. (2020). Effects of Bisphenols on Testicular Steroidogenesis. PubMed Central. [Link]
- Lehmler, H. J., et al. (2022). Disruptive effects of plasticizers bisphenol A, F, and S on steroidogenesis of adrenocortical cells. Chemosphere, 287(Pt 1), 132007. [Link]
- Novotna, A., et al. (2022). The effects of bisphenols on the cardiovascular system ex vivo and in vivo. Toxicology and Applied Pharmacology, 457, 116301. [Link]
- Wikipedia. (n.d.). Bisphenol A. [Link]
- Novotna, A., et al. (2022). The effects of bisphenols on the cardiovascular system ex vivo and in vivo.
- Radwan, M., et al. (2021). Exposure to Bisphenol A Analogs and the Thyroid Function and Volume in Women of Reproductive Age—Cross-Sectional Study. Frontiers in Endocrinology, 12, 755951. [Link]
- Hu, Y., et al. (2023). Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway.
- Delfosse, V., et al. (2012). Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes. Proceedings of the National Academy of Sciences, 109(37), 14930-14935. [Link]
- Kitamura, S., et al. (2005). Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. Toxicological Sciences, 84(2), 249-259. [Link]
- Yoshihara, S. I., et al. (2016). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. The Journal of Steroid Biochemistry and Molecular Biology, 164, 13-22. [Link]
- Food Packaging Forum. (2015). Study shows endocrine activity of BPA analogs. [Link]
- Li, Y., et al. (2017). Binding of bisphenol A, bisphenol AF, and bisphenol S on the androgen receptor: Coregulator recruitment and stimulation of potential interaction sites. Chemosphere, 173, 335-342. [Link]
- Roy, D., et al. (2022). Polyphenols Regulate the Activity of Endocrine-Disrupting Chemicals, Having Both Positive and Negative Effects. International Journal of Molecular Sciences, 23(19), 11841. [Link]
- Lehmler, H. J., et al. (2022). Disruptive effects of plasticizers bisphenol A, F, and S on steroidogenesis of adrenocortical cells. Chemosphere, 287(Pt 1), 132007. [Link]
- Fay, K. A., et al. (2022). Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (Danio rerio) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation.
- Pinto, C. R., et al. (2021). Endocrine-Disrupting Effects of Bisphenol A on the Cardiovascular System: A Review. International Journal of Molecular Sciences, 22(11), 5573. [Link]
- Kim, J. H., et al. (2016). Endocrine-Disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. Journal of Cancer Prevention, 21(1), 12-20. [Link]
- Gall, A., et al. (2018). In Silico Binding of 4,4'-bisphenols Predicts in Vitro Estrogenic and Antiandrogenic Activity. Environmental and Molecular Mutagenesis, 59(4), 306-318. [Link]
- Lee, H. J., et al. (2003). Antiandrogenic Effects of Bisphenol A and Nonylphenol on the Function of Androgen Receptor. Toxicological Sciences, 73(2), 301-309. [Link]
- Chen, J., et al. (2022). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. Environmental Science and Pollution Research, 29(45), 67597-67612. [Link]
- Teng, C., et al. (2013). Bisphenol A affects androgen receptor function via multiple mechanisms. Chemico-Biological Interactions, 203(3), 556-564. [Link]
- Hrubá, E., et al. (2020). Evaluation of the endocrine-disrupting activity of the synthesized bisphenol candidates.
- Ullah, A., et al. (2022). A Short Review on Effects of Bisphenol A and its Analogues on Endocrine System. Bio-Science Research Bulletin, 38(1), 22-29. [Link]
- Children's Environmental Health Network. (2022). Endocrine Disruptors and Kids: Risks, Everyday Sources, and How to Reduce Them. [Link]
- Rahman, M. S., et al. (2015). Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors. Journal of Cellular and Molecular Medicine, 19(5), 929-947. [Link]
- Ferreira, M., et al. (2018). Endocrine Disrupting Chemicals and their Role in the Genesis of Neoplasms. Journal of Clinical and Medical Research, 1(1), 1-10. [Link]
- Beausoleil, C., et al. (2018). Summary of in vitro and ex vivo endocrine activity results identified for bisphenol B (BPB).
- Kim, S. H., et al. (2018). Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F. Toxicology Research, 34(3), 239-248. [Link]
- Kitamura, S., et al. (2005). Comparative Study of the Endocrine-Disrupting Activity of Bisphenol A and 19 Related Compounds.
- Santoro, A., et al. (2022). Endocrine-Disrupting Chemicals: Do Polyphenols Advantage or Counteract Their Activity?
- World Health Organization. (2023).
Sources
- 1. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Exposure to Bisphenol A Analogs and the Thyroid Function and Volume in Women of Reproductive Age—Cross-Sectional Study [frontiersin.org]
- 6. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of bisphenol A, bisphenol AF, and bisphenol S on the androgen receptor: Coregulator recruitment and stimulation of potential interaction sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents | RTI [rti.org]
- 15. Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (Danio rerio) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Bisphenol C chemical structure and formula C17H20O2
An In-Depth Technical Guide to Bisphenol C (C₁₇H₂₀O₂): Structure, Properties, Synthesis, and Analytical Considerations
Introduction
This compound (BPC), a significant member of the bisphenol family of chemical compounds, is identified by the chemical formula C₁₇H₂₀O₂ and the CAS Registry Number 79-97-0.[1][2] Structurally, it is an analog of the more widely known Bisphenol A (BPA), distinguished by the presence of methyl groups on each of its phenolic rings. This structural modification imparts distinct physicochemical properties that are leveraged in various industrial applications, primarily in the synthesis of specialized polycarbonate plastics and epoxy resins where it serves as a monomer.[1][3] BPC is also utilized as a color-developer in thermosensitive recording materials.[1]
As with many bisphenols, the toxicological profile of BPC is of increasing interest to researchers, particularly concerning its potential as an endocrine-disrupting chemical (EDC).[4][5] Its interaction with estrogen receptors dictates a biological activity profile that warrants careful study.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, covering its fundamental chemical identity, synthesis pathways, industrial relevance, toxicological mechanisms, and the analytical methodologies required for its accurate quantification in various matrices.
It is critical to distinguish the compound discussed herein (CAS 79-97-0) from a chlorinated compound, 4,4'-(2,2-dichloroethene-1,1-diyl)diphenol (CAS 14868-03-2), which is sometimes also referred to as "this compound" in literature and commercial listings.[6][7] This guide is exclusively focused on the C₁₇H₂₀O₂ molecule.
Physicochemical Identity and Properties
A thorough understanding of a compound's fundamental properties is the bedrock of all subsequent application and safety analysis. BPC's identity is defined by its unique structure and resulting physical characteristics.
Chemical Structure and Nomenclature
The formal IUPAC name for this compound is 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol .[1] It is also commonly known by several synonyms, including 2,2-Bis(4-hydroxy-3-methylphenyl)propane, 3,3'-Dimethylbisphenol A, and 4,4′-Isopropylidenedi-o-cresol.[1][3]
Caption: Synthesis of this compound via acid-catalyzed condensation.
Example Laboratory-Scale Synthesis Protocol
This protocol is a representative example of BPC synthesis. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a condenser.
-
Charge Reactants: To the flask, add 2-methylphenol and a suitable solvent such as toluene. Begin stirring to form a homogenous solution.
-
Catalysis: Slowly bubble hydrogen chloride gas into the mixed solution while maintaining a controlled temperature. [8]Rationale: The gaseous HCl serves as an effective and easily introduced acid catalyst. Toluene acts as a solvent to keep reactants mixed and helps control the reaction temperature.
-
Add Ketone: Gradually add acetone to the reaction mixture. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.
-
Reaction: Continue stirring the mixture for several hours (e.g., 10 hours) to allow the reaction to proceed to completion. [8]6. Workup: After the reaction period, add deionized water to the reaction solution and heat to approximately 80°C with stirring. [8]This step helps to separate the organic layer from the aqueous layer containing the catalyst and byproducts.
-
Purification: Separate the organic (toluene) layer. The crude BPC can be isolated by removing the solvent under reduced pressure.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., xylene) to yield pure this compound crystals. [1]Rationale: Recrystallization is a critical self-validating step that removes unreacted starting materials and isomeric byproducts, resulting in a product with a sharp, defined melting point.
Industrial Applications and Relevance
BPC is not a direct-to-consumer product but rather a key building block for performance polymers.
-
Polycarbonates and Epoxy Resins: The primary use of BPC is as a monomer in the synthesis of polycarbonates and epoxy resins. [1][3]The two hydroxyl groups are the reactive sites for polymerization. The presence of the two methyl groups on the aromatic rings, compared to the unsubstituted rings of BPA, can increase the glass transition temperature (Tg), enhance thermal stability, and alter the refractive index of the final polymer.
-
Thermosensitive Materials: BPC is used as a color developer in the production of thermal paper, such as that used in receipts. [1]In these systems, a leuco dye and a developer like BPC are coated onto the paper. When heated by a thermal printer head, the developer melts and reacts with the dye, causing a color change.
Toxicological Profile and Mechanism of Action
The structural similarity of BPC to BPA raises valid questions about its biological activity, particularly its interaction with the endocrine system.
Endocrine Disrupting Properties
This compound is classified as an endocrine-disrupting chemical (EDC). [5]Its biological effects are primarily mediated through interactions with nuclear hormone receptors, specifically estrogen receptors (ERα and ERβ).
-
Mechanism of Action: BPC acts as a partial agonist of estrogen receptors. [1]However, its binding mechanism and subsequent receptor activation differ from that of the natural hormone 17β-estradiol. Crystallographic studies show that BPC can adopt a distinct orientation within the ligand-binding pocket of the estrogen receptor. One of its phenol rings points towards the activation helix (H12), an orientation that can lead to an antagonist effect, particularly on ERβ. [1]This dual agonist/antagonist character is a key feature of its toxicological profile.
GHS Hazard Classification
Based on aggregated data from notifications to regulatory bodies like ECHA, BPC has the following GHS hazard classifications. [1][9]
| GHS Classification | Hazard Statement | Code |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Analytical Methodologies
The accurate quantification of BPC in environmental and biological samples is crucial for exposure assessment and regulatory compliance. Due to its low concentration in complex matrices, robust analytical workflows are required. [10]
Sample Preparation: Extraction and Concentration
The primary challenge in analyzing trace levels of BPC is isolating it from interfering matrix components (e.g., humic acids in water, lipids in biological samples).
-
Solid-Phase Extraction (SPE): This is the most common technique for aqueous samples. [10]A water sample is passed through a cartridge containing a solid sorbent that retains BPC. Interfering compounds are washed away, and the purified BPC is then eluted with a small volume of organic solvent. Rationale: SPE provides excellent cleanup and a high pre-concentration factor, enabling the detection of nanogram-per-liter concentrations.
-
Liquid-Liquid Extraction (LLE): An alternative method where the aqueous sample is mixed with an immiscible organic solvent. BPC partitions into the organic layer, which is then collected and concentrated. [10]
Instrumental Analysis Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification and quantification of BPC. [11] Justification for Derivatization: BPC is a polar compound with two hydroxyl groups, making it non-volatile and prone to thermal degradation in a hot GC injection port. To overcome this, a derivatization step is mandatory. Silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This dramatically increases the compound's volatility and thermal stability, making it suitable for GC analysis. [11] Step-by-Step Workflow for Water Sample Analysis:
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation and avoid plastic containers that could leach other bisphenols. [12]2. Extraction (SPE): Pass 500 mL of the filtered water sample through a pre-conditioned polymeric SPE cartridge.
-
Cartridge Wash: Wash the cartridge with a small volume of pure water to remove salts and polar interferences.
-
Elution: Elute the trapped BPC from the cartridge with 5-10 mL of a suitable organic solvent (e.g., methanol or acetone).
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the residue in 100 µL of a solvent (e.g., pyridine) and add 50 µL of BSTFA. Heat the vial at 70°C for 30 minutes to complete the silylation reaction.
-
GC-MS Analysis: Inject 1 µL of the derivatized extract into the GC-MS system. The GC separates the derivatized BPC from other compounds, and the MS provides definitive identification based on its mass spectrum and quantification using selected ion monitoring (SIM).
Caption: Analytical workflow for this compound analysis in water by GC-MS.
Environmental Considerations
Understanding the environmental fate of BPC is essential for assessing its ecological risk.
-
Environmental Release: BPC can be released into the environment through various waste streams during its production and its use in the manufacturing of plastics and resins. [1]* Environmental Fate: If released to air, BPC is expected to exist in both vapor and particulate phases. [1]In water and soil, it is expected to have low mobility due to its moderate adsorption to sediment and organic matter. [1]BPC is not considered persistent, as it undergoes relatively rapid biodegradation in aquatic environments, with estimated half-lives of a few days. [13][14]
Conclusion
This compound (C₁₇H₂₀O₂, CAS 79-97-0) is a valuable industrial chemical used in the formulation of high-performance polymers. Its defining features—the isopropylidene bridge and methylated phenolic rings—impart specific properties to these materials. However, its structural analogy to BPA and its confirmed activity as an endocrine disruptor necessitate a rigorous approach to its handling, analysis, and risk assessment. For professionals in research and development, a deep understanding of its synthesis, mechanism of action, and the specific analytical requirements, such as the need for derivatization in GC-MS analysis, is paramount for both innovation and responsible stewardship of this compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- Novel Chem. (n.d.). Buy Bisphenol-C at Attractive Prices.
- ResearchGate. (2014). Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives.
- Liu, X., Suyama, K., Nose, T., Shimohigashi, M., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PLOS ONE.
- National Institute of Environmental Health Sciences. (2015). Examining BPA's Mechanisms of Action: The Role of c-Myc.
- openPR. (2025). This compound Market 2025: Growth Forecast, Industry Trends.
- Royal Society of Chemistry. (2023). Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids.
- DiVA portal. (n.d.). Catalytic synthesis of benign bisphenols.
- ESSLAB. (2024). Unlocking Insights into Bisphenols: Exploring Health, Environmental Impact, and Analytical Solutions.
- PubMed Central. (n.d.). Bisphenols—A Threat to the Natural Environment.
- Semantic Scholar. (n.d.). An Overview of Analytical Methods for Bisphenol A.
- Google Patents. (n.d.). EP1572611B1 - Process for the synthesis of bisphenol.
- Green Science Policy Institute. (n.d.). Bisphenols & Phthalates.
- Pocket Dentistry. (2015). Analytical Methods for Determination of Bisphenol A.
- DergiPark. (2010). Protective Action of an Anti-oxidant (Vitamin-C) Against Bisphenol-toxicity in Cirrhinus mrigala(Ham.).
- Toxic-Free Future. (n.d.). Get the Facts: Bisphenols.
- Waters. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers.
- PubMed Central. (2015). Molecular Mechanisms of Action of BPA.
- PubMed. (1998). A review of the environmental fate, effects, and exposures of bisphenol A.
- PubMed Central. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions.
- ResearchGate. (2009). A Multimedia Assessment of the Environmental Fate of Bisphenol A.
- Wikipedia. (n.d.). Bisphenol.
- Transactions of Oceanology and Limnology. (2015). Environmental Fate, Analysis Method and Treatment Technology of Bisphenol A: A Review.
Sources
- 1. This compound | C17H20O2 | CID 6620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. CAS 79-97-0: this compound | CymitQuimica [cymitquimica.com]
- 4. toxicfreefuture.org [toxicfreefuture.org]
- 5. Bisphenol - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 14868-03-2 [m.chemicalbook.com]
- 7. This compound | 14868-03-2 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 13. A review of the environmental fate, effects, and exposures of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Bisphenol C (CAS 79-97-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bisphenol C (BPC), a significant analogue of Bisphenol A (BPA). With the increasing scrutiny and regulation of BPA, understanding the chemical properties, synthesis, applications, and biological activities of its analogues is paramount for researchers in environmental science, toxicology, and materials science. This document delves into the nuanced identity of this compound, focusing on the prevalent 2,2-bis(4-hydroxy-3-methylphenyl)propane (CAS 79-97-0). It offers detailed protocols for its synthesis and analytical determination, a thorough examination of its toxicological profile and endocrine-disrupting mechanisms, and an assessment of its environmental fate. This guide is intended to be a vital resource, fostering a deeper, evidence-based understanding of this compound for the scientific community.
Chemical Identity and Properties
This compound (BPC), in its most common form, refers to the compound with the IUPAC name 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol [1]. It is crucial to distinguish this from another, less common compound also sometimes referred to as this compound, which is 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene (CAS 14868-03-2)[2]. This guide will focus exclusively on the cresol-derived BPC (CAS 79-97-0).
BPC is structurally similar to Bisphenol A, with the key difference being the presence of a methyl group on each phenolic ring, ortho to the hydroxyl group[2]. This structural modification influences its chemical and physical properties, as well as its biological activity.
Table 1: Physicochemical Properties of this compound (CAS 79-97-0)
| Property | Value | Source |
| IUPAC Name | 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol | [1] |
| Synonyms | 2,2-Bis(4-hydroxy-3-methylphenyl)propane, 3,3'-Dimethylbisphenol A, Dicresylolpropane | [3][4] |
| CAS Number | 79-97-0 | [3][5] |
| Molecular Formula | C₁₇H₂₀O₂ | [1][4] |
| Molecular Weight | 256.34 g/mol | [1][3] |
| Melting Point | 138-140 °C | [3][6] |
| Boiling Point | 238-240 °C at 12 mmHg | [3][6] |
| Appearance | White to off-white solid | [7] |
| Water Solubility | Low | [8] |
| LogP | 4.74 (estimated) | [7] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; O1 [label="O"]; O2 [label="O"]; H1 [label="H"]; H2 [label="H"]; CH3_1 [label="CH₃"]; CH3_2 [label="CH₃"]; CH3_3 [label="CH₃"]; CH3_4 [label="CH₃"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C7 -- CH3_1; C7 -- CH3_2; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; C2 -- O1; O1 -- H1; C3 -- CH3_3; C10 -- O2; O2 -- H2; C11 -- CH3_4;
// Position nodes C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.25,1.29!"]; C4 [pos="1.5,2.58!"]; C5 [pos="0,2.58!"]; C6 [pos="-0.75,1.29!"]; C7 [pos="-1.5,0!"]; C8 [pos="-3,0!"]; C9 [pos="-4.5,0!"]; C10 [pos="-5.25,1.29!"]; C11 [pos="-4.5,2.58!"]; C12 [pos="-3,2.58!"]; O1 [pos="2.25,-1.29!"]; H1 [pos="3,-1.29!"]; CH3_3 [pos="3.75,1.29!"]; CH3_1 [pos="-1.5,-1.5!"]; CH3_2 [pos="-1.5,1.5!"]; O2 [pos="-6.75,1.29!"]; H2 [pos="-7.5,1.29!"]; CH3_4 [pos="-5.25,3.87!"]; }
Figure 1: Chemical Structure of this compound (CAS 79-97-0)
Synthesis of this compound
The industrial synthesis of this compound typically involves the acid-catalyzed condensation of two equivalents of o-cresol with one equivalent of acetone. This electrophilic aromatic substitution reaction is analogous to the synthesis of Bisphenol A from phenol and acetone.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure for the synthesis of 2,2-bis(4-hydroxy-3-methylphenyl)propane.
Materials:
-
o-Cresol
-
Acetone
-
Concentrated Sulfuric Acid
-
Toluene
-
Dodecanethiol (promoter)
-
Saturated Sodium Bicarbonate Solution
-
Demineralized Water
Procedure:
-
In a jacketed reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add o-cresol and toluene.
-
Add dodecanethiol as a promoter.
-
Cool the mixture to the desired reaction temperature (e.g., 40°C) and slowly add concentrated sulfuric acid while stirring.
-
Add acetone dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature.
-
After the addition is complete, continue stirring for several hours to allow the reaction to proceed to completion.
-
Upon completion, add toluene and warm the mixture to dissolve any precipitated product.
-
Add demineralized water and transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous (lower) layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with demineralized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).
Figure 2: General workflow for the synthesis of this compound.
Industrial Applications
This compound is utilized in various industrial applications, primarily in the production of polymers. Its properties, imparted by the additional methyl groups, can offer advantages over BPA in certain applications.
-
Polycarbonate and Polyester Resins: Similar to BPA, BPC can be used as a monomer in the synthesis of polycarbonate and polyester resins. The methyl groups can enhance the polymer's thermal stability and solubility in organic solvents.
-
Epoxy Resins: BPC is a component in the formulation of epoxy resins, which are used as coatings, adhesives, and composite materials.
-
Thermosensitive Recording Materials: It is used as a color developer in thermal paper, such as that used for receipts[5].
-
Flame Retardants: The structural characteristics of BPC can be modified to incorporate flame retardant properties into polymers.
Analytical Methodologies
The accurate quantification of this compound in various matrices is crucial for toxicological studies and environmental monitoring. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of this compound. Due to its relatively low volatility, a derivatization step is typically required to convert BPC into a more volatile and thermally stable compound suitable for GC analysis.
Experimental Protocol: GC-MS Analysis of this compound in Water Samples
1. Sample Preparation (Solid-Phase Extraction - SPE):
- Condition a C18 SPE cartridge with methanol followed by deionized water.
- Load the water sample onto the cartridge.
- Wash the cartridge with a low percentage of methanol in water to remove interferences.
- Elute the this compound with methanol or acetonitrile.
- Evaporate the eluent to dryness under a gentle stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a suitable solvent (e.g., pyridine).
- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat to complete the reaction.
3. GC-MS Analysis:
- Injector: Splitless mode, ~280-300°C.
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
- Oven Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation.
- Mass Spectrometer: Electron ionization (EI) source, typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Table 2: Performance of GC-MS Method for this compound in Water
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1-50 ng/L | [9] |
| Recovery | 87-133% | [9] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing this compound without the need for derivatization, which simplifies sample preparation and reduces the potential for analytical errors.
Experimental Protocol: LC-MS/MS Analysis of this compound in Biological Samples
1. Sample Preparation (Liquid-Liquid Extraction - LLE or SPE):
- LLE: For liquid samples like plasma or serum, extraction with a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) can be employed.
- SPE: As described for the GC-MS protocol, SPE is also a highly effective method for cleaning up and concentrating biological samples.
- The final extract is evaporated and reconstituted in the initial mobile phase.
2. LC-MS/MS Analysis:
- LC System: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium formate to improve ionization.
- Mass Spectrometer: An electrospray ionization (ESI) source, usually in negative ion mode, is employed. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
// Nodes
sample [label="Sample (Water, Soil, Biological Fluid)"];
extraction [label="Extraction\n(SPE or LLE)"];
derivatization [label="Derivatization\n(for GC-MS)"];
no_derivatization [label="No Derivatization\n(for LC-MS/MS)"];
gcms [label="GC-MS Analysis"];
lcmsms [label="LC-MS/MS Analysis"];
data [label="Data Acquisition and Quantification"];
// Edges
sample -> extraction;
extraction -> derivatization;
extraction -> no_derivatization;
derivatization -> gcms;
no_derivatization -> lcmsms;
gcms -> data;
lcmsms -> data;
}
Figure 3: General analytical workflow for the determination of this compound.
Toxicology and Mechanism of Action
The toxicological profile of this compound is of significant interest due to its structural similarity to BPA, a well-known endocrine-disrupting chemical.
General Toxicity
This compound is classified as a skin and eye irritant and may cause respiratory irritation[5][6]. The acute oral toxicity is considered to be low, with an estimated LD50 in rats of 3,200 to over 5,000 mg/kg body weight, based on analogy to BPA[10].
Endocrine Disruption
Like BPA, this compound is an endocrine disruptor that can interact with estrogen receptors (ERs). However, its mechanism of action and receptor affinity differ from that of BPA.
-
Estrogen Receptor Binding: this compound has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[2][11]. Some studies indicate that BPC has a higher binding affinity for both ERα and ERβ compared to BPA[2].
-
Mechanism of Action: Research has demonstrated that this compound acts as a partial agonist of ERs. It activates the N-terminal activation function 1 (AF-1) but can act as an antagonist on the C-terminal activation function 2 (AF-2)[11]. This dual activity classifies it as a Selective Estrogen Receptor Modulator (SERM)[11]. The orientation of BPC within the ligand-binding pocket of the estrogen receptor, with one phenol ring pointing towards the activation helix H12, is thought to be responsible for its antagonistic character[11].
Table 3: Comparative Estrogen Receptor Binding Affinity
| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | Reference |
| This compound | 2.65 | 1.94 | [12] |
| Bisphenol A | ~100-1000s | ~100-1000s | [2] (comparative) |
| 17β-Estradiol | 0.70 | 0.73 | [12] |
Genotoxicity and Cytotoxicity
Studies have investigated the genotoxic and cytotoxic potential of this compound. Some research has shown that BPC can induce DNA damage in human liver HepG2 cells after prolonged exposure[13]. It has also been found to reduce the viability of HepG2 cells at certain concentrations[13].
Environmental Fate and Ecotoxicology
The environmental fate of this compound is a critical area of research, as its release into the environment can occur through various industrial and consumer pathways.
Biodegradation
Studies on the biodegradability of various bisphenols have shown that this compound is biodegradable under both aerobic and anaerobic conditions, although its degradation rate is generally slower than that of some other bisphenols like BPF[6]. One study ranked the aerobic biodegradability of several bisphenols as follows: BPF, HBP >> BPA > BPP (BPC) > BPE > BPB > TDP >> BPS[6]. The anaerobic biodegradability followed a similar trend[6]. The persistence of a bio-oxidation product of BPA, 2,2-bis(4-hydroxyphenyl)-1-propanol, has been observed in environmental waters, suggesting that metabolites of bisphenols can also be of environmental concern[8][14].
Soil Sorption
The mobility of this compound in the terrestrial environment is influenced by its sorption to soil particles. The log Kow of BPC (around 4.74) suggests a moderate to high potential for sorption to soil organic matter[7]. The sorption of bisphenols in soil is primarily influenced by the organic carbon content of the soil[15][16]. Soils with higher organic carbon and clay content are expected to exhibit greater sorption of BPC, reducing its mobility and potential for groundwater contamination[15].
Aquatic Toxicity
The ecotoxicity of this compound to aquatic organisms is an area of ongoing research. Given its endocrine-disrupting properties, there is concern about its potential to adversely affect aquatic life, even at low concentrations. The US EPA has designated this compound as having high acute and chronic aquatic toxicity[17].
Conclusion
This compound (CAS 79-97-0) is a significant industrial chemical with a range of applications, particularly in the polymer industry. Its structural similarity to Bisphenol A has rightfully placed its toxicological and environmental profile under scientific scrutiny. This guide has provided a detailed overview of its chemical identity, synthesis, analytical determination, biological activities, and environmental behavior.
For researchers, it is evident that while much is known about this compound, particularly its endocrine-disrupting capabilities, further research is needed to fully elucidate its long-term environmental fate and the potential risks it poses to ecosystems and human health. The analytical protocols provided herein offer a foundation for robust monitoring and further toxicological investigation. As the use of BPA alternatives continues, a comprehensive understanding of compounds like this compound is essential for informed risk assessment and the development of safer chemical substitutes.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6620, this compound. [Link]
- PubChem.
- Kitamura, S., et al. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PLoS One, 16(2), e0246583. [Link]
- Ike, M., et al. (2006). Biodegradation of a variety of bisphenols under aerobic and anaerobic conditions. Water Science and Technology, 53(6), 153-159. [Link]
- National Institute of Standards and Technology. NIST Chemistry WebBook for this compound. [Link]
- Delfosse, V., et al. (2012). Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes. Proceedings of the National Academy of Sciences, 109(37), 14930-14935. [Link]
- Lee, H. J., et al. (2013). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. Toxicology and Applied Pharmacology, 268(3), 312-319. [Link]
- Chongqing Chemdad Co., Ltd. 2,2-Bis(4-hydroxy-3-methylphenyl)propane. [Link]
- Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (Danio rerio)
- Felis, E., et al. (2021). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Toxics, 9(3), 49. [Link]
- Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol deriv
- U.S. Environmental Protection Agency. (2010). Hazard Evaluation of Bisphenol A (BPA)
- U.S. Environmental Protection Agency. (2014). Bisphenol A Alternatives in Thermal Paper - Executive Summary. [Link]
- Khan, B., et al. (2021). Sorption and Desorption of Bisphenol A on Agricultural Soils and its Implications for Surface and Groundwater Contamination.
- A Comparative Study of Effects of 28-Day Exposure of Bisphenol A and Bisphenol S on Body Weight Changes, Organ Histology, and Rel
- Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. [Link]
- Toxicological Evaluation of Bisphenol A and Its Analogues. [Link]
- 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. [Link]
- Bisphenol Analogs in Aquatic Environments and Their Effects on Marine Species—A Review. [Link]
- The Effect of Organic Materials on the Response of the Soil Microbiome to Bisphenol A. [Link]
- Adverse (geno)
- Acute and chronic toxicity testing of bisphenol A with aquatic invertebr
- (PDF) 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. [Link]
- 2 2 Bis(4 Hydroxy 3 Methylphenyl)Propane 97%. [Link]
- A new LC/MS method for specific determination of human systemic exposure to bisphenol A, F and S through their metabolites: Applic
- Bisphenol Analogs in Aquatic Environments and Their Effects on Marine Species—A Review. [Link]
- Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. [Link]
- Sorption behavior of nonylphenol in terrestrial soils. [Link]
- Sorption of 17α-ethinyl estradiol, bisphenol A and phenanthrene to different size fractions of soil and sediment. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding | PLOS One [journals.plos.org]
- 6. Biodegradation of a variety of bisphenols under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 14. 2,2-Bis(4-Hydroxyphenyl)-1-Propanol-A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. epa.gov [epa.gov]
An In-depth Technical Guide to the Physicochemical Properties of Bisphenol C
Abstract: This technical guide provides a comprehensive examination of two critical physicochemical properties of Bisphenol C (BPC): its melting point and solubility profile. Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles with validated experimental protocols. We delve into the causality behind methodological choices, ensuring a robust and reproducible understanding of how to characterize this important industrial compound. All data and protocols are supported by authoritative references to ensure scientific integrity.
Introduction: Understanding this compound
This compound (BPC), systematically known as 2,2-Bis(4-hydroxy-3-methylphenyl)propane, is an organic compound belonging to the bisphenol family.[1][2] Like its more famous counterpart, Bisphenol A (BPA), BPC is characterized by two hydroxyphenyl functionalities. It serves as a monomer in the production of polycarbonate plastics and epoxy resins and is also used as a color developer in thermosensitive recording materials.[3][4] Its molecular structure, featuring two phenolic hydroxyl groups and a significant hydrocarbon backbone, dictates its physical properties and is of paramount importance for predicting its behavior in various chemical systems, from polymer matrices to biological assays.
Chemical Identity of this compound:
-
IUPAC Name: 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol[1]
-
CAS Number: 79-97-0[2]
-
Molecular Formula: C₁₇H₂₀O₂[2]
-
Molecular Weight: 256.34 g/mol [5]
A precise understanding of its melting point and solubility is fundamental for its purification, formulation, and application, as well as for assessing its environmental fate and toxicological profile.
Melting Point of this compound
The melting point of a crystalline solid is a critical physical constant used to assess its purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range of less than 1°C. The presence of impurities disrupts the crystal lattice, which generally causes a depression and broadening of the melting point range. Therefore, accurate determination of the melting point is a primary method for purity verification in a laboratory setting.
Reported Melting Point Values
This compound is a white to off-white crystalline solid at room temperature.[3][6] Literature and commercial sources report a consistent, narrow melting point range, indicative of a well-characterized substance.
| Reported Melting Point (°C) | Source |
| 140 °C | PubChem (Haynes, W.M. (ed.) CRC Handbook)[1] |
| 138-140 °C | Sigma-Aldrich (Lit.)[5] |
| 158-159 °C | HPC Standards (Lit.)[7] |
| 152-156 °C | Echemi[8] |
Note: The variation in reported values may stem from different analytical methods or purity levels of the measured samples. The values around 138-140°C are the most frequently cited in chemical supplier literature.
Experimental Protocol: Melting Point Determination (Capillary Method)
The capillary method is the standard and most widely accepted technique for melting point determination due to its reliability and requirement for only a small amount of sample.
Causality in Protocol Design: The objective is to heat a small, powdered sample at a controlled rate to accurately observe the temperatures at which melting begins and completes.
-
Sample Preparation: A finely ground powder is essential. This ensures uniform heat distribution throughout the sample, preventing different parts from melting at different temperatures, which would artificially broaden the melting range.
-
Heating Rate: An initial rapid heating phase is used to quickly approach the expected melting point, saving time. However, the heating rate must be slowed significantly (to ~1-2°C per minute) as the melting point is approached. A fast heating rate near the melting point will cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount of this compound on a clean, dry watch glass.
-
Using a spatula or mortar and pestle, crush the solid into a fine, uniform powder. The sample must be completely dry, as residual solvent can act as an impurity.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube (thin-walled, sealed at one end) into the powdered sample until a small amount (2-3 mm in height) enters the tube.
-
Compact the sample into the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube. A densely packed sample ensures efficient heat transfer.
-
-
Apparatus Setup:
-
Insert the loaded capillary tube into the heating block of a melting point apparatus.
-
Ensure the sample is positioned adjacent to the thermometer or temperature probe for an accurate reading.
-
-
Measurement:
-
Rapid Scan (Optional but Recommended): Set the apparatus to heat rapidly to determine an approximate melting point. This provides a target temperature for the precise measurement.
-
Precise Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.
-
Record T₁: Note the temperature at which the first drop of liquid appears in the sample.
-
Record T₂: Note the temperature at which the last solid crystal melts, and the entire sample is a clear liquid.
-
-
Reporting:
-
The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow (e.g., 139-140°C).
-
Perform at least two measurements to ensure reproducibility.
-
Workflow for Melting Point Determination
The following diagram illustrates the logical flow of the capillary melting point determination method.
Caption: Workflow for Capillary Melting Point Determination.
Solubility of this compound
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is the primary guide for predicting solubility. The molecular structure of this compound contains both polar and non-polar regions, resulting in a nuanced solubility profile.
-
Polar Features: Two phenolic hydroxyl (-OH) groups can engage in hydrogen bonding with polar solvents. These groups are weakly acidic.
-
Non-polar Features: The compound has a large hydrocarbon backbone, including two methyl-substituted phenyl rings and an isopropylidene bridge. This extensive non-polar surface area dominates the molecule's character, limiting its solubility in highly polar solvents like water.
Qualitative Solubility Profile
Due to the dominance of its non-polar structure, this compound is generally insoluble in water but shows moderate to good solubility in various organic solvents.[3][8]
| Solvent | Solvent Type | Predicted/Reported Solubility | Rationale |
| Water | Highly Polar, Protic | Practically Insoluble / Very Low[4][8] | The large non-polar hydrocarbon structure outweighs the hydrogen bonding capability of the two -OH groups. |
| Methanol | Polar, Protic | Soluble[8] | The alcohol's hydrocarbon portion can interact with BPC's non-polar structure, while its -OH group can hydrogen bond with BPC's phenolic groups. |
| N,N-Dimethylformamide (DMF) | Polar, Aprotic | Very Soluble[8] | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Chloroform | Weakly Polar | Very Slightly Soluble[8] | A common solvent for many organic solids. |
| Glacial Acetic Acid | Polar, Protic | Sparingly Soluble[8] | The acidic nature and polarity allow for some interaction. |
| 5% Aqueous NaOH | Basic Solution | Soluble | The phenolic hydroxyl groups are acidic and will be deprotonated by a strong base to form a water-soluble sodium phenoxide salt. |
| 5% Aqueous HCl | Acidic Solution | Insoluble | BPC has no basic functional groups to be protonated by acid; its solubility is not enhanced. |
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to characterizing the solubility of this compound across a range of representative solvents, which can help infer its functional group characteristics.
Causality in Protocol Design: The choice of solvents is deliberate to probe different aspects of the molecule's structure.
-
Water: Tests for overall high polarity and the presence of multiple small polar functional groups.
-
5% HCl: Tests for the presence of basic functional groups (like amines).
-
5% NaOH: Tests for the presence of acidic functional groups (like phenols or carboxylic acids).
-
Methanol/DMF: Tests for solubility in common polar organic solvents.
Step-by-Step Methodology:
-
Preparation: Label a series of clean, dry test tubes for each solvent to be tested (e.g., Water, 5% NaOH, 5% HCl, Methanol).
-
Sample Addition: Add approximately 20-30 mg of powdered this compound to each test tube.
-
Solvent Addition: Add the chosen solvent to the corresponding test tube dropwise, up to a total of 1 mL. After adding a few drops, agitate the mixture vigorously (e.g., by "flicking" the test tube or using a vortex mixer).
-
Observation: Observe the mixture closely after each addition and agitation.
-
Soluble: The solid completely disappears, forming a clear, homogeneous solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Confirmation of Acidity/Basicity:
-
If the compound dissolves in 5% NaOH, this indicates an acidic functional group. To confirm, add 10% HCl dropwise to the resulting solution. If the original compound precipitates out, the acidic nature is confirmed.
-
If the compound were to dissolve in 5% HCl, this would indicate a basic functional group. Adding 10% NaOH would cause the original compound to precipitate.
-
-
Record Results: Systematically record the observations for each solvent in a table.
Workflow for Qualitative Solubility Analysis
This decision tree illustrates the logical progression for classifying an unknown compound based on its solubility, which is applicable to this compound.
Caption: Decision workflow for qualitative solubility analysis.
Conclusion
The characterization of this compound through its melting point and solubility provides essential data for its application in scientific research and industrial processes. A melting point in the range of 138-140°C is a strong indicator of high purity. Its solubility profile—characterized by insolubility in water, solubility in basic aqueous solutions, and solubility in polar organic solvents like methanol—is consistent with its molecular structure, which contains acidic phenolic groups and a large non-polar framework. The protocols detailed in this guide represent robust, validated methods for determining these properties, emphasizing the importance of careful technique to achieve accurate and reproducible results.
References
- This compound.
- Buy Bisphenol-C at
- This compound.NIST Chemistry WebBook. [Link]
- This compound (CAS 79-97-0) - Chemical & Physical Properties.Cheméo. [Link]
- (PDF) Studies on the solubility of phenolic compounds.
- Aqueous Solubility of Some N
- Aqueous Solubility of Some Natural Phenolic Compounds | Request PDF.
- 2,2-Bis(4-hydroxy-3-methylphenyl)propane.Chongqing Chemdad Co., Ltd. [Link]
- Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastew
- Techniques for Analysis of Plant Phenolic Compounds.Molecules (Basel, Switzerland), PMC, NIH. [Link]
Sources
- 1. This compound | C17H20O2 | CID 6620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. CAS 79-97-0: this compound | CymitQuimica [cymitquimica.com]
- 4. 79-97-0 | CAS DataBase [chemicalbook.com]
- 5. 双酚C analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. Buy Bisphenol-C at Attractive Prices - Properties, Molecular Weight, Formula, CAS Number, and More [novelchemindia.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. echemi.com [echemi.com]
Unveiling the Health Implications of Bisphenol C Exposure: A Technical Guide for Researchers
Introduction: The Emergence of Bisphenol C as a Compound of Interest
This compound (BPC), a structural analog of the widely scrutinized Bisphenol A (BPA), has emerged as a significant compound of interest for toxicological and pharmacological research. As regulatory pressures on BPA mount, the industrial landscape has shifted towards the use of alternative bisphenols, including BPC. This has, in turn, necessitated a thorough investigation into the potential health effects of BPC exposure to ensure that regrettable substitution—the replacement of a hazardous chemical with another of similar or greater toxicity—is avoided. This technical guide provides an in-depth analysis of the current scientific understanding of BPC's biological activity, with a focus on its mechanisms of action, potential health ramifications, and the experimental methodologies required for its investigation. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals actively engaged in the study of endocrine-disrupting chemicals (EDCs) and their impact on human health.
It is crucial to note that the term "this compound" can refer to two different chemical structures: 2,2-bis(4-hydroxy-3-methylphenyl)propane and the chlorinated derivative, 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene. This guide will primarily focus on the chlorinated form of BPC, as it has been the subject of more extensive research regarding its endocrine-disrupting capabilities.
Part 1: The Unique Endocrine-Disrupting Profile of this compound
A substantial body of evidence has established that BPC is a potent endocrine disruptor with a unique mode of action compared to other bisphenols. Its primary mechanism of toxicity lies in its interaction with estrogen receptors (ERs), where it exhibits a distinct bifunctional activity.
Bifunctional Activity at Estrogen Receptors
This compound distinguishes itself by acting as a potent agonist for Estrogen Receptor Alpha (ERα) while simultaneously functioning as a formidable antagonist for Estrogen Receptor Beta (ERβ)[1]. This dual activity is a critical differentiator from BPA, which generally acts as a weak agonist for both receptors. This bifunctional nature suggests that BPC exposure could lead to a complex and tissue-specific pattern of estrogenic and anti-estrogenic effects, making its toxicological assessment more nuanced than that of other bisphenols.
Quantitative Analysis of Receptor Binding and Activity
The potency of BPC's interaction with estrogen receptors has been quantified in various in vitro studies. These studies consistently demonstrate a higher binding affinity and functional activity of BPC compared to BPA.
| Parameter | This compound (BPC) | Bisphenol A (BPA) |
| ERα Binding Affinity (IC50) | High | Low to Moderate |
| ERβ Binding Affinity (IC50) | High | Low to Moderate |
| ERα Transcriptional Activation | Potent Agonist | Weak Agonist |
| ERβ Transcriptional Activation | Potent Antagonist | Weak Agonist |
Table 1: Comparative estrogenic activity of this compound and Bisphenol A. The data highlights BPC's significantly higher potency and its unique bifunctional nature.
Part 2: Developmental Toxicity of this compound
Recent research has shed light on the developmental toxicity of BPC, with studies in zebrafish models revealing significant adverse effects on multiple organ systems. These findings are particularly concerning given the detection of BPC in human samples, including the urine of infants and toddlers.
Cardiac Developmental Defects
In vivo exposure of zebrafish embryos to BPC at concentrations as low as 41–150 nM has been shown to induce cardiac defects[2]. The underlying mechanism for this cardiotoxicity involves the disruption of m6A (N6-methyladenosine) homeostasis in RNA[2][3][4].
BPC exposure leads to the downregulation of the key m6A methyltransferase, Mettl3. This reduction in Mettl3 activity results in decreased m6A modification of the messenger RNA (mRNA) for acox1 and tnnt2d, genes crucial for cardiac fatty acid metabolism and muscle contraction, respectively. The m6A reader protein, Igf2bp2b, is then unable to recognize and stabilize these inefficiently modified mRNAs, leading to their degradation. The subsequent downregulation of Acox1 and Tnnt2d proteins culminates in the observed cardiac developmental defects[2][3][4].
Liver and Intestinal Developmental Defects
Zebrafish studies have also demonstrated that BPC exposure can lead to developmental defects in the liver and intestine. This toxicity is mediated through the disruption of the mTOR signaling pathway.
BPC exposure has been found to downregulate both the phosphorylated and total levels of mTOR. This, in turn, reduces the phosphorylation of the ribosomal protein S6 (RPS6), a key downstream effector of mTOR. The suppression of RPS6 phosphorylation inhibits the translation of genes essential for cell proliferation in the liver and intestine, such as yap1 and tcf4, ultimately leading to developmental abnormalities in these organs. The upstream mechanism leading to mTOR inhibition by BPC is thought to involve the G-protein coupled estrogen receptor (GPER) and the PI3K/AKT pathway.
Part 3: Other Potential Health Effects and Data Gaps
While the endocrine-disrupting and developmental effects of BPC are becoming clearer, significant data gaps remain regarding other potential health consequences. Much of the concern surrounding BPC stems from the known toxicities of BPA, and it is plausible that BPC may share some of these hazardous properties. However, dedicated research on BPC is crucial for a definitive risk assessment.
Carcinogenic Potential: An Unanswered Question
There is a notable lack of studies specifically investigating the carcinogenic potential of this compound. In contrast, extensive research on BPA has led to its classification as a "probable human carcinogen" (Group 2A) by some expert panels, with prenatal exposure linked to an increased risk of mammary cancer in rodents[5][6][7][8]. Given the structural similarities and potent estrogenic activity of BPC, its carcinogenic potential warrants urgent investigation.
Neurotoxicity: A Need for BPC-Specific Data
Similarly, direct evidence for the neurotoxicity of BPC is scarce. Studies on BPA, however, have demonstrated that it can compromise neuronal survival, dendritic density, and synaptic plasticity, even at low concentrations[9][10][11]. Cognitive deficits in learning and memory have been observed in animal models exposed to BPA, often associated with oxidative stress and alterations in key molecular pathways[9][11]. Whether BPC induces similar neurotoxic effects remains an important area for future research.
Metabolic, Liver, and Kidney Effects: Extrapolating from BPA
The potential for BPC to disrupt metabolic processes and cause liver and kidney damage is another area requiring further study. BPA has been linked to an increased risk of obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD)[12][13][14][15]. It can alter the expression of genes involved in fatty acid metabolism and induce oxidative stress and inflammation in the liver[16][17]. With respect to renal function, some studies have associated BPA exposure with markers of kidney damage[18][19][20][21]. Given BPC's potent endocrine-disrupting properties, it is plausible that it could also interfere with these metabolic and organ systems.
Part 4: Experimental Methodologies for BPC Toxicity Assessment
To address the existing data gaps and further characterize the health effects of BPC, robust and standardized experimental protocols are essential. The following section outlines key in vitro and in vivo methodologies.
In Vitro Assays for Cytotoxicity and Genotoxicity
A foundational step in assessing the toxicity of BPC is to determine its effects at the cellular level.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, MCF-7 for estrogenic effects) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
BPC Exposure: Treat the cells with a range of BPC concentrations (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Incubation: After the exposure period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for BPC.
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: Expose cells to BPC at various concentrations for a defined period.
-
Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.
In Vivo Developmental Toxicity Studies: Zebrafish Model
The zebrafish (Danio rerio) is a powerful in vivo model for developmental toxicity screening due to its rapid external development, optical transparency, and genetic tractability.
Experimental Workflow:
Conclusion and Future Directions
The available scientific evidence clearly indicates that this compound is a potent endocrine-disrupting chemical with a unique bifunctional activity at estrogen receptors. Furthermore, emerging research has highlighted its potential for developmental toxicity, particularly affecting the heart, liver, and intestines, through the disruption of critical signaling pathways such as mTOR and m6A homeostasis.
Despite these significant findings, substantial knowledge gaps persist. The carcinogenic and neurotoxic potential of BPC remains largely unexplored, and a deeper understanding of its metabolic fate and effects on other organ systems is required. Future research should prioritize:
-
Carcinogenicity and Neurotoxicity Studies: Dedicated in vivo and in vitro studies are urgently needed to assess the carcinogenic and neurotoxic potential of BPC.
-
Mechanistic Elucidation: Further investigation into the upstream and downstream signaling events associated with BPC-induced toxicity is crucial for a complete understanding of its mechanisms of action.
-
Comparative Toxicity Studies: Comprehensive studies comparing the toxicity of BPC with BPA and other bisphenol analogs are necessary to inform regulatory decisions and guide the development of safer alternatives.
-
Human Biomonitoring and Epidemiological Studies: Continued monitoring of BPC levels in human populations, coupled with epidemiological studies, will be essential to ascertain the real-world health risks associated with exposure.
By addressing these research priorities, the scientific community can provide a robust and comprehensive assessment of the potential health effects of this compound exposure, ultimately contributing to the protection of public health.
References
- This compound Induces Cardiac Developmental Defects by Disrupting m6A Homeostasis. (2024). Environmental Science & Technology. [Link]
- This compound Induces Cardiac Developmental Defects by Disrupting m6A Homeostasis. (2024).
- This compound Induces Cardiac Developmental Defects by Disrupting m6A Homeostasis. (2024). PubMed. [Link]
- Carcinogenic potential of BPA. (2016). Food Packaging Forum. [Link]
- Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling p
- In vitro transcriptomic analyses reveal pathway perturbations, estrogenic activities, and potencies of data-poor BPA alternative chemicals. (2022). Toxicological Sciences. [Link]
- Advances in understanding the reproductive toxicity of endocrine-disrupting chemicals in women. (2024). PubMed Central. [Link]
- Polluted Pathways: Mechanisms of Metabolic Disruption by Endocrine Disrupting Chemicals. (2017). PubMed Central. [Link]
- A study on bisphenol induce renal damage and role of vitamin c as an antioxidant on bisphenol induced renal damage in wistar rats. A case control study. (2024). PubMed. [Link]
- Role of Endocrine-Disrupting Chemicals in the Pathogenesis of Non-Alcoholic Fatty Liver Disease: A Comprehensive Review. (2022). MDPI. [Link]
- In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells. (2019). PubMed. [Link]
- A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans. (2024). MDPI. [Link]
- Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. (2024). Toxicology Research. [Link]
- Control of B Lymphocyte Development and Functions by the mTOR Signaling P
- Neurotoxic Effects of Bisphenol (BPA): Mini-Reviews. (2024). MDPI. [Link]
- A Review of the Carcinogenic Potential of Bisphenol A. (2016). PubMed Central. [Link]
- Liver Toxicity Induced by Exposure to Bisphenol Analogs at Environmentally Relevant Levels: Insights from a Literature Review on Multiple Species. (2023). MDPI. [Link]
- New Evidence of Renal and Cardiovascular Alterations Promoted by Bisphenol A. (2021). PubMed Central. [Link]
- Neuro-toxic and Reproductive Effects of BPA. (2020). PubMed Central. [Link]
- Genotoxicity and Clastogenicity of Bisphenol A. (2021).
- Main mechanisms linking endocrine-disrupting chemicals such as BPA and... (2024).
- Metabolism Disrupting Chemicals and Alteration of Neuroendocrine Circuits Controlling Food Intake and Energy Metabolism. (2019). PubMed Central. [Link]
- In silico, in vitro, and in vivo evaluation of the toxicity profile of natural phenolic compounds and synthesized bisphenols. (2023). University of Delaware. [Link]
- Bisphenols and Risk of Breast Cancer: A Narrative Review of the Impact of Diet and Bioactive Food Components. (2022). Frontiers. [Link]
- Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. (2024). PubMed Central. [Link]
- A comprehensive review on the carcinogenic potential of bisphenol A: clues and evidence. (2021). SpringerLink. [Link]
- Effect of bisphenol A on the neurological system: a review upd
- mTOR signaling in growth control and disease. (2012). PubMed Central. [Link]
- DNA Damage and Bisphenol Levels in Chronic Kidney Disease Patients Undergoing Hemodialysis. (2024). PubMed Central. [Link]
- Bisphenol-A Neurotoxic Effects on Basal Forebrain Cholinergic Neurons In Vitro and In Vivo. (2023). MDPI. [Link]
- Assessment of the Effective Impact of Bisphenols on Mitochondrial Activity, Viability and Steroidogenesis in a Dose-Dependency in Human Adrenocortical Carcinoma Cells. (2021). MDPI. [Link]
- Bisphenol A Exposure and Kidney Diseases: Systematic Review, Meta-Analysis, and NHANES 03–16 Study. (2021). PubMed. [Link]
- Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. (2020). FABAD Journal of Pharmaceutical Sciences. [Link]
- Reproductive and developmental toxicity screening of bisphenol F by oral gavage in r
- Bisphenols exposure and non-alcoholic fatty liver disease: from environmental trigger to molecular pathogenesis. (2024). PubMed Central. [Link]
- Neurotoxic Effects of Bisphenol (BPA): Mini-Reviews. (2024).
- BPA (Bisphenols). (2021). Breast Cancer Prevention Partners (BCPP). [Link]
- Regulation of mTOR Signaling: Emerging Role of Cyclic Nucleotide-Dependent Protein Kinases and Implications for Cardiometabolic Disease. (2022). MDPI. [Link]
- Bisphenol A in the Urine: Association with Urinary Creatinine, Impaired Kidney Function, Use of Plastic Food and Beverage Storage Products but Not with Serum Anti-Müllerian Hormone in Ovarian Malignancies. (2024). MDPI. [Link]
- Three-Generation Reproductive Toxicity Study of Dietary Bisphenol A in CD Sprague-Dawley Rats. (2007). Toxicological Sciences. [Link]
- Toxicity of Bisphenol A and its Replacements in the Mice Leydig Cells In Vitro. (2020). PubMed Central. [Link]
- Regulatory Mechanisms of the RNA Modification m6A and Significance in Brain Function in Health and Disease. (2019). PubMed Central. [Link]
- Bisphenol A and Estradiol are Equipotent in Antagonizing Cisplatin-Induced Cytotoxicity in Breast Cancer Cells. (2015). PubMed Central. [Link]
- A prospective cohort study of the association between bisphenol A exposure and the serum levels of liver enzymes in children. (2017). PubMed. [Link]
- mTOR Signaling Pathway | Nutrient and Cell Stress Regul
- Regulation of mTORC1 by Upstream Stimuli. (2017). PubMed Central. [Link]
Sources
- 1. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Cardiac Developmental Defects by Disrupting m6A Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Cardiac Developmental Defects by Disrupting m6A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carcinogenic potential of BPA | Food Packaging Forum [foodpackagingforum.org]
- 6. A Review of the Carcinogenic Potential of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on the carcinogenic potential of bisphenol A: clues and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcpp.org [bcpp.org]
- 9. mdpi.com [mdpi.com]
- 10. Effect of bisphenol A on the neurological system: a review update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polluted Pathways: Mechanisms of Metabolic Disruption by Endocrine Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism Disrupting Chemicals and Alteration of Neuroendocrine Circuits Controlling Food Intake and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Bisphenols exposure and non-alcoholic fatty liver disease: from environmental trigger to molecular pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study on bisphenol induce renal damage and role of vitamin c as an antioxidant on bisphenol induced renal damage in wistar rats. A case control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Evidence of Renal and Cardiovascular Alterations Promoted by Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bisphenol a Exposure and Kidney Diseases: Systematic Review, Meta-Analysis, and NHANES 03–16 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Methodological & Application
ultrasensitive quantification of Bisphenol C in environmental samples
Application Note & Protocol
Topic: Ultrasensitive Quantification of Bisphenol C in Environmental Samples Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of this compound
This compound (BPC), an analogue of the well-known endocrine disruptor Bisphenol A (BPA), is increasingly used in the manufacturing of plastics and resins.[1] Its emergence as a potential endocrine-disrupting chemical and its detection in various environmental matrices necessitate the development of highly sensitive and robust analytical methods.[1][2] Quantifying BPC at trace levels (ng/L or ng/g) in complex environmental samples like water, soil, and sediment presents a significant challenge due to low concentrations and the presence of interfering matrix components.[3][4]
This guide provides a comprehensive framework for the ultrasensitive quantification of BPC, focusing on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It also details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method as a powerful alternative. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers to adapt and troubleshoot effectively.
Strategic Overview of Analytical Methodologies
The choice of analytical technique is governed by the required sensitivity, selectivity, sample throughput, and available instrumentation. While several methods exist, chromatography coupled with mass spectrometry offers the highest degree of confidence for trace-level quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for its exceptional sensitivity, selectivity, and applicability to a wide range of bisphenols without the need for chemical derivatization.[5][6] The direct analysis of polar compounds makes it highly efficient for compounds like BPC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique that provides excellent separation efficiency. However, due to the low volatility of BPC, a chemical derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[7][8][9]
-
Immunoassays (ELISA, FPIA): These methods are excellent for high-throughput screening due to their speed and low cost.[10][11] However, they may be susceptible to cross-reactivity with structurally similar bisphenol analogues and typically require confirmation by a more definitive technique like MS.[9]
-
Electrochemical Sensors: An emerging field offering rapid, portable, and low-cost detection.[12][13] These sensors are based on the electrochemical oxidation of BPC's phenolic groups.[14] While promising for in-situ monitoring, their application in complex environmental matrices can be challenging and often requires further validation.
This document will focus on the highly sensitive and specific MS-based methods.
Part A: Sample Preparation - The Key to Accurate Quantification
Effective sample preparation is the most critical step in trace analysis. Its primary goals are to isolate BPC from the sample matrix, pre-concentrate it to detectable levels, and remove interfering substances that can compromise analytical accuracy, a phenomenon known as the matrix effect.[15][16] Solid-Phase Extraction (SPE) is the most effective and widely used technique for this purpose in environmental samples.[3][17]
Logical Workflow for Sample Preparation
The following diagram illustrates the generalized workflow for extracting BPC from environmental matrices prior to instrumental analysis.
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is designed for the extraction and pre-concentration of BPC from aqueous matrices like surface water and wastewater.
Rationale: Reversed-phase SPE cartridges (e.g., C18 or polymeric) are ideal for retaining moderately non-polar compounds like BPC from a polar matrix.[17] Adjusting the sample pH is critical; BPC is a phenolic compound, and acidifying the sample to a pH of 2-4 ensures it remains in its neutral, non-ionized form, which is necessary for efficient retention on the sorbent.[17]
Materials:
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 500 mg)
-
SPE manifold
-
Methanol (HPLC grade)
-
Ultrapure water
-
Hydrochloric acid (HCl) or Formic Acid
-
Acetonitrile (HPLC grade)
-
Nitrogen evaporator
Procedure:
-
Sample pH Adjustment: For each 100 mL of water sample, add HCl or formic acid to adjust the pH to between 2 and 4. This step is crucial for maximizing recovery.[17]
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., Bisphenol A-d16) to the sample to correct for extraction losses and matrix effects.[7]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water (at pH 2-4). Do not allow the cartridge to go dry. This activates the sorbent for optimal analyte interaction.[17]
-
Sample Loading: Load the pH-adjusted sample onto the conditioned cartridge at a slow, steady flow rate of approximately 1-2 mL/min. A high flow rate can lead to analyte breakthrough and low recovery.[17]
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences that were retained on the sorbent.
-
Drying: Dry the cartridge thoroughly under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the retained BPC with two 3 mL aliquots of methanol or acetonitrile into a collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.
Protocol 2: Extraction from Soil and Sediment Samples
For solid matrices, an initial solvent extraction is required to move the analyte into a liquid phase before cleanup with SPE.
Rationale: Accelerated Solvent Extraction (ASE) or ultrasonic extraction with a solvent like acetonitrile is effective for desorbing BPC from solid particles.[18] The resulting extract is then treated similarly to a water sample for cleanup and concentration.
Procedure:
-
Sample Preparation: Air-dry the soil/sediment sample and sieve to achieve a uniform particle size.
-
Solvent Extraction:
-
Accurately weigh 5-10 g of the dried sample.
-
Spike with an internal standard.
-
Extract the sample using an appropriate method (e.g., ASE with acetonitrile at 100°C).[18]
-
-
Cleanup:
-
Concentrate the solvent extract and dilute it with ultrapure water.
-
Proceed with the SPE cleanup as described in Protocol 1 , starting from Step 1 (pH adjustment).
-
Part B: Instrumental Analysis and Quantification
Protocol 3: Ultrasensitive Analysis by LC-MS/MS
Rationale: A C18 or Phenyl-Hexyl column provides excellent retention and separation for bisphenols.[5] Electrospray ionization (ESI) in negative mode is highly effective for phenolic compounds, as they readily deprotonate to form [M-H]⁻ ions. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is isolated and fragmented to produce a characteristic product ion, ensuring high selectivity and sensitivity.
Instrumentation & Columns:
-
LC System: Agilent 1290 Infinity or equivalent UPLC/UHPLC system.[19]
-
MS System: SCIEX 4500QTRAP or equivalent triple quadrupole mass spectrometer.[20]
-
Column: Raptor Biphenyl (1.8 µm, 2.1 x 50 mm) or equivalent.[5]
LC Parameters:
| Parameter | Value |
|---|---|
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 20% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
MS/MS Parameters (Negative ESI):
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Nebulizer Gas | 45 psi |
| Drying Gas Temp | 250°C |
| Sheath Gas Temp | 375°C |
| Vcap | 3500 V |
| MRM Transitions | See Table 1 |
Table 1: Example MRM Transitions for Selected Bisphenols
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| This compound (BPC) | 255.3 | 240.4 | Quantifier |
| 255.3 | 147.3 | Qualifier | |
| Bisphenol A (BPA) | 227.3 | 212.3 | Common Contaminant |
| Bisphenol S (BPS) | 249.2 | 108.1 | Common Contaminant |
Parameters are illustrative and require optimization for the specific instrument used.[5]
Protocol 4: Derivatization and Analysis by GC-MS
Rationale: Silylation is a common and effective derivatization technique that replaces the active hydrogen atoms on BPC's hydroxyl groups with trimethylsilyl (TMS) groups.[7] This process, typically using BSTFA, increases the compound's volatility and thermal stability, making it amenable to GC analysis.[7][21] Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing only on ions specific to the target analyte.[8]
Derivatization Procedure:
-
Ensure the reconstituted sample extract from SPE (in a solvent like acetone or hexane) is completely dry.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[7]
-
Seal the vial and heat at 70-80°C for 30 minutes.[22]
-
Cool to room temperature before injection into the GC-MS.
GC-MS Parameters:
| Parameter | Value |
|---|---|
| Column | ZB-5 or equivalent (30 m x 0.25 mm x 0.25 µm)[8] |
| Injection | 1 µL, Splitless, 305°C[8] |
| Carrier Gas | Helium, constant pressure |
| Oven Program | 120°C (1 min), ramp 10°C/min to 300°C (hold 6 min)[8] |
| MS Mode | Electron Ionization (EI), Selected Ion Monitoring (SIM) |
| Monitored Ions | Specific m/z values for the BPC-TMS derivative must be determined. |
Part C: Data, Performance, and Quality Control
Performance Characteristics
The following table summarizes typical performance data for BPC analysis from scientific literature, demonstrating the sensitivity of these methods.
Table 2: Method Performance for BPC Quantification
| Matrix | Method | LOD (ng/L) | Recovery (%) | Reference |
|---|---|---|---|---|
| Wastewater, Surface Water | SPE-GC-MS(SIM) | 1-50 | 87-133 | [8] |
| River Water | LLE-Derivatization-UHPLC-MS/MS | 0.005 ng/mL (5 ng/L) | 85-110 (approx.) | [23] |
| Sediment | ASE-SPE-UPLC-MS/MS | 0.01-0.3 ng/g | 74.9-102.8 |[18] |
Mitigating Matrix Effects
The matrix effect, the alteration of ionization efficiency by co-eluting compounds, is a primary source of analytical inaccuracy in LC-MS/MS.[15] It typically manifests as ion suppression, leading to an underestimation of the analyte concentration.[15][24]
Diagnostic Workflow for Matrix Effects:
Protocol 5: Post-Column Infusion Experiment This experiment is a powerful tool to visualize at what retention times matrix components are eluting and causing ion suppression.[15]
-
Setup: Use a T-fitting to introduce a constant flow of a BPC standard solution (e.g., 100 ng/mL) via a syringe pump directly into the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Infusion: Infuse the BPC solution at a low flow rate (e.g., 10 µL/min).
-
Injection: While continuously monitoring the BPC MRM signal, inject an extracted blank matrix sample (a sample processed through the entire preparation procedure but containing no BPC).
-
Analysis: A stable, constant signal for BPC is expected. Any significant drop in this signal indicates the elution of matrix components that cause ion suppression at that specific retention time.[15] If the drop coincides with BPC's retention time, the quantification is compromised.
References
- Technical Support Center: LC-MS Analysis of this compound - Benchchem.
- Application Notes and Protocols for the Extraction of this compound from Environmental Matrices - Benchchem.
- Application Note: High-Sensitivity Analysis of this compound in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS - Benchchem.
- Addressing low recovery of this compound during extraction - Benchchem.
- Recent Advances in Electrochemical Sensors and Biosensors for Detecting Bisphenol A.
- Electrochemical detection of bisphenols in food.
- Electrochemical sensor for bisphenol A detection in the environment to prevent human health problems - BIO Web of Conferences.
- Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analys - Bisphenol A Information & Resources.
- The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - NIH.
- Bisphenol A Electrochemical Sensor Using Graphene Oxide and β-Cyclodextrin-Functionalized Multi-Walled Carbon Nanotubes | Analytical Chemistry - ACS Publications.
- Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols - MDPI.
- An Overview of Analytical Methods for Bisphenol A - Semantic Scholar.
- Electrochemical sensor for bisphenol A detection in the environment to prevent human health problems - ResearchGate.
- Application of Solid-Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Eleven Bisphenols in Amniotic Fluid Samples Collected during Amniocentesis - MDPI.
- Sensitive determination of bisphenols in environmental samples by magnetic porous carbon solid-phase extraction combined with capillary electrophoresis - PubMed.
- Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols - ResearchGate.
- Recent advances in analysis of bisphenols and their derivatives in biological matrices - Páginas Personales UNAM.
- Derivatization of bisphenols with Fast Red RC and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - ACS Fall 2025.
- BPA Endocrine Disruptor Detection at the Cutting Edge: FPIA and ELISA Immunoassays.
- Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes - Restek.
- Bisphenol Analogues Other Than BPA: Environmental Occurrence, Human Exposure, and Toxicity—A Review - ACS Publications.
- [Determination of bisphenols in sediment by accelerated solvent extraction and solid-phase extraction purification coupled with ultra performance liquid chromatography-tandem mass spectrometry] - PubMed.
- Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols - ResearchGate.
- Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A.
- Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - Preprints.org.
- Part a The GC/MS chromatogram of the analysis of twelve bisphenol... - ResearchGate.
- Demonstrating the Use of Bisphenol A-functionalised Gold Nanoparticles in Immunoassays.
- Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers | Waters.
- Bisphenols—A Threat to the Natural Environment - PMC - PubMed Central.
- Bisphenol Analogues Other Than BPA: Environmental Occurrence, Human Exposure, and Toxicity-A Review - PubMed.
- Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Publishing.
- Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans - PubMed.
- Analysis of Bisphenol A (BPA) in Local Waters and in PVC Pond Liner - Eastern Illinois University.
- HPLC methods for analysis of bisphenols in environmental samples - ResearchGate.
- Simultaneous identification and quantification of bisphenol A and 12 bisphenol analogues in environmental samples using precolum.
- Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers.
- Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity.
- Rapid and reagent-free bioassay using autobioluminescent yeasts to detect agonistic and antagonistic activities of bisphenols against rat androgen receptor and progesterone receptor - PubMed.
- Sensitive and rapid detection of bisphenol A using signal amplification nanoparticles loaded with anti-bisphenol A monoclonal antibody - PubMed Central.
- The environmental occurrence, human exposure, and toxicity of novel bisphenol S derivatives: A review | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bisphenol Analogues Other Than BPA: Environmental Occurrence, Human Exposure, and Toxicity-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [discover.restek.com]
- 6. preprints.org [preprints.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Sensitive and rapid detection of bisphenol A using signal amplification nanoparticles loaded with anti-bisphenol A monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bio-conferences.org [bio-conferences.org]
- 14. library.dphen1.com [library.dphen1.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 17. benchchem.com [benchchem.com]
- 18. [Determination of bisphenols in sediment by accelerated solvent extraction and solid-phase extraction purification coupled with ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Derivatization of bisphenols with Fast Red RC and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - American Chemical Society [acs.digitellinc.com]
- 21. Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. library.dphen1.com [library.dphen1.com]
- 24. library.dphen1.com [library.dphen1.com]
Application Note: High-Recovery Solid-Phase Extraction (SPE) of Bisphenol C from Environmental Matrices
Abstract
Bisphenol C (BPC), an analogue of Bisphenol A, is an industrial chemical with potential endocrine-disrupting properties, leading to growing concerns about its prevalence in the environment.[1][2] Accurate quantification of BPC in complex environmental matrices such as water and soil requires robust sample preparation to remove interferences and concentrate the analyte to detectable levels.[3] This application note provides a comprehensive guide and detailed protocols for the solid-phase extraction (SPE) of this compound from various environmental samples. We delve into the physicochemical principles governing the extraction, offer step-by-step workflows for both aqueous and solid matrices, and provide troubleshooting insights to ensure reliable and high-recovery results for subsequent analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Principles of BPC Extraction: A Mechanistic Approach
Successful solid-phase extraction is not merely a procedural sequence but an application of chemical principles. The choices made at each step are dictated by the analyte's structure, its interaction with the sorbent, and the nature of the sample matrix.
Physicochemical Properties of this compound
Understanding the properties of BPC is fundamental to designing an effective SPE method.
-
Structure: BPC (4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol) possesses two phenolic hydroxyl groups and a nonpolar core structure.[4]
-
Acidity (pKa): As a phenolic compound, BPC is a weak acid. The pKa of its hydroxyl groups is approximately 9.8-10.2.[5] This is a critical parameter; at a pH above its pKa, BPC will be deprotonated (ionized), making it highly water-soluble and poorly retained on nonpolar sorbents. To ensure maximum retention on a reversed-phase sorbent, the sample pH must be adjusted to at least two units below the pKa, typically in the range of 2 to 4.[6] This maintains BPC in its neutral, more hydrophobic form.
-
Polarity (LogP): The octanol-water partition coefficient (LogP) for BPC is estimated to be around 4.7, indicating it is a significantly nonpolar, hydrophobic molecule.[4] This property makes reversed-phase chromatography the ideal mechanism for its extraction from polar matrices like water.
The Reversed-Phase SPE Mechanism
Reversed-phase SPE is the most common and effective technique for extracting nonpolar to moderately polar analytes like BPC from polar matrices.[6][7] The stationary phase (sorbent) is nonpolar (e.g., C18-bonded silica or a polymeric resin), while the mobile phase (sample) is polar (aqueous).
The process relies on hydrophobic interactions, specifically van der Waals forces, between the nonpolar carbon backbone of the BPC molecule and the nonpolar functional groups of the sorbent.[7] Polar interferences in the sample have a low affinity for the sorbent and pass through, while BPC is retained. A strong, nonpolar organic solvent is then used to disrupt these hydrophobic interactions and elute the purified BPC.
Sorbent Selection
The choice of sorbent is critical for achieving high recovery and purity.[6]
-
Silica-Based Sorbents (e.g., C18): These are widely used and effective for BPC. They consist of silica particles functionalized with 18-carbon alkyl chains. They offer excellent retention for hydrophobic compounds.
-
Polymeric Sorbents (e.g., Oasis HLB, Supel-Select HLB): These hydrophilic-lipophilic balanced co-polymers offer superior performance, especially for complex matrices.[8][9] They provide high capacity, are stable across a wide pH range, and can effectively retain a broader range of compounds, which is useful when analyzing multiple bisphenol analogues simultaneously.
Quantitative Performance Data
The following table summarizes typical performance data for the analysis of BPC and other bisphenols from environmental samples using SPE-based methods, as reported in scientific literature.
| Analyte(s) | Matrix | Extraction Method | Analytical Method | LOD | LOQ | Recovery (%) | Reference |
| BPC, BPA, etc. | Wastewater, Surface Water | SPE | GC-MS(SIM) | 1-50 ng/L | - | 87-133 | [1] |
| Nine Bisphenols | Drinking Water, Wastewater | SPME | GC-MS | low µg L⁻¹ range | - | >80 | [2] |
| BPA | Drinking Water | SPE | HPLC | - | 0.2 µg L⁻¹ | 82.1-93.3 | [1] |
| Six Bisphenols | Gilthead Sea Bream | Matrix Solid-Phase Dispersion | HPLC-MS | 0.11-0.68 µg/kg | 0.37-2.28 µg/kg | 70-92 | [10] |
| BPA | Environmental Water | MMSPD-DLLME | HPLC-FLU | 0.002 µg L⁻¹ | 0.006 µg L⁻¹ | 86.6-106.3 | [11] |
LOD: Limit of Detection; LOQ: Limit of Quantification; SPME: Solid-Phase Microextraction; MMSPD-DLLME: Magnetic Matrix Solid Phase Dispersion assisted Dispersive Liquid-Liquid Microextraction.
Visualized Workflows and Mechanisms
A clear understanding of the experimental sequence is crucial for successful implementation.
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Reversed-phase retention and elution mechanism for BPC.
Experimental Protocols
Protocol 1: SPE of this compound from Water Samples
This protocol is designed for surface water, groundwater, or wastewater effluent and is adapted from established methodologies for bisphenols.[1][8]
Materials:
-
SPE Cartridges: C18 or Polymeric (e.g., Oasis HLB, 200 mg, 6 mL)
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic or Hydrochloric Acid, Ultrapure Water
-
Apparatus: SPE vacuum manifold, glass fiber filters (0.7 µm), 100 mL graduated cylinders, collection vials.
Procedure:
-
Sample Pretreatment:
-
Collect a 100 mL water sample.
-
Filter the sample through a glass fiber filter to remove suspended solids.[1]
-
Spike the sample with an appropriate internal or surrogate standard (e.g., Bisphenol A-d16) to monitor method recovery.
-
Crucial Step: Adjust the sample pH to ~3.0 using formic acid or HCl to ensure BPC is in its neutral form.[6]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the entire 100 mL pretreated water sample onto the cartridge.
-
Maintain a slow and steady flow rate of approximately 2-3 mL/min. A high flow rate can lead to poor retention and analyte breakthrough.[6]
-
-
Washing (Interference Removal):
-
After the entire sample has passed through, wash the cartridge with 3 mL of a 5% Methanol in water solution (pH adjusted to ~3.0). This removes polar interferences without eluting the BPC.[1]
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water, which can interfere with the elution step.
-
-
Elution:
-
Post-Elution Processing:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 0.5 mL) of a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).
-
Protocol 2: Extraction of BPC from Soil and Sediment
Solid matrices require a preliminary solvent extraction before SPE cleanup. This protocol incorporates a QuEChERS-style (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[1][15]
Materials:
-
Same as Protocol 1, plus:
-
Reagents: Acetonitrile (HPLC grade), QuEChERS extraction salts (e.g., MgSO₄, NaCl), Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18).[16]
-
Apparatus: 50 mL centrifuge tubes, high-speed centrifuge, homogenizer.
Procedure:
-
Sample Preparation and Initial Extraction:
-
Air-dry the soil/sediment sample and sieve to remove large particles. Homogenize thoroughly.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike with an internal/surrogate standard.
-
Add 10 mL of Acetonitrile.
-
Add QuEChERS extraction salts. Shake vigorously for 1 minute to partition the BPC into the acetonitrile layer.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbent.[16] PSA removes acidic interferences like fatty acids, while C18 removes nonpolar interferences.
-
Vortex for 30 seconds and centrifuge for 2 minutes.
-
-
Final SPE Cleanup:
-
Take the cleaned-up supernatant. If necessary, dilute it with acidified water to reduce the acetonitrile content to <10% before loading onto the SPE cartridge.
-
Proceed with the SPE procedure starting from Step 2 (Cartridge Conditioning) in Protocol 1, using the diluted extract as your sample.
-
Troubleshooting Common SPE Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Improper pH: BPC is ionized and not retained. | Ensure sample pH is adjusted to 2-4 units below the analyte pKa (e.g., pH 3-4 for BPC).[6] |
| Sorbent Bed Dried Out: The sorbent was not kept wet during conditioning/equilibration. | Re-condition the cartridge. Never let the sorbent bed go dry before sample loading.[12] | |
| High Flow Rate: Insufficient interaction time between BPC and the sorbent. | Reduce the loading flow rate to 2-3 mL/min.[6] | |
| Incomplete Elution: Elution solvent is too weak or volume is insufficient. | Use a stronger solvent (e.g., Acetonitrile > Methanol). Ensure sufficient volume is used; try eluting with a second aliquot.[6] | |
| Poor Reproducibility | Inconsistent Flow Rates: Variable retention and elution efficiency. | Use a vacuum manifold with flow control or an automated SPE system to maintain consistent flow rates. |
| Matrix Effects: Co-eluting interferences suppress or enhance the analyte signal in the detector. | Improve the wash step by slightly increasing the organic content. Use a more selective sorbent (e.g., polymeric). Consider matrix-matched calibration standards.[6] | |
| Clogged Cartridge | Particulates in Sample: Suspended solids are blocking the sorbent frit. | Ensure the sample is thoroughly filtered (e.g., 0.45-0.7 µm filter) or centrifuged before loading.[1] |
Conclusion
Solid-phase extraction is a powerful and highly selective technique for the determination of this compound in diverse environmental samples. By carefully considering the physicochemical properties of BPC and optimizing key parameters such as sample pH, sorbent type, and solvent selection, researchers can achieve high recovery and low limits of detection. The protocols provided in this note serve as a robust starting point for method development and can be adapted to meet the specific requirements of various analytical challenges in environmental monitoring and research.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Extraction of this compound from Environmental Matrices.
- Caballero-Casero, N., et al. (2016). Development and validation of an eco-friendly SPE-HPLC-MS method for simultaneous determination of selected parabens and bisphenol A in. Journal of the Serbian Chemical Society.
- Benchchem. (n.d.). Addressing low recovery of this compound during extraction.
- Grygier, A., et al. (2021). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. National Institutes of Health.
- Wang, Y., et al. (2019). [Research progress on pretreatment and detection of bisphenols in food and environmental samples]. PubMed.
- Lores, M., et al. (2025). Development of an analytical method based on derivatisation solid-phase microextraction combined with gas chromatography-mass spectrometry for the determination of bisphenol analogues in environmental waters. PubMed.
- Milić, N., et al. (2023). HPLC methods for analysis of bisphenols in environmental samples. ResearchGate.
- Płotka-Wasylka, J., et al. (2017). Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. ARC Journals.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Fabregat-Cabello, N., et al. (2016). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. RSC Publishing.
- Salih, A. M., & Yüksek, H. (2020). Validation results of different SPE methods. ResearchGate.
- Grygier, A., et al. (2021). Application of d-SPE before SPE and HPLC-FLD to Analyze Bisphenols in Human Breast Milk Samples. National Institutes of Health.
- Khan, A., et al. (2022). Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols. ResearchGate.
- Van De Steene, I., et al. (2006). Analysis of Multiple Endocrine Disruptors in Environmental Waters via Wide-Spectrum Solid-Phase Extraction and Dual-Polarity Ionization.
- Han, J., et al. (2018). Development and validation of an eco-friendly SPE-HPLC-MS method for simultaneous determination of selected parabens and bisphenol A in. Journal of the Serbian Chemical Society.
- Thomas, E. (2020). Understanding and Improving Solid-Phase Extraction. LCGC International.
- Woźniak, M. K., et al. (2023). Influence of different combinations of sorbents applied in d-SPE.... ResearchGate.
- Gallart-Ayala, H., et al. (2020). Physicochemical properties and structures of the studied bisphenols. ResearchGate.
- Waters. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers.
- Agilent. (n.d.). SPE Method Development Tips and Tricks.
- Viñas, P., et al. (2024). Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples. MDPI.
- Ballesteros, O., et al. (2003). Determination of Bisphenol A in Water by Micro Liquid-Liquid Extraction Followed by Silylation and Gas Chromatography-Mass Spectrometry Analysis.
- Li, X., et al. (2014). A combined technique for the pretreatment of ultra trace bisphenol A in environmental water based on magnetic matrix solid phase extraction assisted dispersive liquid–liquid microextraction. Analytical Methods (RSC Publishing).
- Biotage. (n.d.). Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples.
- ResearchGate. (n.d.). Effect of type of elution or disperser solvent on the extraction....
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Thompson Rivers University. (n.d.). CAPILLARY ELECTROPHORESIS METHOD FOR DETERMINATION OF BISPHENOL A IN DRINKING WATER AND IN BRITISH COLUMBIA MUSSELS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of an analytical method based on derivatisation solid-phase microextraction combined with gas chromatography-mass spectrometry for the determination of bisphenol analogues in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Research progress on pretreatment and detection of bisphenols in food and environmental samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H20O2 | CID 6620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 14868-03-2 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples [mdpi.com]
- 11. A combined technique for the pretreatment of ultra trace bisphenol A in environmental water based on magnetic matrix solid phase extraction assisted dispersive liquid–liquid microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. agilent.com [agilent.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isot ... - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00221H [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Application Note: A High-Sensitivity, Validated GC-MS Method for the Quantification of Bisphenol C in Environmental Matrices
Abstract
Bisphenol C (BPC), a structural analog of Bisphenol A (BPA), is utilized in the manufacturing of polymers and resins. Growing concerns over the endocrine-disrupting potential of bisphenols necessitate highly sensitive and robust analytical methods for their monitoring in environmental samples.[1][2][3][4] This application note presents a comprehensive, validated protocol for the trace-level quantification of this compound in aqueous samples using gas chromatography-mass spectrometry (GC-MS). The methodology incorporates solid-phase extraction (SPE) for sample pre-concentration, followed by chemical derivatization to enhance analyte volatility and thermal stability for GC-MS analysis.[1] Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode ensures high sensitivity and selectivity. This guide provides field-proven insights, detailed step-by-step protocols, and performance validation data to enable researchers to reliably implement this method.
Introduction: The Rationale for High-Sensitivity BPC Analysis
This compound (4,4'-(1-phenylethylidene)bisphenol) belongs to the bisphenol family of chemicals, which are foundational monomers in the production of polycarbonate plastics and epoxy resins.[1] These materials are ubiquitous in consumer goods, food packaging, and industrial applications. The structural similarity of BPC to BPA raises significant toxicological concerns, as BPA is a well-documented endocrine-disrupting chemical (EDC) linked to a variety of adverse health effects, including reproductive and developmental toxicity.[2][3][4][5] As regulatory scrutiny and public awareness of EDCs intensify, the demand for analytical methods capable of detecting and quantifying BPC at trace concentrations (ng/L) in complex matrices like water and soil has become critical for environmental monitoring and human exposure risk assessment.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds.[6] However, the direct analysis of bisphenols by GC is challenging due to their low volatility and the presence of polar phenolic hydroxyl groups, which can lead to poor chromatographic peak shape and low sensitivity.[7] This protocol overcomes these limitations through a critical derivatization step, converting BPC into a more volatile and thermally stable trimethylsilyl (TMS) ether, making it amenable to high-performance GC-MS analysis.[1][7][8]
Principle of the Method
The analytical workflow is a multi-stage process designed to isolate BPC from the sample matrix, prepare it for instrumental analysis, and perform sensitive quantification.
-
Sample Extraction & Concentration: Solid-Phase Extraction (SPE) with a C18 sorbent is employed to isolate BPC from aqueous samples and remove polar interferences. The hydrophobic nature of the C18 stationary phase effectively retains the BPC, which is then eluted with a small volume of organic solvent, achieving significant pre-concentration.[1][8][9][10]
-
Chemical Derivatization: This is the cornerstone of the method. The two polar hydroxyl groups on the BPC molecule are converted to nonpolar trimethylsilyl (TMS) ethers. This is achieved by reacting the sample extract with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.[1][10][11][12] This silylation reaction drastically increases the volatility of BPC, a prerequisite for its passage through the gas chromatograph.[7][8]
-
GC Separation: The derivatized sample is injected into the GC, where it is vaporized. The components are separated on a low-polarity capillary column (e.g., DB-5MS). Separation is based on the compounds' boiling points and their interactions with the column's stationary phase.[6]
-
MS Detection & Quantification: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by Electron Ionization - EI), fragmented, and detected. For high-sensitivity analysis, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. Instead of scanning the entire mass range, the MS detector focuses only on specific, characteristic ions of the derivatized BPC and the internal standard. This dramatically improves the signal-to-noise ratio, enabling detection at picogram levels.[1][10][11] An isotopically labeled internal standard, such as Bisphenol A-d16 (BPA-d16), is used to correct for any analyte loss during sample preparation and for variations in instrument response, ensuring accuracy and precision.[1][10]
Figure 1: High-level workflow for BPC analysis.
Detailed Protocols
Required Apparatus and Reagents
-
Apparatus: Gas Chromatograph with Mass Spectrometer (GC-MS), Solid-Phase Extraction (SPE) manifold, C18 SPE cartridges (e.g., 500 mg, 6 mL), nitrogen evaporator, heating block, vortex mixer, analytical balance, autosampler vials with inserts.
-
Reagents: this compound (BPC) standard (>98% purity), Bisphenol A-d16 (BPA-d16) internal standard, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), Methanol (HPLC grade), Acetone (HPLC grade), Hexane (GC grade), Acetonitrile (HPLC grade), Reagent water (HPLC grade).
Protocol 1: Standard Solution Preparation
-
Primary Stock Solutions (1000 mg/L): Accurately weigh 10 mg of BPC and BPA-d16 into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Intermediate Stock Solution (10 mg/L): Dilute 100 µL of each primary stock solution to 10 mL with methanol.
-
Working Calibration Standards (0.5 - 100 µg/L): Prepare a series of calibration standards by spiking appropriate volumes of the intermediate stock solution into reagent water. Prepare a constant concentration of the internal standard (e.g., 50 µg/L) in each calibration standard and sample.
Protocol 2: Sample Preparation (Solid-Phase Extraction)
This protocol is optimized for a 250 mL aqueous sample.
-
Sample Fortification: To a 250 mL water sample, add the internal standard (BPA-d16) to reach the target concentration.
-
pH Adjustment: Adjust the sample pH to between 5.5 and 6.5 to ensure BPC is fully protonated, maximizing its retention on the C18 sorbent.[8]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 250 mL sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol/water solution to remove polar interferences.
-
Drying: Dry the cartridge by drawing a vacuum through it for at least 20 minutes. This step is critical to remove residual water, which can interfere with the derivatization reaction.
-
Elution: Elute the trapped analytes by passing 2 x 4 mL of methanol through the cartridge into a collection tube.
-
Concentration: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
Protocol 3: Silylation (Derivatization)
Figure 2: Silylation of this compound with BSTFA.
-
Reagent Addition: To the dry residue from Protocol 2, add 70 µL of BSTFA + 1% TMCS and 30 µL of a solvent like acetone or pyridine.[8][13] Acetone has been shown to accelerate the reaction significantly.[13]
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and place it in a heating block or oven at 70°C for 30 minutes.[8]
-
Cooling & Transfer: After incubation, allow the vial to cool to room temperature. Transfer the derivatized solution to a GC autosampler vial with an insert for analysis.
GC-MS Instrumental Analysis
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatograph | ||
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column provides excellent separation for a wide range of semi-volatile compounds, including silylated derivatives.[8][11] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte onto the column, essential for trace-level analysis.[11] |
| Injector Temp. | 280 - 300°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.[11] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 120°C (hold 1 min), Ramp: 10°C/min to 300°C, Hold: 6 min | A temperature gradient that effectively separates the target analyte from matrix components.[11] |
| Mass Spectrometer | ||
| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization method that generates characteristic fragmentation patterns.[11] |
| MS Mode | Selected Ion Monitoring (SIM) | Provides maximum sensitivity by monitoring only the ions of interest.[1][10][11] |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Analyte | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
|---|---|---|---|
| di-TMS-Bisphenol C | ~15-17 min | 357 | 447, 105 |
| di-TMS-BPA-d16 | Matches BPC | 370 | 458, 73 |
(Note: Retention times are approximate and must be confirmed experimentally. Ions are based on typical fragmentation patterns of silylated bisphenols, with the [M-CH3]+ fragment often being the most abundant and stable ion used for quantification.)
Method Validation & Performance
A rigorous validation process is essential to demonstrate that the analytical method is "fit-for-purpose".[12][14] The method should be validated according to established guidelines to ensure reliability, accuracy, and comparability of results.[15][16][17]
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Result | Description |
|---|---|---|
| Linearity (R²) | > 0.998 | The method demonstrates a linear response across the calibration range (e.g., 1-1000 ng/L).[11] |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/L | The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3:1).[9][11] |
| Limit of Quantitation (LOQ) | 1.5 - 5.0 ng/L | The lowest concentration of analyte that can be accurately quantified with acceptable precision.[9][10][11] |
| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements, indicating the method's repeatability.[11] |
| Accuracy (Recovery %) | 85 - 115% | The percentage of known spiked analyte recovered from a sample matrix, indicating the method's accuracy.[11][18] |
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is generated by plotting the ratio of the peak area of the BPC quantifier ion to the peak area of the BPA-d16 internal standard ion against the concentration of the BPC calibration standards.
-
Quantification: The concentration of BPC in an unknown sample is calculated using the linear regression equation derived from the calibration curve.
Formula: Concentration_BPC = ( (AreaRatio_Sample - Intercept) / Slope ) * (V_extract / V_sample) * DF
Where:
-
AreaRatio_Sample is the (Peak Area BPC / Peak Area IS) in the sample.
-
Intercept and Slope are from the calibration curve.
-
V_extract is the final volume of the sample extract (in L).
-
V_sample is the initial volume of the sample extracted (in L).
-
DF is any additional dilution factor.
-
Conclusion
This application note provides a detailed, robust, and highly sensitive method for the analysis of this compound in aqueous samples by GC-MS. The critical steps of solid-phase extraction and silylation derivatization are essential for achieving the low detection limits required for environmental monitoring. By operating the mass spectrometer in SIM mode and utilizing an internal standard, this protocol delivers the accuracy, precision, and trustworthiness required for research, regulatory, and drug development applications. Proper method validation is paramount to ensuring the defensibility of the generated data.
References
- Benchchem. Application Note: High-Sensitivity Analysis of this compound in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS).
- Szczepańska, N., et al. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. National Institutes of Health (NIH).
- Linsinger, T., et al. Assessment of detection methods in trace analysis by means of a statistically based in-house validation concept.
- Benchchem. Application Notes and Protocols for the Extraction of this compound from Environmental Matrices.
- GFA. (2013). Best practices for single-laboratory validation of chemical methods for trace elements in foods. Part I--background and general considerations. Journal of AOAC International.
- ResearchGate. GC–MS Quantitation and Identification of Bisphenol-A Isolated from Water.
- ResearchGate. Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals.
- Caban, M., et al. (2022). Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS). MDPI.
- Rostkowski, P., & Schlabach, M. MONITORING OF BIsPHENOL A AND ITs ANALOGUEs IN ENVIRONMENTAL MATRICEs UsING THE AGILENT 6550 Q-TOF LC/Ms. Agilent.
- University of Iowa College of Public Health. Understanding Bisphenols and Their Health Risks.
- Griffith, D. R., et al. (2011). GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. Journal of Chemical Education.
- STEMart. Determination of Bisphenol A (BPA) in Water by Gas Chromatography-Mass Spectrometry (GC-MS).
- ResearchGate. Validation of Analytical Methods.
- Thompson, M. (1999). How to validate analytical methods. Semantic Scholar.
- Food Packaging Forum. (2022). Studies report on bisphenol exposure and health effects.
- Wasiak, W. (2007). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. Acta Chromatographica.
- Green Science Policy Institute. Bisphenols & Phthalates.
- Breast Cancer Prevention Partners (BCPP). (2024). How much exposure to BPA is safe?.
- ResearchGate. DERIVATIZATION AND GAS CHROMATOGRAPHY - LOW RESOLUTION MASS SPECTROMETRY OF BISPHENOL A.
- Giebułtowicz, J., & Tyszler, M. (2021). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.
- Páginas Personales UNAM. Recent advances in analysis of bisphenols and their derivatives in biological matrices.
- Rochester, J. R. (2020). Bisphenols and phthalates: Plastic chemical exposures can contribute to adverse cardiovascular health outcomes. PubMed Central (PMC).
- Lee, H. B., & Peart, T. E. (2000). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate.
- Kudłak, B., et al. (2022). USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Bisphenols and Their Health Risks – University of Iowa College of Public Health [public-health.uiowa.edu]
- 3. greensciencepolicy.org [greensciencepolicy.org]
- 4. bcpp.org [bcpp.org]
- 5. Bisphenols and phthalates: Plastic chemical exposures can contribute to adverse cardiovascular health outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Bisphenol A (BPA) in Water by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 7. researchgate.net [researchgate.net]
- 8. library.dphen1.com [library.dphen1.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best practices for single-laboratory validation of chemical methods for trace elements in foods. Part I--background and general considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. How to validate analytical methods | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
Application Note: Robust Derivatization of Bisphenol C for Sensitive GC-MS Analysis
Introduction
Bisphenol C (BPC), chemically known as 4,4'-(1-phenylethylidene)bisphenol, is a member of the bisphenol family of compounds utilized in the manufacturing of polycarbonate plastics and epoxy resins.[1] Due to concerns over their potential as endocrine-disrupting chemicals, there is a growing need for highly sensitive and reliable analytical methods to monitor their presence in various environmental and biological matrices.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of a wide range of chemical compounds. However, due to the polar nature and low volatility of bisphenols like BPC, direct analysis by GC-MS often results in poor chromatographic peak shape and low sensitivity.[4] To overcome these limitations, a derivatization step is essential to convert BPC into a more volatile and thermally stable compound suitable for GC-MS analysis.[1][5][6] This application note provides a detailed protocol for the silylation of this compound, a common and effective derivatization technique, for its quantitative analysis by GC-MS.
Principle of Derivatization
The most common derivatization strategy for phenolic compounds like BPC is silylation.[5][7] This involves the replacement of the acidic protons of the hydroxyl groups with a trimethylsilyl (TMS) group. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose.[1][8]
The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating agent, leading to the formation of a TMS ether. This derivatization significantly increases the volatility and thermal stability of BPC, leading to improved chromatographic performance and enhanced sensitivity during GC-MS analysis.[5][9]
Experimental Workflow
The overall analytical workflow for the determination of this compound in a given sample matrix involves sample preparation (extraction and clean-up), derivatization, and subsequent GC-MS analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Derivatization of bisphenols with Fast Red RC and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. simiecoind.ro [simiecoind.ro]
- 5. library.dphen1.com [library.dphen1.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Endocrine Disrupting Potential of Bisphenol C: An Application Note and Protocol for Estrogen Receptor Competitive Binding Assays
Introduction: The Growing Concern of Bisphenol C
This compound (BPC), a structural analog of the well-known endocrine disruptor Bisphenol A (BPA), is emerging as a compound of significant toxicological interest.[1][2] Found in various consumer products, from food packaging to textiles, its potential to interfere with the endocrine system warrants rigorous investigation.[3] Unlike BPA, BPC exhibits a particularly potent and complex interaction with estrogen receptors (ERs), the primary targets of the natural hormone 17β-estradiol.[4][5] This technical guide provides a comprehensive framework for assessing the estrogenic activity of BPC using a competitive binding assay, a foundational method for characterizing the affinity of a compound for a specific receptor.
Recent studies have revealed that BPC is a potent binder to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with IC50 values reported in the low nanomolar range, indicating a significantly higher binding affinity compared to BPA.[1][3] Critically, BPC acts as a bifunctional molecule: a strong agonist for ERα and a formidable antagonist for ERβ.[2][3][4] This dual activity underscores the necessity of evaluating its interaction with both receptor subtypes to fully comprehend its potential physiological impact.
This application note is designed for researchers, scientists, and drug development professionals engaged in toxicology, endocrine disruption research, and the development of safer chemical alternatives. It provides a detailed, step-by-step protocol for an in vitro estrogen receptor competitive binding assay, alongside the scientific rationale for key experimental choices and a guide to data analysis and interpretation.
Principle of the Competitive Binding Assay
The estrogen receptor competitive binding assay is a powerful in vitro tool used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a reference ligand, typically the endogenous hormone 17β-estradiol (E2).[6] The assay relies on the principle of competition: a labeled ligand (radiolabeled or fluorescently tagged E2) and an unlabeled test compound (BPC) compete for a limited number of estrogen receptors.
The amount of labeled ligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound. By measuring the displacement of the labeled ligand across a range of BPC concentrations, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the test compound required to displace 50% of the labeled ligand. The IC50 value is a key parameter for quantifying the binding affinity of the test compound.[7]
Visualizing the Competitive Binding Mechanism
The following diagram illustrates the fundamental principle of the competitive binding assay.
Caption: Experimental workflow for the FP-based competitive binding assay.
Data Analysis and Interpretation
-
Data Reduction:
-
The raw fluorescence polarization data is typically converted to a percentage of specific binding.
-
The specific binding is calculated by subtracting the non-specific binding (wells with a high concentration of unlabeled E2) from the total binding.
-
The percent specific binding for each concentration of BPC is then calculated relative to the maximum specific binding (in the absence of a competitor).
-
-
IC50 Determination:
-
Plot the percent specific binding against the logarithm of the BPC concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of BPC that produces 50% inhibition of the specific binding of the fluorescent tracer. [7]
-
-
Ki Calculation:
-
The IC50 value is dependent on the experimental conditions, including the concentration of the labeled ligand. To obtain a more absolute measure of binding affinity, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation. [8] * Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd))
-
[L]: Concentration of the fluorescent tracer.
-
Kd: Dissociation constant of the fluorescent tracer for the receptor. The Kd should be determined from a separate saturation binding experiment. [9]
-
-
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the assay.
| Compound | Receptor | IC50 (nM) | Ki (nM) |
| This compound | ERα | Experimental Value | Calculated Value |
| This compound | ERβ | Experimental Value | Calculated Value |
| 17β-Estradiol | ERα | Experimental Value | Calculated Value |
| 17β-Estradiol | ERβ | Experimental Value | Calculated Value |
Note: Published IC50 values for BPC are approximately 2.65 nM for ERα and 1.94 nM for ERβ.[3]
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following validation steps are crucial:
-
Assay Performance: The assay should be validated by running a known potent estrogen (17β-estradiol) and a weak or non-binder as controls. [6]The results should be consistent with historical data and literature values.
-
Z'-factor: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality of the assay. A Z'-factor greater than 0.5 is generally considered acceptable.
-
Intra- and Inter-Assay Variability: The assay should be performed on multiple days to determine the intra- and inter-assay variability. The coefficient of variation (%CV) should be within acceptable limits (typically <20%).
-
OECD Guidelines: The principles of this assay are in line with the OECD conceptual framework for testing and assessment of endocrine disrupters, which emphasizes in vitro assays for identifying potential endocrine mechanisms. [10][11][12]
Conclusion and Future Directions
The estrogen receptor competitive binding assay is an indispensable tool for characterizing the endocrine-disrupting potential of compounds like this compound. The fluorescence polarization-based method described herein offers a robust, efficient, and non-radioactive approach for determining the binding affinity of BPC to both ERα and ERβ. The distinct high-affinity binding and bifunctional nature of BPC as an ERα agonist and ERβ antagonist highlight the complexity of its potential health effects and underscore the importance of comprehensive toxicological evaluation.
Future research should focus on correlating these in vitro binding affinities with downstream functional outcomes, such as transcriptional activation and cell proliferation assays, to build a more complete picture of BPC's biological activity. Understanding the structure-activity relationships of BPC and its analogs will be crucial for the design of safer alternatives and for informing regulatory decisions to protect human health.
References
- National Toxicology Program. (2002).
- Kim, Y., et al. (2003).
- Li, Y., et al. (2013). High-throughput screening assays for estrogen receptor by using coumestrol, a natural fluorescence compound. PubMed. [Link]
- Kitamura, S., et al. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PLoS One. [Link]
- Li, H., et al. (2018).
- Kuiper, G. G., et al. (1997). Comparison of the Ligand Binding Specificity and Transcript Tissue Distribution of Estrogen Receptors α and β. Endocrinology. [Link]
- Kim, K. H., & Park, S. H. (2024). Fluorescence-based techniques for investigating estrogen receptor dynamics. BMB Reports. [Link]
- Charles River. (2018). New OECD Rules for Endocrine Disruptors. [Link]
- Organisation for Economic Co-operation and Development. Endocrine disrupters. [Link]
- Kuiper, G. G., et al. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. PubMed. [Link]
- Li, Y., et al. (2019). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. PubMed. [Link]
- U.S. Environmental Protection Agency.
- Hughes, J. P., et al. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Omega. [Link]
- ECETOC.
- Lin, A. H., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLOS One. [Link]
- PharmaRegulatory.in. (2023).
- U.S. Environmental Protection Agency. Estrogen Receptor Binding. [Link]
- Organisation for Economic Co-operation and Development. (2018). Revised Guidance Document 150 on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption. [Link]
- The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
- Kitamura, S., et al. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PLOS One. [Link]
- Acconcia, F., et al. (2015). Molecular Mechanisms of Action of BPA. Dose-Response. [Link]
- Paterni, I., et al. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. PubMed Central. [Link]
- Wnuk, M., et al. (2022).
- Wikipedia. Template:Affinities of estrogen receptor ligands for the ERα and ERβ. [Link]
- National Center for Biotechnology Information. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. [Link]
- Park, J., & Lee, W. (2007). Modeling binding equilibrium in a competitive estrogen receptor binding assay. ScienceDirect. [Link]
- Atom Indonesia.
- Wikipedia. Bisphenol A. [Link]
- Kim, Y., et al. (2003).
- YouTube. (2024). Scintillation proximity assay.
- Greene, G. L., & Press, M. F. (2020). Evaluating steroid hormone receptor interactions using the live-cell NanoBRET proximity assay. PMC - NIH. [Link]
- ResearchGate. (2003).
- Lee, H., et al. (2019). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 10. oecd.org [oecd.org]
- 11. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]
- 12. oecd.org [oecd.org]
Application Note: A Framework for Assessing Bisphenol C-Induced Cell Proliferation
Abstract
Bisphenol C (BPC), a structural analog of the notorious endocrine disruptor Bisphenol A (BPA), has emerged as a compound of significant toxicological interest. Mounting evidence indicates that BPC possesses potent and distinct estrogenic activity, primarily acting as a strong agonist for Estrogen Receptor Alpha (ERα) while simultaneously antagonizing Estrogen Receptor Beta (ERβ).[1][2] This pronounced ERα agonism raises critical concerns about its potential to promote aberrant cell proliferation, a key event in carcinogenesis. This guide provides a comprehensive framework for researchers, toxicologists, and drug development professionals to robustly assess BPC-induced cell proliferation. We detail field-proven, self-validating protocols, explain the causal science behind methodological choices, and provide tools for accurate data interpretation. The focus is on utilizing the ERα-positive human breast adenocarcinoma cell line, MCF-7, as a physiologically relevant in vitro model system.[3][4]
Introduction: The Scientific Rationale for Investigating this compound
Endocrine-disrupting chemicals (EDCs) interfere with the body's hormonal systems, posing a risk to human health.[5][6][7] While BPA has been extensively studied, its analogs, such as BPC, are increasingly used in consumer products, often without a complete toxicological profile.[2]
BPC's mechanism of action is what makes it a priority for investigation. Unlike BPA, which is a relatively weak estrogen mimic, BPC demonstrates a high binding affinity for ERα and acts as a full agonist.[2][8][9] The activation of ERα is a well-established pathway that drives the transcription of genes involved in cell cycle progression, such as c-Myc and cyclins, ultimately leading to cell proliferation.[10][11] Therefore, quantifying the proliferative effect of BPC is not merely a screening exercise but a critical step in assessing its potential as a mitogenic and carcinogenic hazard.
The Estrogenic Signaling Pathway of BPC
The proliferative signal initiated by BPC in estrogen-responsive cells follows a canonical pathway. BPC, mimicking the natural hormone 17β-estradiol (E2), binds to latent ERα in the cytoplasm or nucleus. This binding event induces a conformational change, causing the receptor to dimerize and translocate into the nucleus. The BPC-ERα complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating transcription.[12][13][14]
Caption: High-level workflow for assessing BPC-induced cell proliferation.
Critical Reagents and Cell Line Selection
-
Cell Line: MCF-7 (ATCC HTB-22). This human breast adenocarcinoma cell line is the gold standard for assessing estrogenic activity due to its robust expression of ERα and proliferative response to estrogens. [3]It is imperative to periodically verify the cell line's identity and phenotype, as genetic drift in culture can alter its estrogen responsiveness. [15]* Culture Medium: RPMI 1640 or DMEM. For hormone deprivation and experiments, use phenol red-free medium, as phenol red is a weak estrogen mimic.
-
Serum: Charcoal-stripped Fetal Bovine Serum (FBS). This specialized serum has been treated to remove endogenous steroid hormones, which is essential for achieving a low baseline proliferation rate and a high signal-to-noise ratio. [4][16]* Test Compound: this compound (CAS No. 79-97-0). Prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO. Subsequent dilutions should be made in the hormone-free culture medium, ensuring the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.1%).
-
Positive Control: 17β-Estradiol (E2). Used to confirm the responsiveness of the cell system.
Protocol 1: BrdU Cell Proliferation Assay (Primary Method)
This immunoassay directly quantifies cell proliferation by measuring the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA of actively dividing cells. [17][18][19]
Principle
Cells are incubated with BPC to induce proliferation. A BrdU label is then added and is incorporated into the DNA of cells undergoing S-phase. After fixing and denaturing the DNA, an antibody specific to BrdU is used for detection, typically via a colorimetric or fluorescent readout. [20][21]The resulting signal is directly proportional to the level of DNA synthesis and, therefore, cell proliferation.
Step-by-Step Methodology
-
Cell Culture & Hormone Deprivation:
-
Culture MCF-7 cells in complete medium (e.g., DMEM + 10% FBS).
-
When cells are ~70-80% confluent, switch them to hormone deprivation medium (phenol red-free DMEM + 5% charcoal-stripped FBS) for 72 hours. [15]
-
-
Seeding:
-
Trypsinize and count the hormone-deprived cells.
-
Seed the cells into a 96-well clear-bottom plate at a density of 2,500-5,000 cells per well in 100 µL of hormone deprivation medium. Allow cells to attach for 24 hours. [19]
-
-
Treatment:
-
Prepare serial dilutions of BPC and E2 (positive control) in hormone deprivation medium at 2x the final concentration.
-
Remove the seeding medium and add 100 µL of the appropriate treatment solution to each well. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
BrdU Labeling:
-
Prepare a 10X BrdU labeling solution according to the manufacturer's instructions (e.g., from a commercial kit). [20] * Add 10 µL of 10X BrdU solution to each well for a final concentration of 1X.
-
Incubate for 2-4 hours at 37°C. The optimal time may vary based on the cell proliferation rate. [18][19]
-
-
Fixing and Denaturation:
-
Detection:
-
Remove the fixing solution and wash the wells twice with 1X Wash Buffer.
-
Add 100 µL of a diluted anti-BrdU antibody (often conjugated to horseradish peroxidase, HRP) to each well.
-
Incubate for 1 hour at room temperature with gentle shaking. [19] * Remove the antibody solution and wash the wells three times with 1X Wash Buffer.
-
-
Signal Development & Measurement:
-
Add 100 µL of TMB substrate to each well. Incubate at room temperature in the dark for 15-30 minutes, or until color develops.
-
Stop the reaction by adding 100 µL of Stop Solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to correct for background. [19]
-
Protocol 2: MTT Cell Viability Assay (Secondary Method)
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [22][23]
Principle and Caveats
The amount of formazan produced is proportional to the number of metabolically active, viable cells. While widely used for its simplicity and high-throughput nature, it is an indirect measure of proliferation. Crucially, some compounds can alter mitochondrial respiration without changing cell number, leading to artifacts. [24]Therefore, results from an MTT assay should always be confirmed with a direct proliferation assay like BrdU.
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the BrdU protocol (Section 3.2).
-
-
MTT Labeling:
-
At the end of the 72-96 hour treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [23] * Incubate for 4 hours at 37°C. During this time, visible purple precipitates will form within the cells.
-
-
Formazan Solubilization:
-
Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well. [25] * Leave the plate overnight at room temperature in the dark, ensuring all formazan crystals are fully dissolved. Gentle mixing can aid this process.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction. [22]
-
Data Analysis and Interpretation
-
Data Normalization: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate Proliferative Index: Express the data as a percentage of the vehicle control:
-
% Proliferation = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
-
Dose-Response Curves: Plot the normalized proliferation data against the logarithmic concentration of BPC. Fit the data using a non-linear regression model (e.g., sigmoidal, 4PL) to determine key parameters.
-
Key Metrics:
-
EC₅₀ (Half-maximal effective concentration): The concentration of BPC that induces a response halfway between the baseline and maximum. This is the primary metric for potency.
-
Efficacy (Eₘₐₓ): The maximum proliferative response induced by BPC, often compared to the positive control (E2).
-
A potent estrogenic compound will show a sigmoidal dose-response curve with a low EC₅₀ value. The results should demonstrate a clear increase in proliferation with increasing concentrations of BPC up to a plateau.
References
- BrdU Labeling & Detection Cell Proliferation Protocol for Imaging. Thermo Fisher Scientific.
- Simplified diagram of estrogen signaling pathways.
- BrdU staining and BrdU assay protocol. Abcam.
- BrdU Cell Proliferation Micropl
- BrdU Cell Proliferation Assay.
- Tumor Cell Proliferation Assay in MCF-7 Human Breast Cells, Panlabs. Eurofins Discovery.
- Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol.
- Unveiling the Estrogenic Activity of this compound: A Technical Guide. Benchchem.
- This compound vs. Bisphenol A: A Comparative Analysis of Estrogenic Potency. Benchchem.
- Liu, X., Suyama, K., Nose, T., Shimohigashi, M., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PLOS ONE, 16(2), e0246583. [Link]
- Human Breast Cell MCF-7-based Proliferation Assay Service.
- Marino, M., & Ascenzi, P. (2006). Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology, 20(9), 1953-1962. [Link]
- Estrogen receptor (ER) signalling pathway.
- This compound. PubChem, NIH. [Link]
- TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY.
- Lee, H. R., Jeung, E. B., & Choi, K. C. (2019). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. Toxicological Sciences, 170(2), 487-497. [Link]
- Estrogen Signaling Pathway.
- Marino, M., Galluzzo, P., & Ascenzi, P. (2006). Estrogen Signaling Multiple Pathways to Impact Gene Transcription. Current Genomics, 7(8), 497-501. [Link]
- Park, M. A., Hwang, K. A., & Choi, K. C. (2018). Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells. Journal of Biomedical Research, 32(5), 349-357. [Link]
- Pop, O. L., Trif, A., & Vodnar, D. C. (2020). Polyphenols Regulate the Activity of Endocrine-Disrupting Chemicals, Having Both Positive and Negative Effects. International Journal of Molecular Sciences, 21(18), 6653. [Link]
- Examining BPA's Mechanisms of Action: The Role of c-Myc. Environmental Health Perspectives, 123(12), A311. [Link]
- Beresford, N., Harvey, P. W., & Routledge, E. J. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of The Total Environment, 255(1-3), 87-95. [Link]
- Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLOS ONE, 8(5), e62111. [Link]
- MTT assay for endocrine disruptors?
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Effects on cell viability after six-day exposure using different...
- Transcriptome-Wide Analysis of Low-Concentration Exposure to Bisphenol A, S, and F in Prostate Cancer Cells. International Journal of Molecular Sciences, 24(11), 9499. [Link]
- Screening methodology to identify potential endocrine disruptors.
- Identifying and Characterizing Endocrine Disruptors Using a Cell Panel-based Real-time Assay. Agilent. [Link]
- Molecular Mechanisms of Action of BPA. Endocrinology, 156(10), 3419-3428. [Link]
- Cell viabilities observed at the applied concentrations of bisphenols.
- Advancing Endocrine Disruptors via In Vitro Evaluation. International Journal of Molecular Sciences, 24(10), 8943. [Link]
- Akash, M. S. H., Rasheed, S., Rehman, K., Imran, M., & Assiri, M. A. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. RSC Advances, 13(32), 22441-22457. [Link]
- Endocrine Disruptor Testing.
- Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. FABAD Journal of Pharmaceutical Sciences, 46(2), 143-151. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examining BPA’s Mechanisms of Action: The Role of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. cohesionbio.com [cohesionbio.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. atcc.org [atcc.org]
- 24. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of High-Performance Epoxy Resins and Polycarbonates Using Bisphenol C
Introduction: The Strategic Advantage of Bisphenol C in Polymer Synthesis
In the pursuit of advanced polymeric materials with superior performance characteristics, the selection of monomeric building blocks is of paramount importance. This compound (BPC), chemically known as 2,2-bis(3,5-dichloro-4-hydroxyphenyl)propane, emerges as a compelling alternative to conventional bisphenols, such as Bisphenol A (BPA), for the synthesis of high-performance epoxy resins and polycarbonates. The incorporation of chlorine atoms onto the aromatic rings of the bisphenol monomer imparts significant enhancements to the resulting polymers, most notably in terms of thermal stability and inherent flame retardancy.[1][2][3]
This technical guide provides detailed application notes and laboratory-scale protocols for the synthesis of epoxy resins and polycarbonates from this compound. It is intended for researchers and scientists in materials science and polymer chemistry, offering a comprehensive framework for the synthesis, characterization, and safe handling of these advanced materials. The protocols are designed to be self-validating, with clear checkpoints and expected outcomes, ensuring scientific integrity and reproducibility.
Part 1: Synthesis of this compound Diglycidyl Ether (BCDE) for Epoxy Resins
The synthesis of this compound-based epoxy resins proceeds via the reaction of this compound with an excess of epichlorohydrin in the presence of a basic catalyst, typically sodium hydroxide. This process, known as glycidylation, results in the formation of this compound diglycidyl ether (BCDE), the fundamental building block for BPC epoxy resins.
Reaction Mechanism
The reaction is a two-step process. First, the phenolic hydroxyl groups of BPC are deprotonated by the base to form a phenoxide ion. This nucleophilic phenoxide then attacks the terminal carbon of the epoxide ring in epichlorohydrin in a ring-opening reaction. A subsequent intramolecular cyclization with the elimination of a chloride ion, facilitated by the base, forms the glycidyl ether. This process occurs at both phenolic positions to yield the diglycidyl ether.
Experimental Protocol: Synthesis of BCDE
Materials:
-
This compound (2,2-bis(3,5-dichloro-4-hydroxyphenyl)propane)
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 50% w/w)
-
Toluene (or other suitable organic solvent)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), optional
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In the three-necked flask, charge this compound and a significant molar excess of epichlorohydrin (e.g., 10:1 molar ratio of epichlorohydrin to BPC). Add a suitable organic solvent like toluene to dissolve the reactants. If using a phase-transfer catalyst, add it at this stage.
-
Initial Reaction: Begin stirring the mixture and heat to the desired reaction temperature (typically 60-80°C).
-
Addition of Base: Slowly add the aqueous sodium hydroxide solution dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the desired temperature.
-
Reaction Completion: After the addition of NaOH is complete, continue stirring the reaction mixture at the set temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with deionized water several times to remove the sodium chloride salt and any remaining NaOH. The organic layer contains the BCDE.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator to obtain the crude BCDE product.
-
-
Characterization: The resulting this compound diglycidyl ether can be characterized using various analytical techniques as outlined in Part 3.
Workflow for BCDE Synthesis
Caption: Workflow for the synthesis of this compound Diglycidyl Ether.
Part 2: Synthesis of this compound Polycarbonate
This compound can be polymerized to produce polycarbonates with enhanced properties. Two primary methods are employed for this synthesis: interfacial polymerization with phosgene and melt transesterification with diphenyl carbonate.
Method A: Interfacial Polymerization
This method involves the reaction of this compound with phosgene at the interface of two immiscible liquids, typically an aqueous alkaline solution and an organic solvent.[4]
Reaction Mechanism:
This compound is dissolved in an aqueous solution of a base (e.g., NaOH), forming the bisphenoxide salt. This aqueous phase is then brought into contact with a solution of phosgene in an organic solvent (e.g., dichloromethane). The polymerization occurs at the interface, with the growing polymer chain remaining in the organic phase. A phase-transfer catalyst and a tertiary amine catalyst are often used to facilitate the reaction.
Experimental Protocol: Interfacial Polymerization of BPC
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Phosgene (or a phosgene precursor like triphosgene) - EXTREME CAUTION IS REQUIRED
-
Dichloromethane (CH₂Cl₂) or other suitable chlorinated solvent
-
Tertiary amine catalyst (e.g., triethylamine)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Chain terminator (e.g., phenol or p-tert-butylphenol)
-
Deionized water
-
Methanol or acetone (for precipitation)
-
Hydrochloric acid (HCl), dilute solution
Equipment:
-
Jacketed reaction vessel with a high-speed mechanical stirrer
-
Gas inlet tube (for phosgene)
-
pH meter
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
Aqueous Phase Preparation: Dissolve this compound and the phase-transfer catalyst in an aqueous solution of sodium hydroxide. The pH should be maintained in the range of 10-12.
-
Organic Phase Preparation: In a separate container, dissolve the chain terminator in dichloromethane.
-
Reaction Setup: Add the organic phase to the reaction vessel. Begin vigorous stirring to create a large interfacial area.
-
Phosgenation: Introduce phosgene gas into the reaction mixture at a controlled rate while maintaining the temperature (typically 20-30°C) and pH.
-
Polymerization: After the phosgenation is complete, add the tertiary amine catalyst to the mixture to promote the condensation of the oligomers into high molecular weight polycarbonate. Continue stirring for 1-2 hours.
-
Work-up and Purification:
-
Stop the stirring and allow the phases to separate.
-
Isolate the organic phase, which contains the polycarbonate.
-
Wash the organic phase sequentially with dilute HCl and then with deionized water until the washings are neutral.
-
Precipitate the polycarbonate by adding the organic solution to a non-solvent like methanol or acetone with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-100°C) to a constant weight.
-
-
Characterization: Analyze the resulting this compound polycarbonate using the methods described in Part 3.
Method B: Melt Transesterification
This is a phosgene-free route to polycarbonates, involving the reaction of this compound with diphenyl carbonate at high temperatures under vacuum.[5][6]
Reaction Mechanism:
The reaction proceeds through a stepwise ester exchange between the phenolic hydroxyl groups of BPC and the phenyl carbonate groups of diphenyl carbonate. The reaction is driven to completion by the removal of the phenol byproduct under vacuum. A catalyst is typically required to achieve a high molecular weight polymer.
Experimental Protocol: Melt Transesterification of BPC
Materials:
-
This compound
-
Diphenyl carbonate
-
Transesterification catalyst (e.g., lithium hydroxide, zinc acetate)
-
Antioxidant (optional)
Equipment:
-
High-temperature reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a vacuum system
-
Heating mantle or oil bath
-
Vacuum pump
Procedure:
-
Reactant Charging: Charge the reaction vessel with this compound, diphenyl carbonate (a slight molar excess of diphenyl carbonate is often used), and the catalyst.
-
Inert Atmosphere: Purge the reactor with nitrogen to remove any oxygen.
-
First Stage (Melt and Oligomerization): Heat the mixture under a nitrogen atmosphere to a temperature where the reactants melt and form a homogenous solution (typically 180-220°C). Stir the mixture for 1-2 hours to allow for the initial transesterification and formation of oligomers, during which some phenol will distill off.
-
Second Stage (Polycondensation): Gradually increase the temperature (to 250-300°C) while slowly reducing the pressure (to below 1 mmHg). The increased temperature and vacuum facilitate the removal of the phenol byproduct, driving the polymerization reaction towards the formation of a high molecular weight polymer. The viscosity of the melt will increase significantly during this stage.
-
Reaction Completion: Continue the reaction under high temperature and vacuum until the desired melt viscosity (indicative of the target molecular weight) is achieved. This can take several hours.
-
Product Recovery: Cool the reactor under a nitrogen atmosphere. The solid polycarbonate can then be extruded or mechanically removed from the reactor.
-
Characterization: The obtained this compound polycarbonate can be characterized as described in Part 3.
Comparison of Synthesis Methods
| Feature | Interfacial Polymerization | Melt Transesterification |
| Reagents | This compound, Phosgene, NaOH | This compound, Diphenyl Carbonate |
| Solvents | Dichloromethane, Water | None (melt process) |
| Temperature | Low (20-30°C) | High (180-300°C) |
| Pressure | Atmospheric | High Vacuum |
| Byproducts | NaCl, Water | Phenol |
| Advantages | High molecular weight achievable at low temperatures | Phosgene-free, environmentally friendlier |
| Disadvantages | Use of highly toxic phosgene, chlorinated solvents | High temperatures can lead to side reactions and polymer discoloration |
Part 3: Characterization of this compound-Based Polymers
A thorough characterization of the synthesized this compound epoxy resins and polycarbonates is essential to confirm their structure and evaluate their properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
BCDE (Epoxy Resin): Look for the characteristic absorption bands of the epoxy group (around 915 cm⁻¹ for the C-O-C stretching of the oxirane ring), aromatic C-H stretching, and the ether linkage. The disappearance of the broad -OH band from the starting BPC is a key indicator of a successful reaction.
-
BPC Polycarbonate: The spectrum should show a strong carbonyl (C=O) stretching band of the carbonate group (around 1770 cm⁻¹), along with bands corresponding to the aromatic rings and the C-O stretching of the carbonate linkage.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
BCDE (Epoxy Resin): ¹H NMR will show characteristic signals for the protons of the glycidyl group and the aromatic protons of the BPC backbone. ¹³C NMR will confirm the presence of the carbons in the epoxy ring and the ether linkage.[7]
-
BPC Polycarbonate: NMR spectroscopy is crucial for confirming the polycarbonate structure and determining the molecular weight through end-group analysis.
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers. BPC-based polymers are expected to exhibit higher decomposition temperatures and increased char yields at elevated temperatures compared to their BPA counterparts, which is indicative of their enhanced flame retardancy.[1][2][8]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers. The Tg is a critical parameter that defines the upper service temperature of the material.
Workflow for Polymer Characterization
Caption: A logical workflow for the characterization of BPC-based polymers.
Part 4: Safety and Handling
This compound:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Epichlorohydrin:
-
Epichlorohydrin is a toxic and carcinogenic substance. All handling must be performed in a certified chemical fume hood.
-
Wear chemical-resistant gloves and other appropriate PPE.
Phosgene:
-
Phosgene is an extremely toxic gas. Its use requires specialized equipment, rigorous safety protocols, and trained personnel. It is highly recommended to use a phosgene precursor like triphosgene if possible, which can be handled with greater safety.
General Precautions:
-
Review the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
-
Ensure that appropriate emergency equipment, such as a safety shower and eyewash station, is readily accessible.
Conclusion
The synthesis of epoxy resins and polycarbonates from this compound offers a pathway to high-performance materials with enhanced thermal stability and flame retardancy. The protocols outlined in this guide provide a robust framework for the laboratory-scale production and characterization of these advanced polymers. By understanding the underlying chemistry and adhering to safe laboratory practices, researchers can successfully explore the potential of this compound in the development of next-generation materials for a wide range of applications.
References
- Curing, Spectral and Thermal Study of Epoxy Resin of Bisphenol-C and Its Polyester Polyols Based Polyurethanes. Journal of Applied Polymer Science.
- Stewart, J. R. (2000). Synthesis and Characterization of Chlorinated Bisphenol-Based Polymers and Polycarbodiimides as Inherently Fire-Safe Polymers. DTIC.
- Stewart, J. R. (2000). Synthesis and Characterization of Chlorinated Bisphenol-Based Polymers and Polycarbodiimides as Inherently Fire-Safe Polymers.
- Lyon, R. E. (2016). Fire-resistant polymers based on bisphenol-C.
- Synthesis and Characterization of Some Copolycarbonates of 2,2-Bis(4-hydroxyphenyl)propane and 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane.
- US Patent 9,174,904 B1, Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
- Ikeda, K., & Sekine, Y. (1973). Synthesis of Copolycarbonates from Bisphenol A and Tetrachlorobisphenol A by Successive Addition of Monomers. Industrial & Engineering Chemistry Product Research and Development, 12(3), 202–212.
- Wnuczek, K., & Podkościelna, B. (2021). Polycarbonates - synthesis, properties and environmental impact. Chemistry. Didactics. Ecology. Metrology, 26(1-2), 37-52.
- Collegio di Ingegneria Chimica e dei M
- CN102816137A, Preparation method of bisphenol A liquid epoxy resin.
- Supporting Information (SI). The Royal Society of Chemistry.
- Raoufi, M., & Benyahia, D. (2018). SYNTHESIS AND CHARACTERIZATION OF A NEW EPOXY RESIN HOMOLOGOUS OF DGEBA: DIGLYCIDYL BIS DISULFIDE CARBON ETHER OF BISPHENOL A Ra. Journal of Chemical Technology and Metallurgy, 53(3), 414-421.
- Wang, Y., et al. (2022). Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II)
- US4132718A, Preparation of liquid epoxy resins
- A, A., & bisphenol-A, A. Curing and thermal behavior of epoxy resins of hexafluoro. SciELO.
- Bisphenols. CHEM Trust.
- Curing and thermal behavior of epoxy resins of hexafluoro - bisphenol. Redalyc.
- Melt Transesterification of Polycarbonate Catalyzed by DMAP.
- Interfacial Polymeriz
- Novel bio-based flexible epoxy resin from diglycidyl ether of bisphenol A cured with castor oil male
- spectroscopic characterization (NMR, FTIR, UV-Vis)
- Bisphenol A. Wikipedia.
- Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. MDPI.
- 13 C NMR spectra of DGEBA and MR. | Download Scientific Diagram.
- US6653434B2, Process for the production of polycarbonate.
- Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterific
- The thermal degradation of some epoxy resins.
- Interfacial polymeriz
- US3422063A, Epoxide resin from epichlorohydrin and a mixture of bisphenols.
- Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbon
- Polycarbonate (PC) - Properties, Uses, & Structure. SpecialChem.
- Polycarbon
- Woo, S. I., & Kim, S. C. (1996). Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. Journal of Applied Polymer Science, 61(7), 1253-1262.
- Study on synthesis of polycarbonate by melt transesterific
- TYPICAL PROPERTIES of POLYCARBON
- A Deep Dive Into Epoxy Resin: From Bisphenol F Compound To High-Performance Epoxy Adhesive. Epoxy Works.
- Interfacial Polymerization: From Chemistry to Functional M
- Polycarbonate Chemical Comp
- Synthesis, Characterization, and Application of Polymer-Based M
- Special Issue: Synthesis, Processing, Structure and Properties of Polymer M
- Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalin
- Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. MDPI.
- Polycarbon
- Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO). Aidic.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. ntlrepository.blob.core.windows.net [ntlrepository.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. tandfonline.com [tandfonline.com]
experimental protocol for synthesis of Bisphenol C epoxy resin
An Application Note for the Synthesis of Bisphenol C Epoxy Resin
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Epoxy resins are a vital class of thermosetting polymers known for their exceptional mechanical strength, chemical resistance, thermal stability, and strong adhesive properties.[1][2] The most common epoxy resins are based on the reaction of bisphenol A (BPA) with epichlorohydrin.[3][4][5] However, growing interest in developing materials with tailored properties has led to the exploration of other bisphenol analogs. This compound (BPC), or 2,2-Bis(4-hydroxy-3-methylphenyl)propane, offers a unique molecular structure that can impart distinct characteristics to the resulting epoxy resin, such as modified thermal performance and reactivity.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound epoxy resin (EBC). It details the underlying chemistry, a step-by-step experimental procedure, critical safety considerations, and methods for characterization. This guide is designed to provide researchers with a robust framework for producing and validating BPC-based epoxy resins in a laboratory setting.
Synthesis Chemistry: The Glycidylation of this compound
The synthesis of this compound epoxy resin is a nucleophilic substitution reaction, specifically an etherification process, followed by a ring-closing dehydrochlorination. The overall process, known as glycidylation, involves two primary steps:
-
Coupling Reaction: The phenolic hydroxyl groups of this compound are deprotonated by a strong base, typically sodium hydroxide (NaOH), to form a more reactive phenoxide ion. This ion then acts as a nucleophile, attacking the terminal carbon of the epichlorohydrin molecule, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate.[6][7]
-
Dehydrochlorination (Ring Closing): In the presence of the base, the newly formed chlorohydrin undergoes an intramolecular Williamson ether synthesis. The base abstracts the proton from the hydroxyl group, and the resulting alkoxide attacks the adjacent carbon bearing the chlorine atom, displacing the chloride ion and forming the stable three-membered oxirane (epoxy) ring.[6][7]
A molar excess of epichlorohydrin is used to minimize the formation of high molecular weight polymers and to ensure that the resulting prepolymer is terminated with epoxy groups at both ends.[6]
Experimental Protocol: Synthesis of Liquid this compound Epoxy Resin
This protocol is adapted from established methods for the synthesis of bisphenol-based epoxy resins.[8][9]
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound (BPC) | Three-necked round-bottom flask (1 L) |
| Epichlorohydrin (ECH), laboratory grade | Mechanical stirrer |
| Sodium Hydroxide (NaOH), pellets or 50% aqueous solution | Reflux condenser |
| Toluene or Methyl Isobutyl Ketone (MIBK) | Dropping funnel |
| Deionized Water | Heating mantle with temperature controller |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Rotary evaporator |
| Silver Nitrate (AgNO₃) solution (for testing) | Vacuum oven |
| Acetone | Standard laboratory glassware |
Step-by-Step Methodology
Part 1: Etherification and Ring-Closing Reaction
-
Reactor Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is clean and dry.
-
Charging Reactants: Charge the flask with this compound and a significant molar excess of epichlorohydrin (e.g., a 1:8 molar ratio of BPC to ECH).[8] Add a solvent like toluene to help dissolve the reactants and control viscosity.
-
Initial Heating & Inert Atmosphere: Begin stirring the mixture and gently heat it to approximately 60-65°C using a heating mantle. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation, although many procedures proceed under ambient air.[9]
-
Catalyst Addition: Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise through the dropping funnel over a period of 2-3 hours.[9] The addition of NaOH is highly exothermic; maintain the reaction temperature between 60-70°C. The NaOH acts as a catalyst for the initial coupling and as the dehydrochlorinating agent for ring closure.[6][10]
-
Reaction Monitoring: After the complete addition of NaOH, maintain the reaction at the set temperature for an additional 2-3 hours to ensure the reaction goes to completion.[9]
Part 2: Purification of the Crude Epoxy Resin
-
Phase Separation: After the reaction period, allow the mixture to cool. Transfer the contents to a separatory funnel. The mixture will separate into an organic phase (containing the epoxy resin, excess ECH, and solvent) and an aqueous phase (containing NaCl salt and unreacted NaOH). Discard the aqueous phase.
-
Washing: Wash the organic phase repeatedly with hot deionized water until the washings are neutral to pH paper and free of chloride ions. The absence of chloride ions can be confirmed by adding a few drops of silver nitrate (AgNO₃) solution to the washing water; the absence of a white precipitate (AgCl) indicates completion.[11]
-
Solvent Removal: Transfer the washed organic phase to a round-bottom flask. Remove the solvent and excess epichlorohydrin using a rotary evaporator under reduced pressure.[11]
-
Drying: Dry the resulting viscous, yellowish resin in a vacuum oven at 70-80°C for several hours until a constant weight is achieved, ensuring the removal of any residual moisture and volatile compounds.[8] The final product should be a transparent, yellowish, viscous liquid or semi-solid resin.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound epoxy resin.
Safety Precautions and Hazard Management
The synthesis of epoxy resins involves hazardous chemicals that require strict safety protocols.
-
Epichlorohydrin (ECH): ECH is toxic, flammable, and a potential carcinogen.[12] It can be absorbed through the skin and is a severe irritant to the eyes, skin, and respiratory tract.
-
Handling: Always handle ECH in a well-ventilated fume hood.
-
PPE: Wear chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.[13] Respiratory protection may be necessary for higher concentrations.
-
-
Sodium Hydroxide (NaOH): NaOH is a strong corrosive base that can cause severe chemical burns. Handle with care, wearing appropriate gloves and eye protection.
-
General Precautions:
-
Ensure eyewash stations and safety showers are readily accessible.[14]
-
Avoid inhalation of vapors and direct contact with skin or eyes.[13]
-
In case of skin contact, wash immediately and thoroughly with soap and water.[13] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
All waste materials should be disposed of according to institutional and local environmental regulations.[14]
-
Characterization of this compound Epoxy Resin
To confirm the successful synthesis and determine the properties of the EBC resin, several characterization techniques are essential.
Epoxy Equivalent Weight (EEW)
The most critical parameter for an epoxy resin is its Epoxy Equivalent Weight (EEW), defined as the weight of resin in grams that contains one mole of epoxy groups.
-
Methodology: The EEW is typically determined by titration. A common method is the pyridine-pyridinium chloride method, where the resin is reacted with an excess of HCl in pyridine.[8] The unreacted HCl is then back-titrated with a standardized solution of NaOH. The EEW is calculated based on the amount of HCl consumed.
-
Expected Outcome: The EEW will vary depending on the reaction time and reactant ratio. For a liquid resin, typical values might range from 190 to 700 g/eq.[8] Shorter reaction times generally lead to lower EEW values.[8]
Spectroscopic Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the chemical structure. Key characteristic peaks include:
-
Aromatic C-H stretching (~3050 cm⁻¹)
-
Aliphatic C-H stretching (~2960 cm⁻¹)
-
The characteristic peak for the epoxy (oxirane) ring around 915 cm⁻¹
-
Aromatic C=C stretching (~1600 and 1500 cm⁻¹)
-
Ether C-O-C stretching (~1240 cm⁻¹)
-
The absence of a broad O-H stretch from the phenolic starting material (~3400 cm⁻¹) indicates a high degree of reaction.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural confirmation of the synthesized resin, verifying the attachment of the glycidyl groups to the this compound backbone.
Physical Properties
-
Viscosity: The viscosity of the liquid resin can be measured using a viscometer. This is a crucial parameter for many applications, such as coatings and composites.
-
Solubility: The synthesized resin is typically soluble in solvents like acetone, chloroform, and 1,4-dioxane.[8]
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound epoxy resin. By carefully controlling the reaction parameters and adhering to strict safety guidelines, researchers can successfully produce and characterize this versatile polymer. The resulting resin can serve as a platform for developing advanced materials, including high-performance adhesives, coatings, and composites, with properties tailored by the unique structure of the this compound monomer.
References
[8] Patel, K. D., et al. (2021). Synthesis and evaluation of some physical properties of epoxy methacrylate of bisphenol-C: a comparative study with commercial resin Aeropol-7105. Polymer Bulletin, 78, 7355–7367. [Link]
[3] Just-Epoxy. (2021). Are Epoxy Resins Safe? [Link]
[10] Jamradloedluk, J., et al. (2019). Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. Polymers, 11(9), 1519. [Link]
[9] Google Patents. (2012). CN102816137A - Preparation method of bisphenol A liquid epoxy resin.
[6] Stevens, C. (2020). Synthesis and characterization of thermosetting epoxy resins from lignin-inspired phenolics. Rowan Digital Works. [Link]
[7] Polymer Science Learning Center. Making Epoxy Resins. University of Southern Mississippi. [Link]
NINGBO INNO PHARMCHEM. Safe Handling of Epichlorohydrin: Essential Guidelines for Industrial Users. [Link]
[12] New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Epichlorohydrin. [Link]
[11] Google Patents. (2012). CN102633985A - Preparation method of high-purity bisphenol epoxy resin.
[15] Chemistry For Everyone. (2025). What Is The Chemical Reaction In Epoxy Resin Synthesis? YouTube. [Link]
[16] Wiley-VCH. (2021). Synthesis of Bio-Based Epoxy Resins. Epoxy-Based Composites. [Link]
[4] ZhongTritium. Bisphenol A Resin Materials: Structure, Function, and Comprehensive Industry Applications. [Link]
[17] Breitsameter, J. M., et al. (2023). Synthesis of a Sustainable and Bisphenol A-Free Epoxy Resin Based on Sorbic Acid and Characterization of the Cured Thermoset. Macromolecular Materials and Engineering. [Link]
[5] Wikipedia. Bisphenol A. [Link]
[1] Specific Polymers. Bisphenol-free and Bio-based epoxy resins. [Link]
[2] Shankar, A., Maloo, S., & Upadhyay, A. (2022). Synthesis And Applications of Bisphenol-A Epoxide Resins - A Review. International Journal of Scientific Research in Science and Technology. [Link]
[18] Bae, B., et al. (2003). The quantification and characterization of endocrine disruptor bisphenol-A leaching from epoxy resin. Water Science and Technology, 47(7-8), 297-304. [Link]
Sources
- 1. Bisphenol-free and Bio-based epoxy resins - specific polymers [specificpolymers.com]
- 2. jsr.org [jsr.org]
- 3. Are Epoxy Resins Safe? [resinandmore.co.nz]
- 4. Bisphenol A Resin: Structure, Properties, and Applications in Epoxy, Polycarbonate, and More [tritiumupr.com]
- 5. Bisphenol A - Wikipedia [en.wikipedia.org]
- 6. rdw.rowan.edu [rdw.rowan.edu]
- 7. pslc.ws [pslc.ws]
- 8. researchgate.net [researchgate.net]
- 9. CN102816137A - Preparation method of bisphenol A liquid epoxy resin - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. CN102633985A - Preparation method of high-purity bisphenol epoxy resin - Google Patents [patents.google.com]
- 12. nj.gov [nj.gov]
- 13. chempoint.com [chempoint.com]
- 14. buyat.ppg.com [buyat.ppg.com]
- 15. m.youtube.com [m.youtube.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 18. library.dphen1.com [library.dphen1.com]
Application Note & Protocol: Quantification of Bisphenol C in Human Biological Samples
Introduction: The Analytical Imperative for Bisphenol C Biomonitoring
This compound (BPC), or 4,4'-(1-phenylethylidene)bisphenol, is a member of the bisphenol family of chemicals, which are integral to the production of polycarbonate plastics and epoxy resins.[1] While Bisphenol A (BPA) has been the subject of extensive research and regulatory scrutiny due to its endocrine-disrupting properties, concerns are growing over its structural analogs, including BPC.[2] As industries shift towards "BPA-free" alternatives, the potential for human exposure to other bisphenols necessitates the development of robust and sensitive analytical methods for biomonitoring.[3] This document provides a comprehensive guide for the quantification of BPC in human biological matrices, specifically urine and blood (serum/plasma), tailored for researchers, scientists, and drug development professionals.
The methodologies presented herein are grounded in established analytical principles, primarily leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for their high sensitivity and selectivity.[4][5] We will delve into the critical aspects of sample collection, preparation, and analysis, with a focus on the underlying scientific rationale to ensure data integrity and reproducibility.
Part 1: Foundational Principles of BPC Analysis
The accurate quantification of BPC in complex biological matrices presents several analytical challenges, including low concentrations (trace levels), potential for matrix interference, and the presence of conjugated metabolites.[6] Addressing these challenges requires a multi-faceted approach encompassing meticulous sample handling, efficient extraction and clean-up, and highly selective detection methods.
The Importance of Sample Integrity: Collection and Storage
The stability of BPC and its conjugates in biological samples is paramount for accurate quantification. Studies on other bisphenols, such as BPA, have shown that while the total concentration may remain stable, the ratio of free to conjugated forms can change depending on storage conditions.[7]
Protocol 1: Sample Collection and Storage
-
Urine:
-
Collect mid-stream urine samples in sterile, polypropylene containers. To minimize external contamination, it is crucial to use containers that are certified to be free of bisphenols.
-
Immediately after collection, cool the samples to 4°C.
-
For long-term storage, freeze samples at -20°C or, ideally, -80°C within 24 hours of collection.[4] Studies on similar phenols indicate stability for at least 180 days at -70°C.[7]
-
Avoid repeated freeze-thaw cycles, as this can degrade conjugated species.[8]
-
-
Blood (Serum/Plasma):
-
Collect whole blood into appropriate vacuum tubes. For serum, use tubes with a clot activator and for plasma, use tubes containing an anticoagulant such as EDTA or heparin.
-
Process the blood to separate serum or plasma within 2 hours of collection by centrifugation (e.g., 1500 x g for 15 minutes at 4°C).
-
Transfer the resulting serum or plasma into clean, labeled polypropylene cryovials.
-
Store samples at -80°C until analysis. Phenolic compounds have shown good stability in serum even under less ideal storage conditions, suggesting robustness for this matrix.
-
Unveiling Total BPC: The Necessity of Enzymatic Hydrolysis
In humans, bisphenols are primarily metabolized in the liver through conjugation with glucuronic acid and sulfate to facilitate their excretion in urine.[2][9] These conjugated forms are generally considered to be less biologically active.[2] To assess the total internal exposure to BPC, it is essential to measure both the free (unconjugated) and conjugated forms. This is typically achieved by enzymatic hydrolysis of the conjugates back to the parent BPC molecule prior to extraction.
Causality: The enzyme β-glucuronidase, often with sulfatase activity, is used to cleave the glucuronide and sulfate moieties from the BPC metabolites. This step is critical because the conjugated forms have different chemical properties and may not be efficiently extracted or detected under the same conditions as the free form.
Part 2: Sample Preparation: Isolating BPC from Complex Matrices
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The most common and effective methods for bisphenols are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[4][5]
Solid-Phase Extraction (SPE): A Versatile and Efficient Approach
SPE is a highly effective technique for the extraction and clean-up of bisphenols from aqueous samples like urine and deproteinized plasma/serum.[10] Reversed-phase sorbents, such as C18 or polymeric sorbents (e.g., Oasis HLB), are commonly used for BPC.[1]
Protocol 2: SPE for BPC in Urine and Plasma/Serum
-
Sample Pre-treatment:
-
Thaw frozen samples at room temperature.
-
For Urine:
-
Take a 1-2 mL aliquot of urine.
-
Add an internal standard (e.g., this compound-¹³C₁₂). The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in extraction recovery.
-
Add 10-20 µL of β-glucuronidase/arylsulfatase from Helix pomatia and an appropriate buffer (e.g., ammonium acetate, pH 5.0).
-
Incubate at 37°C for at least 4 hours, or overnight, to ensure complete hydrolysis.
-
-
For Plasma/Serum:
-
Take a 0.5-1 mL aliquot of plasma or serum.
-
Add an internal standard (e.g., this compound-¹³C₁₂).
-
Perform protein precipitation by adding 2-3 volumes of cold acetonitrile. Vortex vigorously and centrifuge to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a clean tube and evaporate to a smaller volume under a gentle stream of nitrogen.
-
Reconstitute in a buffer suitable for enzymatic hydrolysis (e.g., ammonium acetate, pH 5.0) and proceed with the hydrolysis step as described for urine.
-
-
-
SPE Procedure:
-
Conditioning: Condition a C18 or polymeric SPE cartridge (e.g., 60 mg, 3 mL) sequentially with 3 mL of methanol followed by 3 mL of deionized water. It is critical not to let the sorbent run dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the BPC with 2-4 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization for GC-MS analysis.
-
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace Level Detection of Bisphenol A Analogues and Parabens by LC-MS/MS in Human Plasma from Malaysians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism and kinetics of bisphenol a in humans at low doses following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of d-SPE before SPE and HPLC-FLD to Analyze Bisphenols in Human Breast Milk Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a simple extraction procedure for bisphenol A identification from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Total Bisphenol C in Human Urine using Automated Online SPE-LC-MS/MS
Abstract
This application note details a robust and highly sensitive method for the quantification of total Bisphenol C (BPC) in human urine. The methodology leverages the power of online Solid-Phase Extraction (SPE) for automated sample cleanup and concentration, directly coupled to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for selective detection. This integrated approach significantly reduces manual sample handling, minimizes potential contamination, and enhances throughput and reproducibility. The protocol includes an enzymatic hydrolysis step to cleave glucuronide conjugates, ensuring the measurement of total BPC exposure. The method is validated according to principles outlined in regulatory guidance and is suitable for high-throughput biomonitoring studies and clinical research.
Introduction
This compound (BPC), or 2,2-bis(4-hydroxy-3-methylphenyl)propane, is an analogue of the well-known endocrine disruptor Bisphenol A (BPA).[1] BPCs are used in the manufacturing of polycarbonate plastics and epoxy resins, and concerns exist regarding their potential for human exposure and adverse health effects, similar to other bisphenols.[2][3] Biomonitoring of BPC in human urine is a critical tool for assessing population-level exposure, as urine is the primary route of excretion for bisphenols and their metabolites.[4][5]
In the human body, BPC is expected to undergo extensive phase II metabolism, primarily conjugation with glucuronic acid, to form more water-soluble metabolites that are readily excreted.[5][6][7] Therefore, to accurately assess total exposure, a hydrolysis step is required to convert the conjugated forms back to the free BPC aglycone prior to analysis.[8][9]
Traditional sample preparation methods involving offline SPE are often labor-intensive and susceptible to variability and contamination.[10] Online SPE-LC-MS/MS overcomes these limitations by automating the extraction, cleanup, and injection process.[11][12][13] This technique effectively removes interfering matrix components from the complex urine matrix, which is crucial for minimizing ion suppression or enhancement in the mass spectrometer's electrospray source, thereby improving data accuracy and reliability.[14][15][16][17]
This application note provides a comprehensive, field-proven protocol for researchers and scientists, detailing every step from sample preparation to data acquisition.
Principle of the Method
The workflow is centered on the seamless integration of enzymatic hydrolysis, automated sample cleanup, and sensitive detection.
-
Enzymatic Hydrolysis: Urine samples are first treated with β-glucuronidase to hydrolyze BPC-glucuronide conjugates, ensuring the measurement of the total BPC concentration.[8][18]
-
Online Solid-Phase Extraction (SPE): The hydrolyzed urine sample is injected into the system. A switching valve directs the sample onto a small SPE cartridge. The hydrophobic BPC is retained on the SPE sorbent (e.g., a polymeric reversed-phase material) while polar, water-soluble matrix components like salts and urea are washed to waste.[19][20][21][22] This step is fundamental to reducing matrix effects.[16]
-
Elution and Chromatographic Separation: After the wash step, the valve position is switched. The analytical mobile phase gradient then flows through the SPE cartridge in the reverse direction (back-flush), eluting the concentrated BPC onto the analytical LC column for chromatographic separation from any remaining isomers or interferences.
-
Tandem Mass Spectrometry (MS/MS) Detection: The analyte eluting from the LC column is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for BPC and its stable isotope-labeled internal standard.[1]
Experimental Protocol
Materials and Reagents
-
This compound (BPC) analytical standard (≥98% purity)
-
¹³C₁₂-Bisphenol A (¹³C₁₂-BPA) or other suitable stable isotope-labeled internal standard (IS) (≥98% purity, ≥99% isotopic purity). Note: A labeled BPC is ideal but may not be commercially available. ¹³C₁₂-BPA is often used as a surrogate for bisphenol analysis due to its similar chemical structure and retention behavior.[10]
-
β-glucuronidase from Helix pomatia (Type H-1, ≥100,000 units/g).[8]
-
Ammonium acetate (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human urine (drug-free, pooled, for blanks and calibration standards)
Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of BPC and the internal standard in methanol. Store at -20°C.
-
Working Standards: Prepare intermediate and working standard solutions by serial dilution of the stock solutions in 50:50 methanol:water. These will be used to spike into blank urine to create calibrators and quality control (QC) samples.
-
Enzymatic Hydrolysis Protocol: a. To 200 µL of urine sample, calibrator, or QC in a 1.5 mL polypropylene tube, add 10 µL of the internal standard working solution (e.g., to achieve a final concentration of 20 ng/mL). b. Add 50 µL of 1 M ammonium acetate buffer (pH 5.0). c. Add 10 µL of β-glucuronidase solution (e.g., 5000 units/mL in buffer, resulting in ~250 units/µL of urine). Vortex briefly.[8] d. Incubate the samples at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis.[8] e. After incubation, add 500 µL of cold ultrapure water to dilute the sample and stop the enzymatic reaction. f. Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitate. g. Transfer the supernatant to an autosampler vial for injection.
Instrumentation and Conditions
The following tables summarize the instrumental setup. Note: These are typical parameters and must be optimized for the specific instrument configuration used.[11][12][13][23]
Table 1: Online SPE and LC System Parameters
| Parameter | Setting |
| Online SPE System | |
| Loading Pump | Isocratic, 5% Methanol in Water |
| Loading Flow Rate | 1.5 mL/min |
| SPE Cartridge | Polymeric Reversed-Phase (e.g., Waters Oasis HLB, Phenomenex Strata-X), 20 mm x 2.1 mm, 25 µm |
| Injection Volume | 500 µL |
| Analytical LC System | |
| Analytical Column | C18 Column (e.g., Restek Raptor Biphenyl, Agilent Poroshell 120 EC-C18), 50 mm x 2.1 mm, 2.7 µm[1] |
| Column Temperature | 40°C |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Analytical Flow Rate | 0.4 mL/min |
| Gradient Program | Time (min) |
| 0.0 - 1.0 | |
| 1.0 - 5.0 | |
| 5.0 - 6.0 | |
| 6.1 - 8.0 |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex QTRAP, Agilent 6400 Series) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Collision Gas (CAD) | Medium |
| MRM Transitions | Analyte |
| BPC | |
| ¹³C₁₂-BPA (IS) | |
| MRM transitions and collision energies are compound-specific and must be determined experimentally by infusing the analytical standard.[1] |
Method Validation and Performance
The method should be validated in accordance with established bioanalytical method validation guidelines from regulatory bodies like the FDA.[24][25][26][27][28]
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Result | Acceptance Criteria (based on FDA guidance[25]) |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Calibration Range | 0.1 – 100 ng/mL | To be determined by study requirements |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 92% - 108% | Within ±15% of nominal (±20% at LLOQ) |
| Precision (at LLOQ, LQC, MQC, HQC) | Intra-day: < 8% RSD; Inter-day: < 11% RSD | ≤15% RSD (≤20% at LLOQ) |
| Matrix Effect | 95% - 103% | CV of IS-normalized matrix factor ≤15% |
| Recovery (Extraction Efficiency) | > 90% | Consistent, precise, and reproducible |
Visualizations and Workflows
Online SPE-LC-MS/MS Workflow
The diagram below illustrates the automated process. In the "LOAD" position, the sample is loaded onto the SPE cartridge while the analytical pump delivers the starting mobile phase to the LC column. In the "ELUTE" position, the valve switches, and the analytical pump back-flushes the trapped analytes from the SPE cartridge onto the analytical column for separation and subsequent MS/MS detection.
Caption: Automated workflow for online SPE-LC-MS/MS analysis.
BPC Metabolism and Hydrolysis
This compound is metabolized in the body to form BPC-glucuronide. The enzymatic hydrolysis step uses β-glucuronidase to cleave the conjugate, allowing for the measurement of total BPC.
Caption: Enzymatic hydrolysis of BPC-glucuronide to free BPC.
Conclusion
The described online SPE-LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of total this compound in human urine. The automation of the sample extraction and cleanup process minimizes manual labor and potential for error, leading to highly reproducible and reliable data. This methodology is ideally suited for large-scale human biomonitoring studies aimed at understanding the extent of exposure to BPC and its potential impact on public health.
References
- Bhandari, D. et al. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
- FDA. (2024). Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services.
- FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
- FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration.
- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.
- Bowman, Z. S. et al. (2023). Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, Oxford Academic.
- Mei, H. et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. AAPS.
- Heffernan, A. et al. (2016). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine. Talanta, 151, 206-213.
- FDA. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Food and Drug Administration.
- Kern, S. et al. (2017). Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1060, 231-238.
- Heffernan, A. et al. (2016). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine. UQ eSpace, The University of Queensland.
- Heffernan, A. et al. (2016). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine. ResearchGate.
- Cunha, S. C. et al. (2021). Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry. PubMed Central.
- Hawach Scientific. (n.d.). Concept and Basic Principles of Solid Phase Extraction.
- Preprints.org. (2023). Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices.
- Restek. (n.d.). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes.
- Wiley Analytical Science. (1998). Solid-Phase Extraction: Principles and Practice.
- ResearchGate. (n.d.). Chromatograms showing standards of bisphenols by LC-MS/MS.
- Akash, M. S. H. et al. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. RSC Publishing.
- Guo, J. et al. (2011). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. PubMed Central.
- Al-Mala, K. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PubMed Central.
- Vandenberg, L. N. et al. (2010). Biomonitoring Studies Should Be Used by Regulatory Agencies to Assess Human Exposure Levels and Safety of Bisphenol A. PubMed Central.
- Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water.
- CDC. (n.d.). Biomonitoring Summaries - BPA.
- ResearchGate. (n.d.). General synthetic procedure of glucuronide and sulfate conjugates of bisphenol A.
- Zhou, X. et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. NIH.
- Cazzorla, T. et al. (2023). Urinary Bisphenols as Biomarkers of Exposure to Bisphenol A, Bisphenol F, and Bisphenol S: A New Procedure for Biomonitoring. MDPI.
- ResearchGate. (n.d.). Simultaneous quantification of bisphenol A and its glucuronide metabolite (BPA-G) in plasma and urine: Applicability to toxicokinetic investigations.
Sources
- 1. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [discover.restek.com]
- 2. Bisphenols as a Legacy Pollutant, and Their Effects on Organ Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]
- 4. Biomonitoring Studies Should Be Used by Regulatory Agencies to Assess Human Exposure Levels and Safety of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDC - NBP - Biomonitoring Summaries - BPA [medbox.iiab.me]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. covachem.com [covachem.com]
- 19. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. specartridge.com [specartridge.com]
- 21. auroraprosci.com [auroraprosci.com]
- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. labs.iqvia.com [labs.iqvia.com]
- 25. fda.gov [fda.gov]
- 26. moh.gov.bw [moh.gov.bw]
- 27. fda.gov [fda.gov]
- 28. hhs.gov [hhs.gov]
rodent models for reproductive and metabolic effects of Bisphenol C
Application Notes & Protocols
Topic: Rodent Models for Investigating the Reproductive and Metabolic Effects of Bisphenol C
Audience: Researchers, scientists, and drug development professionals.
Rodent Models for Investigating the Reproductive and Metabolic Effects of this compound: Application Notes and Protocols
Abstract
This compound (BPC), a structural analogue of the pervasive endocrine-disrupting chemical (EDC) Bisphenol A (BPA), is an emerging compound of interest due to its unique and potent interactions with nuclear receptors. Unlike BPA, BPC demonstrates a strong, bifunctional activity: it is a potent agonist for Estrogen Receptor Alpha (ERα) while simultaneously acting as a formidable antagonist for Estrogen Receptor Beta (ERβ).[1][2] This dual activity, coupled with its potential androgen receptor antagonism, necessitates a thorough evaluation of its impact on health.[3] This guide provides a comprehensive framework and detailed protocols for utilizing rodent models to investigate the potential reproductive and metabolic toxicity of BPC. We offer field-proven insights into experimental design, model selection, and step-by-step methodologies for core toxicological assessments, empowering researchers to generate robust and reliable data for risk assessment and regulatory consideration.
Part 1: Scientific Background and Rationale
The Unique Mechanism of Action of this compound
Understanding the molecular basis of BPC's activity is critical for designing relevant toxicological studies. BPC's chemical structure, which includes a >C=CCl2 moiety, enhances its binding affinity to estrogen receptors, in part through halogen bonding.[1][2] This results in a significantly higher potency compared to BPA.[4]
-
Estrogen Receptor (ER) Duality: BPC is a full agonist at ERα, meaning it can mimic the effects of endogenous estrogens like 17β-estradiol through this receptor subtype.[2] Conversely, it acts as a potent antagonist at ERβ, blocking the actions of natural estrogens.[2] This bifunctional nature can lead to complex and tissue-specific effects, as the physiological roles of ERα and ERβ often differ.
-
Androgen Receptor (AR) Antagonism: In addition to its effects on estrogen signaling, BPC has been shown to act as an antagonist to the androgen receptor, potentially disrupting male development and reproductive function.[3]
The disruption of these critical hormonal pathways is hypothesized to be the underlying cause of BPC's potential adverse effects on reproductive and metabolic homeostasis.
Selection of Rodent Models: Justification and Best Practices
The choice of animal model is a critical decision that influences the translational relevance of the findings.[5] Both rats and mice are commonly used in regulatory toxicology and endocrine disruptor research.[6]
-
Species:
-
Rats (e.g., Sprague-Dawley, Wistar): The rat is the preferred model for many regulatory reproductive toxicity studies, including those following OECD guidelines.[6][7] They are larger, which facilitates blood sampling and surgical procedures, and have a well-characterized reproductive physiology.
-
Mice (e.g., C57BL/6J, CD-1): Mice are valuable due to their shorter gestation period, well-defined genetics, and the availability of transgenic models to probe specific mechanisms.[8] However, strain selection is crucial, as some inbred mouse strains are significantly more sensitive to estrogenic compounds than outbred stocks.[9]
-
-
Recommendation: For general screening and studies intended for regulatory submission, the Sprague-Dawley rat is recommended. For mechanistic studies, the C57BL/6J mouse is an excellent choice. Studies should include both males and females to assess sex-specific effects.
Ethical Considerations in Animal Research
All experimental procedures must be conducted in strict accordance with animal welfare regulations.[10] Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[11] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.[11]
Part 2: Experimental Design and General Procedures
A robust experimental design is the foundation of a trustworthy study. The following workflow provides a general template that can be adapted for specific research questions.
Table 3: Summary of Key Metabolic Endpoints
| Category | Endpoint | Metric/Observation |
|---|---|---|
| Whole Body | Body Weight | Total body weight and percent change |
| Food Intake | Daily or weekly consumption (g) | |
| Glucose Homeostasis | GTT and ITT (Area Under the Curve - AUC) | |
| Blood Markers | Fasting Levels | Glucose and Insulin |
| Lipids | Triglycerides, Cholesterol | |
| Adipokines | Leptin, Adiponectin | |
| Tissue Analysis | Organ Weights | Liver, Epididymal White Adipose Tissue (eWAT) |
| Histology | Liver steatosis (fatty liver), adipocyte size |
| | Molecular | Insulin signaling pathway proteins (e.g., p-Akt) in muscle/liver |
Part 5: Data Interpretation and Self-Validation
-
Trustworthiness through Controls: The inclusion of a vehicle-only control group is the single most important factor for data interpretation. All results from BPC-treated groups must be compared against this control to determine a true treatment effect. A positive control (e.g., 17β-estradiol for reproductive endpoints) can also be useful for assay validation.
-
Dose-Response Analysis: A clear dose-response relationship (where the effect increases with the dose) provides strong evidence of causality. However, be aware that EDCs can exhibit non-monotonic dose-response curves, where low doses have significant effects that are not seen at higher doses. [12]* Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups. The litter should be considered the statistical unit for developmental endpoints to avoid inflating the sample size. [6]* Integrated Assessment: The true power of these studies comes from integrating the findings. For example, does BPC-induced weight gain (a metabolic effect) correlate with reduced fertility (a reproductive effect)? Does altered insulin signaling correspond with changes in testicular histology? A holistic interpretation provides a more complete toxicological profile.
Conclusion
This compound presents a unique toxicological profile due to its potent and dualistic interaction with estrogen receptors. The protocols outlined in this guide provide a robust, standardized framework for assessing its potential risks to reproductive and metabolic health using established rodent models. By adhering to these detailed methodologies, emphasizing rigorous controls, and integrating findings across physiological systems, researchers can generate high-quality, reliable data crucial for protecting public health and informing regulatory decisions.
References
- Society of Toxicology. (n.d.). Guiding Principles in the Use of Animals in Toxicology.
- Society of Toxicology. (n.d.). Guiding Principles in the Use of Animals in Toxicology (PDF).
- Habert, R., et al. (2014). Concerns about the widespread use of rodent models for human risk assessments of endocrine disruptors. PubMed. [Link]
- Patisaul, H. B., & Fenton, S. E. (2018). Animal Models of Endocrine Disruption. PubMed Central. [Link]
- Sueyoshi, T., et al. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PubMed Central. [Link]
- Zhang, Y., et al. (2019). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. PubMed. [Link]
- National Research Council. (2006). Animal and In Vitro Toxicity Testing. In Toxicity Testing for Assessment of Environmental Agents: Interim Report.
- Slideshare. (n.d.). Reproductive toxicology studies ACCORDING TO OECD guidlines 422.
- Patisaul, H. B., & Fenton, S. E. (2018). Animal models of endocrine disruption. PubMed. [Link]
- Kolatorova, L., et al. (2021).
- Gray, L. E., Jr., et al. (1999). Use of the Laboratory Rat as a Model in Endocrine Disruptor Screening and Testing. ILAR Journal. [Link]
- National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test.
- ILAR Journal. (2004). Selecting Appropriate Animal Models and Experimental Designs for Endocrine Disruptor Research and Testing Studies. ILAR Journal. [Link]
- OECD. (n.d.). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment.
- OECD. (1995). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test.
- U.S. Food and Drug Administration. (n.d.). Guidelines for Toxicity Tests.
- National Institute of Environmental Health Sciences. (2023). Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology.
- Wolstenholme, J. T., et al. (2020). Rodent reproductive behavior among males and females after exposure to endocrine-disrupting chemicals. PubMed Central. [Link]
- ECETOC. (2002).
- He, M., et al. (2018). Considerations and guidelines for mouse metabolic phenotyping in diabetes research. PubMed Central. [Link]
- Bowe, J. E., et al. (2014). METABOLIC PHENOTYPING GUIDELINES: Assessing glucose homeostasis in rodent models. Journal of Endocrinology. [Link]
- Breast Cancer Prevention Partners. (2024). How much exposure to BPA is safe?.
- Wang, Y., et al. (2022). Invisible Hand behind Female Reproductive Disorders: Bisphenols, Recent Evidence and Future Perspectives. PubMed Central. [Link]
- Gorowska-Wojtowicz, E., et al. (2020). Overview of the Mechanisms of Action of Selected Bisphenols and Perfluoroalkyl Chemicals on the Male Reproductive Axes. PubMed Central. [Link]
- Heindel, J. J., et al. (2015). Polluted Pathways: Mechanisms of Metabolic Disruption by Endocrine Disrupting Chemicals. PubMed Central. [Link]
- Gonzalez-Franquesa, A., & Patti, M. E. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. PubMed Central. [Link]
- ResearchGate. (2023). Revisited guidelines for metabolic tolerance tests in mice.
- Semantic Scholar. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice.
- Gore, A. C., et al. (2020). The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting. PubMed Central. [Link]
- Santoro, V., et al. (2024). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans. MDPI. [Link]
- Cheong, A., et al. (2023). Genetic background in the rat affects endocrine and metabolic outcomes of bisphenol F exposure.
- HBM4EU. (n.d.). Bisphenols.
- Rochester, J. R. (2019). Effects of Bisphenol A and its Analogs on Reproductive Health: A Mini Review. PubMed Central. [Link]
- La Vignera, S., et al. (2020). Bisphenols and Male Reproductive Health: From Toxicological Models to Therapeutic Hypotheses. Frontiers in Endocrinology. [Link]
- Batista, T. M., et al. (2012). Short-Term Treatment with Bisphenol-A Leads to Metabolic Abnormalities in Adult Male Mice. PLOS One. [Link]
- ScienceDaily. (2013). Bisphenol A affects sex-specific reproductive behaviors in a monogamous animal species.
- Akash, M. S. H., et al. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. RSC Publishing. [Link]
- Wang, T., et al. (2020). Early-life exposure to bisphenol A and reproductive-related outcomes in rodent models: a systematic review and meta-analysis. PubMed Central. [Link]
- Williams, S. A., et al. (2013). Effects of Developmental Bisphenol A Exposure on Reproductive-Related Behaviors in California Mice (Peromyscus californicus): A Monogamous Animal Model. PLOS One. [Link]
- Santoro, A., et al. (2019). Adverse Effects of Bisphenol A Exposure on Glucose Metabolism Regulation. Current Pharmaceutical Design. [Link]
- ResearchGate. (2020). Effects of bisphenol A on metabolism and evidences of a mode of action mediated through endocrine disruption.
- Wolstenholme, J. T., et al. (2019). Neuroendocrine Disruption in Animal Models Due to Exposure to Bisphenol A Analogues. PubMed Central. [Link]
- Khan, A., et al. (2020). Bisphenol A-induced metabolic disorders: From exposure to mechanism of action. PubMed. [Link]
- La Vignera, S., et al. (2020). Bisphenols and Male Reproductive Health: From Toxicological Models to Therapeutic Hypotheses. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Animal models of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nationalacademies.org [nationalacademies.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Animal Models of Endocrine Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. toxicology.org [toxicology.org]
- 11. toxicology.org [toxicology.org]
- 12. Early-life exposure to bisphenol A and reproductive-related outcomes in rodent models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Detection Limits for Bisphenol C in Complex Matrices
Welcome to the technical support center for the analysis of Bisphenol C (BPC). This resource is designed for researchers, scientists, and drug development professionals who are working to achieve lower detection limits for BPC in challenging sample types. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common obstacles and improve the sensitivity and reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions and concerns regarding the analysis of this compound.
Q1: What are the primary analytical techniques for detecting this compound at low levels?
A1: The most prevalent and effective methods for detecting BPC and other bisphenols at ultra-trace levels are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS, in particular, offers the highest sensitivity and selectivity, making it the gold standard for complex matrices.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, though it often requires a derivatization step to make BPC sufficiently volatile for analysis.[2]
Q2: I'm not seeing a signal for my BPC standard. What are the first things I should check?
A2: Before diving into more complex troubleshooting, it's crucial to verify the fundamental aspects of your experimental setup. Simple errors such as incorrect calculations or dilutions are common culprits.[1] You should also confirm that your autosampler is functioning correctly and that the injection volume is appropriate.[1] Additionally, ensure that your detector, and its lamp if you're using a UV or fluorescence detector, is turned on and operating within its specifications.[1]
Q3: How can I prevent background contamination from bisphenols in my analysis?
A3: Bisphenol contamination is a frequent issue due to their widespread use in laboratory plastics, solvents, and other reagents.[1][3] To minimize this, it is highly recommended to avoid any contact between your samples and plastic materials during both the sampling and preparation stages.[1][3] Utilize glassware for all vessels and consider baking them at a high temperature, followed by rinsing with ultra-pure water and methanol to remove any residual contamination.[1] Be aware that "ghost peaks" can also appear due to contaminated mobile phases, where bisphenols may accumulate on the analytical column and elute during a gradient run.[1][3] Using high-purity, LC-MS grade solvents and considering isocratic elution can help mitigate this problem.[1][3]
Q4: What is the "matrix effect," and how can I minimize its impact on my BPC analysis?
A4: The matrix effect refers to the alteration of an analyte's ionization efficiency (either suppression or enhancement) by co-eluting compounds from the sample matrix.[4][5] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your analysis.[4] To reduce the matrix effect, several strategies can be employed. A more thorough sample cleanup procedure can remove many of the interfering components.[6] Matrix-matched calibration, which involves preparing calibration standards in a blank matrix similar to your samples, helps to ensure that the standards experience similar matrix effects as the samples, leading to more accurate quantification.[7] The use of an isotopically labeled internal standard is also a highly effective strategy to compensate for matrix-induced signal variations.[7]
Troubleshooting Guides
This section provides a more in-depth, question-and-answer-based approach to resolving specific issues you may encounter during your experiments.
Issue 1: Poor Sensitivity and Low Signal Intensity
Q: My BPC signal is present but very weak, close to the limit of detection. How can I improve this?
A: Low sensitivity can stem from several factors, ranging from sample preparation to instrument settings. Here’s a systematic approach to troubleshooting:
-
Optimize Sample Preparation:
-
Inadequate Extraction: The chosen extraction method (e.g., Solid-Phase Extraction [SPE], Liquid-Liquid Extraction [LLE]) may not be optimal for your specific matrix. The pH of the sample and the choice of extraction solvent are critical for achieving high recovery.[7] For acidic compounds like BPC, a lower pH is generally preferable.[7]
-
Insufficient Pre-concentration: Bisphenols are often present at very low concentrations in environmental and biological samples, necessitating a pre-concentration step.[1] Ensure that the ratio of your initial sample volume to the final extract volume is large enough to concentrate the analyte to a detectable level.[1]
-
-
Enhance Chromatographic Performance:
-
Column Efficiency: A decline in column performance can lead to broader peaks and, consequently, lower peak heights and reduced sensitivity.[8] If you observe a significant decrease in column efficiency, it may be time to replace the column.[8]
-
Mobile Phase Composition: The composition of the mobile phase, including additives like acids or buffers, can influence the ionization efficiency of BPC in the mass spectrometer.[5] Experiment with different mobile phase compositions to find the optimal conditions for your analysis.
-
-
Improve Mass Spectrometry Detection:
-
Derivatization: For both GC-MS and LC-MS, derivatization can significantly enhance sensitivity.[2][9] For GC-MS, silylation is a common approach to increase volatility.[2] For LC-MS, derivatizing with a reagent like dansyl chloride can improve ionization efficiency and lead to a substantial increase in signal intensity.[9] One study reported that a novel derivatization method improved sensitivity by approximately 100-fold compared to underivatized BPC.[9][10][11]
-
Ion Source Parameters: The settings of your mass spectrometer's ion source, such as the electrospray voltage and gas temperatures, play a crucial role in ionization. Optimize these parameters specifically for BPC to maximize signal intensity.
-
Issue 2: High Background Noise and Interfering Peaks
Q: I'm observing a high baseline and numerous interfering peaks that co-elute with my BPC peak. What can I do to clean up my chromatogram?
A: A high background and interfering peaks are typically indicative of significant matrix effects and/or contamination. Here are some strategies to address this:
-
Refine Sample Cleanup:
-
Selective SPE Sorbents: If you are using SPE, consider a more selective sorbent material. For complex matrices, a multi-layered SPE cartridge, such as one containing a polymeric reversed-phase sorbent with a layer of primary and secondary amine (PSA), can be effective at removing a wider range of interferences.[12]
-
Dispersive SPE (dSPE): For methods like QuEChERS, the dSPE cleanup step is critical. Experiment with different combinations and amounts of dSPE sorbents (e.g., PSA, C18, graphitized carbon black) to effectively remove interfering compounds from your specific matrix.
-
-
Optimize Chromatographic Separation:
-
Gradient Elution: A well-optimized gradient elution profile can help to separate BPC from co-eluting matrix components. Adjusting the gradient slope and duration can improve resolution.
-
Alternative Column Chemistry: If you are still struggling with co-elution on a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or biphenyl phase, which can offer different retention mechanisms and potentially resolve the interfering peaks.
-
-
Post-Column Infusion Experiment:
-
To pinpoint the regions of your chromatogram where ion suppression is occurring, a post-column infusion experiment is invaluable.[4] This involves continuously infusing a standard solution of BPC directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column.[4] A drop in the constant BPC signal indicates the retention times at which matrix components are eluting and causing ion suppression.[4]
-
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) of this compound from an Aqueous Matrix
This protocol is a generalized procedure and should be optimized for your specific application.
-
Sample Pretreatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pretreated sample onto the conditioned cartridge at a slow, controlled flow rate of approximately 1-2 mL/min.[4]
-
-
Washing:
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.[4]
-
-
Elution:
-
Elute the retained BPC with 3 mL of methanol or acetonitrile.[4]
-
-
Evaporation and Reconstitution:
Data Presentation: Performance of BPC Analytical Methods
The following table summarizes typical performance data for the analysis of bisphenols in various matrices, providing a benchmark for your own method development.
| Analyte | Matrix | Extraction Method | Analytical Method | LOD (ng/L) | LOQ (ng/L) | Recovery (%) |
| BPC | Wastewater, Surface Water | SPE | GC-MS | 1-50 | - | 87-133[2][12] |
| BPC Analogs | Sediment | Accelerated Solvent Extraction (ASE) - SPE | UPLC-MS/MS | 0.01-0.3 | - | 74.9-102.8[12] |
| BPA, BPF | Soil | QuEChERS | LC-MS/MS | - | - | 67-114[12] |
| Seven Bisphenols | Human Breast Milk | DLLME | HPLC-FLD | 0.03-0.08 | 0.1-0.25 | 85-115 |
LOD: Limit of Detection; LOQ: Limit of Quantification. Values are illustrative and can vary based on the specific matrix and experimental conditions.
Visualizations
Experimental Workflow for BPC Analysis
Caption: A generalized workflow for the analysis of this compound from complex matrices.
Troubleshooting Logic for Low BPC Sensitivity
Caption: A decision tree for troubleshooting low sensitivity in this compound analysis.
References
- Technical Support Center: LC-MS Analysis of this compound. Benchchem.
- Application Note: High-Sensitivity Analysis of this compound in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices. National Institutes of Health.
- Application Notes and Protocols for the Extraction of this compound from Environmental Matrices. Benchchem.
- Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. ResearchGate.
- Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. Waters.
- Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analys. Bisphenol A Information & Resources.
- Recent advances in analysis of bisphenols and their derivatives in biological matrices. Páginas Personales UNAM.
- Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.
- Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols. ResearchGate.
- Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract. National Institutes of Health.
- Improvement of bisphenol A quantitation from urine by LCMS. National Institutes of Health.
- An Overview of Analytical Methods for Bisphenol A. Semantic Scholar.
- "improving recovery of Bisphenol P from complex matrices". Benchchem.
- Investigation of Matrix Effect in the Determination of Bisphenols in Aquatic Products by Liquid Chromatography-Mass Spectrometry. ResearchGate.
- Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. National Institutes of Health.
- Improvement of bisphenol A quantitation from urine by LCMS.
- Improvement of bisphenol A quantitation from urine by LCMS. National Institutes of Health.
- Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. National Institutes of Health.
- A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD. National Institutes of Health.
- Technical Support Center: Improving Sensitivity of Bisphenol P (BPP) Detection. Benchchem.
- Peak Shape Problems: Sensitivity Loss - GC Tech Tip. Phenomenex.
- Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America.
- The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). LCGC North America.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Improvement of bisphenol A quantitation from urine by LCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. library.dphen1.com [library.dphen1.com]
- 11. Improvement of bisphenol A quantitation from urine by LCMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Matrix Interferences in Bisphenol C Quantification
<
Welcome to the technical support center for the quantification of Bisphenol C (BPC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix interferences in BPC analysis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the scientific reasoning behind them to empower you to develop robust and reliable analytical methods.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding matrix effects in the analysis of this compound and other related bisphenols.
Q1: What are matrix effects and why are they a significant problem in BPC quantification?
A1: Matrix effects are the alteration of an analyte's signal intensity due to the presence of other components in the sample matrix.[1] In simpler terms, everything in your sample that isn't BPC can potentially interfere with its measurement. This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of your analysis.[1][2] Given that BPC is often analyzed in complex biological (e.g., serum, urine) and environmental (e.g., wastewater, soil) samples, the potential for matrix effects is substantial.[3][4]
Q2: How can I determine if my BPC analysis is affected by matrix effects?
A2: A widely used method to identify and quantify matrix effects is the post-extraction spike comparison.[5] This involves comparing the signal response of BPC in a neat solvent standard to the response of BPC spiked into a blank sample extract (a sample that does not contain the analyte but has gone through the entire extraction process). A significant difference between these two responses indicates the presence of matrix effects.[5] Another valuable technique is the post-column infusion experiment, where a constant flow of a BPC standard is introduced into the mass spectrometer after the analytical column.[2][6] A dip or rise in the constant signal when a blank matrix sample is injected reveals the retention times at which matrix components are eluting and causing ion suppression or enhancement.[7]
Q3: What are the most common sources of matrix interference for BPC in biological and environmental samples?
A3: The primary culprits depend on the sample type. In biological matrices like plasma or serum, phospholipids are a major source of ion suppression.[6][8] Other endogenous components such as salts, proteins, and lipids also contribute significantly.[6][9] For environmental water samples, humic and fulvic acids are common interfering substances.[4] In food matrices, fats, sugars, and pigments can all interfere with BPC quantification.[10]
Q4: Is it possible to completely eliminate matrix effects?
A4: While complete elimination is often challenging, especially in highly complex matrices, their impact can be significantly minimized to a level that allows for accurate and reproducible quantification.[1] This is achieved through a combination of strategic sample preparation, optimized chromatographic separation, and appropriate calibration strategies.[2]
II. Troubleshooting Guide: From Symptom to Solution
This guide is structured to help you diagnose and resolve specific issues you may be observing in your BPC analysis.
Problem 1: Poor Signal Intensity and Reproducibility for BPC in Matrix
You observe a significantly lower signal for BPC in your sample extracts compared to your neat standards, and the peak areas are inconsistent across replicate injections.
Potential Cause: This is a classic symptom of ion suppression , where co-eluting matrix components compete with BPC for ionization in the mass spectrometer's source.[11]
Solutions:
The most effective strategy to combat matrix effects is to remove the interfering components before they reach the analytical instrument.[2]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes like BPC from complex samples.[12] It works by selectively retaining the analyte on a solid sorbent while matrix interferences are washed away.[13][14]
-
Protocol 1: SPE Cleanup for Aqueous Samples (e.g., Environmental Water, Urine)
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with a water-miscible organic solvent (e.g., methanol) followed by water. This activates the sorbent for optimal analyte retention.[14]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate to ensure efficient binding of BPC.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.[15]
-
Elution: Elute the retained BPC with a stronger organic solvent (e.g., methanol or acetonitrile).[15]
-
Reconstitution: Evaporate the eluate and reconstitute in a solvent compatible with your mobile phase for LC-MS analysis.[15]
-
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is increasingly applied to other analytes like bisphenols in various matrices due to its efficiency and simplicity.[10][16] It involves an extraction and partitioning step followed by a dispersive SPE (d-SPE) cleanup.[17]
-
Protocol 2: QuEChERS for Solid and Semi-Solid Samples (e.g., Food, Soil)
-
Extraction: Homogenize the sample with water (if necessary) and extract with acetonitrile in the presence of extraction salts (e.g., magnesium sulfate, sodium chloride).[17][18]
-
Cleanup (d-SPE): An aliquot of the acetonitrile extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water).[17][19]
-
Analysis: The cleaned extract is then centrifuged, and the supernatant is ready for analysis.
-
-
| Sample Preparation Technique | Typical BPC Recovery | Effectiveness in Matrix Removal | Commonly Used For |
| Solid-Phase Extraction (SPE) | 85-115% | High | Environmental water, urine, serum[3][20] |
| Liquid-Liquid Extraction (LLE) | 70-120% | Moderate to High | Serum, plasma[3][21] |
| QuEChERS | 78-94% | High | Food matrices (e.g., milk, meat), soil[16][19] |
Note: Recovery values are illustrative and can vary depending on the specific matrix and optimized protocol.
If sample preparation alone is insufficient, further mitigation can be achieved by improving the chromatographic separation of BPC from interfering matrix components.[2]
-
Modify the Gradient: A shallower gradient can increase the separation between BPC and closely eluting matrix components.
-
Change the Stationary Phase: If co-elution persists, switching to a column with a different selectivity (e.g., from a C18 to a phenyl-hexyl column) can alter the elution profile of interferences relative to BPC.[22]
-
Employ Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems provide higher resolution and narrower peaks, which can effectively separate BPC from many matrix components, thereby reducing the opportunity for ion suppression.
A SIL-IS is considered the gold standard for correcting matrix effects.[23] A SIL-IS, such as Bisphenol A-¹³C₁₂, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.[24][25]
-
Mechanism of Action: The SIL-IS is added to the sample at the beginning of the preparation process. It co-elutes with the native BPC and experiences the same degree of ion suppression or enhancement.[23] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to accurate quantification.[25]
Problem 2: Inconsistent Peak Shapes (Tailing or Fronting)
You observe that the BPC peak in your chromatograms is not symmetrical, exhibiting tailing or fronting, which can affect integration and quantification.
Potential Cause: Peak asymmetry for phenolic compounds like BPC can be caused by secondary interactions with the stationary phase (e.g., residual silanols on a silica-based column), column overload, or issues with the mobile phase pH.[22]
Solutions:
-
Mobile Phase Modification: Adding a small amount of a weak acid, like formic acid (typically 0.1%), to the mobile phase can help to suppress the ionization of residual silanols on the column, minimizing secondary interactions and improving peak shape.
-
Check for Column Overload: Injecting a lower concentration of your standard or sample can help determine if column overload is the issue. If the peak shape improves at lower concentrations, you may need to dilute your samples or use a column with a higher loading capacity.
-
Use a Guard Column: A guard column can help to protect the analytical column from strongly retained matrix components that can degrade column performance and lead to poor peak shapes.[22]
Problem 3: Ghost Peaks and High Background Signal for BPC
You observe a BPC peak in your blank injections, leading to a high background signal and making it difficult to accurately quantify low levels of BPC.
Potential Cause: Bisphenols are common contaminants in laboratory environments, found in plastics, solvents, and even mobile phase components.[26][27] This background contamination can accumulate on the analytical column, especially during gradient elution, and then elute as a "ghost peak" during subsequent runs.[28]
Solutions:
-
Minimize Plastic Use: Avoid using plastic labware (e.g., pipette tips, vials, tubing) wherever possible. Opt for glass or polypropylene alternatives.[26]
-
Use High-Purity Solvents: Ensure that all solvents and reagents are of the highest purity available (e.g., LC-MS grade).[27]
-
Implement an Isocratic Hold: An isocratic hold at the beginning of your gradient with a mobile phase of sufficient organic strength can help to wash away any accumulated BPC from the column before the analytical gradient begins.[27][28]
-
Install an In-line Filter or Trap Column: Placing a trap column between the pump and the injector can help to capture any BPC contamination originating from the mobile phase or LC system components.[3]
Problem 4: Poor Sensitivity with GC-MS Analysis
When using Gas Chromatography-Mass Spectrometry (GC-MS), you are struggling to achieve the required sensitivity for BPC detection.
Potential Cause: BPC is a polar compound with hydroxyl groups that can lead to poor chromatographic behavior (e.g., peak tailing) and thermal degradation in the hot GC inlet.[29]
Solution: Derivatization
Derivatization is a common strategy to improve the GC-MS analysis of polar compounds like BPC.[29] This involves chemically modifying the analyte to make it more volatile and thermally stable.[29] Silylation is a widely used derivatization reaction for bisphenols, where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (TMS) groups.[30][31]
-
Protocol 3: Silylation of BPC for GC-MS Analysis
-
Evaporate the Extract: Ensure your sample extract is completely dry, as water can inhibit the derivatization reaction.[29]
-
Add Derivatizing Reagent: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.[29][30] The reaction can be accelerated by using a catalyst like trimethylchlorosilane (TMCS) and a suitable solvent like acetone.[30][31]
-
Incubate: Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 15-30 minutes) to ensure complete derivatization.[32]
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
-
III. Visualization of Troubleshooting Workflows
To further aid in your experimental design and troubleshooting, the following diagrams illustrate logical workflows for addressing common issues in BPC quantification.
Caption: A logical workflow for troubleshooting poor signal intensity and reproducibility.
Caption: A workflow for identifying and eliminating sources of BPC background contamination.
By systematically applying these troubleshooting strategies and understanding the principles behind them, you can overcome the challenges of matrix interferences and achieve reliable and accurate quantification of this compound in your samples.
IV. References
-
Lee, J., & Lee, H. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Bulletin of the Korean Chemical Society, 25(10), 1545-1550.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Bisphenol P Chromatographic Separation. BenchChem.
-
Riu, A., et al. (2015). Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(22), 2153-2162.
-
Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Food Additives & Contaminants: Part A, 34(7), 1235-1243.
-
Wasik, A., et al. (2016). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 408(5), 1475-1481.
-
Lee, J., & Lee, H. (2004). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate.
-
Rocío-Bautista, P., et al. (2021). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Personal Pages UNAM.
-
BenchChem. (2025). Technical Support Center: LC-MS Analysis of this compound. BenchChem.
-
BenchChem. (2025). Technical Support Center: Addressing Ion Suppression in LC-MS Analysis of Brominated Phenols. BenchChem.
-
Wasik, A., et al. (2016). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. ResearchGate.
-
Wasik, A., et al. (2016). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. PubMed.
-
ResearchGate. (2018). Do you know ways to remove the ionic supresion? ResearchGate.
-
Van De Steene, J. C., & Lambert, W. E. (2004). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analys. Bisphenol A Information & Resources.
-
BenchChem. (2025). Technical Support Center: Enhancing Bisphenol B Detection in Biological Fluids. BenchChem.
-
Milić, M., et al. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
-
Li, A., et al. (2023). Comparison of bisphenols in human urine, whole blood, serum and plasma: levels, optimal matrix identification and health risk. OAE Publishing Inc.
-
Asghar, M. A., et al. (2022). Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols. ResearchGate.
-
Riedl, J., et al. (2023). Screening bisphenols in complex samples via a planar Arxula adeninivorans bioluminescence bioassay. PMC - NIH.
-
Liu, R., et al. (2020). Development and Validation of a Modified QuEChERS Method for the Analysis of Bisphenols in Meats by UPLC-MS/MS. ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols for the Extraction of this compound from Environmental Matrices. BenchChem.
-
Advances in Engineering Innovation. (2023). Investigation of Matrix Effect in the Determination of Bisphenols in Aquatic Products by Liquid Chromatography-Mass Spectrometry. Advances in Engineering Innovation.
-
Thermo Fisher Scientific. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Thermo Fisher Scientific.
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
-
MedchemExpress.com. (n.d.). Bisphenol A-13C12 | Stable Isotope. MedchemExpress.com.
-
Alfa Chemistry. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry.
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts.
-
Sigma-Aldrich. (n.d.). Solid Phase Extraction (SPE). Sigma-Aldrich.
-
Macherey-Nagel. (n.d.). Solid phase extraction (SPE) Information. Macherey-Nagel.
-
Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide. Thermo Fisher Scientific.
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Organomation.
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation.
-
Borecka, M., et al. (2015). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. ResearchGate.
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group.
-
Wang, L., et al. (2018). Quantification of bisphenol A and its selected analogs in serum using pre‐column derivatization with high‐performance liquid chromatography and tandem mass spectrometry. ResearchGate.
-
Tackett, B. (2023). QuEChERS Method for Pesticide Residue Analysis. Phenomenex.
-
de Oliveira, G. A. R., et al. (2019). Simplified QuEChERS technique followed by UHPLC-MS/MS analysis for the determination bisphenol A in whole and powdered milk. International Food Research Journal.
-
Gallart-Ayala, H., et al. (2011). QuEChERS-Based Methodology for the Screening of Alkylphenols and Bisphenol A in Dairy Products Using LC-LTQ/Orbitrap MS. MDPI.
-
ResearchGate. (2004). Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals. ResearchGate.
-
Di Pizio, D., et al. (2019). A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues. NIH.
-
Waters Corporation. (n.d.). QuEChERS Sample Preparation for UPLC/MS/MS Determination of Bisphenol A in Infant Formula. Waters Corporation.
-
ResearchGate. (n.d.). Matrix interferences of the different environmental water samples.... ResearchGate.
-
EPA. (2016). A Look at Matrix Effects. EPA.
-
Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
-
ResearchGate. (2020). Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate.
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Matrix Effect in the Determination of Bisphenols in Aquatic Products by Liquid Chromatography-Mass Spectrometry [ace.ewapub.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 11. providiongroup.com [providiongroup.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organomation.com [organomation.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 17. waters.com [waters.com]
- 18. QuEChERS-Based Methodology for the Screening of Alkylphenols and Bisphenol A in Dairy Products Using LC-LTQ/Orbitrap MS [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 26. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. library.dphen1.com [library.dphen1.com]
- 30. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Silylation Reactions for Bisphenol C Derivatization
Welcome to the technical support center for the derivatization of Bisphenol C (BPC) via silylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical analytical step. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common queries and challenges encountered during the silylation of this compound.
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
This compound, like other bisphenols, is a polar compound with low volatility due to its two phenolic hydroxyl groups.[1] Direct injection into a gas chromatograph (GC) would lead to poor peak shape, thermal decomposition, and strong adsorption to the analytical column, resulting in inaccurate and unreliable quantification. Silylation replaces the active hydrogens of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[2][3] This transformation increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[1][2][3]
Q2: What are the most common silylating reagents for this compound, and how do I choose the right one?
The most widely used silylating reagent for bisphenols is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with a catalyst like trimethylchlorosilane (TMCS) .[1][2][4] BSTFA is highly effective for derivatizing hydroxyl groups, and the addition of 1% TMCS can accelerate the reaction, especially for sterically hindered hydroxyls.[2]
-
BSTFA + 1% TMCS: This is the go-to reagent for most BPC applications. It offers a good balance of reactivity and stability of the resulting TMS-ether.[1][4]
-
Hexamethyldisilazane (HMDS): While a less powerful silylating agent on its own, its reactivity can be significantly enhanced with catalysts like TMCS or imidazole.[5][6] It is a viable alternative if BSTFA is unavailable.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Similar in reactivity to BSTFA, MSTFA is another excellent choice for derivatizing phenols.
The choice of reagent often depends on the specific matrix and the presence of other functional groups in the sample that might undergo side reactions. For routine BPC analysis, BSTFA with 1% TMCS is a reliable starting point.
Q3: My silylation reaction is incomplete. What are the likely causes?
Incomplete derivatization is a common issue. The primary culprits are:
-
Presence of Water: Silylating reagents are extremely sensitive to moisture.[7] Any residual water in the sample, solvent, or glassware will react preferentially with the silylating agent, consuming it before it can derivatize the BPC. Ensure all glassware is scrupulously dried (oven-dried or flame-dried) and use anhydrous solvents.[7]
-
Insufficient Reagent: A molar excess of the silylating reagent is necessary to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogens on the BPC molecule.
-
Suboptimal Reaction Temperature and Time: While some silylations can occur at room temperature, heating is often required to achieve complete derivatization, especially for sterically hindered phenols.[8] Optimization of both temperature and time is crucial.
-
Improper Solvent: The choice of solvent can significantly impact the reaction rate. Acetone has been shown to dramatically accelerate the silylation of bisphenols, with reactions completing almost instantaneously at room temperature.[9][10][11] Other solvents like dichloromethane or hexane may require longer reaction times or heating.[9][11]
Q4: I am observing unexpected side products in my chromatogram. What could they be?
Side product formation can arise from several sources:
-
Partially Silylated BPC: If the reaction is incomplete, you may see a peak corresponding to BPC with only one of the two hydroxyl groups derivatized.
-
Reaction with Other Sample Components: If your sample matrix is complex, the silylating reagent may react with other compounds containing active hydrogens (e.g., other phenols, alcohols, or carboxylic acids).
-
Degradation of the Silyl Ether: The formed TMS-ethers of BPC can be susceptible to hydrolysis if exposed to moisture before analysis.[12] It is crucial to prevent any contact with water after the derivatization is complete. Hydrolyzing the excess derivatizing reagent with a small amount of water and then drying the sample with anhydrous sodium sulfate can enhance the long-term stability of the derivatives.[10][11]
Q5: How can I improve the stability of my derivatized BPC sample?
The stability of the TMS-BPC derivative is critical for reproducible results, especially in automated sequences.
-
Use of a Catalyst/Base: The addition of a base like pyridine can help to neutralize the acidic byproducts of the silylation reaction, which can otherwise catalyze the degradation of the silyl ether.[13] The combination of BSTFA and pyridine has been shown to generate more stable derivatives.[13]
-
Proper Storage: Store derivatized samples in tightly sealed vials at low temperatures (e.g., 4°C) to minimize degradation.
-
Quenching Excess Reagent: After the reaction is complete, quenching the excess silylating reagent can prevent further reactions and improve stability.[10][11] As mentioned, a controlled addition of a small amount of water followed by drying is an effective method.[10][11]
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the silylation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Presence of moisture in the reaction.[7]2. Inactive silylating reagent.3. Insufficient reaction time or temperature.4. Insufficient amount of silylating reagent. | 1. Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. Dry the sample extract thoroughly before adding the reagent.2. Use a fresh vial of the silylating reagent. Store reagents under an inert atmosphere (e.g., nitrogen or argon).3. Optimize reaction conditions. A typical starting point is 60-80°C for 30-60 minutes.[8] Consider using acetone as a solvent for faster reaction at room temperature.[9][10][11]4. Increase the molar excess of the silylating reagent to at least 2:1 per hydroxyl group. |
| Poor Peak Shape (Tailing) | 1. Incomplete derivatization.2. Active sites in the GC inlet or column.3. Degradation of the derivative in the inlet. | 1. Refer to the solutions for "Low or No Product Formation."2. Silylate the GC inlet liner and use a high-quality, deactivated column.3. Optimize the inlet temperature to ensure efficient vaporization without causing thermal degradation. |
| Multiple Peaks for BPC | 1. Formation of both mono- and di-silylated products due to incomplete reaction.2. Presence of isomers of BPC in the standard or sample.3. On-column degradation of the derivative. | 1. Optimize the reaction conditions (reagent excess, temperature, time) to favor the formation of the di-silylated product.2. Verify the purity of your BPC standard.3. Check the condition of your GC column and inlet liner. |
| Loss of Response Over Time | 1. Instability of the derivatized sample.[13]2. Adsorption of the analyte in the GC system. | 1. Add pyridine to the derivatization mixture to improve stability.[13] Store derivatized samples properly (sealed, refrigerated). Analyze samples as soon as possible after derivatization.2. Regularly maintain the GC system, including cleaning the inlet and replacing the liner and septum. |
Experimental Workflow for Optimizing BPC Silylation
Caption: A workflow for optimizing the silylation of this compound.
Detailed Protocol for Silylation of this compound using BSTFA + 1% TMCS
This protocol provides a robust starting point for the derivatization of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
Materials:
-
Dried this compound extract or standard solution in an appropriate anhydrous solvent.
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or acetone.
-
Heating block or water bath.
-
GC vials with inserts and PTFE-lined caps.
-
Microsyringes.
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dry residue in 50 µL of anhydrous pyridine or acetone.
-
-
Derivatization:
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex briefly to mix.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Note: Always run a reagent blank (solvent and derivatizing agent only) to check for any interfering peaks.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting BPC silylation problems.
III. References
-
ResearchGate. (n.d.). The suggested mechanism of silylation of alcohols, phenols and oximes... Retrieved from [Link]
-
SciSpace. (n.d.). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applicatio. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines. Retrieved from [Link]
-
MDPI. (n.d.). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Visible light-mediated pyridyl silylation of olefins through hydrogen atom transfer. Retrieved from [Link]
-
Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. Retrieved from [Link]
-
ACS Publications. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Silylation of the phenols, allyl, and propargyl alcohols in DES. Retrieved from [Link]
-
ResearchGate. (n.d.). Time dependence of silylation reactions of various phenolate analytes.... Retrieved from [Link]
-
PubMed. (n.d.). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
ACS Publications. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. Retrieved from [Link]
-
University of Bristol. (n.d.). Hydroxyl Protecting Groups. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Gas Chromatography with BSTFA Derivatization. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Retrieved from [Link]
-
National Institutes of Health. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
PubMed. (n.d.). Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. Retrieved from [Link]
-
ResearchGate. (2023). Biocatalytic Silylation: The Condensation of Phenols and Alco- hols with Triethylsilanol. Retrieved from [Link]
-
Atlantis Press. (n.d.). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Retrieved from [Link]
-
MDPI. (2023). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Retrieved from [Link]
-
American Chemical Society. (2025). Derivatization of bisphenols with Fast Red RC and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
-
Springer. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
ResearchGate. (2025). Ruthenium-Catalyzed C(sp 2 )–H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation. Retrieved from [Link]
-
ACS Publications. (2026). Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. Retrieved from [Link]
-
ACS Publications. (2025). Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans. Retrieved from [Link]
-
IDC Technologies. (n.d.). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). Retrieved from [Link]
-
ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of acyclic monohydrosilanes by steric hindrance assisted C–H silylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and Quantification of Bisphenols in Water by Dissipation followed by Silylation using Gas Chromatography-Mass Spectrometry Analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Silyl Groups - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Bisphenol C Cell-Based Assays
Welcome to the technical support center for Bisphenol C (BPC) cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with weakly estrogenic compounds like BPC. Inconsistent results are a common challenge, but by understanding the underlying mechanisms and controlling for key variables, you can achieve robust and reproducible data.
This center is structured into two main parts:
-
Frequently Asked Questions (FAQs): Quick answers to common problems. Start here if you are encountering a new issue.
-
In-Depth Troubleshooting Guides: Detailed explorations of critical experimental variables with step-by-step protocols to diagnose and resolve complex issues.
Frequently Asked Questions (FAQs)
Q1: My positive control (17β-estradiol) works perfectly, but BPC shows no dose-response. What's the first thing I should check?
A1: The most common issue is the experimental setup lacks the sensitivity to detect a weak estrogenic agonist like BPC. Two critical factors to immediately verify are:
-
Phenol Red-Free Medium: Standard media contain phenol red, a pH indicator that is also a known weak estrogen mimic.[1][2] Its presence can create high background estrogenic activity, masking the subtle effects of BPC.[3] Switch to a phenol red-free formulation of your medium.[1][4]
-
Charcoal-Stripped Serum: Fetal Bovine Serum (FBS) contains endogenous steroid hormones. You must use charcoal-stripped FBS (CS-FBS) to remove these hormones.[5] However, the stripping process can be variable.[6][7][8] An incompletely stripped lot of serum will mask the effect of weak agonists.
Q2: I'm seeing high well-to-well variability in my assay plates. What are the likely causes?
A2: High variability often points to technical inconsistencies or suboptimal cell health. Key areas to investigate include:
-
Cell Seeding Density: Uneven cell distribution is a primary cause. Ensure you have a homogenous single-cell suspension before plating and optimize your seeding density to ensure cells are in an exponential growth phase during the assay.[9]
-
Reagent and Compound Preparation: Ensure thorough mixing of all reagents and serial dilutions of BPC. Poor solubility at higher concentrations can lead to inconsistent dosing.
-
Edge Effects: Wells on the outer edges of a plate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and only use the inner wells for your experiment.
Q3: The response to BPC is biphasic—it increases at lower concentrations but then drops off at higher concentrations. Is this a real biological effect?
A3: This is a classic sign of cytotoxicity masking the specific receptor-mediated effect.[10][11] At lower concentrations, you are observing the estrogenic activity (e.g., increased proliferation or reporter gene expression). At higher concentrations, the compound becomes toxic, causing cell death and a decrease in the measured signal. It is crucial to run a parallel cytotoxicity assay to distinguish these two effects.[10][12]
Q4: Can BPC adsorb to my plastic labware, affecting the actual concentration in the wells?
A4: Yes, bisphenols are known to adsorb to plastics, including microplates and pipette tips.[13][14][15] This can lower the effective concentration of the compound available to the cells, particularly at low nanomolar concentrations. For highly sensitive assays, consider using glass or low-binding plasticware to minimize this effect.
In-Depth Troubleshooting Guides
Guide 1: The Critical Role of Assay Media and Serum
The single most significant source of inconsistent results when studying weak estrogens is the presence of confounding estrogenic compounds in the cell culture system.
The Problem with Phenol Red
Phenol red is structurally similar to some nonsteroidal estrogens and can act as a weak estrogen receptor (ER) agonist.[2][4] This elevates the baseline response in your control wells, shrinking the dynamic range of the assay and making it difficult to detect a statistically significant effect from weak compounds like BPC.
Troubleshooting Workflow: Weak or Absent Dose-Response
Caption: Troubleshooting flowchart for a weak or absent BPC dose-response.
The Variability of Charcoal-Stripped Serum
Charcoal stripping is designed to remove lipophilic molecules like steroid hormones from FBS.[5] However, the efficiency of this process can vary significantly from lot to lot.[6][7] A "partial deprivation" lot may still contain enough residual estrogens to mask the activity of BPC.[8] Therefore, it is essential to qualify each new lot of CS-FBS before use in sensitive assays.
Protocol 1: Qualification of a New CS-FBS Lot
This protocol uses an estrogen-responsive cell line (e.g., MCF-7) to functionally test the "stripped" quality of a new serum lot.
Objective: To confirm that a new lot of CS-FBS does not elicit a significant estrogenic response and allows for a robust response to a positive control.
Materials:
-
Estrogen-responsive cells (e.g., MCF-7, ATCC HTB-22)
-
Phenol red-free culture medium (e.g., DMEM)
-
Current, validated lot of CS-FBS ("Control Serum")
-
New lot of CS-FBS to be tested ("Test Serum")
-
17β-estradiol (E2), strong estrogen agonist
-
Fulvestrant, pure estrogen receptor antagonist
-
Cell proliferation reagent (e.g., WST-1, MTT)
Procedure:
-
Cell Preparation: Culture MCF-7 cells in your standard growth medium. Twenty-four hours before the assay, switch the cells to a hormone-deprivation medium: phenol red-free medium containing 5% of the "Control Serum".[16][17]
-
Seeding: Plate the hormone-deprived cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well). Allow cells to attach for 24 hours.
-
Treatment: Prepare treatment media using phenol red-free medium supplemented with either 5% "Control Serum" or 5% "Test Serum". Within each serum set, prepare the following conditions:
-
Vehicle Control (e.g., 0.1% DMSO)
-
E2 Positive Control (e.g., 1 nM 17β-estradiol)
-
Antagonist Control (e.g., 100 nM Fulvestrant)
-
-
Incubation: Remove seeding medium from the cells and add the prepared treatment media. Incubate for the standard duration of your proliferation assay (e.g., 96-144 hours).
-
Readout: Add the cell proliferation reagent according to the manufacturer's instructions and measure the absorbance/fluorescence.
-
Data Analysis: Normalize all data to the Vehicle Control within each serum set (set to 100% or 1.0).
Acceptance Criteria for the "Test Serum":
-
Low Basal Activity: The proliferation in the "Test Serum" Vehicle Control should not be significantly higher than the "Control Serum" Vehicle Control.
-
No Inhibition by Antagonist: The proliferation in the "Test Serum" + Fulvestrant condition should be similar to the "Test Serum" Vehicle Control, indicating no endogenous estrogens are being blocked.
-
Robust E2 Response: The fold-induction of proliferation by E2 in the "Test Serum" should be comparable to the fold-induction seen in the "Control Serum".
| Serum Lot | Vehicle | 1 nM E2 | 100 nM Fulvestrant | Status |
| Control Serum | 1.0 | 4.5 | 0.95 | Reference |
| Test Serum #1 | 1.1 | 4.2 | 1.0 | PASS |
| Test Serum #2 | 2.5 | 3.0 | 1.2 | FAIL (High Basal) |
| Test Serum #3 | 1.2 | 2.1 | 1.1 | FAIL (Poor E2 Response) |
| Table 1: Example data for qualifying new lots of charcoal-stripped serum. Data are expressed as fold-change relative to the vehicle control. |
Guide 2: Distinguishing Receptor-Mediated Activity from Cytotoxicity
A common pitfall in analyzing dose-response curves is misinterpreting a downturn at high concentrations. While this can sometimes indicate receptor antagonism or a complex biological response, it is most often caused by cytotoxicity.[11]
The Mechanism of BPC Action
This compound, like other bisphenols, is thought to exert its primary estrogenic effect by binding to the Estrogen Receptor Alpha (ERα).[18] This binding initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA, ultimately activating the transcription of target genes.[19][20] This pathway drives responses like cell proliferation in ER-positive breast cancer cell lines such as MCF-7.[16][21]
Simplified ERα Signaling Pathway
Caption: Simplified signaling pathway for BPC-mediated ERα activation.
Protocol 2: Multiplexed Cytotoxicity Assay
To definitively separate these effects, a cytotoxicity assay should be run in parallel or, ideally, multiplexed with your primary functional assay.
Objective: To determine the concentration range where BPC is cytotoxic to the cells used in the primary assay.
Materials:
-
Cells and 96-well plates, set up identically to your primary assay.
-
BPC serial dilutions.
-
A cytotoxicity assay reagent that uses a different mechanism than your primary assay (e.g., if your primary assay measures ATP/metabolism like CellTiter-Glo®, use a membrane integrity assay like LDH release or a dye exclusion method). This avoids compound interference with the assay chemistry.
-
Positive control for cytotoxicity (e.g., 1% Triton X-100).
Procedure:
-
Plate Setup: Prepare a 96-well plate identical to your primary assay (same cell type, seeding density, media, etc.).
-
Dosing: Treat the cells with the same serial dilutions of BPC used in your primary assay. Include a vehicle control and a positive control for cell death (e.g., Triton X-100).
-
Incubation: Incubate the plate for the same duration as your primary assay. This is critical, as cytotoxicity can be time-dependent.[11]
-
Readout: Perform the cytotoxicity assay according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the data with the vehicle control representing 0% cytotoxicity and the positive death control representing 100% cytotoxicity.
-
Plot the cytotoxicity dose-response curve alongside your primary assay's dose-response curve.
-
The "therapeutic window" for your primary assay is the concentration range where BPC shows a specific effect without causing significant cytotoxicity (e.g., >10-15%).
-
By following these guidelines and implementing rigorous controls, you can overcome the challenges of working with this compound and generate reliable, reproducible data for your research.
References
- Sikora, M. J., Johnson, M. D., Lee, A. V., & Oesterreich, S. (2016). Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability. Endocrinology.
- OECD. (2016). Test No. 455: Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity of Chemicals. OECD Guidelines for the Testing of Chemicals, Section 4.
- Le, H. H., et al. (2020). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols in Toxicology.
- OECD. (2009). Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. OECD Guidelines for the Testing of Chemicals.
- Berthois, Y., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (1986). Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. Proceedings of the National Academy of Sciences, 83(8), 2496–2500.
- PromoCell. (n.d.). Impact of phenol red in cell culture and solutions.
- Legler, J., et al. (2017). Differentiating true androgen receptor inhibition from cytotoxicity-mediated reduction of reporter-gene transactivation in-vitro. Chemosphere, 173, 20-25.
- Li, Y., et al. (2024). Adsorption/desorption behavior of degradable polylactic acid microplastics on bisphenol A under different aging conditions. New Journal of Chemistry, 48(4), 1637-1646.
- Chen, Y., et al. (2022). Sorption and desorption of bisphenols on commercial plastics and the effect of UV aging. Environmental Pollution, 308, 119645.
- Wang, H., et al. (2023). The Adsorption and Desorption Behavior of Bisphenol A on Five Microplastics Under Simulated Gastrointestinal Conditions. Water, Air, & Soil Pollution, 234(2), 85.
- Delfosse, V., et al. (2012). In vitro approach to test estrogen-like activity of six bisphenol A analogues. Wageningen University & Research.
- Kim, J. H., et al. (2012). The Influence of Endocrine Disrupting Chemicals on the Proliferation of ERα Knockdown-Human Breast Cancer Cell Line MCF-7; New Attempts by RNAi Technology. Journal of Toxicology and Environmental Health, Part A, 75(22-23), 1398-1407.
- Russo, E., et al. (2024). Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models. Frontiers in Endocrinology, 15, 1349887.
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
- Danish Environmental Protection Agency. (2000). Evaluation of in vitro assays for determination of estrogenic activity in the environment.
- Farnham Lab. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. ENCODE Project.
- Mattiello, L., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 11099.
- Cappelletti, M., et al. (2017). Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives?. Journal of Translational Medicine, 15(1), 190.
Sources
- 1. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. promocell.com [promocell.com]
- 5. Charcoal-Stripped FBS | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Differentiating true androgen receptor inhibition from cytotoxicity-mediated reduction of reporter-gene transactivation in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adsorption/desorption behavior of degradable polylactic acid microplastics on bisphenol A under different aging conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models [frontiersin.org]
- 17. genome.ucsc.edu [genome.ucsc.edu]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 21. The Influence of Endocrine Disrupting Chemicals on the Proliferation of ERα Knockdown-Human Breast Cancer Cell Line MCF-7; New Attempts by RNAi Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Background Contamination in Bisphenol C Analysis
Introduction: The Challenge of the Ubiquitous Contaminant
Bisphenol C (BPC), a member of the bisphenol family, is an industrial chemical used in the manufacturing of various polymers. Like its more famous relative, Bisphenol A (BPA), BPC is considered an endocrine-disrupting chemical (EDC), capable of interfering with hormonal systems even at ultra-trace concentrations[1][2][3]. For researchers in toxicology, environmental science, and drug development, achieving low limits of detection (LOD) is not just an analytical goal, but a biological necessity.
However, the very prevalence of bisphenols in laboratory materials presents a significant challenge: high background contamination. A persistent BPC signal in your blanks can obscure low-level results, compromise quantitative accuracy, and lead to false positives[4][5][6]. This guide provides a systematic, experience-driven approach to identifying and eliminating sources of BPC contamination in your analytical workflow, ensuring the integrity and reliability of your data.
Section 1: A Systematic Overview of Contamination Sources
Background contamination is rarely from a single source. It is typically a cumulative problem originating from multiple points in the analytical process. Understanding this pathway is the first step toward effective troubleshooting.
Caption: The BPC Contamination Pathway from preparation to detection.
Section 2: Solvents & Reagents - Is Your "Blank" Truly Blank?
The first assumption to challenge is the purity of your solvents and reagents. Even high-purity, LC-MS grade chemicals can be a source of bisphenol contamination[7][8].
FAQ 1: My solvent blank (a direct injection of mobile phase solvent) shows a significant BPC peak. What's the cause and how do I fix it?
Causality & Expert Insights: This is one of the most common issues. The term "LC-MS grade" ensures low particle counts, low UV absorbance, and low metal ion content, but does not guarantee the absence of specific organic contaminants like bisphenols[9][10]. Contamination can arise from:
-
Manufacturing & Bottling: The source chemicals, manufacturing process, or the bottling line itself can introduce contaminants. Polycarbonate (PC) or other plastic components in the purification or packaging process are frequent culprits[4].
-
Solvent Containers: While vendors typically use glass bottles, the cap liners can be a source of leachable compounds.
-
Laboratory Water Systems: Water purification systems, with their extensive plastic tubing and cartridges, are a notorious source of bisphenol contamination[11][12].
Troubleshooting & Protocol:
-
Isolate the Source:
-
Water vs. Organic: Prepare mobile phase A (Aqueous) and B (Organic) separately. Inject large volumes (e.g., 50-100 µL) of each. If the BPC peak appears in one but not the other, you have isolated the contaminated component.
-
Test a New Lot/Vendor: If a solvent is suspect, the quickest test is to open a brand new bottle from a different manufacturing lot or a different vendor and re-run the blank.
-
-
Verify Purity with a Concentration Test:
-
If you suspect a solvent is contaminated, you can confirm by concentrating it. Gently evaporate a large volume (e.g., 100 mL) of the solvent down to 1 mL under a stream of high-purity nitrogen. Analyze the concentrated solvent. A ~100-fold increase in the BPC peak area confirms the solvent as the source.
-
Protocol: Verifying Solvent Purity
-
In a meticulously cleaned glass beaker, add 100 mL of the suspect solvent.
-
Place the beaker in a fume hood on a gently heated plate (do not boil).
-
Using a high-purity nitrogen stream, evaporate the solvent to a final volume of approximately 1 mL.
-
Transfer the concentrate to a clean glass autosampler vial.
-
Inject and analyze via LC-MS/MS, comparing the result to a direct injection of the non-concentrated solvent.
| Solvent Grade | Typical Purity | Suitability for Ultra-Trace BPC Analysis | Potential Issues |
| HPLC Grade | ≥99.9% | Not Recommended | May contain plasticizers and other organic impurities that interfere with trace analysis. |
| LC-MS Grade | ≥99.9% | Recommended | Generally lower background, but lot-to-lot variability exists. Always test new bottles.[9] |
| LC-MS Additives | High Purity | Use with Caution | Pre-blended solvents with formic acid, etc., are convenient but add another potential contamination source. Test pure solvents first.[9] |
Section 3: Labware & Consumables - The Hidden Leaching Problem
If your solvents are clean, the next place to investigate is everything that touches your sample: vials, caps, pipette tips, filters, and collection tubes. Leaching from plastic materials is a primary driver of BPC contamination[13][14][15].
FAQ 2: I've confirmed my solvents are clean, but my procedural blanks (solvents taken through the entire sample prep process) are high in BPC. Could my labware be the problem?
Causality & Expert Insights: Absolutely. This points directly to contamination from your sample handling materials.
-
The Culprit: Polycarbonate (PC): Polycarbonate, a rigid, clear plastic, is made from bisphenols. It is a major source of BPC and BPA leaching and should be eliminated from your workflow entirely[12][14]. Be aware of "BPA-Free" plastics, as they may be made with other bisphenol analogs, including BPC[16].
-
Other Plastics: Polystyrene (PS), polyvinyl chloride (PVC), and even some types of polypropylene (PP) can contain or be contaminated with bisphenols[15].
-
Leaching Factors: Leaching is accelerated by organic solvents, elevated temperatures, and basic pH[14][16]. Storing samples in acetonitrile in a plastic vial for an extended period is a recipe for contamination.
Troubleshooting & Protocol:
-
Systematic Elimination: Replace one plastic component at a time with a known clean alternative (e.g., switch from plastic autosampler vials to glass vials) and re-run the procedural blank.
-
Material Audit: Review every component in your workflow. Check manufacturer specifications for materials. If in doubt, contact the vendor's technical support.
-
Switch to Glass & High-Quality Polypropylene: Whenever possible, use borosilicate glass for vials, tubes, and beakers[11]. For items like pipette tips and microcentrifuge tubes where plastic is unavoidable, use high-quality polypropylene from reputable manufacturers known for trace analysis products.
Protocol: Rigorous Cleaning for Glassware in Ultra-Trace BPC Analysis This protocol is adapted from standard procedures for trace organic analysis.[17][18][19][20]
-
Initial Rinse: Immediately after use, rinse glassware three times with tap water.
-
Detergent Wash: Submerge and scrub with a phosphate-free laboratory detergent.
-
Tap Water Rinse: Rinse thoroughly (at least 5 times) with warm tap water to remove all detergent.
-
Solvent Rinse: Rinse 3 times with high-purity methanol or acetone to remove organic residues.
-
Final DI Rinse: Rinse 5 times with high-purity, deionized water.
-
Drying: Dry in an oven at >100°C. Do not use plastic-coated racks.
-
Storage: Cover openings with clean aluminum foil and store in a clean, enclosed cabinet away from dust.
| Material | Risk of BPC Leaching | Recommended Use in BPC Analysis |
| Polycarbonate (PC) | Very High | AVOID COMPLETELY [12] |
| Polystyrene (PS) | High | Avoid for sample/solvent storage. |
| Polyvinyl Chloride (PVC) | High | Avoid completely.[15] |
| Polypropylene (PP) | Low to Moderate | Acceptable for single-use items like pipette tips and centrifuge tubes. Use high-quality virgin PP. |
| Glass (Borosilicate) | Very Low | HIGHLY RECOMMENDED for vials, tubes, beakers, and mobile phase bottles.[11] |
| PTFE (Teflon) | Very Low | Recommended for cap septa and tubing. |
Section 4: The LC-MS System - Carryover & Ghost Peaks
After ruling out external contamination, it's time to look at the instrument itself. The LC-MS system can harbor and re-introduce BPC, leading to carryover and persistent background signals[7][8][21].
FAQ 3: A BPC peak appears in my blank injection immediately following a high-concentration standard. How do I combat this carryover?
Causality & Expert Insights: This is classic sample carryover. BPC, being a phenolic compound, can have "sticky" tendencies. It adsorbs onto surfaces within the flow path, especially in the autosampler.
-
Adsorption Sites: The most common sites for carryover are the injection needle, needle seat, injection valve rotor seal, and sample loop[22]. Small scratches or worn parts can create pockets where the sample is retained[21].
-
Column Accumulation: With gradient elution, BPC present at low levels in the mobile phase can accumulate at the head of the column during the highly aqueous starting conditions. When the organic percentage increases, this accumulated BPC elutes as a sharp "ghost peak."[6][7][8]
Troubleshooting & Visualization:
Caption: Decision tree for troubleshooting BPC carryover.
Protocol: Aggressive Wash Sequences for Autosampler
-
Identify a Strong, Miscible Solvent: A solvent mixture that is stronger than your mobile phase is needed. A good starting point for BPC is a 50:50:1 mixture of Isopropanol:Acetonitrile:Formic Acid. Ensure it is miscible with your mobile phase.
-
Program the Wash: Modify your injection method to include extensive needle and loop washes after each injection.
-
Wash Solvent: Use the aggressive wash solvent defined above.
-
Wash Volume: Use a volume at least 5-10 times the volume of your sample loop.
-
Duration/Repetitions: Program 2-3 wash cycles.
-
-
Test Effectiveness: Inject your highest concentration standard, followed by 3-4 blanks using the new wash method. Monitor the BPC peak area to confirm the carryover is reduced to an acceptable level (e.g., <0.1% of the standard).
Section 5: Sample Preparation - Preventing Contamination at the Source
Solid Phase Extraction (SPE) is a powerful tool for concentrating analytes and cleaning up complex matrices[1][23][24]. However, the SPE cartridges themselves can be a source of contamination.
FAQ 4: My SPE procedural blanks are high, but my solvent and labware blanks are clean. Is the SPE cartridge the source?
Causality & Expert Insights: This is highly likely. SPE cartridges, typically made of polypropylene with various sorbents, can introduce BPC.
-
Cartridge Housing: The polypropylene body of the cartridge can leach contaminants[11].
-
Sorbent Material: The sorbent itself may have residual contamination from its manufacturing process.
-
Frits: The porous frits used to contain the sorbent are another potential source of plastic leachables.
Troubleshooting & Protocol:
-
Test Different Brands: Not all SPE cartridges are created equal. Test cartridges from different manufacturers to see if one provides a cleaner background.
-
Consider Glass Cartridges: For the ultimate reduction in background, consider using glass SPE cartridges with PTFE frits, if available for your application[11].
-
Pre-Wash Extensively: Never use an SPE cartridge straight out of the box for ultra-trace analysis. A thorough pre-wash is essential.
Protocol: Pre-washing SPE Cartridges to Minimize BPC Background
-
Initial Strong Solvent Wash: Pass 3-5 cartridge volumes of a strong, clean solvent like methanol or acetonitrile through the cartridge. This removes many manufacturing residuals.
-
Elution Solvent Wash: Wash with 3-5 cartridge volumes of your actual elution solvent (e.g., methanol). This ensures that anything that might elute with your analyte is washed off beforehand.
-
Equilibration: Proceed with your standard cartridge equilibration steps using clean water and/or buffers.
-
Process a Blank: After pre-washing, run a full procedural blank (passing only clean solvents through the washed cartridge) to confirm the background has been reduced.
Conclusion: A Holistic & Systematic Approach
Reducing BPC background to the low ng/L (ppt) or even pg/L (ppq) level is a meticulous but achievable goal. It requires a holistic view of the entire analytical process, from solvent selection to system maintenance. The key is to be systematic: change one variable at a time, run the appropriate blank, and document the result. By challenging every assumption and rigorously testing each component of your workflow, you can build a robust, reliable method and have confidence in the accuracy of your ultra-trace BPC data.
References
- Laboratory Glassware Cleaning and Storage. (2018). U.S. Environmental Protection Agency.[Link]
- Glassware Cleaning for Trace TOC Analysis. (2011).
- Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. (2016).
- Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. (2015). PubMed.[Link]
- [Advances in solid-phase extraction for bisphenols in environmental samples]. (2020). PubMed.[Link]
- How To: Clean Glassware.University of Rochester Department of Chemistry.[Link]
- M0045 Laboratory Glassware and Plasticware Cleaning Procedures. (2018). Texas Commission on Environmental Quality.[Link]
- Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. (2016).
- Blank and sample handling troubleshooting in ultratrace analysis of alkylphenols and bisphenol A by liquid chromatography tandem mass spectrometry. (2012).
- Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry.MOST Wiedzy.[Link]
- What Is Carryover In LC-MS And How Do You Prevent It? (2024). Chemistry For Everyone via YouTube.[Link]
- Analysis of Endocrine Disrupting Pesticides by Capillary GC with Mass Spectrometric Detection. (2013).
- Effects of solid-phase extraction with different composite fillers on the recoveries of five target phenols. (2022).
- Determining leaching of bisphenol A from plastic containers by solid-phase microextraction and gas chromatography–mass spectrometry. (2005). Analytica Chimica Acta.[Link]
- An analysis of residue alkylphenols and bisphenol A using liquid chromatography-tandem mass spectrometry. (2019). MendelNet.[Link]
- Effects of Water Bottle Materials and Filtration on Bisphenol A Content in Laboratory Animal Drinking Water. (2016).
- Application of d-SPE before SPE and HPLC-FLD to Analyze Bisphenols in Human Breast Milk Samples. (2021).
- Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. (2021).
- A robust multi-residue method for the monitoring of 25 endocrine disruptors at ultra-trace levels in surface waters by SPE-LC-MS/MS. (2023). Royal Society of Chemistry.[Link]
- Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. (2013).
- Extraction of bisphenol-A and 17β-estradiol from water samples via solid-phase extraction (SPE). (2011).
- Leaching of bisphenol A (BPA) from polycarbonate plastic to water containing amino acids and its degradation by radical oxygen species. (2003).
- Detecting endocrine-disrupting chemicals.SCIEX.[Link]
- Reducing carryover.
- Quantities of bisphenol a leached from plastic waste samples. (1999). PubMed.[Link]
- Poisoned by Plastic: The Analysis of BPA and its Derivatives in W
- Methods for the analysis of endocrine disrupting chemicals in selected environmental matrixes. (2024).
- Solvents and Caveats for LC-MS.
- Optimizing Mobile Phase Solvent Purity for LC-MS. (2023). Technology Networks.[Link]
- Simultaneous Quantification of Bisphenol A, Its Glucuronide Metabolite, and Commercial Alternatives by LC-MS/MS for In Vitro Skin Absorption Assays. (2020).
- A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues. (2019).
- Development and validation of a LC–MS/MS method for the analysis of bisphenol a in polyethylene terephthalate. (2021).
Sources
- 1. [Advances in solid-phase extraction for bisphenols in environmental samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Endocrine Disrupting Pesticides by Capillary GC with Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Optimizing Mobile Phase Solvent Purity for LC-MS | Technology Networks [technologynetworks.com]
- 11. mendelnet.cz [mendelnet.cz]
- 12. Effects of Water Bottle Materials and Filtration on Bisphenol A Content in Laboratory Animal Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. library.dphen1.com [library.dphen1.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantities of bisphenol a leached from plastic waste samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hamiltoncompany.com [hamiltoncompany.com]
- 17. watersciences.unl.edu [watersciences.unl.edu]
- 18. frederick.cancer.gov [frederick.cancer.gov]
- 19. How To [chem.rochester.edu]
- 20. feedhaccp.org [feedhaccp.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. youtube.com [youtube.com]
- 23. Application of d-SPE before SPE and HPLC-FLD to Analyze Bisphenols in Human Breast Milk Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Bisphenol C Analysis in Wastewater
Welcome to the technical support center for the analysis of Bisphenol C (BPC) in wastewater. This guide is designed for researchers, analytical scientists, and environmental monitoring professionals. Here, we provide in-depth, experience-based guidance on validating an analytical method for BPC, complete with troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to develop and validate a robust, reliable, and scientifically sound method suitable for its intended purpose.
Frequently Asked Questions (FAQs)
Q1: Why is method validation for this compound in wastewater so critical?
A1: Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended use.[1][2] For an emerging contaminant like this compound (BPC), a known endocrine disruptor, its presence in wastewater requires accurate and reliable quantification.[3] Wastewater is a highly complex and variable matrix, prone to interferences that can compromise analytical results.[4][5] A validated method ensures that the data generated is accurate, precise, and legally defensible, which is crucial for regulatory compliance, environmental impact assessment, and public health protection.[6][7]
Q2: What is the most common analytical technique for BPC analysis in environmental waters?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing BPC and other bisphenols in complex matrices like wastewater.[8][9] This technique offers the high sensitivity required to detect trace levels (ng/L) and the high selectivity needed to distinguish BPC from other structurally similar compounds and matrix components.[10] While GC-MS can be used, it often requires a derivatization step to make the bisphenols volatile enough for analysis.[8]
Q3: I'm seeing a lower-than-expected signal for my BPC standards when I prepare them in a wastewater extract compared to a clean solvent. What's happening?
A3: This phenomenon is likely due to a "matrix effect," specifically ion suppression.[4][11] It occurs when co-eluting compounds from the wastewater matrix interfere with the ionization of BPC in the mass spectrometer's ion source, leading to a decreased signal.[10][12] This is a very common challenge in wastewater analysis. To combat this, you need robust sample cleanup, chromatographic optimization, and/or the use of matrix-matched standards or a stable isotope-labeled internal standard.[4][13]
Q4: Do I need to use an internal standard? If so, what kind?
A4: Yes, using an internal standard (IS) is highly recommended to compensate for variations during sample preparation and analysis. The best choice is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C₁₂-BPC). A SIL-IS behaves almost identically to the native BPC during extraction and ionization, effectively correcting for analyte loss and matrix effects.[4] If a SIL-IS for BPC is unavailable, a structurally similar bisphenol that is not expected in the samples could be used, but this is a less ideal approach.
Core Method Validation Parameters: A Deep Dive
Method validation is governed by guidelines from bodies like the International Council for Harmonisation (ICH) and the U.S. Environmental Protection Agency (EPA).[2][14][15] The objective is to demonstrate that the procedure is suitable for its intended purpose.[16] Here are the core parameters you must evaluate:
| Parameter | Definition | Typical Acceptance Criteria for Wastewater Analysis | Causality & Experimental Insight |
| Specificity / Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix components).[17] | No significant interfering peaks (>20% of LOQ response) at the retention time of BPC in blank matrix samples. Chromatographic peaks should be symmetrical. | Wastewater contains thousands of compounds. Specificity is demonstrated by analyzing multiple blank wastewater samples from different sources to check for interferences. In LC-MS/MS, monitoring at least two MRM transitions and maintaining their ratio provides high confidence in analyte identification. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6][18] | Correlation coefficient (r²) ≥ 0.995. Residuals should be randomly distributed around the x-axis. | A minimum of 5-7 concentration levels is recommended.[18] The range should bracket the expected concentrations in real samples, from the Limit of Quantitation (LOQ) to the highest expected level.[19] For wastewater, concentrations can vary widely, so a broad dynamic range is often necessary. |
| Accuracy (as Recovery) | The closeness of agreement between the true value and the value found.[17] It's assessed using spiked samples. | Mean recovery of 70-130% at three different concentration levels (low, medium, high). | Accuracy demonstrates how much of the analyte is lost during sample preparation and analysis. Spiking known amounts of BPC into blank wastewater matrix and measuring the recovery reveals the systematic error (bias) of the method. |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[17] It's expressed as Relative Standard Deviation (%RSD). | Repeatability (Intra-day): %RSD ≤ 15% Intermediate Precision (Inter-day): %RSD ≤ 20% | Precision measures random error. Repeatability is assessed by one analyst on one instrument over a short time. Intermediate precision involves variations like different days, analysts, or equipment, demonstrating the method's reproducibility under typical lab conditions.[19] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve) or Signal-to-Noise Ratio > 3. | LOD is crucial for determining if BPC is present at very low levels. It's a statistical value and should be determined in the relevant matrix, as matrix noise can significantly impact it. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1] | Typically calculated as 10 × (Standard Deviation of the Response / Slope of the Calibration Curve) or Signal-to-Noise Ratio > 10. | The LOQ is the lowest concentration you can report with confidence. It must be verified by analyzing a spiked sample at the proposed LOQ concentration and ensuring it meets the method's accuracy and precision criteria.[1] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] | %RSD should remain within acceptable precision limits. | Examples of variations to test include mobile phase composition (e.g., ±2% organic), column temperature (±5°C), and sample pH (±0.2 units). This demonstrates the method's reliability during routine use. |
Step-by-Step Experimental Workflow: BPC Analysis
This section outlines a typical workflow for analyzing BPC in wastewater, from sample preparation to LC-MS/MS analysis.
Diagram: Overall Method Validation Workflow
Caption: High-level workflow for analytical method validation.
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
Rationale: Wastewater is a dirty matrix. Solid-Phase Extraction (SPE) is a crucial cleanup and concentration step that removes interferences and allows for the detection of low BPC concentrations.[20][21] Polymeric reversed-phase sorbents are often effective for bisphenols.[12]
Materials:
-
Wastewater sample (collected in amber glass bottles and stored at 4°C)
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 200 mg/6 mL)
-
Methanol (HPLC grade)
-
Ultrapure water
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Filtration: Filter the wastewater sample (e.g., 100 mL) through a glass fiber filter (e.g., 0.7 µm) to remove suspended solids.
-
Spiking: For QC samples (spikes, matrix-matched calibrators), add the known amount of BPC standard and internal standard to the filtered water.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not let the cartridge go dry.
-
Sample Loading: Load the pre-filtered sample onto the cartridge at a slow, steady flow rate (approx. 5-10 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences like salts.
-
Drying: Dry the cartridge thoroughly by applying vacuum for 20-30 minutes to remove residual water. This is a critical step.
-
Elution: Elute the trapped BPC with 6-8 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase (e.g., 80:20 water:acetonitrile). Vortex to mix and transfer to an autosampler vial.
Diagram: Solid-Phase Extraction (SPE) Workflow
Caption: Step-by-step process for sample cleanup using SPE.
Protocol 2: LC-MS/MS Instrumental Analysis
Rationale: A reversed-phase C18 column provides good retention for BPC. A gradient elution is necessary to separate BPC from other matrix components. Electrospray ionization (ESI) in negative mode is typically used for phenolic compounds like BPC.
Instrument Parameters (Example):
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Ultrapure water with 0.1% formic acid or 5mM ammonium formate[13]
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: ESI Negative
-
MRM Transitions: Optimize by infusing a BPC standard. Select one quantifier and one qualifier transition.
Troubleshooting Guide
This section addresses common problems encountered during method development and validation.
Diagram: Troubleshooting Low Analyte Recovery
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. epa.gov [epa.gov]
- 3. CAS 79-97-0: this compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 7. epa.gov [epa.gov]
- 8. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. fda.gov [fda.gov]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. wjarr.com [wjarr.com]
- 19. m.youtube.com [m.youtube.com]
- 20. [Advances in solid-phase extraction for bisphenols in environmental samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Solid phase extraction of large volume of water and beverage samples to improve detection limits for GC-MS analysis of bisphenol A and four other bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Bisphenol C Experiments
Welcome to the technical support center for Bisphenol C (BPC) research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with BPC and to ensure the reproducibility of your experimental results. As an endocrine-disrupting chemical (EDC), BPC's nuanced biological activities demand meticulous experimental design and execution.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to support your research endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound (BPC), with the CAS number 79-97-0, is an organic compound belonging to the bisphenol family.[1] It is primarily used in the manufacturing of polycarbonate plastics and epoxy resins due to their strength, transparency, and thermal stability.[1] BPC has also been utilized in the production of fire-resistant polymers.[2] Like other bisphenols, it is under scrutiny for its potential endocrine-disrupting properties.[1][2]
Q2: What are the key chemical and physical properties of this compound?
A2: BPC is a white to light yellow powder that is relatively stable at room temperature.[3] It has a high melting point and is generally insoluble in water but moderately soluble in organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀O₂ | [1] |
| Molecular Weight | 256.34 g/mol | [4] |
| Melting Point | 140 °C | [4] |
| Boiling Point | 238-240 °C at 12 mm Hg | [4] |
| Physical Form | Powder | [3] |
Q3: How should I properly store this compound?
A3: this compound should be stored at room temperature in a dry, well-ventilated area.[3] It is important to keep it away from direct sunlight, heat sources, and other reactive chemicals.[3]
Q4: What are the known endocrine-disrupting activities of this compound?
A4: Research has shown that this compound is a potent endocrine disruptor. Specifically, it acts as a strong bifunctional molecule, exhibiting agonist activity towards Estrogen Receptor α (ERα) and antagonist activity towards Estrogen Receptor β (ERβ).[2] This dual activity is a critical consideration in experimental design and data interpretation.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your BPC experiments, from analytical quantification to cell-based assays.
Guide 1: Analytical Quantification (LC-MS/MS & GC-MS)
Issue: I am observing high variability and poor reproducibility in my BPC quantification using LC-MS/MS.
This is a common challenge in the analysis of bisphenols and is often attributable to matrix effects or contamination.
-
Question 1: My signal for BPC is suppressed in my sample matrix compared to my standards. What is causing this?
-
Answer: This phenomenon is likely due to signal suppression , also known as the matrix effect.[5] Co-eluting compounds from your sample matrix, such as phospholipids, salts, or other endogenous molecules, can interfere with the ionization of BPC in the mass spectrometer's ion source, leading to a reduced signal.[5]
-
-
Question 2: How can I confirm that signal suppression is the root cause?
-
Answer: A post-column infusion experiment is a standard method to diagnose matrix effects.[5] This involves continuously infusing a BPC standard solution directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A drop in the constant BPC signal at specific retention times indicates the elution of interfering matrix components.[5]
-
-
Question 3: What are the most effective strategies to mitigate matrix effects?
-
Answer: A multi-faceted approach is recommended:
-
Robust Sample Preparation: The primary goal is to remove interfering components before analysis. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up aqueous and biological samples.[6][7]
-
Chromatographic Separation: Optimize your HPLC method to separate BPC from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., BPA-d16, as a proxy if a BPC-specific one is unavailable) can help to compensate for signal suppression.[8]
-
-
Issue: I am detecting BPC in my experimental blanks.
Background contamination is a significant hurdle in trace-level analysis of bisphenols due to their widespread use in laboratory plastics.[9]
-
Question 1: What are the common sources of BPC contamination in the lab?
-
Question 2: How can I minimize background contamination?
-
Answer:
-
Use glass or polypropylene labware whenever possible.
-
Pre-rinse all glassware and equipment with a high-purity solvent.
-
Use high-purity, HPLC-grade or MS-grade solvents and reagents.
-
Include procedural blanks in every analytical run to monitor for contamination.[9]
-
Consider installing an in-line filter or trap in your LC system to remove contaminants from the mobile phase.
-
-
Guide 2: Cell-Based Assays
Issue: I am observing inconsistent or non-monotonic dose-response curves in my cell-based assays with BPC.
Non-monotonic dose-response curves (NMDRCs) are a known characteristic of endocrine-disrupting chemicals, including bisphenols.[11][12]
-
Question 1: Why am I not seeing a classic linear dose-response?
-
Answer: NMDRCs, where the response changes direction with increasing dose, are frequently observed with EDCs.[11][12] This can be due to several mechanisms, including receptor saturation, cytotoxicity at higher concentrations, or the activation of different signaling pathways at different dose ranges.[13]
-
-
Question 2: How should I design my experiments to account for potential non-monotonic responses?
-
Answer:
-
Wider Dose Range: Test a broad range of BPC concentrations, including those at environmentally relevant low doses.
-
More Data Points: Increase the number of concentrations tested to better define the shape of the dose-response curve.
-
Replicates: Use a sufficient number of biological and technical replicates to ensure statistical power.
-
-
Issue: My in-vitro results are not translating to in-vivo models.
Discrepancies between in-vitro and in-vivo results are common in toxicology and can be attributed to a variety of factors.
-
Question 1: What could be causing this discrepancy?
-
Answer:
-
Metabolism: In-vivo systems metabolize BPC, which may alter its bioactivity. The metabolites may be more or less active than the parent compound.
-
Bioavailability and Distribution: The concentration of BPC reaching the target tissue in an in-vivo model is influenced by absorption, distribution, metabolism, and excretion (ADME), which are not fully recapitulated in-vitro.
-
Complex Biological Systems: In-vivo models have complex hormonal and cellular signaling networks that can modulate the effects of BPC.
-
-
-
Question 2: How can I bridge the gap between my in-vitro and in-vivo findings?
-
Answer:
-
Metabolite Analysis: Investigate the metabolic profile of BPC in your in-vivo model to identify key metabolites and test their activity in-vitro.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: Use PBPK models to predict the internal dose of BPC in target tissues, which can help in designing more relevant in-vitro experiments.
-
Multi-level Testing: Employ a tiered approach, starting with in-vitro screening and progressing to more complex ex-vivo and in-vivo models.
-
-
Part 3: Experimental Protocols & Visualizations
This section provides detailed protocols for key experimental workflows and visual diagrams to illustrate complex processes.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples
This protocol is adapted from established methods for the analysis of bisphenols in environmental water samples.[6]
Materials:
-
SPE Cartridges (e.g., polymeric reversed-phase sorbent)
-
Methanol (HPLC Grade)
-
Ultrapure Water
-
Nitrogen Evaporator
-
Vortex Mixer
Procedure:
-
Sample Pretreatment: Filter the water sample to remove any particulate matter.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water through the cartridge. Do not allow the sorbent to go dry.[5]
-
Sample Loading: Load the aqueous sample (e.g., 10 mL) onto the conditioned cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).[5]
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.[5]
-
Elution: Elute the retained this compound with 3 mL of methanol or acetonitrile.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS/MS analysis.[5][7]
Diagrams
Experimental Workflow for BPC Analysis
Caption: A typical workflow for the extraction and analysis of this compound from aqueous samples.
Simplified Signaling Pathway of this compound as an Endocrine Disruptor
Caption: Simplified overview of this compound's dual action on estrogen receptor signaling pathways.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Extraction of this compound from Environmental Matrices.
- CymitQuimica. (n.d.). This compound.
- Novel Chem. (n.d.). Buy Bisphenol-C at Attractive Prices.
- Benchchem. (n.d.). Technical Support Center: LC-MS Analysis of this compound.
- Benchchem. (n.d.). Application Note: High-Sensitivity Analysis of this compound in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS).
- Kitamura, S., et al. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PubMed Central.
- Benchchem. (n.d.). Application Note: A Robust HPLC-MS/MS Method for the Sensitive Quantification of Bisphenol P.
- National Center for Biotechnology Information. (2021). Endocrine Disruptor Chemicals - Endotext - NCBI Bookshelf.
- National Center for Biotechnology Information. (n.d.). This compound | C17H20O2 | CID 6620 - PubChem.
- ChemicalBook. (n.d.). This compound CAS#: 14868-03-2.
- Journal of Cancer Prevention. (2015). Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis.
- PubMed Central. (n.d.). The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting.
- MDPI. (n.d.). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans.
- National Institutes of Health. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method.
- PubMed Central. (n.d.). Bisphenols—A Threat to the Natural Environment.
- MDPI. (n.d.). Contamination Characterization, Toxicological Properties, and Health Risk Assessment of Bisphenols in Multiple Media: Current Research Status and Future Perspectives.
- Semantic Scholar. (n.d.). An Overview of Analytical Methods for Bisphenol A.
- National Institutes of Health. (2022). Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples.
- ResearchGate. (n.d.). Signaling pathways activated by low and high doses of BPA during adipocyte differentiation.
- ResearchGate. (n.d.). Main mechanisms linking endocrine-disrupting chemicals such as BPA and phthalates to obesity.
- ResearchGate. (2022). Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols.
- PubMed Central. (2024). Avoiding a reproducibility crisis in regulatory toxicology—on the fundamental role of ring trials.
- PubMed Central. (n.d.). Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests.
- National Institutes of Health. (2019). Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract.
- ResearchGate. (n.d.). Sources of contamination, estimated concentrations and exposure routes of BPA in environment and daily life.
- Waters Corporation. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers.
- ResearchGate. (n.d.). Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives.
- ResearchGate. (n.d.). Science based guidance for the assessment of endocrine disrupting properties of chemicals.
- Medical Device Regulation. (2019). ANNEX I - General safety and performance requirements.
- PubMed Central. (2015). Molecular Mechanisms of Action of BPA.
- YouTube. (2022). Establishing best practices for Endocrine Disruption assessment.
- Sense About Science USA. (2015). How Statistics Can Solve the BPA Controversy.
- Wikipedia. (n.d.). Bisphenol A.
- MDPI. (n.d.). Bisphenol A (BPA) Modifies Cancer Signaling Pathways: A Neglected Global Health Threat.
- National Institutes of Health. (n.d.). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry.
- PubMed Central. (n.d.). An insight into bisphenol A, food exposure and its adverse effects on health: A review.
- National Center for Biotechnology Information. (n.d.). Disruption of Laboratory Experiments Due to Leaching of Bisphenol A from Polycarbonate Cages and Bottles and Uncontrolled Variability in Components of Animal Feed.
- Consensus. (n.d.). What are the main sources of BPA contamination in our food?.
- MicroSolv. (n.d.). Bisphenol A, S, & F Analyzed with HPLC - AppNote.
- UMass ScholarWorks. (n.d.). non-monotonic dose responses in studies of endocrine disrupting chemicals: bisphenol a as.
- Food Packaging Forum. (2025). Bisphenols.
- ResearchGate. (2025). Non-Monotonic Dose Responses in Studies of Endocrine Disrupting Chemicals: Bisphenol A as a Case Study.
- Oreate AI Blog. (2025). Research on the Chemical Properties, Application Fields, and Global Regulatory Standards of Bisphenol a (BPA).
Sources
- 1. CAS 79-97-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Bisphenol-C at Attractive Prices - Properties, Molecular Weight, Formula, CAS Number, and More [novelchemindia.com]
- 4. This compound | C17H20O2 | CID 6620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [scholarworks.umass.edu]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selecting and Troubleshooting Internal Standards for Bisphenol C Quantification
Welcome to the Technical Support Center. This guide, prepared by a Senior Application Scientist, provides in-depth technical guidance for researchers, scientists, and drug development professionals on the critical process of selecting and implementing internal standards (IS) for the accurate quantification of Bisphenol C (BPC).
Core Principles: Why an Internal Standard is Essential
In quantitative analysis, particularly with complex matrices, an internal standard is a known quantity of a reference compound added to all samples, calibrators, and quality controls.[1] Its primary role is to correct for variability during sample preparation and analysis.[1][2] By using the ratio of the analyte signal to the IS signal for quantification, you can significantly improve the accuracy and precision of your results.[3][4] This approach compensates for:
-
Volumetric Inaccuracies: Minor errors in pipetting or reconstitution volumes.[3]
-
Extraction Efficiency: Variations in analyte recovery during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]
-
Instrumental Variability: Fluctuations in injection volume or mass spectrometer detector response.[5][6]
-
Matrix Effects: Signal suppression or enhancement caused by co-eluting components from the sample matrix, a common challenge in LC-MS analysis.[5][7]
Part 1: Selecting the Optimal Internal Standard for this compound
The choice of an internal standard is one of the most critical decisions in method development. An inappropriate IS can introduce errors rather than correct for them. The ideal IS should mimic the behavior of the analyte (this compound) as closely as possible throughout the entire analytical process.[4][8]
The Gold Standard: Stable Isotope-Labeled this compound
For mass spectrometry-based quantification (LC-MS/MS or GC-MS), a stable isotope-labeled (SIL) internal standard is unequivocally the best choice.[9][10][11] A SIL-IS is a form of BPC where several atoms have been replaced with their heavy stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[5][12]
Why is a SIL-IS the best option?
-
Near-Identical Physicochemical Properties: A SIL-IS has virtually the same chemical structure, polarity, pKa, and solubility as BPC.[5][10] This ensures that it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[13][14]
-
Co-elution and Matrix Effect Compensation: Because it co-elutes with the native BPC, it experiences the exact same degree of ion suppression or enhancement from the sample matrix at the same moment in time.[5][14] This provides the most accurate correction for matrix effects.
-
Mass Spectrometric Differentiation: Despite co-eluting, the SIL-IS is easily distinguished from the analyte by its different mass-to-charge ratio (m/z) in the mass spectrometer.[15][16]
A common and effective choice would be This compound-¹³C₁₂ or This compound-d₈ . A mass difference of at least 4-5 Daltons is recommended to minimize any potential for mass spectrometric cross-talk.[5]
The Silver Standard: Structural Analog Internal Standards
When a SIL-IS for BPC is not commercially available or is cost-prohibitive, a carefully selected structural analog can be a viable alternative.[5][11] A structural analog should have a chemical structure and functional groups that are very similar to BPC.[16][17]
Recommended Structural Analogs for BPC: A common strategy is to use a deuterated version of a closely related bisphenol. Bisphenol A-d₁₆ (BPA-d₁₆) is an excellent candidate and has been successfully used for the quantification of a suite of bisphenols, including BPC.[18]
Why BPA-d₁₆ works well:
-
Structural Similarity: As a bisphenol, it shares the core diphenyl structure with hydroxyl groups, leading to similar extraction and chromatographic behavior.
-
High Degree of Deuteration: The 16 deuterium atoms provide a significant mass shift, preventing any isotopic overlap with BPC.
-
Commercial Availability: It is more readily available and often less expensive than a custom-synthesized BPC SIL-IS.
Decision Workflow for IS Selection
The following diagram outlines the logical process for choosing the most appropriate internal standard for your BPC quantification assay.
Workflow for selecting a this compound internal standard.
Comparative Summary of IS Choices
| Internal Standard Type | Example(s) | Pros | Cons |
| Stable Isotope-Labeled (SIL) | This compound-¹³C₁₂, this compound-d₈ | - The most accurate and precise option[9][10].- Perfectly corrects for matrix effects and extraction variability[5].- Co-elutes with the analyte for ideal compensation[14]. | - Can be expensive.- May not be readily available commercially. |
| Structural Analog | Bisphenol A-d₁₆ | - More affordable and accessible than a custom SIL-IS.- Behaves similarly to BPC during analysis[18].- High degree of labeling prevents spectral overlap. | - May not co-elute perfectly, leading to incomplete matrix effect correction.- Small differences in extraction recovery are possible. |
Part 2: Practical Implementation and Protocols
Proper implementation of your chosen internal standard is crucial for reliable results.
Protocol 1: Preparation of Internal Standard Stock Solution
Accuracy begins with the correct preparation of your IS stock.
Objective: To prepare a concentrated, accurate stock solution of the internal standard.
Materials:
-
Chosen Internal Standard (e.g., BPA-d₁₆)
-
Class A Volumetric Flask (e.g., 10 mL)
-
Analytical Balance
-
LC-MS Grade Solvent (e.g., Methanol or Acetonitrile)
Procedure:
-
Weighing: Accurately weigh approximately 10 mg of the internal standard using an analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed IS to a 10 mL volumetric flask.
-
Solubilization: Add approximately 7-8 mL of the chosen solvent (e.g., Methanol) to the flask. Gently swirl or sonicate until the IS is completely dissolved.
-
Dilution to Volume: Allow the solution to return to room temperature. Carefully add the solvent to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask and invert it at least 10-15 times to ensure the solution is thoroughly mixed.
-
Labeling and Storage: Transfer the stock solution to a labeled, amber glass vial. Store at the recommended temperature (typically -20°C) to prevent degradation. This is now your ~1 mg/mL primary stock solution. Subsequent working solutions can be prepared by serial dilution.
When to Add the Internal Standard
For the most effective correction of experimental variability, the internal standard should be added to the sample at the earliest possible stage of the sample preparation process.[4][6] This ensures that the IS experiences the same potential losses as the analyte during all subsequent steps, including aliquoting, extraction, evaporation, and reconstitution.[2]
Part 3: Troubleshooting Guide for Internal Standard Issues
Even with a well-chosen IS, problems can arise. This guide addresses common issues in a Q&A format.
Q1: The internal standard signal is highly variable across my sample batch. What's causing this?
A1: High variability in the IS response is a clear indicator of an issue in the analytical process.[15][19] The problem can typically be traced to sample preparation, the LC system, or the MS detector.[5][19]
Troubleshooting Steps:
-
Investigate Sample Preparation:
-
Pipetting Accuracy: Are you using a calibrated pipette to add the IS? Inconsistent addition is a primary cause of variability.
-
Mixing: Is the sample thoroughly vortexed after adding the IS? Incomplete mixing can lead to non-homogeneous distribution.[5]
-
Extraction Inconsistency: Are there variations in your extraction procedure (e.g., inconsistent shaking times, phase separation issues)?
-
-
Check the LC Autosampler:
-
Injection Volume: Verify the autosampler's precision. An inconsistent injection volume will directly impact the IS signal.
-
Air Bubbles: Check the syringe and sample loop for air bubbles, which can lead to partial injections.
-
-
Evaluate the Mass Spectrometer Source:
-
Source Cleanliness: A dirty or contaminated ion source can lead to erratic ionization and an unstable signal.
-
Spray Needle Position: An improperly positioned ESI needle can cause inconsistent spray and fluctuating signal intensity.[5]
-
The following flowchart provides a systematic approach to diagnosing the root cause of IS variability.
Troubleshooting workflow for random IS variability.
Q2: My SIL-IS and BPC are separating chromatographically. Is this a problem?
A2: Yes, this can be a significant problem. While minor shifts can sometimes occur with deuterated standards (an effect known as the "isotope effect"), complete separation defeats a primary advantage of using a SIL-IS.[5][14]
The Causality: The ability of a SIL-IS to perfectly compensate for matrix effects is dependent on its precise co-elution with the unlabeled analyte.[14] If they elute at different times, they will be exposed to different cocktails of co-eluting matrix components, and the degree of ion suppression or enhancement they experience may differ, leading to inaccurate quantification.[14]
Corrective Actions:
-
Switch to ¹³C-labeled IS: Carbon-13 labeling does not typically cause chromatographic shifts like deuterium labeling can.[5] If available, a ¹³C-BPC is preferable.
-
Modify Chromatography: Adjust your LC gradient (make it shallower) or mobile phase composition to try and force co-elution. However, be aware that this may compromise the separation of BPC from other interferences.
Q3: I see a small peak for BPC in my blank samples. Where is it coming from?
A3: This is a common issue known as "background contamination," and it can be particularly problematic for bisphenols due to their widespread use in plastics.[20]
Potential Sources:
-
Unlabeled Analyte in the IS: The SIL-IS itself may contain a small percentage of unlabeled BPC as an impurity from its synthesis.[15][21] The rule of thumb is that the contribution from the IS should be less than 5% of the analyte response at the Lower Limit of Quantification (LLOQ).[15]
-
Lab Environment: Bisphenols can leach from plastic labware (e.g., pipette tips, centrifuge tubes, vials), solvents, or even the LC system tubing.[20]
Troubleshooting Protocol:
-
Analyze the IS Solution: Prepare a sample containing only the IS in a clean solvent and analyze it. If you see a BPC peak, the IS is the source of the contamination. Contact the supplier for a certificate of analysis or a purer lot.
-
System Contamination Check: Replace plastic components with glass or polypropylene where possible. Flush the LC system thoroughly with a strong solvent like isopropanol.
-
Solvent Blank Injection: Inject the mobile phase directly to see if the contamination originates from your solvents.
Part 4: Frequently Asked Questions (FAQs)
Q: What concentration of internal standard should I use? A: There is no single rule, but a good starting point is a concentration that yields a response in the lower third to the middle of your calibration curve's response range.[5][10] This ensures the signal is strong and reproducible without being so high that it causes detector saturation or suppresses the analyte's ionization.[10]
Q: Can I use one internal standard for multiple bisphenols in the same run? A: Yes, this is a common practice, especially in multi-analyte methods. For example, BPA-d₁₆ can be used as the IS for BPC, BPF, BPS, etc.[18] However, you must validate its performance for each analyte. The IS should ideally elute close to the analytes it is being used to quantify.
Q: My IS response is consistently lower in my extracted samples compared to my standards prepared in solvent. Why? A: This strongly suggests that the IS is experiencing matrix effects (ion suppression) or has poor extraction recovery from the sample matrix. This is not necessarily a problem if the analyte is affected proportionally. The key is to check if the analyte-to-IS ratio remains consistent. If you see this effect, it highlights exactly why an internal standard is necessary.
References
- Vertex AI Search. (n.d.). Internal Standards: How Does It Work? Retrieved January 9, 2026.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Internal Standard Variability in LC-MS. Retrieved January 9, 2026.
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- LCGC International. (n.d.). When Should an Internal Standard be Used? Retrieved January 9, 2026.
- SCION Instruments. (n.d.). Internal Standards - What Are They?
- National Institutes of Health (NIH). (2019, May 7).
- Restek. (2015, October 25). Choosing an Internal Standard.
- Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Retrieved January 9, 2026.
- ResearchGate. (2018, July 21). When do we need to use internal standard for HPLC & GC analysis?
- uHPLCs. (n.d.). Chromatographic quantitative internal or external standard method, how to choose. Retrieved January 9, 2026.
- PubMed Central (PMC) - NIH. (2024, May 8).
- Bioanalysis Zone. (2023, December 4).
- BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved January 9, 2026.
- Benchchem. (n.d.). Technical Support Center: LC-MS Analysis of this compound. Retrieved January 9, 2026.
- Thermo Fisher Scientific. (n.d.). TN001167 Choosing internal standards for IC-MS. Retrieved January 9, 2026.
- National Institutes of Health (NIH). (2020, May 16).
- PubMed Central (PMC) - NIH. (2019, June 1). Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract.
- PerkinElmer. (2023, August 2). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES.
- Restek. (n.d.). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. Retrieved January 9, 2026.
- Agilent. (2017, December 19).
- National Institutes of Health (NIH). (n.d.). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. Retrieved January 9, 2026.
- IntechOpen. (n.d.).
- Smolecule. (2024, April 14). Buy Bisphenol A-d8 | 92739-58-7.
- Reddit. (2025, June 12). Understanding Internal standards and how to choose them : r/massspectrometry.
- SCION Instruments. (n.d.). Internal Standards – What are they?
- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved January 9, 2026.
- Szabo-Scandic. (n.d.). Analytical standards & isotopically labeled substances. Retrieved January 9, 2026.
- PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved January 9, 2026.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- Google Patents. (n.d.). US7132575B2 - Process for the synthesis of bisphenol. Retrieved January 9, 2026.
- LGC Standards. (n.d.). 2,4'-Bisphenol A-d8 | TRC-B519492-25MG. Retrieved January 9, 2026.
- LookChem. (n.d.). Cas 14868-03-2,this compound. Retrieved January 9, 2026.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scioninstruments.com [scioninstruments.com]
- 9. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. NULL [szabo-scandic.com]
- 14. waters.com [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Blogs | Restek [discover.restek.com]
- 17. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
- 18. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Optimizing Enzymatic Hydrolysis for Conjugated Bisphenol C Analysis
Welcome to the Technical Support Center for the analysis of conjugated Bisphenol C (BPC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the enzymatic hydrolysis of BPC glucuronides and sulfates. Accurate quantification of total BPC requires efficient cleavage of these conjugated metabolites, a critical step that can present numerous challenges. This document provides structured guidance to navigate these complexities, ensuring data integrity and methodological robustness.
Section 1: Foundational Principles of Enzymatic Hydrolysis for BPC Conjugates
In the body, xenobiotics like this compound are often metabolized in the liver through a process called glucuronidation.[1] This process attaches a glucuronic acid molecule to BPC, forming a more water-soluble conjugate (BPC-glucuronide) that can be easily excreted, primarily in urine.[1][2] Similarly, sulfation can occur, forming BPC-sulfate. To measure the total BPC exposure, these conjugated forms must be converted back to the free, unconjugated BPC. This is most effectively and specifically achieved by enzymatic hydrolysis.[1][3][4]
The primary enzymes used for this purpose are β-glucuronidase and arylsulfatase .[5][6]
-
β-Glucuronidase specifically catalyzes the cleavage of the β-D-glucuronic acid linkage.[7][8]
-
Arylsulfatase catalyzes the hydrolysis of sulfate esters.[6][9]
Enzymes sourced from Helix pomatia (a type of snail) are frequently used as they often contain both β-glucuronidase and arylsulfatase activity, allowing for the simultaneous hydrolysis of both types of conjugates.[10][11] However, recombinant enzymes, such as those derived from E. coli, offer higher purity and can be more resistant to inhibitors found in complex matrices like urine.[10][12][13]
The efficiency of this enzymatic reaction is paramount and depends on several key factors: enzyme source and concentration, pH, temperature, and incubation time.[10][11][12] Incomplete hydrolysis is a primary source of analytical error, leading to an underestimation of total BPC concentration.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is enzymatic hydrolysis necessary for BPC analysis in biological samples? A1: Bisphenols are rapidly metabolized in the body, primarily into glucuronide and sulfate conjugates, to facilitate their excretion.[2] These conjugated forms are often not detectable by standard LC-MS/MS methods for free BPC. Enzymatic hydrolysis cleaves these conjugates, converting them back to the parent BPC, which allows for the quantification of the total BPC concentration, providing a more accurate measure of exposure.[3][14][15]
Q2: How do I choose the right enzyme for my assay? A2: The choice depends on your specific needs:
-
For both Glucuronides and Sulfates: An enzyme preparation from Helix pomatia is a good choice as it typically contains both β-glucuronidase and arylsulfatase activities.[10][11]
-
For Glucuronides Only: A recombinant β-glucuronidase from E. coli provides high specificity and is generally free of sulfatase activity.[10]
-
For High-Throughput Labs or Inhibitory Matrices: Consider newer, genetically modified recombinant enzymes that are designed for rapid hydrolysis (e.g., 15-30 minutes) at room temperature and show higher resistance to common matrix inhibitors found in urine.[13]
Q3: Can I use acid hydrolysis instead of enzymatic hydrolysis? A3: While strong acid hydrolysis can cleave conjugates, it is generally not recommended. The harsh conditions can lead to the degradation of the target analyte (BPC) and other sample components, creating interfering artifacts and reducing overall accuracy. Enzymatic hydrolysis is much milder and highly specific, preserving the integrity of the analyte.
Q4: What is a "hydrolysis control" and why is it important? A4: A hydrolysis control is a quality control sample that is essential for validating your method. It involves fortifying a control matrix (e.g., drug-free urine) with a known concentration of a BPC-glucuronide or BPC-sulfate standard.[4][10] This sample is then processed and analyzed alongside your unknown samples. By comparing the measured concentration of free BPC to the expected concentration, you can calculate the hydrolysis efficiency and ensure the reaction is complete.[4] The availability of isotopically labeled conjugated standards, such as d6-BPA-glucuronide, is particularly useful for optimizing this step.[16]
Q5: How do I select an appropriate internal standard (IS)? A5: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., ¹³C₁₂-BPC or BPA-D16).[17][18] This is because it behaves nearly identically to the analyte during sample preparation (including extraction and potential matrix effects) and analysis, but is distinguishable by mass spectrometry.[19] Adding the IS to the sample before the hydrolysis and extraction steps allows it to compensate for variability in both the enzymatic reaction and the sample cleanup process.[18][19]
Section 3: Troubleshooting Guide
This guide addresses common problems encountered during the enzymatic hydrolysis of conjugated BPC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of BPC | 1. Incomplete Hydrolysis: Enzyme concentration is too low, incubation time is too short, or temperature/pH is suboptimal.[10] | Optimize Reaction: Increase enzyme concentration, extend incubation time (e.g., from 2 hours to overnight), and verify that the buffer pH and incubation temperature match the enzyme manufacturer's recommendation (e.g., pH 4.0-5.0 for many snail-derived enzymes, pH 6.8 for some recombinant enzymes).[3][4][12] |
| 2. Enzyme Inhibition: Components in the biological matrix (e.g., urine) are inhibiting the enzyme.[13] Urine pH can vary widely (4.5 to 8.0), which can significantly alter enzyme performance.[13] | Mitigate Inhibition: Dilute the sample (e.g., 1:1 with buffer) to reduce inhibitor concentration. Consider using a more robust recombinant enzyme designed to resist inhibitors.[13] Ensure the final pH of the sample-buffer mixture is optimal for the enzyme. | |
| 3. Poor Extraction Post-Hydrolysis: The Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) method is inefficient for the free BPC.[17][20] | Optimize Extraction: Re-evaluate your SPE protocol (sorbent choice, conditioning, loading speed, wash/elution solvents) or LLE parameters (solvent choice, pH).[17][20][21] Reversed-phase sorbents (e.g., C18, polymeric) are common for BPC.[17] | |
| High Variability in Results (Poor Precision) | 1. Inconsistent Hydrolysis: Sample-to-sample differences in matrix composition (matrix effects) are affecting enzyme activity differently in each sample.[13][22] | Standardize & Control: Ensure consistent addition of buffer to all samples to normalize pH. Use a robust enzyme and an isotopically labeled internal standard added at the very beginning of the workflow to account for variability.[19] |
| 2. Background Contamination: BPC is leaching from lab equipment (e.g., plastic tubes, pipette tips) into your samples, causing sporadic high readings.[23][24] | Eliminate Contamination Sources: Use glass or polypropylene labware. Pre-rinse all materials with a suitable solvent. Run procedural blanks (all reagents, no sample) to identify and quantify background levels.[24] Consider using an isocratic LC method if gradient elution is found to concentrate contaminants.[23][24] | |
| No BPC Detected (or Signal Below LLOQ) | 1. Complete Enzyme Failure: The enzyme may have denatured due to improper storage (e.g., wrong temperature) or extreme sample pH. | Verify Enzyme Activity: Test the enzyme on a high-concentration BPC-glucuronide standard to confirm its activity. Always store enzymes according to the manufacturer's instructions, typically at 2-8°C.[5] |
| 2. Analyte Degradation: BPC may be degrading during sample processing, for example, due to exposure to heat or extreme pH.[21] | Ensure Mild Conditions: Keep sample processing steps as mild as possible. Avoid unnecessarily high temperatures during solvent evaporation steps. |
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting low BPC recovery.
Caption: A decision tree for troubleshooting low BPC recovery.
Section 4: Detailed Protocols
Protocol 1: Standard Enzymatic Hydrolysis of Conjugated BPC in Urine
This protocol provides a general workflow. It is critical to validate and optimize this procedure for your specific application and enzyme.
Materials:
-
Urine sample
-
β-glucuronidase/arylsulfatase enzyme (e.g., from Helix pomatia or a recombinant source)
-
Buffer solution (e.g., 1 M Ammonium Acetate, pH 5.0)
-
Isotopically labeled internal standard (e.g., ¹³C₁₂-BPC)
-
Glass or polypropylene tubes
-
Heating block or water bath
Procedure:
-
Sample Aliquoting: Pipette 200 µL of urine into a clean glass tube.
-
Internal Standard Spiking: Add the internal standard to each sample to achieve the desired final concentration.
-
Buffering: Add 200 µL of buffer (e.g., 1 M Ammonium Acetate, pH 5.0) to the sample. Vortex briefly to mix.[4] This step is crucial to adjust the sample pH to the optimal range for the enzyme.
-
Enzyme Addition: Add the enzyme solution. The amount depends on the enzyme's activity. A common starting point is 20 µL of an enzyme solution with ≥100,000 units/mL of β-glucuronidase activity.[4]
-
Incubation: Cap the tubes and incubate at the recommended temperature (e.g., 37°C or 55°C) for a predetermined time (e.g., 4 hours to overnight).[15][25][26]
-
Stopping the Reaction: After incubation, stop the reaction. This is often achieved by adding a precipitating agent like cold acetonitrile or by proceeding directly to a sample cleanup step like Solid-Phase Extraction (SPE).[10]
-
Sample Cleanup: Process the sample using an established SPE or LLE protocol to extract the now-unconjugated BPC.[18][27]
-
Analysis: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[3]
Protocol 2: Validation of Hydrolysis Efficiency
This procedure should be performed during method development to determine the optimal incubation time.
-
Prepare a Fortified Sample: Create a pooled sample of blank matrix (e.g., drug-free urine) and spike it with a known concentration of a BPC-glucuronide standard.
-
Set Up Time Points: Aliquot the fortified sample into multiple tubes. Assign different incubation time points for these aliquots (e.g., 1, 2, 4, 8, and 16 hours). Include a "zero time" point where the reaction is stopped immediately after adding the enzyme.
-
Perform Hydrolysis: Initiate the hydrolysis reaction as described in Protocol 1 for all samples simultaneously.
-
Stop Reaction at Time Points: At each designated time point, remove the corresponding sample from the incubator and immediately stop the reaction (e.g., by adding cold acetonitrile and placing on ice).
-
Process and Analyze: Process all samples (including the zero time point) identically using your extraction and analysis method.
-
Plot the Results: Plot the measured concentration of free BPC against the incubation time. The curve should plateau when the hydrolysis reaction is complete. The optimal incubation time should be selected from a point well into this plateau to ensure robustness.
Visual Workflow: From Sample to Analysis
This diagram illustrates the complete analytical workflow for total BPC measurement.
Sources
- 1. covachem.com [covachem.com]
- 2. mdpi.com [mdpi.com]
- 3. kurabiotech.com [kurabiotech.com]
- 4. norlab.com [norlab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. scbt.com [scbt.com]
- 8. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylsulfatase - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of recombinant β-glucuronidase hydrolysis and quantification of eight urinary cannabinoids and metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]
- 14. env.go.jp [env.go.jp]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. welchlab.com [welchlab.com]
- 22. library.dphen1.com [library.dphen1.com]
- 23. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Minimize Analyte Loss in Biopharmaceutical Sample Preparation
Welcome to the technical support center for biopharmaceutical sample preparation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation, a critical step where significant analyte loss can occur, compromising the accuracy and reliability of downstream analysis.[1][2] Low and variable recovery is a persistent challenge, particularly for sensitive, low-concentration, or hydrophobic biopharmaceuticals like peptides and proteins.[1][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify the root causes of analyte loss and implement effective strategies to maximize recovery and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I'm seeing low recovery for my peptide/protein analyte. What's the most common culprit?
A1: The most frequent cause of low recovery for biopharmaceuticals is non-specific binding (NSB) , also known as non-specific adsorption.[4][5] Peptides and proteins are notoriously "sticky" and can adsorb to the surfaces of labware, including sample tubes, pipette tips, and vials.[3][6] This binding is driven by various interactions—hydrophobic, ionic, and hydrophilic—between the analyte and the surface material.[4] The loss can be severe, with some reports showing over 90% of the analyte lost to container surfaces.[1]
Q2: Glass or plastic? Which container type is better to minimize adsorption?
A2: There is no one-size-fits-all answer; the optimal choice depends on your analyte's properties.
-
Polypropylene (PP): Generally, polypropylene is a good starting point. It is less prone to the ionic interactions that can cause basic compounds to adsorb to the negatively charged surface of glass.[3]
-
Glass: Standard glass vials can be problematic for peptides and proteins due to surface silanol groups that can interact with analytes.[3]
-
Low-Binding Surfaces: For particularly challenging analytes, it is highly recommended to use labware specifically engineered for low analyte binding. Options include siliconized or deactivated glass and specially treated polymer surfaces (e.g., Protein LoBind tubes).[3]
Q3: How does pH affect my analyte recovery during extraction?
A3: pH is a critical parameter that directly influences both analyte stability and retention/elution efficiency.
-
Solubility and Stability: The pH of your sample and extraction solvents should be optimized to ensure the analyte is soluble and stable. Extreme pH values can cause degradation through pathways like hydrolysis or deamidation.[7]
-
Extraction Efficiency: For techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE), pH controls the ionization state of the analyte. To maximize retention on a reversed-phase SPE sorbent or extraction into an organic solvent, the pH should be adjusted to suppress the analyte's ionization, making it more neutral and less polar.[8][9] Conversely, to elute an analyte from an ion-exchange sorbent, the pH is adjusted to neutralize either the analyte or the sorbent functional groups, disrupting the ionic interaction.[10]
Q4: My protein analyte is precipitating out of solution unexpectedly. What can I do?
A4: Unintended precipitation can be caused by several factors.
-
Solvent Composition: If you are using organic solvents, ensure the concentration is not too high, as this can cause peptides and proteins to precipitate. It's often suggested to keep the organic concentration below 75% to maintain peptide solubility.
-
Temperature: For many proteins, performing sample preparation steps at lower temperatures (e.g., 4°C) can help maintain stability and prevent aggregation.[11]
-
pH: Ensure the solution pH is not at the analyte's isoelectric point (pI), where its net charge is zero, and it is least soluble.
-
Solubility Modifiers: Consider adding modifiers to your diluents, such as a small percentage of acid (formic acid, TFA) or base (ammonium hydroxide), to improve solubility.
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common, complex issues encountered during sample preparation.
Issue 1: Poor Analyte Recovery in Solid-Phase Extraction (SPE)
Low or inconsistent recovery is the most common problem in SPE.[8] This guide helps you systematically identify the source of analyte loss.
Caption: A decision tree for troubleshooting low SPE recovery.
This protocol is a self-validating system to pinpoint where analyte loss occurs.[12]
-
Objective: To determine at which step of the SPE workflow the target analyte is being lost.
-
Materials:
-
SPE cartridges and manifold
-
Analyte standard of known concentration
-
Blank matrix
-
All solvents used in the SPE method (conditioning, equilibration, sample diluent, wash, elution)
-
Collection tubes for each fraction
-
Analytical instrument (e.g., LC-MS)
-
-
Procedure:
-
Prepare a spiked sample by adding a known concentration of the analyte to the blank matrix.
-
Perform the entire SPE procedure as you normally would.
-
Crucially, collect every fraction separately:
-
The sample that flows through during the loading step (the "flow-through").
-
The solvent from the wash step(s) .
-
The final elution fraction .
-
-
Analyze the concentration of the analyte in each collected fraction using your analytical method.
-
-
Interpreting the Results:
-
Analyte in Flow-Through: This indicates a problem with analyte retention.[12] The sorbent may be inappropriate for your analyte, the sample pH may need adjustment to ensure the analyte is in its non-ionized form, or the cartridge was not conditioned correctly.[8][10][13]
-
Analyte in Wash Fraction: Your wash solvent is too strong and is stripping the analyte from the sorbent prematurely.[8][13] Reduce the organic content or modify the pH of the wash solvent.
-
Analyte Not in Eluate (and not in other fractions): This points to two possibilities:
-
Irreversible Binding/Incomplete Elution: The elution solvent is too weak to desorb the analyte from the sorbent.[10] Increase the strength or volume of the elution solvent, or adjust its pH.[8]
-
Adsorption to Labware: The analyte was lost to the surfaces of collection tubes or other materials after elution. This is a non-specific binding issue.
-
-
| Problem Area | Common Causes | Recommended Solutions |
| Analyte Retention | Sorbent polarity doesn't match analyte; Incorrect sample pH; Cartridge bed dried out; High flow rate.[8][10] | Select appropriate sorbent (e.g., reversed-phase for nonpolar analytes). Adjust sample pH to suppress ionization.[13] Re-condition the cartridge.[10] Lower the sample loading flow rate. |
| Analyte Wash | Wash solvent is too strong. | Decrease the percentage of organic solvent in the wash solution.[13] |
| Analyte Elution | Elution solvent is too weak; Insufficient elution volume; Secondary interactions with sorbent.[8][10][12] | Increase organic strength of elution solvent. Increase elution volume.[8] Add modifiers (acid/base) to disrupt secondary interactions. |
Issue 2: Analyte Loss During Protein Precipitation (PPT)
Protein precipitation is a fast and simple way to remove the bulk of proteins from biological samples, but it can lead to analyte loss through co-precipitation or incomplete extraction.[5][14]
Caption: Mechanisms of analyte loss during protein precipitation.
-
Disrupt Protein-Analyte Binding: Many analytes are bound to plasma proteins.[15] If this binding is not disrupted, the analyte will be removed along with the precipitated protein.[5][12]
-
Solution: Before adding the precipitating solvent, pre-treat the sample to release the analyte. This can be done by adding a small amount of acid (e.g., 4% phosphoric acid) or base (e.g., 5% ammonium hydroxide), or by using denaturing agents like urea for strongly bound analytes.[15]
-
-
Optimize the Precipitating Solvent: The choice and amount of organic solvent are critical.
-
Acetonitrile (ACN) is often favored for its ability to cause complete protein precipitation.[2]
-
Methanol can also be effective and may produce a clearer supernatant.[2]
-
Acetone is another common choice, particularly when performed at cold temperatures.
-
Solution: Experiment with different solvents and solvent-to-sample ratios (e.g., 3:1 or 4:1 solvent:sample). For complex mixtures, using cold acetone (75-80%) with overnight incubation at -20°C can improve recovery.
-
-
Control Temperature:
-
Improve Recovery with Salt:
-
Rationale: Adding salt can enhance precipitation by neutralizing protein charges and improving the "salting out" effect in the presence of an organic solvent.
-
Solution: For acetone precipitation, adding a small amount of NaCl (1-30 mM) can significantly improve the recovery of water-soluble proteins.[11] For peptides, using salts like ZnSO₄ with a high percentage of acetone has been shown to be effective.[16]
-
Issue 3: Analyte Degradation During Sample Preparation
Biopharmaceuticals can be sensitive to their chemical and physical environment, leading to degradation and loss of activity or inaccurate quantification.[5][7]
| Degradation Pathway | Cause | Preventive Measures | References |
| Proteolysis | Endogenous proteases released during cell lysis. | Work quickly at low temperatures (on ice). Use strong denaturing agents (e.g., 7M urea, 2% SDS) in lysis buffers. Add protease inhibitor cocktails. Adjust pH to >9 where proteases are less active. | [17] |
| Oxidation | Exposure to oxygen, metal ions, or light. | Add antioxidants (e.g., methionine). Purge solutions with inert gas (nitrogen, argon). Use amber vials to protect from light. | [3][7] |
| Hydrolysis/Deamidation | Unfavorable pH conditions (especially basic pH). | Maintain sample pH in a stable range (often pH 3-5) using appropriate buffers (e.g., histidine instead of phosphate). | [7] |
| Aggregation | High temperature, agitation, freeze-thaw cycles. | Avoid vigorous vortexing. Aliquot samples into single-use vials to minimize freeze-thaw cycles. Store at appropriate low temperatures. | [7][18] |
References
- Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. (2022). PMC - NIH. [Link]
- Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: An overview. (2014).
- Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019).
- Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (n.d.).
- 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). (2020).
- Maximizing recovery of water-soluble proteins through acetone precipit
- Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview. (2014). PubMed. [Link]
- Why Is Your SPE Recovery So Low?. (n.d.). ALWSCI. [Link]
- Extraction of Drugs and Metabolites from Biological Matrices. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
- The Reason of Poor Sample Recovery When Using SPE. (n.d.). Hawach Scientific. [Link]
- Three Common SPE Problems. (2017).
- Four Tips for Minimizing Protein Degradation During Sample Prepar
- Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. [Link]
- Protein Precipit
- Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion. (2021). PMC - NIH. [Link]
- Analytical Method Validation for Biopharmaceuticals: A Practical Guide. (n.d.).
- Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016).
- Extraction of Drug from the Biological Matrix: A Review. (2012). SciSpace. [Link]
- Evaluation of apparent non-specific protein loss due to adsorption on sample tube surfaces and/or altered immunogenicity. (2011). PubMed. [Link]
- Method Validation Guidelines. (n.d.).
- Techniques for disrupting protein binding in sample prepar
- Adsorption of Peptides at the Sample Drying Step: Influence of Solvent Evaporation Technique, Vial Material and Solution Additive. (n.d.).
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011).
- New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis. (n.d.). PubMed Central. [Link]
- Evaluation of apparent non-specific protein loss due to adsorption on sample tube surfaces and/or altered immunogenicity. (n.d.).
- Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.).
- BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays. (2024). YouTube. [Link]
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- Bioanalytical method validation and study sample analysis m10. (2022).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]
Sources
- 1. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Lost samples: NSB and impact of blocking agents [waters.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. welch-us.com [welch-us.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 14. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 15. biotage.com [biotage.com]
- 16. Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Calibration Curves for Low-Level Bisphenol C Detection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested solutions for the common challenges encountered when creating and optimizing calibration curves for the detection of low-level Bisphenol C (BPC). Here, we move beyond procedural lists to explain the causality behind experimental choices, ensuring your methods are not only accurate but also robust and defensible.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for BPC shows poor linearity (R² < 0.99) at low concentrations. What are the likely causes and how can I fix it?
A1: Poor linearity at the low end of a calibration curve is a frequent challenge in trace analysis and often points to issues beyond simple dilution errors. The primary culprits are typically related to signal-to-noise, matrix effects, or inappropriate regression models.
Underlying Causes & Solutions:
-
Inadequate Signal-to-Noise (S/N): At the lower limit of quantitation (LLOQ), the analyte signal may be too close to the background noise of the instrument.[1][2] The International Council for Harmonisation (ICH) suggests a signal-to-noise ratio of at least 10:1 for the LLOQ.[2]
-
Solution: Optimize your mass spectrometry (MS) or other detector parameters. For LC-MS/MS, this involves fine-tuning cone voltage, collision energy, and ensuring the correct precursor/product ion transitions are monitored.[3][4] For GC-MS, ensure the derivatization step is efficient and reproducible.[5][6]
-
-
Heteroscedasticity: This is a statistical term for the unequal variance of data points across the concentration range.[7] In analytical chemistry, it's common for the absolute error to be greater at higher concentrations than at lower ones.[8][9] An ordinary least squares (OLS) linear regression model, which assumes equal variance (homoscedasticity), will be skewed by the high-concentration points, leading to significant inaccuracy at the low end.[8][10][11]
-
Solution: Employ a weighted least squares (WLS) regression model.[8][12] This approach gives less weight to the higher concentration points, providing a more accurate fit for the low-level standards.[10][13][14] Common weighting factors include 1/x, 1/x², or 1/√x, where 'x' is the concentration.[11][13] The best weighting factor is the one that minimizes the sum of the relative errors and results in a random distribution of residuals across the concentration range.[13][14]
-
-
Contamination: Contamination from solvents, glassware, or the instrument itself can introduce a background level of BPC, disproportionately affecting the low-concentration standards and causing a y-intercept that is significantly different from zero.
-
Solution: Use high-purity solvents and meticulously clean all glassware. Run frequent solvent and reagent blanks to identify and eliminate sources of contamination.[15] Consider using an isocratic elution method in LC-MS, as gradient elution can sometimes cause accumulation and subsequent elution of contaminants like BPA and its analogues.[15]
-
Q2: I'm observing significant matrix effects (ion suppression/enhancement) in my BPC analysis. How do I diagnose and mitigate this?
A2: Matrix effects are a major challenge in bioanalysis, occurring when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source.[16][17][18][19] This can lead to either an underestimation (suppression) or overestimation (enhancement) of the true BPC concentration.[17][18]
Diagnosis:
The most direct way to assess matrix effects is through a post-extraction spike experiment.[18]
-
Extract a blank matrix sample (e.g., plasma, urine) that is free of BPC.
-
Spike the extracted blank matrix with a known concentration of BPC.
-
Prepare a neat solution of BPC at the same concentration in a pure solvent.
-
Analyze both samples and compare the peak areas.
The matrix effect (%) can be calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value significantly different from 100% indicates a matrix effect.[17][19]
Mitigation Strategies:
| Strategy | Description | Causality & Rationale |
| Improved Sample Cleanup | Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | These methods are designed to selectively isolate the analyte of interest while removing interfering matrix components like phospholipids and salts, which are common causes of ion suppression.[20][21][22] |
| Chromatographic Separation | Optimize the LC gradient to better separate BPC from co-eluting matrix components. | By adjusting the mobile phase composition and gradient profile, you can shift the retention time of BPC away from regions where ion suppression occurs.[18][23] |
| Use of an Internal Standard (IS) | Incorporate a stable isotope-labeled (SIL) internal standard, such as ¹³C₁₂-BPA, into all samples, standards, and QCs. | A SIL-IS is the gold standard for correcting matrix effects. Because it is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix is normalized.[5][6][24] |
| Matrix-Matched Calibration | Prepare calibration standards in the same extracted blank biological matrix as the unknown samples. | This strategy ensures that the standards and samples experience the same matrix effects, effectively canceling them out.[25] This is a requirement for regulated bioanalytical method validation.[26][27] |
Troubleshooting Guides
Guide 1: Achieving a Reliable Lower Limit of Quantitation (LLOQ)
The LLOQ is the lowest point on the calibration curve that can be quantitatively measured with acceptable precision and accuracy.[1][28][29] According to FDA guidance, the LLOQ should have a signal-to-noise ratio of at least 5-10, and the precision and accuracy should be within 20%.[25][26][30]
Problem: Inconsistent results at the LLOQ.
Guide 2: Selecting the Appropriate Regression Model
The choice between an unweighted (OLS) and a weighted (WLS) linear regression can dramatically impact the accuracy of your low-level BPC measurements.
Problem: My calibration curve looks linear (R² > 0.995), but the accuracy at the LLOQ is poor (>20% deviation).
This is a classic sign of heteroscedasticity. While the coefficient of determination (R²) is high, it is heavily influenced by the high-concentration standards and can mask significant errors at the low end.[8]
Workflow for Model Selection:
Experimental Protocols
Protocol 1: Preparation of Calibration Standards for Low-Level BPC Analysis
Accuracy starts with the standards. This protocol minimizes errors during the preparation of low-concentration standards.
Materials:
-
Certified this compound analytical standard
-
High-purity solvent (e.g., Methanol or Acetonitrile, LC-MS grade)
-
Class A volumetric flasks and calibrated pipettes
-
Extracted, analyte-free matrix (if preparing matrix-matched standards)
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of BPC analytical standard.
-
Dissolve in a 10 mL Class A volumetric flask with the chosen solvent. Sonicate briefly if needed to ensure complete dissolution. This high concentration minimizes weighing errors.
-
-
Secondary Stock Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask.
-
Dilute to volume with the solvent. This intermediate step prevents large, single-step dilutions which are prone to error.
-
-
Working Standards (Serial Dilution):
-
Prepare a series of working standards by performing serial dilutions from the secondary stock solution.[6][31]
-
For an 8-point curve ranging from 0.1 ng/mL to 50 ng/mL, a typical dilution scheme would be prepared from an intermediate stock (e.g., 100 ng/mL).
-
Crucially, for the lowest concentration standards, prepare them fresh before each analytical run. Low-level analytes can adsorb to container surfaces over time, leading to inaccurate concentrations.
-
-
Matrix-Matching (If Applicable):
-
For the final dilution step, add the aliquot of the working standard to the appropriate volume of extracted blank matrix to achieve the target concentration. Ensure the volume of added solvent is minimal (e.g., <5% of the total volume) to avoid altering the matrix characteristics.
-
Protocol 2: Evaluating Regression Models Using Residual Analysis
This protocol provides a step-by-step guide to determine the most appropriate weighting factor for your calibration curve.
Procedure:
-
Acquire Calibration Data: Analyze your set of calibration standards (typically 6-8 non-zero points) in replicate (n≥3).[32]
-
Fit with OLS: Perform a standard linear regression (unweighted) on the data (Response vs. Concentration).
-
Calculate Residuals: For each standard, calculate the residual: Residual = Measured Response - Predicted Response
-
Plot Residuals: Create a plot with the Concentration on the x-axis and the Residuals on the y-axis.
-
Analyze the Plot:
-
Homoscedastic (Good): The residuals are randomly scattered around the zero line with a constant variance across the concentration range. An unweighted model may be acceptable.
-
Heteroscedastic (Common): The plot shows a cone or fan shape, where the magnitude of the residuals increases with concentration.[7] This indicates that a weighted regression is necessary.[8][9]
-
-
Apply Weighted Regression: Re-process the data using different weighting factors (e.g., 1/x and 1/x²).
-
Select the Best Model: For each weighted model, re-plot the residuals. The optimal model is the one that produces the most randomly scattered residual plot and yields the lowest sum of the absolute percent relative error (%RE) across all calibration points.[14]
References
- Weighted Regression of Calibration Curve | PDF | Errors And Residuals - Scribd. (n.d.).
- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.
- Analytical Calibration Curve Using Weighted Least Squares Regression. (2024). The Chemical Educator.
- USFDA guidelines for bioanalytical method validation. (2014). SlideShare.
- The LCGC Blog: A Simplified Guide for Weighted Fitting and its Significance in Separation Science. (2022). LCGC North America.
- Gu, H., Liu, G., & Wang, J. (2014). Selecting the Correct Weighting Factors for Linear and Quadratic Calibration Curves with Least-Squares Regression Algorithm in Bioanalytical LC-MS/MS Assays and Impacts of Using Incorrect Weighting Factors on Curve Stability, Data Quality, and Assay Performance. Analytical Chemistry, 86(18), 8959–8966.
- FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration.
- Correct weighting for regression analysis in analytical calibration. (n.d.). Element Lab Solutions.
- Nowatzke, W., & Woolf, E. (2019). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis (pp. 215-230). AAPS.
- A new approach to evaluate regression models during validation of bioanalytical assays. (2018). Journal of Pharmaceutical and Biomedical Analysis.
- Troubleshooting Guide. (n.d.). Phenomenex.
- Ciesielski, T., et al. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Environmental Science and Pollution Research, 27, 29013–29024.
- Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (2014). Journal of Laboratory Automation.
- FDA. (2001). Bioanalytical Method Validation. U.S. Food and Drug Administration.
- Vatinno, R., et al. (2023). Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices. Foods, 12(14), 2689.
- Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2016). BioPharm International.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023). BioProcess International.
- Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
- What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Lösungsfabrik.
- Sofalvi, S., & Schueler, H. E. (2021). Corrigendum to: Assessment of Bioanalytical Method Validation Data Utilizing Heteroscedastic Seven-Point Linear Calibration Curves by EZSTATSG1 Customized Microsoft Excel Template. Journal of Analytical Toxicology, 46(2), 225.
- Residuals of the calibration standards plotted against concentration. (n.d.). ResearchGate.
- Corrigendum to: Assessment of Bioanalytical Method Validation Data Utilizing Heteroscedastic Seven-Point Linear Calibration Curves by EZSTATSG1 Customized Microsoft Excel Template. (2021). ResearchGate.
- Limit of detection, limit of quantification and limit of blank. (n.d.). European Federation of Clinical Chemistry and Laboratory Medicine.
- Shrivastava, A., & Gupta, V. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Online Journal of Case Studies, 8(2).
- Troubleshooting Guide. (n.d.). Phenomenex.
- Heteroskedasticity - Overview, Causes and Real-World Example. (n.d.). Corporate Finance Institute.
- Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry. (2022). Environmental Research, 212, 113331.
- Vatinno, R., et al. (2023). Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices. Preprints.org.
- Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 66(18), 4796-4806.
- Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract. (2019). Molecules, 24(11), 2149.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2007). LCGC North America.
- EPA. (1984). Method 604: Phenols. U.S. Environmental Protection Agency.
- What is matrix effect and how is it quantified? (2023). SCIEX.
- HPLC methods for analysis of bisphenols in environmental samples. (n.d.). ResearchGate.
- Chromatograms showing standards of bisphenols by LC-MS/MS with... (n.d.). ResearchGate.
- Caban, M., & Stepnowski, P. (2014). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. Journal of Chromatography A, 1335, 73-79.
- Analytical Methods for Determination of Bisphenol A. (2015). Pocket Dentistry.
- Bisphenol A. (n.d.). In Wikipedia.
- Development and validation of an LC-MS/MS method for simultaneous quantitative analysis of free and conjugated bisphenol A in human urine. (2014). Journal of Separation Science, 37(5-6), 566-573.
- A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues. (2019). International Journal of Molecular Sciences, 21(1), 20.
Sources
- 1. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corporatefinanceinstitute.com [corporatefinanceinstitute.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. online.ucpress.edu [online.ucpress.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bme.psu.edu [bme.psu.edu]
- 17. bataviabiosciences.com [bataviabiosciences.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. What is matrix effect and how is it quantified? [sciex.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
- 26. fda.gov [fda.gov]
- 27. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 28. biopharminternational.com [biopharminternational.com]
- 29. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. moh.gov.bw [moh.gov.bw]
- 31. preprints.org [preprints.org]
- 32. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
Technical Support Center: Improving Peak Shape and Resolution in Bisphenol C Chromatography
Welcome to the Technical Support Center for Bisphenol C (BPC) chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic analysis of this compound. Here, we will delve into the common issues encountered during HPLC/UPLC analysis of BPC and provide scientifically grounded solutions to achieve optimal peak shape and resolution.
Section 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing in-depth explanations and actionable protocols.
Q1: Why is my this compound peak tailing, and how can I fix it?
A1: Peak tailing is a common issue in the analysis of phenolic compounds like this compound. It is often characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge.[1] This phenomenon can compromise resolution, especially from nearby eluting compounds, and affect the accuracy of quantification.[1][2]
Underlying Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The primary cause of peak tailing for phenolic compounds is often the interaction between the hydroxyl groups of this compound and active sites, such as residual silanol groups (Si-OH), on the silica-based stationary phase of the column.[1][3][4] These interactions lead to a secondary, stronger retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tailing peak.[1]
-
Solution 1: Mobile Phase pH Adjustment. The ionization state of the silanol groups is pH-dependent. At a lower mobile phase pH (e.g., ≤ 3), the silanol groups are protonated and less likely to interact with the phenolic hydroxyls of BPC.[1][5]
-
Solution 2: Use of an End-Capped Column. Modern "end-capped" columns have fewer accessible residual silanol groups, significantly reducing the potential for these secondary interactions.[1][5] If you are not already using one, switching to an end-capped C18 or a phenyl-hexyl column can dramatically improve peak shape.[3]
-
Solution 3: Mobile Phase Additives. The addition of a small concentration of a competing agent, like triethylamine, can mask the active silanol sites. However, this should be a last resort as it can complicate the mobile phase and may not be suitable for all detection methods, especially mass spectrometry.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][6]
-
Extra-Column Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the separated analyte band to spread, leading to broader and potentially tailing peaks.[4][7]
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to minimize dead volume.[8]
-
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Prepare Mobile Phases: Prepare at least three different mobile phases with varying pH values. For a typical reversed-phase separation of this compound on a C18 column, you might start with an acetonitrile:water gradient and adjust the aqueous portion with formic acid to achieve pH values of approximately 3.0, 4.5, and 7.0.[3][9]
-
Equilibrate the System: For each mobile phase, thoroughly flush and equilibrate the HPLC/UPLC system and column for at least 20-30 column volumes.
-
Inject a Standard: Inject a standard solution of this compound at a known concentration.
-
Analyze the Chromatogram: Compare the peak shape, specifically the tailing factor, for each pH condition. The tailing factor should ideally be close to 1 for a symmetrical peak.[3]
-
Select the Optimal pH: Choose the pH that provides the most symmetrical peak shape without compromising the retention and resolution of this compound from other components in your sample.
| Mobile Phase pH | Tailing Factor (Example) | Peak Shape Observation |
| 7.0 | 2.1 | Significant tailing observed.[3] |
| 4.5 | 1.5 | Reduced tailing.[3][10] |
| 3.0 | 1.1 | Symmetrical peak shape.[3] |
Q2: My this compound peak is co-eluting with another compound. How can I improve the resolution?
A2: Poor resolution, or the co-elution of peaks, is a critical issue that prevents accurate quantification. Resolution in chromatography is influenced by three main factors: efficiency (N), selectivity (α), and the retention factor (k').[10] To improve resolution, we must optimize one or more of these parameters.
Strategies for Improving Resolution:
-
Modify Mobile Phase Composition (Altering Selectivity): Changing the organic modifier in your mobile phase is a powerful way to alter selectivity.[3][10] Different organic solvents interact differently with the analyte and the stationary phase.
-
Adjust the Gradient Profile (Altering Selectivity and Retention): A shallower gradient can increase the separation between closely eluting peaks.[13][14]
-
Solution: Decrease the rate of change of the organic solvent concentration over time. For example, if your gradient runs from 40% to 100% organic solvent in 10 minutes, try extending the gradient to 15 or 20 minutes.[9]
-
-
Change the Stationary Phase (Altering Selectivity): The choice of column chemistry has a profound impact on selectivity.[10]
-
Optimize Column Temperature (Altering Efficiency and Selectivity): Increasing the column temperature can decrease the mobile phase viscosity, leading to better mass transfer and sharper peaks (increased efficiency).[13][17] It can also sometimes alter the selectivity of the separation.[12]
Troubleshooting Workflow for Co-elution Issues
Caption: A logical workflow for troubleshooting co-elution issues in this compound chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q3: What is the best type of column to use for this compound analysis?
A3: The most commonly used columns for the analysis of this compound and other bisphenols are reversed-phase columns, particularly C18 columns.[9][18] However, for improved selectivity, especially when dealing with complex matrices or other bisphenol analogs, a phenyl-hexyl or a phenyl column can be advantageous.[3][15][16] The π-π interactions between the phenyl rings of the stationary phase and the aromatic structure of this compound can offer a different separation mechanism compared to the hydrophobic interactions of a C18 column.[10][16]
| Column Type | Primary Interaction Mechanism | Best Suited For |
| C18 (End-capped) | Hydrophobic | General purpose, good for resolving BPC from non-aromatic interferences.[3][9] |
| Phenyl-Hexyl / Phenyl | Hydrophobic and π-π interactions | Resolving BPC from other aromatic compounds and structural isomers.[3][15][16] |
Q4: My retention times for this compound are shifting between injections. What is causing this?
A4: Inconsistent retention times can be a sign of several issues within your HPLC/UPLC system. The most common causes include:
-
Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before each injection, especially when running a gradient, you will see retention time shifts.[19] Ensure you have a sufficient equilibration step at the end of your gradient program.
-
Mobile Phase Preparation Issues: Inconsistencies in the preparation of your mobile phase, such as slight variations in the organic-to-aqueous ratio or pH, can lead to shifting retention times.[19] Always use precise measurements and ensure your mobile phase is well-mixed and degassed.[3]
-
Pump Performance and Leaks: Fluctuations in the pump flow rate, often caused by air bubbles or worn pump seals, will directly impact retention times.[19] Check for any leaks in the system and ensure the pump is delivering a consistent flow.
-
Column Temperature Fluctuations: If your column oven is not maintaining a stable temperature, retention times can drift.[17] Ensure the column compartment is set to a constant temperature.[3][18]
Q5: I am observing high backpressure during my this compound analysis. What should I do?
A5: High backpressure is a common problem that can indicate a blockage in the system.[3] Here's a systematic approach to troubleshooting:
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (e.g., tubing, injector, or detector).
-
Column Blockage: If the column is the source of the high pressure, it may be due to a clogged inlet frit from particulate matter in the sample or mobile phase.[2][3] Try back-flushing the column (reversing the flow direction) with a suitable solvent. Always disconnect the column from the detector before back-flushing.
-
System Blockage: If the high pressure persists without the column, systematically check each component of the flow path for blockages.
-
Prevention: To prevent future issues, always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter.[3] Using a guard column before your analytical column can also help protect it from contaminants.[3]
Troubleshooting Workflow for High Backpressure
Caption: A step-by-step guide to diagnosing the cause of high backpressure in an HPLC system.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Extraction of this compound from Environmental Matrices.
- Benchchem. (n.d.). Application Note: High-Sensitivity Analysis of this compound in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS).
- MDPI. (n.d.). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds.
- Waters Corporation. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Bisphenol P Chromatographic Separation.
- PMC - NIH. (2019, June 1). Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract.
- Phenomenex, Inc. (2014). TROUBLESHOOTING GUIDE.
- PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
- Waters. (n.d.). Rapid Analysis of Bisphenols A, B, and E in Baby Food and Infant Formula Using ACQUITY UPLC with the Xevo TQD.
- Waters. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- Mastelf. (2025, February 28). How to Improve HPLC Resolution: Key Factors for Better Separation.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Chromatography Forum. (2010, June 10). HPLC Resolution.
- NIH. (2023, February 2). A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- ResearchGate. (n.d.). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry | Request PDF.
- MicroSolv. (n.d.). Bisphenol A, S, & F Analyzed with HPLC - AppNote.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Chromatography Forum. (2023, June 26). Poor peak shape.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results.
- ResearchGate. (n.d.). Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework.
- NIH. (n.d.). Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk.
- (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- (n.d.). HPLC Troubleshooting Guide.
- Chemistry LibreTexts. (2021, September 13). 12.3: Optimizing Chromatographic Separations.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- Waters Corporation. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers.
- NIH. (n.d.). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry.
- (2019, December 25). Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract.
- (n.d.). Process Monitoring of Bisphenol-A in Industrial Feedstock using High Throughput HPLC Application.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Poor peak shape - Chromatography Forum [chromforum.org]
- 9. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaguru.co [pharmaguru.co]
- 11. HPLC Resolution - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mastelf.com [mastelf.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. lcms.cz [lcms.cz]
- 16. waters.com [waters.com]
- 17. longdom.org [longdom.org]
- 18. mdpi.com [mdpi.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Navigating Variability in Animal Studies of Bisphenol C
Welcome to the technical support center for researchers utilizing Bisphenol C (BPC) in animal studies. This resource is designed to provide practical, in-depth guidance to address the inherent variability in preclinical research involving endocrine-disrupting chemicals (EDCs). As a Senior Application Scientist, my goal is to synthesize established toxicological principles with field-proven insights to enhance the reproducibility and reliability of your experimental outcomes. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Core Experimental Design & Troubleshooting
This section addresses fundamental questions related to setting up and troubleshooting your BPC animal studies. The principles outlined here are foundational to minimizing variability from the outset.
FAQ 1: We are observing high variability in our dose-response data for BPC. What are the primary contributing factors?
High variability in dose-response studies with BPC, and other bisphenols, is a common challenge stemming from a confluence of factors that can influence its absorption, metabolism, and interaction with endocrine pathways.[1][2] Understanding these variables is the first step in controlling them.
Key Sources of Variability:
-
Animal Model: The species and strain of the animal model are critical.[1] For instance, different strains of rats and mice can have varying sensitivity to estrogenic compounds.[3]
-
Diet: Standard laboratory chow often contains phytoestrogens, which can interfere with the assessment of estrogenic compounds like BPC.[3]
-
Route and Method of Administration: The way BPC is introduced into the animal can significantly alter its bioavailability. Oral gavage, for example, leads to extensive first-pass metabolism in the liver.[4]
-
Environmental Contamination: Bisphenols are ubiquitous, and contamination from laboratory equipment, such as polycarbonate cages and water bottles, can lead to unintended exposure.
The following diagram illustrates the interplay of these factors:
Figure 1: Primary Factors Contributing to Variability in BPC Animal Studies.
Troubleshooting Guide: Reducing Dose-Response Variability
| Issue | Potential Cause | Recommended Action & Rationale |
| Inconsistent results between experimental groups | Genetic differences in animal models | Standardize the animal model. Select a well-characterized inbred strain known for its sensitivity to estrogens. Document the source, age, and weight of all animals. |
| High background estrogenic activity in control group | Phytoestrogens in diet | Use a phytoestrogen-free diet. This will reduce the baseline estrogenic noise, thereby increasing the sensitivity of your assay to the effects of BPC. |
| Lower than expected potency of BPC | First-pass metabolism | Consider alternative dosing routes. For mechanistic studies, subcutaneous injection or implantation of osmotic pumps can bypass the extensive first-pass metabolism in the liver that occurs with oral administration.[1] |
| Unexplained estrogenic effects in controls | Contamination from caging and water bottles | Use non-polycarbonate housing. Switch to glass or polypropylene water bottles and caging to avoid leaching of bisphenols.[5] |
Section 2: Understanding BPC's In Vivo Behavior
A frequent source of variability arises from a misunderstanding of how BPC is processed in the body. While BPC-specific in-vivo toxicokinetic data is limited, we can draw strong inferences from closely related bisphenols like BPA, BPS, and BPAF.[6][7][8][9]
FAQ 2: What is the expected metabolic fate of BPC after oral administration in rodents, and how does this impact our study design?
Based on extensive data from other bisphenols, BPC is likely rapidly absorbed and undergoes extensive first-pass metabolism in the liver.[6][7][8][9][10] The primary metabolic pathways are glucuronidation and sulfation, which convert the parent BPC into more water-soluble conjugates that are readily excreted.[11][12][13][14]
This metabolic process has a critical implication: the bioavailability of the free, biologically active form of BPC is expected to be very low after oral exposure.[6][10]
The following diagram illustrates the probable metabolic pathway of BPC:
Figure 2: Hypothesized Metabolic Pathway of this compound in Rodents.
Troubleshooting Guide: BPC Metabolism and Bioavailability
| Issue | Potential Cause | Recommended Action & Rationale |
| Failure to detect free BPC in plasma | Rapid and extensive metabolism | Measure total BPC (free + conjugated). Use enzymatic hydrolysis (with β-glucuronidase/sulfatase) to deconjugate the metabolites back to the parent BPC before analysis. This provides a more accurate measure of total exposure. |
| Discrepancy between in vitro and in vivo results | High in vitro potency not translating to in vivo effects | Account for low oral bioavailability. The high estrogenic potency of BPC observed in cell-based assays may not be reflected in vivo after oral dosing due to extensive metabolism. Consider this when setting dose levels and interpreting results. |
Section 3: Analytical Methods & Troubleshooting
Accurate quantification of BPC in biological matrices is paramount. This section provides guidance on common analytical challenges.
FAQ 3: We are experiencing issues with our LC-MS/MS analysis of BPC, including high background and poor sensitivity. What are the likely sources of these problems?
The analysis of bisphenols at low concentrations is prone to contamination and matrix effects.[15]
Common Analytical Issues:
-
Contamination: BPC and other bisphenols can leach from plastic labware, solvents, and even the air, leading to high background signals.[15]
-
Matrix Effects: Components of biological samples (e.g., salts, lipids) can interfere with the ionization of BPC in the mass spectrometer, leading to signal suppression or enhancement.
Troubleshooting Guide: LC-MS/MS Analysis of BPC
| Issue | Potential Cause | Recommended Action & Rationale |
| High background BPC signal in blanks | Contamination from solvents, labware, or instrument components | Implement a rigorous contamination control protocol. Use glass or polypropylene labware, test all solvents for background levels of BPC, and clean the LC system thoroughly. |
| Poor sensitivity and reproducibility | Matrix effects (ion suppression) | Optimize sample preparation. Employ solid-phase extraction (SPE) to clean up samples and remove interfering matrix components. Consider using a matrix-matched calibration curve to compensate for any remaining matrix effects. |
| Inability to detect BPC metabolites | Lack of appropriate analytical standards | Synthesize or source certified standards for BPC-glucuronide and BPC-sulfate. This is essential for accurate identification and quantification of the metabolites.[11] |
Protocol: Solid-Phase Extraction (SPE) for BPC from Rodent Plasma
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Loading: Load 0.5 mL of plasma (pre-treated with β-glucuronidase/sulfatase for total BPC analysis) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute BPC with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.
The following workflow illustrates the analytical process:
Figure 3: Analytical Workflow for the Determination of Total BPC in Plasma.
References
- Waidyanatha, S., Black, S. R., Aillon, K., Collins, B., Patel, P. R., Riordan, F., Sutherland, V., Robinson, V. G., Fernando, R., & Fennell, T. R. (2019). Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents: A dose, species, and sex comparison. Toxicology and Applied Pharmacology, 373, 39-47. [Link]
- Waidyanatha, S., Black, S. R., Croutch, C. R., Collins, B. J., Silinski, M. A. R., Kerns, S., Sutherland, V. S., Aillon, K., Fernando, R. A., Mutlu, E., & Fennell, T. R. (2021). Comparative toxicokinetics of bisphenol S and bisphenol AF in male rats and mice following repeated exposure via feed. Journal of Toxicology and Environmental Health, Part A, 84(16), 661-676. [Link]
- Waidyanatha, S., Black, S. R., Silinski, M., Sutherland, V., Fletcher, B. L., Fernando, R. A., & Fennell, T. R. (2020). Comparative toxicokinetics of bisphenol S in rats and mice following gavage administration. Toxicology and Applied Pharmacology, 401, 115207. [Link]
- Snyder, R. W., Ross, S. M., Gaido, K. W., & Fennell, T. R. (2000). Metabolism and disposition of bisphenol A in female rats. Toxicological Sciences, 55(2), 301-308. [Link]
- Waidyanatha, S., Johnson, K., Black, S., Sutherland, V., & Fennell, T. R. (2018). Disposition and metabolism of the bisphenol analogue, bisphenol S, in Harlan Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Toxicology and Applied Pharmacology, 351, 24-35. [Link]
- Snyder, R. W., Maness, S. C., Gaido, K. W., Welsch, F., Sumner, S. C., & Fennell, T. R. (2000). Metabolism and disposition of bisphenol A in female rats. Toxicological sciences : an official journal of the Society of Toxicology, 55(2), 301–308. [Link]
- Waidyanatha, S., Black, S. R., Silinski, M., Sutherland, V., Fletcher, B. L., Fernando, R. A., & Fennell, T. R. (2020). Comparative toxicokinetics of bisphenol S in rats and mice following gavage administration. Toxicology and applied pharmacology, 401, 115207. [Link]
- vom Saal, F. S., Akingbemi, B. T., Belcher, S. M., Birnbaum, L. S., Crain, D. A., Eriksen, M., Farabollini, F., Guillette, L. J., Jr, Hauser, R., Heindel, J. J., Ho, S. M., Hunt, P. A., Iguchi, T., Jobling, S., Kanno, J., Keri, R. A., Knudsen, K. E., Laufer, H., LeBlanc, G. A., … Zoeller, R. T. (2007). In vivo effects of bisphenol A in laboratory rodent studies. Reproductive toxicology (Elmsford, N.Y.), 24(2), 131–138. [Link]
- Korkmaz, A., Ahbab, M. A., Kolankaya, D., & Barlas, N. (2008). The effect of vitamin C on bisphenol A, nonylphenol and octylphenol induced brain damages of male rats. Toxicology and industrial health, 24(6), 395–403. [Link]
- Wagner, J., Kallo, I., Ábrahám, I. M., & Köves, K. (2022). Genetic background in the rat affects endocrine and metabolic outcomes of bisphenol F exposure. Frontiers in Endocrinology, 13, 961686. [Link]
- Ho, K. L., Yuen, K. K., Yau, M. S., Murphy, M. B., Wan, Y., Fong, B. M., Tam, S., Giesy, J. P., Leung, K. S., & Lam, M. H. (2017). Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels and Plasma Bisphenol A Content in Voluntary Human Donors. Archives of environmental contamination and toxicology, 73(3), 410–420. [Link]
- Yokota, H., Iwata, H., Kato, S., & Mizokami, A. (2000). Bisphenol A glucuronide/sulfate diconjugate in perfused liver of rats. Drug metabolism and disposition: the biological fate of chemicals, 28(11), 1292–1295. [Link]
- Pottenger, L. H., Domoradzki, J. Y., Markham, D. A., Hansen, S. C., Cagen, S. Z., & Waechter, J. M., Jr (2000). The relative bioavailability and metabolism of bisphenol A in rats is dependent upon the route of administration. Toxicological sciences : an official journal of the Society of Toxicology, 54(1), 3–18. [Link]
- Singh, S., & Li, S. S. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. RSC advances, 13(32), 22003–22026. [Link]
- Sieli, P. T., & Jašarević, E. (2014). Comparison of serum bisphenol A concentrations in mice exposed to bisphenol A through the diet versus oral bolus exposure. Environmental health perspectives, 122(11), 1157–1163. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2017). Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels and Plasma Bisphenol A Content in Voluntary Human Donors. [Link]
- Mathews, J. M., Twaddle, N. C., Vanlandingham, M., & Churchwell, M. I. (2001). In Vitro and in Vivo Interactions of Bisphenol A and Its Metabolite, Bisphenol A Glucuronide, with Estrogen Receptors α and β. Chemical Research in Toxicology, 14(4), 399–404. [Link]
- Koch, H. M., & Gries, W. (2023). Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS. The MAK-Collection for Occupational Health and Safety, 8(2), Doc092. [Link]
- Zalko, D., Soto, A. M., Dolo, L., Dorio, C., Rathahao, E., Debrauwer, L., Faure, R., & Cravedi, J. P. (2003). In vivo and ex vivo percutaneous absorption of [14C]-bisphenol A in rats: a possible extrapolation to human absorption?. Toxicology letters, 145(2), 115–126. [Link]
- González, N., Ventana, S., Candal, M. V., Celeiro, M., Llompart, M., & Lamas, J. P. (2024). Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry. Environmental sciences Europe, 36(1), 77. [Link]
- University of Saskatchewan. (2017). Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels. [Link]
- Rocha, B. A., de Oliveira, A. R. M., & Barbosa, F., Jr. (2017). A novel method for the simultaneous determination of bisphenol A and its analogues in human urine using dispersive liquid-liquid microextraction and liquid chromatography-tandem mass spectrometry. Talanta, 165, 453-459. [Link]
- Yang, M., Kim, S. Y., Lee, S. M., & Kim, Y. J. (2009). Metabolic significance of bisphenol A-induced oxidative stress in rat urine measured by liquid chromatography-mass spectrometry.
Sources
- 1. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic background in the rat affects endocrine and metabolic outcomes of bisphenol F exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of bisphenol A in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vivo and ex vivo percutaneous absorption of [14C]-bisphenol A in rats: a possible extrapolation to human absorption? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents | RTI [rti.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Disposition and metabolism of the bisphenol analogue, bisphenol S, in Harlan Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative toxicokinetics of bisphenol S in rats and mice following gavage administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents: a dose, species, and sex comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels and Plasma Bisphenol A Content in Voluntary Human Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Bisphenol A glucuronide/sulfate diconjugate in perfused liver of rats | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. library.dphen1.com [library.dphen1.com]
Technical Support Center: Optimizing Dose and Administration Route for In vivo Bisphenol C Studies
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for in vivo studies involving Bisphenol C (BPC). It addresses common challenges in dose optimization and administration, offering troubleshooting advice and detailed protocols to ensure the scientific integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BPC) and why is it a compound of interest?
This compound (BPC), also known as 2,2-bis(3-methyl-4-hydroxyphenyl)propane, is a structural analog of Bisphenol A (BPA). It is used in the manufacturing of polycarbonate plastics and epoxy resins.[1] As with other BPA analogs, there is growing concern about its potential as an endocrine-disrupting chemical (EDC).[1] Preliminary research suggests that BPC may have distinct biological activities compared to BPA, making it a critical compound for toxicological and physiological investigation.
Q2: What are the primary molecular targets of BPC?
Current research indicates that BPC is a potent bifunctional endocrine disruptor. It acts as a strong agonist for Estrogen Receptor Alpha (ERα) and a strong antagonist for Estrogen Receptor Beta (ERβ) . This dual activity is thought to be magnified by halogen bonding and makes its effects on estrogen-sensitive tissues a key area of investigation.
Q3: What are the most common routes of administration for in vivo BPC studies?
The choice of administration route is critical and should align with the study's objectives and the likely route of human exposure. The most common routes for bisphenol studies in rodents are:
-
Oral Gavage (p.o.): This route is relevant for assessing risks from ingestion, a primary route of human exposure to bisphenols.[2] However, the oral bioavailability of bisphenols is often low due to extensive first-pass metabolism in the liver.
-
Subcutaneous (s.c.) Injection: This route bypasses first-pass metabolism, leading to higher and more sustained plasma concentrations of the parent compound. It is useful for studying the systemic effects of BPC, independent of oral absorption and metabolism dynamics.
-
Intraperitoneal (i.p.) Injection: Like s.c. injection, this route also avoids first-pass metabolism. It typically results in rapid absorption and high peak plasma concentrations.
Q4: How do I choose an appropriate starting dose for my BPC study?
For a novel compound like BPC where extensive toxicological data is lacking, a dose-finding study is recommended. However, you can estimate a starting dose based on data from structurally similar bisphenols and the study's objectives:
-
For toxicity studies: A common approach is to base initial doses on the LD50 (median lethal dose) of related compounds. For instance, studies with BPA have used fractions of its LD50 to establish dose ranges.
-
For endocrine disruption studies: Lower, environmentally relevant doses are often more appropriate. The established No-Observed-Adverse-Effect Level (NOAEL) for related bisphenols can serve as a starting point. For example, a study on Bisphenol F (BPF), a structurally similar compound, determined a NOAEL of 2 mg/kg/day in male rats.[3]
Troubleshooting Guide
Dose Preparation and Formulation
Q: My BPC is not dissolving in the vehicle. What should I do?
A: Bisphenols are often poorly soluble in aqueous solutions.
-
Vehicle Selection: For oral gavage, corn oil is a commonly used and effective vehicle for lipophilic compounds like bisphenols. One study noted that bisphenols are fat-soluble.[4] For subcutaneous or intraperitoneal injections, a solution of DMSO and saline may be necessary.
-
Solubility Testing: It is crucial to perform a small-scale solubility test before preparing large batches of dosing solutions. Test the solubility of BPC in your chosen vehicle at the desired concentration.
-
Sonication and Warming: Gentle warming and sonication can aid in dissolving the compound. However, be cautious about the stability of BPC at higher temperatures.
-
Co-solvents: If using an aqueous vehicle, small amounts of co-solvents like DMSO or ethanol can be used. Be aware that co-solvents can have their own biological effects and should be used at the lowest effective concentration, with appropriate vehicle controls in your study.
Q: I'm concerned about the stability of my BPC dosing solution. How can I ensure it remains stable throughout the study?
A:
-
Storage: Store stock solutions and prepared doses protected from light and at the appropriate temperature (typically 4°C for short-term storage).
-
Fresh Preparation: Ideally, prepare dosing solutions fresh daily. If this is not feasible, conduct a stability study to determine how long the solution can be stored without significant degradation of the active compound.
-
Visual Inspection: Before each administration, visually inspect the solution for any signs of precipitation or color change. If observed, the solution should be discarded and a fresh one prepared.
Administration and Animal Welfare
Q: I am observing high variability in the plasma concentrations of BPC between animals in the same dose group. What could be the cause?
A: High variability is a common challenge in pharmacokinetic studies and can stem from several factors:[5][6]
-
Inaccurate Dosing: Ensure accurate and consistent administration technique, especially for oral gavage. Improper technique can lead to incomplete dose delivery or reflux.
-
Animal Stress: Stress from handling and administration can alter physiological parameters, including gastrointestinal motility and blood flow, which can affect drug absorption.[7] Acclimate animals to handling and the administration procedure before the start of the study.
-
Biological Variability: Factors such as genetics, age, body weight, and health status can contribute to inter-individual differences in drug metabolism and clearance.[5] Randomize animals to treatment groups to minimize the impact of this variability.
-
Food and Water Consumption: The presence of food in the stomach can affect the rate and extent of absorption after oral administration. Standardize the fasting period before dosing.
Q: My animals seem stressed during oral gavage, and I've had some instances of esophageal trauma. How can I improve my technique?
A: Oral gavage requires proper training and a gentle hand to minimize animal stress and prevent injury.[3][8]
-
Proper Restraint: Use a firm but gentle restraint technique that immobilizes the head and neck without restricting breathing.[9][10]
-
Correct Needle Size and Type: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.[9][10] Measure the needle from the tip of the nose to the last rib to ensure it will reach the stomach without causing perforation.[9]
-
Gentle Insertion: Insert the needle along the roof of the mouth and gently guide it down the esophagus. The animal should swallow the needle. Never force the needle. If you meet resistance, withdraw and try again.[9][11][12]
-
Slow Administration: Administer the compound slowly to prevent reflux and aspiration.[9]
-
Consider Alternatives: If repeated oral dosing is causing significant stress, consider alternative methods like administering the compound in the diet or drinking water, if precise dosing is not critical.
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of BPC via Oral Gavage in Rodents
Materials:
-
This compound (BPC)
-
Vehicle (e.g., corn oil)[4]
-
Analytical balance
-
Glass vials
-
Sonicator
-
Vortex mixer
-
Appropriately sized flexible, ball-tipped gavage needles[9][10]
-
Syringes
Procedure:
-
Dose Calculation: Calculate the required amount of BPC based on the desired dose (in mg/kg) and the average body weight of the animals.
-
Vehicle Preparation: Accurately weigh the calculated amount of BPC and place it in a glass vial.
-
Dissolution: Add the required volume of corn oil to the vial. Vortex thoroughly. If necessary, use a sonicating water bath to aid dissolution. Gentle warming may be applied, but monitor for any signs of degradation.
-
Animal Preparation: Weigh each animal on the day of dosing to ensure accurate dose calculation.
-
Gavage Needle Measurement: Measure the gavage needle against the animal from the tip of the nose to the last rib to determine the correct insertion depth. Mark the needle if necessary.[9]
-
Administration:
-
Restrain the animal firmly but gently, ensuring the head and neck are aligned.[9][10]
-
Gently insert the gavage needle into the mouth, slightly off-center to avoid the incisors.[12]
-
Advance the needle along the roof of the mouth and down the esophagus. The animal should swallow the needle. Do not force it.[9][11][12]
-
Once the needle is at the predetermined depth, slowly administer the BPC solution.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring: Observe the animal for several minutes after dosing for any signs of respiratory distress, which could indicate accidental administration into the trachea.[9]
Protocol 2: Preparation and Administration of BPC via Subcutaneous Injection in Rodents
Materials:
-
This compound (BPC)
-
Vehicle (e.g., sterile saline with a small percentage of DMSO if needed for solubility)
-
Sterile vials
-
Syringes with appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats)[13][14]
Procedure:
-
Dose Preparation: Prepare the BPC solution under sterile conditions. If using a co-solvent like DMSO, first dissolve the BPC in the minimal required volume of DMSO, then bring it to the final volume with sterile saline. Ensure the final concentration of the co-solvent is low and consistent across all dose groups, including the vehicle control.
-
Animal Restraint: Manually restrain the animal on a flat surface.
-
Injection Site: Tent the loose skin over the back, between the shoulder blades.[13][14]
-
Injection:
-
Insert the needle, bevel up, into the base of the skin tent.
-
Aspirate slightly by pulling back on the plunger to ensure you have not entered a blood vessel. If blood appears, withdraw the needle and try a new site.[13][14]
-
Slowly inject the BPC solution.
-
Withdraw the needle and gently massage the injection site to aid in dispersal of the solution.
-
-
Post-Injection Monitoring: Observe the animal for any signs of discomfort or local reaction at the injection site.
Data Summaries and Visualizations
Table 1: Comparative Pharmacokinetic Parameters of Bisphenols in Rodents (Oral Administration)
| Parameter | Bisphenol A (BPA) | Bisphenol F (BPF) | Bisphenol S (BPS) | Bisphenol AF (BPAF) | This compound (BPC) |
| Animal Model | Rat | Rat | Rat | Rat | Data Not Available |
| Dose (mg/kg) | - | 200 | 34 - 340 | 34 - 340 | Data Not Available |
| Tmax (h) | ~1.3 | 0.25 | 0.35 - 1.97 | ≤ 2.20 | Data Not Available |
| Cmax (ng/mL) | ~1.5 (unconjugated) | 12552.67 ± 3468.59 | - | - | Data Not Available |
| t½ (h) | ~6.2 (unconjugated) | 9.02 ± 2.69 | 5.77 - 11.9 | ≤ 3.35 | Data Not Available |
| Bioavailability | Low | - | Low (≤ 21%) | Low (~1%) | Data Not Available |
| Reference | [10] | [7] | [9] | [15] |
Note: Pharmacokinetic data for this compound is not currently available in the peer-reviewed literature. The data presented for other bisphenols can be used as a general guide for designing initial dose-range finding and pharmacokinetic studies for BPC. It is essential to experimentally determine the specific pharmacokinetic profile of BPC.
Diagram 1: BPC Experimental Workflow for Dose Optimization
Caption: BPC's dual role as an ERα agonist and ERβ antagonist.
References
- Waidyanatha, S., Black, S. R., Aillon, K., Collins, B., Patel, P. R., Riordan, F., ... & Fennell, T. R. (2019). Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents. Toxicology and Applied Pharmacology, 373, 39-47.
- Waidyanatha, S., Black, S. R., Aillon, K., Collins, B., Patel, P. R., Riordan, F., ... & Fennell, T. R. (2019). Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents: a dose, species, and sex comparison. Toxicology and applied pharmacology, 373, 39-47.
- Fisher, J. W., & St-Hilaire, F. (2015). Unraveling bisphenol A pharmacokinetics using physiologically based pharmacokinetic modeling. Frontiers in pharmacology, 6, 130.
- Karrer, C., Roiss, T., Gramec Skledar, D., Peterlin Mašič, L., & Hungerbühler, K. (2018). Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters. Environmental health perspectives, 126(7), 077002.
- Lee, S., Kim, C., Lee, H., Kim, J., Lee, J., Yoo, H., ... & Park, K. (2022). Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F. Archives of toxicology, 96(4), 1165-1179.
- Ohtake, K., Ogasawara, T., Ogata, R., Tooi, O., & Sakamoto, Y. (2001). Testicular toxicity of dietary 2,2-bis(4-hydroxyphenyl)propane (bisphenol A) in F344 rats. Archives of toxicology, 75(3), 149-155.
- Waidyanatha, S., Mutlu, E., Gibbs, S., Aillon, K., Collins, B. J., Riordan, F., ... & Fennell, T. R. (2020).
- Brown, A. P., Dinger, J., & Levine, B. S. (2000). Oral Gavage in Rats: Animal Welfare Evaluation.
- Sly, P. D., Collins, R. A., & Larcombe, A. N. (2013). Confounding Effects of Gavage in Mice: Impaired Respiratory Structure and Function. American journal of respiratory cell and molecular biology, 49(5), 887-888.
- pk-pd.com. (n.d.). Pharmacokinetic Variability.
- Instech. (2014, August 26). Mouse Oral Gavage Training [Video]. YouTube. [Link]
- Karrer, C., Roiss, T., Gramec Skledar, D., Peterlin Mašič, L., & Hungerbühler, K. (2018). Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters. Environmental Health Perspectives, 126(7), 077002.
- Tiwary, A. K., & Pissurlenkar, R. R. S. (2014). Stereological study on the effect of vitamin C in preventing the adverse effects of bisphenol A on rat ovary.
- Felis, E., Miksch, K., & Surmacz-Górska, J. (2021). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by LC-QToF-MS. Molecules, 26(5), 1435.
- Oh, J., Lee, S., & Lee, H. (2018). Pharmacokinetics of bisphenol S in humans after single oral administration. Environmental research, 161, 28-34.
- Johnson, S. A., Javurek, A. B., & Rosenfeld, C. S. (2016). Neuroendocrine Disruption in Animal Models Due to Exposure to Bisphenol A Analogues. International journal of molecular sciences, 17(11), 1928.
- Cano-Sancho, G., & Sanchis, J. (2020). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans. International journal of molecular sciences, 21(24), 9495.
- Thayer, K. A., Doerge, D. R., Hunt, D., Schurman, S. H., Twaddle, N. C., Churchwell, M. I., ... & Bucher, J. R. (2015). Pharmacokinetics of bisphenol A in humans following a single oral administration.
- Lee, S., Kim, S., & Choi, K. (2023). Effects of prenatal bisphenol S and bisphenol F exposure on behavior of offspring mice.
- Taylor, J. A., Vom Saal, F. S., Welshons, W. V., Drury, B., Rottinghaus, G., Hunt, P. A., ... & Zoeller, R. T. (2011). Similarity of Bisphenol A Pharmacokinetics in Rhesus Monkeys and Mice: Relevance for Human Exposure. Environmental health perspectives, 119(4), 422-430.
- Kim, J., & Lim, H. (2020). Method for simultaneous analysis of bisphenols and phthalates in corn oil via liquid chromatography-tandem mass spectrometry. Analytical Science and Technology, 33(4), 163-171.
- Toyama, Y., & Yuasa, S. (2004). Adverse effects of bisphenol A to spermiogenesis in mice and rats. Archives of histology and cytology, 67(4), 373-381.
- Morais, S., Gätke, H., Klüver, N., & Strecker, R. (2023). Screening bisphenols in complex samples via a planar Arxula adeninivorans bioluminescence bioassay. Analytical and Bioanalytical Chemistry, 415(21), 5139-5149.
- Šutiaková, I., & Šutiak, V. (2012). Bisphenol A-2, 2,-bis (4-hydroxyphenyl) propane. Folia veterinaria, 56(1), 3-10.
- University of British Columbia Animal Care Services. (n.d.). Subcutaneous (SC or SQ) Injection in Rats and Mice SOP.
- Gašparová, Z., Petriková, J., & Kaprinay, B. (2021). Toxicity of Bisphenol A and its Replacements in the Mice Leydig Cells In Vitro. Interdisciplinary toxicology, 14(2), 88-97.
- Hrubá, E., Káňová, K., & Červený, L. (2022). The effects of bisphenols on the cardiovascular system ex vivo and in vivo. Toxicology, 481, 153347.
- PubChem. (n.d.). Corn Oil. National Center for Biotechnology Information.
- Hrubá, E., Káňová, K., & Červený, L. (2022). The effects of bisphenols on the cardiovascular system ex vivo and in vivo. Toxicology, 481, 153347.
- Miller, R. R., & Thompson, J. N. (2005). U.S. Patent No. 7,132,575. Washington, DC: U.S.
- Paparatto, G., & Fornaroli, S. (2004). Process for the preparation of bisphenols.
- Hulse, J. A., & Moore, G. J. (2013). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.
- Delclos, K. B., Camacho, L., Lewis, S. M., Vanlandingham, M. M., Latendresse, J. R., Olson, G. R., ... & Flynt, M. S. (2014). Toxicity Evaluation of Bisphenol A Administered by Gavage to Sprague Dawley Rats From Gestation Day 6 Through Postnatal Day 90. Toxicological sciences, 139(1), 174-197.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for simultaneous analysis of bisphenols and phthalates in corn oil via liquid chromatography-tandem mass spectrometry -Analytical Science and Technology | Korea Science [koreascience.kr]
- 5. m.ciop.pl [m.ciop.pl]
- 6. Screening bisphenols in complex samples via a planar Arxula adeninivorans bioluminescence bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters: Comparing the Pharmacokinetic Behavior of BPA with Its Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative toxicokinetics of bisphenol S in rats and mice following gavage administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Bisphenol A in Humans Following a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicokinetics of bisphenol A, bisphenol S, and bisphenol F in a pregnancy sheep model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of bisphenols on the cardiovascular system ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents | RTI [rti.org]
- 15. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents: a dose, species, and sex comparison - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bisphenol C and Bisphenol A Bioactivity: A Guide for Researchers
In the landscape of endocrine-disrupting chemicals (EDCs), Bisphenol A (BPA) has long been the subject of extensive research and regulatory scrutiny.[1][2] As industry seeks alternatives, a comprehensive understanding of the bioactivity of related compounds is paramount. This guide provides a detailed comparative analysis of Bisphenol C (BPC) and Bisphenol A (BPA), focusing on their interactions with estrogen receptors and the resulting biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, endocrinology, and materials science.
Introduction: Structural Analogs, Divergent Bioactivities
Bisphenol A (BPA) is a foundational chemical in the production of polycarbonate plastics and epoxy resins, leading to widespread human exposure. Its estrogen-mimicking properties, though weak compared to endogenous estradiol, are well-documented and linked to a variety of health concerns.[3] this compound (BPC), structurally similar to BPA with the addition of a methyl group on each phenolic ring, has emerged as a relevant analogue for comparative studies.[4] While both are classified as xenoestrogens, emerging data indicates that BPC may exhibit distinct and, in some cases, more potent bioactivity than its more famous counterpart.[5] Understanding these differences is critical for accurate risk assessment and the development of safer alternatives.
Comparative Bioactivity at the Estrogen Receptor Level
The primary mechanism through which BPA and BPC exert their endocrine-disrupting effects is by binding to estrogen receptors alpha (ERα) and beta (ERβ).[2][6] However, the nature and strength of these interactions differ significantly between the two compounds.
Receptor Binding Affinity
In vitro competitive binding assays are fundamental for determining the affinity of a ligand for its receptor. These assays typically measure the concentration of a test compound required to displace 50% of a radiolabeled standard (e.g., [³H]E2) from the receptor, a value known as IC50. A lower IC50 value indicates a higher binding affinity.
Data consistently demonstrates that BPC has a significantly higher binding affinity for both ERα and ERβ compared to BPA.[5] This suggests that at equivalent concentrations, BPC is more likely to occupy and activate estrogen receptors.
| Parameter | This compound (BPC) | Bisphenol A (BPA) | Reference(s) |
| ERα Binding Affinity (IC50) | 2.65 nM | ~3.3 - 73 nM | [5] |
| ERβ Binding Affinity (IC50) | 1.94 nM | ~3.3 - 73 nM | [5] |
Expert Insight: The higher binding affinity of BPC is likely attributable to the additional methyl groups on its phenolic rings.[4] These groups can influence the compound's conformation and enhance its interaction with the ligand-binding pocket of the estrogen receptors. This underscores the critical principle that minor structural modifications can lead to substantial changes in biological activity.
Transcriptional Activation and Functional Activity
Beyond mere binding, the functional consequence of receptor activation is paramount. Reporter gene assays are instrumental in quantifying the ability of a compound to induce gene expression through an estrogen-responsive element (ERE). The effective concentration that elicits 50% of the maximal response (EC50) is a key metric of potency.
Here, a critical divergence in the bioactivity of BPC and BPA is observed. While both can act as agonists, their activity is receptor-subtype dependent.
| Parameter | This compound (BPC) | Bisphenol A (BPA) | Reference(s) |
| ERα Transcriptional Activation | Full Agonist | Partial Agonist (EC50: 0.63 - 0.996 µM) | [5] |
| ERβ Transcriptional Activation | Inactive / Antagonist | Agonist (EC50: 0.910 µM) | [5][7] |
Key Findings:
-
At ERα: BPC acts as a full agonist, meaning it can induce a maximal estrogenic response, whereas BPA is a partial agonist.[5]
-
At ERβ: The activity of BPC is reported as inactive or even antagonistic, a stark contrast to BPA which acts as an agonist.[5][7] This differential activity on ER subtypes suggests that BPC could have a more complex and potentially distinct toxicological profile compared to BPA.
The antagonistic action of BPC on ERβ, coupled with its strong agonism at ERα, is a significant finding. The relative expression of ERα and ERβ varies across different tissues, which could lead to tissue-specific effects of BPC exposure.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
The binding of an estrogenic compound like BPA or BPC to its receptor initiates a cascade of molecular events. The canonical pathway involves receptor dimerization, nuclear translocation, and binding to estrogen response elements (EREs) in the DNA, leading to the transcription of target genes.
Caption: Canonical estrogen receptor signaling pathway activated by xenoestrogens.
Experimental Workflow: In Vitro Bioactivity Assessment
A multi-assay approach is crucial for a comprehensive comparison of the bioactivity of compounds like BPC and BPA. A typical workflow integrates receptor binding and functional assays.
Caption: A typical workflow for comparing the in vitro estrogenic activity of bisphenols.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the methodologies employed in these comparative studies must be robust and well-validated.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of BPC and BPA for ERα and ERβ.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to a specific estrogen receptor subtype.
Step-by-Step Methodology:
-
Receptor Preparation: Utilize purified recombinant human ERα and ERβ or receptor preparations from tissue homogenates (e.g., mouse uterine cytosol).[8]
-
Incubation: In a multi-well plate, combine the receptor preparation with a fixed concentration of [³H]17β-estradiol and a range of concentrations of the unlabeled test compound (BPC or BPA).
-
Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound from unbound radioligand. A common method is hydroxylapatite adsorption, which binds the receptor-ligand complex.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve.
Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)
Objective: To quantify the estrogenic (agonistic) or anti-estrogenic (antagonistic) activity of BPC and BPA.
Principle: This cell-based assay uses a mammalian cell line (e.g., MCF-7 human breast cancer cells) that has been engineered to express a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[8][9]
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line, such as MCF-7 or HeLa. Transiently transfect the cells with two plasmids: one containing the ERE-luciferase reporter construct and another expressing the desired estrogen receptor subtype (ERα or ERβ). A control plasmid (e.g., expressing β-galactosidase) is often co-transfected to normalize for transfection efficiency.[8]
-
Compound Exposure: Expose the transfected cells to a range of concentrations of the test compound (BPC or BPA) for a defined period (e.g., 24 hours).
-
Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (luciferase) and the control enzyme.
-
Agonist Activity Analysis: To assess agonism, plot the normalized luciferase activity against the logarithm of the test compound concentration. Calculate the EC50 value from the dose-response curve.
-
Antagonist Activity Analysis: To assess antagonism, co-treat the cells with a fixed concentration of 17β-estradiol and a range of concentrations of the test compound. A decrease in estradiol-induced luciferase activity indicates antagonistic activity.
In Vivo Corroboration: The Zebrafish Model
While in vitro assays provide crucial mechanistic data, in vivo models are essential for understanding the effects of these compounds in a whole organism. The transgenic Tg(5xERE:GFP) zebrafish line, which expresses Green Fluorescent Protein (GFP) in response to estrogenic stimuli, has been used to compare BPA and BPC.[7]
Studies in this model have shown that BPC induces GFP expression in the liver and brain, consistent with its in vitro ERβ agonism in this species.[7][10] Interestingly, BPC also acted as a full antagonist on zfERα, inhibiting estrogen-induced GFP expression in the heart of the zebrafish larvae.[7] These findings highlight the complex, receptor-specific actions of BPC in a living organism and corroborate the differential activities observed in vitro.
Broader Toxicological Profile
Beyond direct estrogen receptor modulation, both BPA and its analogues can induce other toxic effects, such as oxidative stress.[1][11] Studies in 3D cell models have shown that both BPA and BPC can trigger the production of reactive oxygen species (ROS).[11][12] This suggests that even if their endocrine-disrupting profiles differ, they may share other mechanisms of toxicity that warrant investigation.
Conclusion and Future Directions
The comparative analysis of this compound and Bisphenol A reveals a nuanced landscape of bioactivity. Key takeaways for the research community include:
-
BPC exhibits a higher binding affinity for both ERα and ERβ than BPA.
-
BPC demonstrates a distinct functional profile, acting as a full agonist at ERα and an antagonist at ERβ, in contrast to BPA's partial agonism at both receptors.
-
The structural difference—the presence of methyl groups in BPC—is a critical determinant of its altered bioactivity.
-
In vivo models, such as the zebrafish, provide valuable confirmation of the differential and tissue-specific effects of these compounds.
These findings underscore a critical message: structural similarity does not guarantee a similar toxicological profile. The replacement of BPA with analogues like BPC should not be presumed to be a safer alternative without extensive and comparative toxicological evaluation. Future research should focus on elucidating the downstream consequences of BPC's mixed agonist/antagonist activity in various target tissues and its potential long-term health effects. A thorough understanding of these structure-activity relationships is essential for guiding the rational design of safer chemicals and protecting public health.
References
- A Short Review on Effects of Bisphenol A and its Analogues on Endocrine System. (n.d.). SpringerLink.
- Bisphenol A-Induced Endocrine Dysfunction and its Associated Metabolic Disorders. (n.d.). Bentham Science.
- Bisphenol A. (n.d.). Wikipedia.
- The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy. (n.d.). National Center for Biotechnology Information.
- Endocrine-Disrupting Effects of Bisphenol A on the Cardiovascular System: A Review. (n.d.). MDPI.
- This compound vs. Bisphenol A: A Comparative Analysis of Estrogenic Potency. (n.d.). BenchChem.
- Toxicological Evaluation of Bisphenol A and Its Analogues. (2020). IntechOpen.
- The adverse health effects of bisphenol A and related toxicity mechanisms. (2019). PubMed.
- Differential activity of BPA, BPAF and BPC on zebrafish estrogen receptors in vitro and in vivo. (2019). PubMed.
- Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm. (n.d.). National Center for Biotechnology Information.
- In-vitro assays to evaluate estrogenic activity of novel bisphenol-A alternatives. (n.d.). UDSpace.
- In Vitro and in Vivo Interactions of Bisphenol A and Its Metabolite, Bisphenol A Glucuronide, with Estrogen Receptors α and β. (n.d.). ACS Publications.
- Differential activity of BPA, BPAF and BPC on zebrafish estrogen receptors in vitro and in vivo. (n.d.). ResearchGate.
- Combined Toxic Effects of BPA and Its Two Analogues BPAP and BPC in a 3D HepG2 Cell Model. (2023). National Center for Biotechnology Information.
- Combined Toxic Effects of BPA and Its Two Analogues BPAP and BPC in a 3D HepG2 Cell Model. (n.d.). ResearchGate.
- This compound vs Bisphenol A structural differences. (n.d.). BenchChem.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Bisphenol A - Wikipedia [en.wikipedia.org]
- 3. Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential activity of BPA, BPAF and BPC on zebrafish estrogen receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In-vitro assays to evaluate estrogenic activity of novel bisphenol-A alternatives [udspace.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. Combined Toxic Effects of BPA and Its Two Analogues BPAP and BPC in a 3D HepG2 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of Bisphenol C
Introduction to Bisphenol C: A Compound of Emerging Concern
This compound (BPC), a structural analog of the widely studied endocrine disruptor Bisphenol A (BPA), is increasingly utilized in the production of various consumer and industrial products. As concerns over the safety of BPA have led to its gradual phase-out, the toxicological profile of its replacements, including BPC, has come under intense scientific scrutiny. This guide provides a comprehensive comparison of the biological effects of this compound as observed in controlled laboratory settings (in vitro) and within living organisms (in vivo). Understanding the correlations and discrepancies between these two research modalities is paramount for accurately assessing the potential risks BPC poses to human health and the environment.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of BPC's mechanisms of action, a summary of key experimental data, and detailed protocols for relevant assays.
In Vitro Effects of this compound: A Mechanistic Deep Dive
In vitro studies, utilizing isolated cells and molecular assays, provide a foundational understanding of a compound's biological activity at the cellular and subcellular levels. For this compound, these studies have been instrumental in elucidating its primary mechanisms of action, particularly its potent interactions with estrogen receptors.
Estrogenic Activity: A Tale of Two Receptors
A significant body of in vitro research has focused on the estrogenic potential of BPC. Unlike BPA, which is a weak estrogen, BPC exhibits a more complex and potent interaction with estrogen receptors (ERs).
-
High-Affinity Binding to Estrogen Receptors: Competitive binding assays have demonstrated that BPC binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1]. This strong binding is a key determinant of its potent estrogenic and anti-estrogenic effects.
-
Dual Agonist/Antagonist Profile: Luciferase reporter gene assays have revealed a fascinating dual functionality of BPC. It acts as a full agonist for ERα, meaning it activates the receptor to a similar extent as the natural hormone estradiol. Conversely, it functions as an antagonist for ERβ, blocking the receptor's activation[2]. This bifunctional nature distinguishes BPC from many other bisphenols and has significant implications for its biological effects.
Cytotoxicity and Genotoxicity
Studies on the cytotoxic (cell-killing) and genotoxic (DNA-damaging) effects of BPC are emerging. In the human liver cancer cell line HepG2, BPC has been shown to reduce cell viability in a dose-dependent manner[3]. While more research is needed to fully characterize its genotoxic potential, initial findings suggest that, like other bisphenols, it may induce DNA damage at certain concentrations.
In Vivo Effects of this compound: Observations in Whole Organisms
In vivo studies, conducted in living organisms such as zebrafish and rodents, provide crucial insights into how a compound affects a complex biological system, taking into account factors like metabolism, distribution, and systemic responses.
Developmental Toxicity in Zebrafish
The zebrafish (Danio rerio) has emerged as a powerful model for studying the developmental toxicity of endocrine-disrupting chemicals. Exposure of zebrafish embryos to BPC has been shown to induce a range of developmental abnormalities.
-
Dose-Dependent Malformations: Studies have demonstrated that BPC exposure during early development can lead to a variety of malformations in a dose-dependent manner. These include pericardial edema (fluid accumulation around the heart), yolk sac edema, and spinal curvature[4][5].
-
Lethality: At higher concentrations, BPC is lethal to developing zebrafish embryos. The median lethal concentration (LC50), the concentration at which 50% of the embryos die, has been determined in several studies, providing a quantitative measure of its acute toxicity[4][5].
-
Disruption of Organ Development: Research has specifically shown that BPC exposure can lead to developmental defects in the liver and intestine of zebrafish larvae[6].
Endocrine Disruption in Zebrafish
Consistent with its potent in vitro estrogenic activity, BPC demonstrates significant endocrine-disrupting effects in vivo.
-
Upregulation of Estrogen-Responsive Genes: Exposure to BPC has been shown to increase the expression of estrogen-responsive genes in zebrafish larvae, providing clear evidence of its estrogenic activity in a living organism[7].
-
Disruption of Signaling Pathways: Mechanistic studies have revealed that BPC can disrupt the G protein-coupled estrogen receptor (GPER)-AKT-mTOR signaling pathway[6]. This pathway is crucial for cell growth, proliferation, and survival, and its disruption can lead to the observed developmental defects.
Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo Findings
A critical aspect of toxicological assessment is understanding how in vitro findings translate to in vivo outcomes. For this compound, there is a notable correlation between its potent in vitro estrogenic activity and its observed endocrine-disrupting effects in zebrafish. The high binding affinity for estrogen receptors and the potent activation of ERα seen in cell-based assays are consistent with the upregulation of estrogen-responsive genes and developmental abnormalities observed in whole organisms.
However, discrepancies can arise due to several factors:
-
Metabolism and Bioavailability: The metabolism of a compound can significantly alter its biological activity. A substance may be metabolized into a more or less potent form in vivo. While data on the specific metabolism and bioavailability of BPC is still emerging, studies on other bisphenols like BPAF and BPS show that they are rapidly metabolized, which can influence their systemic effects[8][9][10][11][12]. The bioavailability of BPC, or the extent to which it reaches systemic circulation, will also impact its in vivo potency compared to the direct application in in vitro systems.
-
Dose and Concentration: Direct comparison of effective concentrations between in vitro and in vivo studies can be challenging. In vitro studies use specific molar concentrations, while in vivo studies use doses administered to the whole organism (e.g., mg/kg body weight). The actual concentration of the compound reaching the target tissues in vivo can be influenced by absorption, distribution, metabolism, and excretion.
-
Complexity of Biological Systems: In vivo systems involve complex interactions between different organs and systems that cannot be fully replicated in vitro. This complexity can lead to emergent effects that are not observable in isolated cell cultures.
Quantitative Data Summary
| Parameter | In Vitro Observation | In Vivo Observation |
| Estrogenic Activity | High binding affinity to ERα and ERβ (IC50 in the low nM range)[1]. Full agonist for ERα. | Upregulation of estrogen-responsive genes in zebrafish larvae[7]. |
| Developmental Toxicity | Not directly applicable. | Dose-dependent malformations (pericardial edema, yolk sac edema) and lethality in zebrafish embryos[4][5]. LC50 values reported in the µM range. |
| Cytotoxicity | Reduction in cell viability in HepG2 cells at concentrations ≥40 µM[3]. | Not explicitly quantified for BPC, but high doses lead to mortality in zebrafish embryos[4][5]. |
Experimental Protocols
In Vitro: Competitive Estrogen Receptor Binding Assay
This protocol describes a method to determine the binding affinity of this compound to estrogen receptors.
-
Preparation of Uterine Cytosol:
-
Uteri are obtained from ovariectomized rats.
-
The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant (cytosol containing estrogen receptors) is collected.
-
-
Competitive Binding Reaction:
-
A constant concentration of radiolabeled estradiol ([³H]E2) is incubated with the uterine cytosol.
-
Increasing concentrations of unlabeled this compound (the competitor) are added to the reaction mixtures.
-
The reaction is incubated to allow for competitive binding to the estrogen receptors.
-
-
Separation of Bound and Free Ligand:
-
A method such as hydroxylapatite (HAP) precipitation is used to separate the receptor-bound [³H]E2 from the free [³H]E2.
-
-
Quantification and Data Analysis:
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
A competition curve is generated by plotting the percentage of bound [³H]E2 against the concentration of this compound.
-
The IC50 value (the concentration of BPC that inhibits 50% of the specific binding of [³H]E2) is calculated from this curve.
-
In Vivo: Zebrafish Embryo Acute Toxicity Test (OECD 236)
This protocol outlines the standardized method for assessing the acute toxicity of chemicals to zebrafish embryos[4][7][13][14].
-
Test Organisms: Newly fertilized zebrafish (Danio rerio) eggs are used.
-
Exposure:
-
Fertilized eggs are placed in multi-well plates.
-
Embryos are exposed to a range of concentrations of this compound dissolved in the embryo medium. A solvent control (e.g., DMSO) and a negative control (embryo medium only) are included.
-
The exposure period is typically 96 hours.
-
-
Observations:
-
At 24, 48, 72, and 96 hours post-fertilization, embryos are examined under a microscope for four apical endpoints indicating lethality:
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail from the yolk sac
-
Lack of heartbeat
-
-
Sub-lethal effects, such as malformations, are also recorded.
-
-
Data Analysis:
-
The number of dead embryos at each concentration and time point is recorded.
-
The LC50 value at 96 hours is calculated using appropriate statistical methods (e.g., probit analysis).
-
The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for both lethal and sub-lethal effects are determined.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
GPER-AKT-mTOR Signaling Pathway Disruption by this compound
Caption: GPER-AKT-mTOR signaling pathway disrupted by this compound in zebrafish development.[6]
Experimental Workflow for Comparing In Vitro and In Vivo Effects
Caption: A generalized workflow for the comparative analysis of in vitro and in vivo effects of this compound.
Conclusion and Future Directions
The available evidence clearly indicates that this compound is a potent endocrine-disrupting chemical with significant biological activity both in vitro and in vivo. Its high affinity for estrogen receptors and its dual agonist/antagonist activity at ERα and ERβ, respectively, are key mechanistic features that drive its observed effects. In vivo studies in zebrafish corroborate the potent estrogenic and developmental toxicity of BPC.
While a consistent picture is emerging, further research is needed in several key areas:
-
Metabolism and Pharmacokinetics of BPC: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of BPC are crucial for a more accurate extrapolation from in vitro to in vivo data and for human health risk assessment.
-
In Vivo Studies in Mammalian Models: While zebrafish studies provide valuable data, reproductive and developmental toxicity studies in rodent models are needed to better understand the potential effects of BPC in mammals.
-
Long-Term, Low-Dose Exposure Studies: Most current studies have focused on acute or sub-chronic exposures at relatively high doses. Long-term studies using environmentally relevant concentrations are necessary to assess the potential health risks of chronic low-level exposure to BPC.
By continuing to investigate the in vitro and in vivo effects of this compound and its analogues, the scientific community can provide the necessary data to inform regulatory decisions and ensure the safety of consumer products.
References
- Differential activity of BPA, BPAF and BPC on zebrafish estrogen receptors in vitro and in vivo. (2019). PMC - NIH. [Link]
- BPA toxicity during development of zebrafish embryo. (n.d.). PubMed. [Link]
- BPA toxicity during development of zebrafish embryo. (n.d.). SciELO. [Link]
- Test No. 236: Fish Embryo Acute Toxicity (FET) Test. (n.d.). OECD. [Link]
- Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET). (n.d.). EU Science Hub. [Link]
- Toxicokinetics and bioavailability of bisphenol AF following oral administr
- Combined Toxic Effects of BPA and Its Two Analogues BPAP and BPC in a 3D HepG2 Cell Model. (n.d.). MDPI. [Link]
- This compound induces developmental defects in liver and intestine through mTOR signaling in zebrafish (Danio rerio). (2023). PubMed. [Link]
- Comparative toxicokinetics of bisphenol S in rats and mice following gavage administr
- Metabolism and disposition of bisphenol A in female r
- Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F. (2022). PMC - NIH. [Link]
Sources
- 1. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. OECD 236: Fish Embryo Acute Toxicity (FET) Test [aropha.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents | RTI [rti.org]
- 9. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents: a dose, species, and sex comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. Comparative toxicokinetics of bisphenol S in rats and mice following gavage administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]
- 14. Fish Embyo Acute Toxicity Service | ZeClinics® [zeclinics.com]
A Senior Application Scientist's Guide to Comparing the Estrogenic Potency of Bisphenol Analogues
Introduction: The "BPA-Free" Dilemma
For decades, Bisphenol A (BPA) has been a cornerstone in the production of polycarbonate plastics and epoxy resins, finding its way into countless consumer products, from food and beverage containers to thermal paper receipts. However, a growing body of scientific evidence has illuminated its role as an endocrine-disrupting chemical (EDC), primarily due to its ability to mimic the body's natural estrogen.[1][2][3] This has led to significant public concern and regulatory action, pushing industries towards "BPA-free" alternatives.
This guide is designed for researchers, toxicologists, and drug development professionals who need to navigate the complex landscape of these alternatives. The critical question we address is not simply "Is it BPA-free?" but rather, "What is the estrogenic potency of the replacement?" As we will demonstrate, many common BPA analogues, such as Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol AF (BPAF), are not inert substitutes.[4] They often exhibit similar, and in some cases, even more potent, hormonal activity than the compound they were designed to replace.[5][6]
Here, we will dissect the mechanisms of action, present a comparative analysis of potency supported by experimental data, and provide detailed protocols for the key assays used to evaluate estrogenicity. This guide aims to provide the technical foundation and practical insights necessary for the rigorous scientific assessment of bisphenol analogues.
Mechanism of Action: How Bisphenols Mimic Estrogen
The estrogenic activity of bisphenols stems from their structural similarity to 17β-estradiol (E2), the primary female sex hormone.[1][7] This allows them to bind to and activate estrogen receptors (ERs), primarily the alpha (ERα) and beta (ERβ) subtypes. This interaction triggers a cascade of molecular events typically initiated by E2, which can be broadly categorized into genomic and non-genomic pathways.[8][9]
-
Genomic Pathway: This is the classical, slower mechanism of action. Upon binding a ligand like E2 or a bisphenol analogue, the nuclear ER undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[8][10] This recruitment of co-activators and the general transcription machinery initiates the transcription of estrogen-responsive genes, leading to changes in protein synthesis that can affect cell proliferation, differentiation, and other physiological processes.[11]
-
Non-Genomic Pathway: Bisphenols can also elicit rapid cellular responses that do not require direct gene transcription.[9] This pathway is often mediated by a subpopulation of ERs located at the cell membrane (mERs) or the G protein-coupled estrogen receptor (GPER).[8][12] Activation of these receptors can trigger rapid signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) and the production of second messengers like cAMP, influencing cell proliferation and survival.[9][12]
The following diagram illustrates the primary signaling pathways activated by bisphenol analogues.
Comparative Analysis of Estrogenic Potency
The estrogenic potency of bisphenol analogues is not uniform; it varies significantly based on their chemical structure. The key determinants of ER binding and activation are the two phenol rings and the nature of the bridging carbon group. Even minor modifications to this structure can dramatically alter the compound's activity.
A systematic review of in vitro studies reveals a clear hierarchy of estrogenic potency among common BPA substitutes. While BPS is generally less potent than BPA, others, such as BPF, are comparable, and some, like BPAF and BPB, are significantly more potent.[4][5][6]
Table 1: Relative Estrogenic Potency of Common Bisphenol Analogues
| Bisphenol Analogue | Acronym | Relative Potency vs. BPA | Key Findings & Citations |
| Bisphenol A | BPA | 1 (Reference) | The benchmark compound; exhibits well-characterized estrogenic activity.[1][2] |
| Bisphenol AF | BPAF | More Potent | Consistently shown to be the most potent estrogenic analogue, with a stronger affinity for estrogen receptors than BPA.[2][3][5][6] |
| Bisphenol B | BPB | More Potent | Exhibits greater estrogenic activity than BPA in cell proliferation and reporter gene assays.[5][6][13] |
| Bisphenol Z | BPZ | Similar to More Potent | Potency is generally in the same order of magnitude as BPA, sometimes slightly higher.[5][6][13] |
| Bisphenol F | BPF | Similar | Potency is often comparable to BPA across various in vitro and in vivo assays.[4][14][15] |
| Bisphenol AP | BPAP | Similar to Less Potent | Generally shows estrogenic activity that is either on par with or slightly less than BPA.[5][6] |
| Bisphenol S | BPS | Less Potent | Consistently demonstrates weaker estrogenic potency than BPA, though it is still hormonally active.[4][5][15][16] |
Note: This table represents a synthesis of findings from multiple in vitro studies. Relative potency can vary depending on the specific assay, cell line, and endpoint measured.
Experimental Protocols for Assessing Estrogenic Potency
A multi-tiered approach combining in vitro and in vivo assays is essential for a comprehensive assessment of estrogenic activity. Below are detailed protocols for three widely accepted and validated methods.
In Vitro: Yeast Two-Hybrid (Y2H) Reporter Assay
Principle: The Y2H assay is a powerful genetic method for detecting protein-protein interactions in vivo. For estrogenicity testing, it is engineered to detect the ligand-dependent interaction between the Estrogen Receptor Ligand-Binding Domain (ER-LBD) and a coactivator protein.[17][18] The ER-LBD is fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4), and the coactivator is fused to its activation domain (AD). When a test compound with estrogenic activity binds to the ER-LBD, it induces a conformational change that promotes its interaction with the coactivator. This brings the DBD and AD into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., lacZ, encoding β-galactosidase), which can be easily quantified.[18][19][20]
Step-by-Step Methodology:
-
Cell Culture and Hormone Deprivation (Critical Step):
-
Culture MCF-7 cells in standard medium (e.g., DMEM with 10% FBS).
-
To sensitize the cells to estrogen, switch them to an estrogen-free medium for at least 72 hours prior to the experiment. [21]This medium should be phenol red-free (as phenol red is a weak estrogen) and supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids. [22]2. Cell Seeding:
-
Trypsinize and count the hormone-deprived cells.
-
Seed the cells into a 96-well plate at a low density (e.g., 1,500-2,000 cells per well) in the estrogen-free medium. [22]3. Compound Exposure:
-
After allowing the cells to attach (24 hours), replace the medium with fresh estrogen-free medium containing the test compounds.
-
Prepare serial dilutions of bisphenol analogues, 17β-estradiol (positive control, e.g., 1 pM to 1 nM), and a vehicle control (e.g., DMSO or ethanol). [23][22]4. Incubation: Incubate the plates for 5-6 days to allow for cell proliferation.
-
-
Quantification of Cell Number (Crystal Violet Assay):
-
Gently wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with a solution like 2% paraformaldehyde/0.1% glutaraldehyde. [24] * Stain the fixed cells with 0.1% crystal violet solution for 30 minutes. [24] * Wash away excess stain with deionized water and allow the plate to air dry.
-
Solubilize the stain by adding 10% acetic acid to each well. [24] * Measure the absorbance at ~590 nm in a plate reader. The absorbance is directly proportional to the number of cells in the well.
-
-
Data Analysis: Plot the absorbance against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response).
In Vivo: Rodent Uterotrophic Assay
Principle: The uterotrophic assay is the "gold standard" in vivo screening test for estrogenic activity. [25]It is based on the well-established physiological response that the uterus of an immature or ovariectomized (OVX) female rodent undergoes rapid weight gain (hypertrophy and hyperplasia) upon exposure to estrogenic compounds. [26][27]By using animals with low endogenous estrogen levels, the assay provides a sensitive and specific measure of a test chemical's ability to induce this uterotrophic response. [26] Step-by-Step Methodology (Immature Rat Model):
-
Animal Model: Use immature female rats, typically starting at 21 days of age. [26]This model avoids the need for surgery and provides a low, stable baseline of endogenous estrogen.
-
Acclimation and Grouping: Acclimatize the animals for a few days and then randomly assign them to treatment groups (typically n=6-8 per group).
-
Dose Preparation and Administration:
-
Prepare the test compounds, a positive control (e.g., ethinyl estradiol), and a vehicle control (e.g., corn oil).
-
Administer the substances daily for 3 to 7 consecutive days. [26][28]The route of administration can be oral gavage or subcutaneous injection, depending on the likely route of human exposure. [27] * Dose levels should be selected based on preliminary range-finding studies to avoid overt toxicity. A limit dose of 1000 mg/kg/day is often used. [27]4. Observations: Record clinical signs of toxicity and body weight daily.
-
-
Necropsy and Uterine Weight Measurement:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect the uterus, freeing it from the fallopian tubes, cervix, and surrounding adipose tissue.
-
Measure both the "wet" uterine weight (including luminal fluid) and the "blotted" uterine weight (after gently pressing on absorbent paper to remove fluid). The blotted weight is the primary endpoint.
-
-
Data Analysis:
-
Calculate the mean uterine weight for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the test compound groups to the vehicle control group.
-
A statistically significant increase in uterine weight indicates a positive estrogenic response. [25]
-
Conclusion: Beyond the "BPA-Free" Label
The evidence is clear: replacing BPA with its structural analogues is not a guaranteed solution to avoiding endocrine disruption. This guide underscores that many common substitutes are hormonally active, and several, including BPAF and BPB, demonstrate even greater estrogenic potency than BPA in standardized assays. [5][6] For the scientific community, this necessitates a shift in perspective. The focus must move from a simple "BPA-free" designation to a comprehensive toxicological evaluation of any replacement compound. The in vitro and in vivo methodologies detailed here—the Y2H assay, the MCF-7 proliferation assay, and the uterotrophic bioassay—form the core of a robust testing strategy. By understanding the underlying mechanisms and applying these validated protocols, researchers can accurately characterize the estrogenic potential of existing and novel bisphenol analogues, providing the critical data needed to inform public health policy, guide safer material design, and ensure true progress in chemical safety.
References
- Maruyama, K., Takeda, S., et al. (2013). Structure-activity relationships of bisphenol A analogs at estrogen receptors (ERs): discovery of an ERα-selective antagonist. PubMed.
- Nishihara, T., Nishikawa, J., et al. (2001). Estrogenic Activities of 517 Chemicals by Yeast Two-Hybrid Assay. J-Stage.
- CertiChem, Inc. (2004). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. National Toxicology Program.
- Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives.
- Food Packaging Forum. (2017). Estrogenic activity of BPA alternatives. Food Packaging Forum.
- Acconcia, F., et al. (2016). of BPA mechanisms of action via estrogen receptors. BPA activates both... ResearchGate.
- Lee, H. S., Miyauchi, K., et al. (2002). Yeast Two-Hybrid Detection Systems That Are Highly Sensitive to a Certain Kind of Endocrine Disruptors. The Journal of Biochemistry.
- Le Fol, V., Aït-Aïssa, S., et al. (2017). In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays. PubMed.
- Hashimoto, Y., Moriguchi, Y., et al. (2001). Estrogenic Activity of Dental Materials and Bisphenol-A Related Chemicals in vitro. J-Stage.
- Roy, D. (2022). Chapter 1: Classical and Non-classical Estrogen Receptor Effects of Bisphenol A. Books.
- Vlijmen, van, J. (2015). In vitro Approach to Test Estrogen-like Activity of Six Bisphenol A Analogues. WUR eDepot.
- Qian, Y. (2019). In-vitro assays to evaluate estrogenic activity of novel bisphenol-A alternatives. UDSpace.
- Lee, H. J., Chattopadhyay, S., et al. (2003). Potential estrogenic effects of bisphenol-A estimated by in vitro and in vivo combination assays. PubMed.
- Ma, Y., Liu, C., et al. (2023). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. PubMed Central.
- Deb, S., & Adhya, S. (2011). Molecular mechanism of action of bisphenol and bisphenol A mediated by oestrogen receptor alpha in growth and apoptosis of breast cancer cells. PMC - NIH.
- DES Daughter. (2017). BPF, BPS and other bisphenol analogues found more estrogenic than BPA. DES Daughter.
- Wikipedia. (n.d.). Bisphenol A. Wikipedia.
- Wang, H., & Kushner, P. J. (1995). Yeast two-hybrid system demonstrates that estrogen receptor dimerization is ligand-dependent in vivo. PubMed.
- Jones, C. D., & Martin, E. A. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. PubMed.
- Ohta, R., et al. (2021). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. researchmap.
- Legeay, S., et al. (2025). Bisphenol TMC exhibits greater estrogenic activity than Bisphenol A and three other structural analogues exemplified by higher estrogen receptor α-mediated gene expression and breast cancer cell proliferation. PubMed.
- Szabo, D. T., et al. (2019). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications. MDPI.
- Urosphere. (n.d.). Uterotrophic bioassay in immature rats - A MODEL FOR THE TESTING AND ASSESSMENT OF ENDOCRINE DISRUPTING CHEMICALS. Urosphere.
- Li, Y., et al. (2015). Bisphenol A (BPA), bisphenol AF (BPAF), and bisphenol S (BPS) activate... ResearchGate.
- Maruyama, K., et al. (2013). Structure-activity relationships of bisphenol A analogs at estrogen receptors (ERs): Discovery of an ERα-selective antagonist. ResearchGate.
- Le Douarin, B., et al. (1998). Yeast Two-Hybrid Screening for Proteins that Interact with Nuclear Hormone Receptors. Springer Link.
- Akahori, Y., et al. (2008). Outline and Principle of Yeast Two-Hybrid Assay for Estrogenic Activity. ResearchGate.
- Kim, M., et al. (2023). Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation. MDPI.
- Santoro, A., et al. (2024). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans. MDPI.
- O'Connor, J. C., et al. (2016). Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays. PMC - NIH.
- Kitamura, S., et al. (2005). Comparative Study of the Endocrine-Disrupting Activity of Bisphenol A and 19 Related Compounds. ResearchGate.
- Siraj, M., et al. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. RSC Publishing.
- Maruyama, K., et al. (2013). Structure-activity relationships of bisphenol A analogs at estrogen receptors (ERs): discovery of an ERα-selective antagonist. Semantic Scholar.
- US EPA. (2009). Endocrine Disruptor Screening Program Test Guidelines OPPTS 890.1600: Uterotrophic Assay. epa nepis.
- Le Fol, V., et al. (2017). In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays. ResearchGate.
- Pinto, C., et al. (2016). Proliferation protocol optimization using MCF7. Cell number of MCF7... ResearchGate.
- Pollack, S. J., et al. (2019). Bisphenol S modulates concentrations of bisphenol A and oestradiol in female and male mice. Taylor & Francis Online.
- Zivadinovic, D., et al. (2004). Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses. PMC - PubMed Central.
- ResearchGate. (2016). Estrogen-dependent proliferation of MCF7 cells - Difference between medium control and estrogen was not significant. What should I do?. ResearchGate.
Sources
- 1. Bisphenol A - Wikipedia [en.wikipedia.org]
- 2. A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans [mdpi.com]
- 3. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]
- 4. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogenic activity of BPA alternatives | Food Packaging Forum [foodpackagingforum.org]
- 6. BPF, BPS and other bisphenol analogues found more estrogenic than BPA [desdaughter.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanism of action of bisphenol and bisphenol A mediated by oestrogen receptor alpha in growth and apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. tandfonline.com [tandfonline.com]
- 17. Estrogenic Activities of 517 Chemicals by Yeast Two-Hybrid Assay [jstage.jst.go.jp]
- 18. Yeast two-hybrid system demonstrates that estrogen receptor dimerization is ligand-dependent in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. library.dphen1.com [library.dphen1.com]
- 20. researchgate.net [researchgate.net]
- 21. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. urosphere.com [urosphere.com]
- 27. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchmap.jp [researchmap.jp]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Bisphenol C Analysis
This guide provides an in-depth, objective comparison of two powerful analytical techniques for the determination of Bisphenol C: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, grounding our discussion in established scientific principles and field-proven insights to ensure a trustworthy and authoritative resource.
The Analytical Challenge: The Physicochemical Nature of this compound
This compound, like other bisphenols, is a polar compound with a low volatility. This inherent characteristic presents a fork in the road for analytical strategy. While its polarity is well-suited for Liquid Chromatography, it poses a significant challenge for Gas Chromatography, which requires analytes to be volatile and thermally stable. This fundamental difference is the primary driver for the distinct sample preparation and analysis workflows for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach Requiring Derivatization
GC-MS has long been a workhorse in analytical laboratories, prized for its high chromatographic resolution and sensitive detection. However, for the analysis of polar compounds like BPC, a critical prerequisite is a derivatization step to increase volatility and thermal stability.[2][3]
The "Why" of Derivatization
Direct injection of underivatized BPC into a GC system would result in poor peak shape, low sensitivity, and potential degradation in the hot injection port. Derivatization, typically through silylation, replaces the active hydrogen atoms on the phenolic hydroxyl groups with nonpolar trimethylsilyl (TMS) groups.[2][4][5] This chemical modification dramatically increases the volatility of the analyte, making it amenable to GC separation. The most common silylating agent for bisphenols is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][4][5]
Experimental Workflow: GC-MS Analysis of this compound
The overall workflow for GC-MS analysis involves several key stages, from sample extraction to data acquisition.
Detailed Experimental Protocol: GC-MS
-
Sample Extraction and Concentration:
-
For aqueous samples, Solid-Phase Extraction (SPE) is a common and effective technique for isolating and pre-concentrating BPC.[2]
-
Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by ultrapure water.[6]
-
Loading: The sample is passed through the conditioned cartridge, where BPC is retained on the solid phase.[6]
-
Washing: The cartridge is washed with a weak solvent mixture to remove interfering polar compounds.[6]
-
Elution: BPC is eluted from the cartridge using a small volume of a strong organic solvent like methanol or acetonitrile.[6]
-
The eluate is then evaporated to dryness under a gentle stream of nitrogen.[7]
-
-
Derivatization:
-
GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into the gas chromatograph.
-
Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).[7]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized BPC.[2][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A Direct and Sensitive Approach
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the technique of choice for the analysis of many polar and non-volatile compounds. A significant advantage of LC-MS for BPC analysis is that it typically does not require a derivatization step, simplifying sample preparation and reducing potential sources of error.[4]
The Power of Direct Analysis
LC-MS separates compounds in their native form in the liquid phase, making it ideal for polar analytes like BPC. The eluent from the LC column is introduced into the mass spectrometer's ion source, where ionization occurs. Electrospray ionization (ESI) is a common technique for bisphenols. However, a key consideration in LC-MS is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, impacting accuracy and precision.[6]
Experimental Workflow: LC-MS Analysis of this compound
The LC-MS workflow is generally more streamlined due to the absence of a derivatization step.
Detailed Experimental Protocol: LC-MS
-
Sample Preparation:
-
Similar to GC-MS, SPE is a widely used technique for cleaning up and concentrating BPC from various matrices.[5][10]
-
For more complex matrices like food, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for its robustness and efficiency in removing interferences.[11]
-
Following extraction, the sample is typically reconstituted in a solvent compatible with the LC mobile phase.[11]
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into the liquid chromatograph.
-
Liquid Chromatograph: A reversed-phase column (e.g., C18) is commonly used for the separation of bisphenols.[11] The mobile phase typically consists of a gradient mixture of water and an organic solvent like methanol or acetonitrile.[11]
-
Tandem Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12] This involves selecting a precursor ion of BPC, fragmenting it, and then monitoring a specific product ion.
-
Head-to-Head Comparison: GC-MS vs. LC-MS for this compound
The choice between GC-MS and LC-MS depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and desired sample throughput.
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Required for BPC to increase volatility.[2][3] | Not Required for BPC, allowing for direct analysis.[4] |
| Sample Preparation | More laborious due to the additional derivatization step.[13] | Generally simpler and faster. |
| Sensitivity | High, especially with SIM mode. LODs in the low ng/L to µg/L range are achievable.[1] | Very high, especially with tandem MS (MRM). LODs in the ng/L to µg/kg range are common.[12][14] |
| Selectivity | Good, but can be limited by co-eluting interferences. | Excellent, particularly with MRM, which significantly reduces matrix interference.[12] |
| Matrix Effects | Generally less susceptible to ion suppression/enhancement. | Prone to matrix effects, which can impact accuracy and require careful validation.[4][6] |
| Throughput | Lower, due to longer sample preparation times. | Higher, amenable to high-throughput analysis.[15] |
| Robustness | Considered very robust and reliable. | Can be sensitive to matrix complexity and mobile phase composition. |
| Cost | Instrumentation can be less expensive than high-end LC-MS/MS systems. | High-performance LC-MS/MS systems can have a higher initial cost. |
Conclusion and Recommendations
Both GC-MS and LC-MS are powerful and reliable techniques for the quantification of this compound.
Choose GC-MS when:
-
You are analyzing relatively clean matrices.
-
High chromatographic resolution is a priority.
-
LC-MS instrumentation is not available.
-
Your laboratory has well-established protocols for derivatization.
Choose LC-MS/MS when:
-
High sensitivity and selectivity are critical, especially in complex matrices like food or biological samples.[5]
-
High sample throughput is required.
-
You want to avoid the additional time and potential variability of a derivatization step.
-
Simultaneous analysis of multiple bisphenol analogues is desired.[11][15]
Ultimately, the decision rests on a careful evaluation of the specific analytical needs of your research. Method validation is crucial regardless of the chosen technique to ensure data accuracy and reliability. This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[7][16] By understanding the fundamental principles and practical considerations of both GC-MS and LC-MS, researchers can confidently select and implement the most appropriate method for the challenging yet vital task of quantifying this compound.
References
- Application Note: High-Sensitivity Analysis of this compound in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- Technical Support Center: LC-MS Analysis of this compound. Benchchem.
- Comparing different gas chromatographic methods for the quantification of bisphenol A (BPA) trace levels in paper and cardboard. (2015). Food Additives & Contaminants: Part A.
- The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. (2020). Environmental Science and Pollution Research.
- BPA results obtained from the LC-MS/MS analysis in comparison with the GC-MS ones. Concentrations expressed in µg/kg.
- Application Notes and Protocols for the Extraction of this compound
- Analyzing Bisphenol Analogues with UHPLC–MS/MS. (2024).
- Recent advances in analysis of bisphenols and their derivatives in biological m
- Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. Restek.
- Comparing different gas chromatographic methods for the quantification of bisphenol A (BPA)
- Part a The GC/MS chromatogram of the analysis of twelve bisphenol...
- Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers.
- Simultaneous Quantification of 16 Bisphenol Analogues in Food M
- Derivatization of bisphenols with Fast Red RC and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). (2025). ACS Fall 2025.
- Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols. (2022).
- A Researcher's Guide to the Validation of Analytical Methods for Bisphenol B in Food Contact M
- Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS. Semantic Scholar.
- Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers.
- Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honeys from different botanical origins. (2024). PubMed.
- Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. (2021). PMC - NIH.
- A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD. (2023). PMC - NIH.
- DERIVATIZATION AND GAS CHROMATOGRAPHY - LOW RESOLUTION MASS SPECTROMETRY OF BISPHENOL A.
- GC/MS/MS Analysis of BPA in Energy Drink. Sigma-Aldrich.
- Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. (2025).
- Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthal. (2020). PeerJ.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparing different gas chromatographic methods for the quantification of bisphenol A (BPA) trace levels in paper and cardboard products from the market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honeys from different botanical origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [discover.restek.com]
- 16. peerj.com [peerj.com]
The Shifting Landscape of Bisphenols: A Comparative Guide to the Hormonal Activity of BPC, BPS, and BPF
Introduction: Beyond BPA, A New Generation of Endocrine-Active Compounds
For decades, Bisphenol A (BPA) has been a cornerstone in the production of polycarbonate plastics and epoxy resins, finding its way into countless consumer products. However, mounting evidence of its endocrine-disrupting properties has led to a paradigm shift in manufacturing, with "BPA-free" alternatives like Bisphenol C (BPC), Bisphenol S (BPS), and Bisphenol F (BPF) rising to prominence. This guide offers an in-depth technical comparison of the hormonal activities of these three BPA analogs. We will dissect their interactions with estrogen and androgen receptors, present key quantitative data from in vitro studies, and provide detailed experimental protocols for their assessment. This document is intended to be a vital resource for researchers, toxicologists, and drug development professionals navigating the complex landscape of bisphenol endocrine activity.
A systematic review of the available literature indicates that BPS and BPF are as hormonally active as BPA, exhibiting a range of estrogenic, antiestrogenic, androgenic, and antiandrogenic effects.[1][2] BPC, on the other hand, presents a unique profile as a potent estrogen receptor alpha (ERα) agonist and estrogen receptor beta (ERβ) antagonist.[3][4] Understanding these nuanced differences is critical for assessing the safety of these compounds and for the development of safer alternatives.
Comparative Hormonal Activity: A Quantitative Overview
The endocrine-disrupting potential of BPC, BPS, and BPF is best understood through a quantitative comparison of their activity in various in vitro assays. The following tables summarize key findings from receptor binding and reporter gene assays, providing a snapshot of their relative potencies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Estrogenic and Anti-Estrogenic Activity
| Compound | Assay Type | Receptor | Activity | EC50 / IC50 (nM) | Relative Potency vs. BPA | Reference(s) |
| This compound (BPC) | Receptor Binding | ERα | Agonist | IC50: 2.81 | Stronger | [5] |
| Receptor Binding | ERβ | Antagonist | IC50: 2.99 | Stronger | [5] | |
| Reporter Gene Assay | ERα | Agonist | - | Potent Agonist | [3][4] | |
| Reporter Gene Assay | ERβ | Antagonist | - | Potent Antagonist | [3][4] | |
| Bisphenol S (BPS) | Reporter Gene Assay | ERα | Agonist | EC50: 1330 | Weaker | [6] |
| Cell Proliferation | ER | Agonist | AC50: 1330 | Weaker | [6] | |
| Reporter Gene Assay | AR | Antagonist | IC50: 43300 | Weaker | [7] | |
| Bisphenol F (BPF) | Reporter Gene Assay | ERα | Agonist | EC50: 550 | Similar/Slightly Weaker | [6] |
| Cell Proliferation | ER | Agonist | AC50: 550 | Similar/Slightly Weaker | [6] | |
| Reporter Gene Assay | AR | Antagonist | IC50: 10800 | Weaker | [7] |
Table 2: Androgenic and Anti-Androgenic Activity
| Compound | Assay Type | Receptor | Activity | IC50 (nM) | Relative Potency vs. BPA | Reference(s) |
| This compound (BPC) | Reporter Gene Assay | AR | Antagonist | - | Data Not Available | |
| Bisphenol S (BPS) | Reporter Gene Assay | AR | Antagonist | 43300 | Weaker | [7] |
| Bisphenol F (BPF) | Reporter Gene Assay | AR | Antagonist | 10800 | Weaker | [7] |
Mechanisms of Action: Signaling Pathway Overview
The hormonal activity of bisphenols is primarily mediated through their interaction with nuclear hormone receptors, namely the estrogen and androgen receptors. Upon binding, these receptors undergo conformational changes, leading to a cascade of molecular events that ultimately alter gene expression.
Estrogen Receptor (ER) Signaling
Estrogen receptors exist as two subtypes, ERα and ERβ, which can have distinct and sometimes opposing physiological roles. The binding of an agonist, such as estradiol or certain bisphenols, initiates a series of events including receptor dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on DNA, thereby modulating the transcription of target genes. Some compounds can act as antagonists, blocking the binding of endogenous estrogens and inhibiting this signaling pathway.
Caption: Simplified Estrogen Receptor Signaling Pathway.
Androgen Receptor (AR) Signaling
The androgen receptor is activated by androgens like testosterone and dihydrotestosterone (DHT). In its inactive state, AR resides in the cytoplasm complexed with heat shock proteins. Ligand binding triggers the dissociation of these proteins, allowing the AR to dimerize, translocate to the nucleus, and bind to androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription. Anti-androgenic compounds can interfere with this process by competitively binding to the AR and preventing its activation.
Caption: Simplified Androgen Receptor Signaling Pathway.
Experimental Protocols for Hormonal Activity Assessment
The evaluation of the hormonal activity of bisphenols relies on a battery of in vitro assays. Below are detailed protocols for three commonly employed methods.
Estrogen Receptor Alpha (ERα) Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying the estrogenic or anti-estrogenic activity of a compound by measuring the activation of a reporter gene under the control of estrogen response elements.
Caption: Workflow for ERα Luciferase Reporter Gene Assay.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture human cell lines such as HeLa or HepG2 in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well microplates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transient Co-transfection:
-
Prepare a transfection mixture containing an ERα expression plasmid and an estrogen-responsive luciferase reporter plasmid (e.g., pERE-Luc).
-
Use a suitable transfection reagent to deliver the plasmids into the cells.
-
Incubate the cells for 24 hours to allow for expression of the receptor and reporter.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test bisphenols (BPC, BPS, BPF) and a positive control (e.g., 17β-estradiol).
-
For antagonist assays, co-treat with a fixed concentration of 17β-estradiol.
-
Replace the culture medium with medium containing the test compounds.
-
-
Incubation and Lysis:
-
Incubate the treated cells for an additional 24 hours.
-
Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer.
-
-
Luminescence Measurement:
-
Add a luciferase assay reagent containing luciferin to the cell lysates.
-
Measure the resulting luminescence using a luminometer. The light output is proportional to the level of luciferase expression and, therefore, the estrogenic activity of the compound.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., cell viability or a co-transfected control plasmid).
-
Plot the dose-response curves and calculate the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
-
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor, providing a measure of its binding affinity.
Detailed Methodology:
-
Receptor Preparation:
-
Prepare a source of androgen receptors, typically from the cytosol of rat ventral prostate tissue or from cells overexpressing the human AR.
-
-
Assay Setup:
-
In a multi-well plate, add a constant amount of the AR preparation.
-
Add a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881).
-
Add increasing concentrations of the unlabeled test bisphenols (BPC, BPS, BPF) or a known competitor (e.g., unlabeled R1881 for the standard curve).
-
-
Incubation:
-
Incubate the plates at 4°C for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods such as dextran-coated charcoal adsorption or filtration.
-
-
Quantification:
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of compounds by measuring their ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Detailed Methodology:
-
Cell Culture and Hormone Deprivation:
-
Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for several days to deprive them of exogenous estrogens.[8]
-
-
Cell Seeding:
-
Seed the hormone-deprived MCF-7 cells into 96-well plates at a low density.[8]
-
-
Compound Treatment:
-
After allowing the cells to attach, treat them with various concentrations of the test bisphenols or a positive control (17β-estradiol).
-
-
Incubation:
-
Incubate the cells for a period of 6-7 days, allowing for multiple cell divisions.[8]
-
-
Quantification of Cell Proliferation:
-
Measure cell proliferation using a suitable method, such as:
-
Crystal Violet Staining: Stain the fixed cells with crystal violet and then solubilize the dye to measure absorbance.
-
MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells.
-
BrdU Incorporation: This assay measures DNA synthesis in proliferating cells.
-
-
-
Data Analysis:
-
Calculate the proliferative effect (PE) as the ratio of the highest cell number achieved with the test compound to the cell number in the hormone-free control.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion and Future Directions
The transition away from BPA has led to the widespread use of structural analogs such as BPC, BPS, and BPF. However, the scientific evidence clearly indicates that these replacements are not inert and possess significant hormonal activities. BPC stands out with its unique potent ERα agonism and ERβ antagonism. BPS and BPF exhibit a broader spectrum of endocrine-disrupting activities, with potencies that are often comparable to that of BPA.[1][2]
This guide provides a foundational understanding of the comparative hormonal activities of these three bisphenols, supported by quantitative data and detailed experimental protocols. It is imperative that the scientific community continues to rigorously evaluate the safety of BPA alternatives. Future research should focus on:
-
In vivo studies: To understand the physiological consequences of exposure to these compounds at environmentally relevant concentrations.
-
Mixture effects: To assess the combined hormonal activity of these bisphenols, as human exposure typically occurs to a mixture of these and other endocrine-disrupting chemicals.
-
Development of safer alternatives: Utilizing the structure-activity relationship knowledge gained from these studies to design new materials with minimal or no hormonal activity.
By fostering a deeper understanding of the endocrine-disrupting properties of these commonly used chemicals, we can better protect human health and the environment.
References
- Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. (n.d.). ResearchGate.
- Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives, 123(7), 643–650. [Link]
- Simplified diagram of estrogen signaling pathways, including... (n.d.). ResearchGate.
- The androgen-androgen receptor signaling pathway. A: The androgen... (n.d.). ResearchGate.
- The Androgen Receptor signalling pathway. Schematic representation of... (n.d.). ResearchGate.
- Estrogen receptor (ER) signalling pathway. (a) Classic ER signalling... (n.d.). ResearchGate.
- Estrogen Signaling Pathway. (n.d.). Creative Diagnostics.
- Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. (2005). Molecular Endocrinology, 19(4), 871–880. [Link]
- TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. (2004). National Toxicology Program.
- Observed and predicted PC 50 and IC 50 of the BPs mixtures in the ER and AR-Luciferase activity. (n.d.). ResearchGate.
- Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation. (2023). MDPI.
- Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. (2021). Journal of Biological Chemistry, 297(5), 101257. [Link]
- Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. (2019). Toxicological Sciences, 170(2), 334–346. [Link]
- Differential activity of BPA, BPAF and BPC on zebrafish estrogen receptors in vitro and in vivo. (n.d.). ResearchGate.
- Editor's Highlight: Transcriptome Profiling Reveals Bisphenol A Alternatives Activate Estrogen Receptor Alpha in Human Breast Cancer Cells. (2017). Toxicological Sciences, 158(2), 401–411. [Link]
- Liu, X., et al. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PLoS One, 16(2), e0246583. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editor’s Highlight: Transcriptome Profiling Reveals Bisphenol A Alternatives Activate Estrogen Receptor Alpha in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to the Cytotoxicity of Bisphenol C and Its Analogues in HepG2 Cells
This guide provides an in-depth comparative analysis of the cytotoxic effects of Bisphenol C (BPC) against other prevalent bisphenols, including Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF), using the human liver carcinoma cell line, HepG2, as a model system. As researchers and professionals in drug development and toxicology, understanding the relative toxicity of these compounds is paramount for risk assessment and the development of safer alternatives.
The Shifting Landscape of Bisphenol Toxicity
Bisphenols are a class of synthetic chemicals integral to the production of polycarbonate plastics and epoxy resins. Their widespread use in consumer products, from food and beverage containers to thermal paper, has led to ubiquitous human exposure. The well-documented endocrine-disrupting properties of Bisphenol A (BPA), the most notorious of this family, have prompted its gradual replacement with structural analogues like BPS and BPF. However, the assumption that these substitutes are inherently safer is increasingly being challenged by scientific evidence[1][2]. This guide focuses on this compound (BPC), a lesser-known but industrially relevant analogue, placing its cytotoxic profile in context with its more studied counterparts.
Why HepG2 Cells? A Proven Model for Liver Toxicity
The liver is the primary organ responsible for the metabolism and detoxification of xenobiotics, including bisphenols[3]. The human hepatoma HepG2 cell line, despite its cancerous origin, retains many of the metabolic and enzymatic activities of primary human hepatocytes, making it a robust and widely accepted in vitro model for assessing the hepatotoxicity of chemical compounds[4]. Its utility allows for reproducible, high-throughput screening of cytotoxic and mechanistic endpoints.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic potential of a compound is a critical measure of its toxicity. In the context of HepG2 cells, this is often quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit cell viability by 50%.
A comparative analysis of studies reveals a distinct hierarchy of cytotoxicity among bisphenols. Research by Ozyurt et al. (2022) provides specific IC50 values for BPA, BPF, and BPS in HepG2 cells after a 24-hour exposure, demonstrating that BPS is the most potent of the three in this specific study.
| Bisphenol Analogue | IC50 Value (µg/mL) after 24h | IC50 Value (µM) after 24h |
| Bisphenol S (BPS) | 428.8 | ~1713 |
| Bisphenol F (BPF) | 611.72 | ~3055 |
| Bisphenol A (BPA) | 623.30 | ~2730 |
| Data sourced from Ozyurt et al., as cited in a 2024 study by Ozyurt et al.[1] |
This data collectively suggests that the structural variations between bisphenol analogues lead to significant differences in their cytotoxic potency, with substitutes like BPS and BPC demonstrating comparable or even greater toxicity than BPA in liver cells.
Unraveling the Mechanisms of Cell Death
The observed cytotoxicity is the culmination of complex molecular events. The primary mechanisms implicated in bisphenol-induced toxicity in HepG2 cells are the induction of oxidative stress and the subsequent activation of apoptotic pathways.
Oxidative Stress: The Common Denominator
A frequent cellular response to bisphenol exposure is the overproduction of reactive oxygen species (ROS), leading to a state of oxidative stress. This imbalance disrupts normal cellular function by damaging lipids, proteins, and DNA.
-
BPA, BPF, and BPS: All three compounds have been demonstrated to significantly increase intracellular ROS production in HepG2 cells[2].
-
BPC: Similarly, BPC has been shown to trigger oxidative stress in HepG2 spheroids, although in one study it was found to be the least potent ROS inducer among BPA, BPAP (Bisphenol AP), and BPC at the tested concentrations[5].
The generation of ROS is a critical initiating event that can trigger downstream signaling cascades leading to programmed cell death.
Apoptosis: The Programmed Demise of Hepatocytes
Apoptosis, or programmed cell death, is a tightly regulated process essential for removing damaged cells. Bisphenols can initiate apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, which converge on the activation of executioner caspases, such as caspase-3.
A 2024 comparative study provided insights into the differential activation of initiator caspases by BPA, BPF, and BPS in HepG2 cells:
-
Caspase-8 (Extrinsic Pathway): BPF and BPS were found to significantly increase caspase-8 activity compared to both the control and BPA-treated groups.
-
Caspase-9 (Intrinsic Pathway): BPF and BPS also showed significantly higher caspase-9 activity compared to BPA.
These findings suggest that BPF and BPS may have a greater propensity to activate both the extrinsic and intrinsic apoptotic pathways in HepG2 cells than BPA does at the concentrations tested. BPA treatment has also been shown to activate caspase-3, confirming its ability to induce the final execution phase of apoptosis.
Below is a generalized diagram illustrating the key pathways involved in bisphenol-induced cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail the methodologies for assessing the cytotoxic effects of bisphenols in HepG2 cells.
Experimental Workflow Overview
The general workflow for assessing bisphenol cytotoxicity involves cell culture, compound exposure, and subsequent viability/toxicity assessment using various assays.
Protocol: HepG2 Cell Culture and Maintenance
-
Rationale: Consistent and healthy cell cultures are the foundation of reliable in vitro toxicology. HepG2 cells are maintained under conditions that promote stable growth and metabolic activity.
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.
-
Incubation: Culture the cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using Trypsin-EDTA. Neutralize the trypsin with fresh culture medium, centrifuge the cell suspension, and resuspend the pellet to seed new flasks or plates.
Protocol: MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the bisphenols (e.g., BPC, BPA) and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24 or 48 hours). The choice of incubation time is critical; a 24-hour period is often used for acute toxicity, while longer periods like 48 or 72 hours can reveal the effects of compounds that act more slowly or require metabolic activation.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol: LDH Assay for Cytotoxicity
-
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that, upon release into the culture medium, catalyzes a reaction that results in a measurable color change.
-
Cell Seeding and Treatment: Prepare and treat a 96-well plate with bisphenols as described for the MTT assay (Steps 1 & 2). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm (primary) and 680 nm (background) using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to the spontaneous and maximum release controls.
Protocol: Intracellular ROS Detection using DCFH-DA
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cell Seeding and Treatment: Seed HepG2 cells in a black, clear-bottom 96-well plate and treat with bisphenols for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm, serum-free DMEM.
-
Incubation with DCFH-DA: Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free DMEM) to each well. Incubate for 30 minutes at 37°C, protected from light.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
Conclusion and Future Perspectives
The available evidence clearly indicates that this compound, along with other "BPA-free" alternatives like BPS and BPF, exhibits significant cytotoxicity in human liver cells. The primary mechanisms involve the induction of oxidative stress and subsequent activation of apoptotic pathways. The comparative data suggests a rank order of toxicity where BPS can be more potent than BPA, and BPC demonstrates a toxicity profile that warrants significant concern.
This guide underscores a critical message: structural similarity to BPA does not guarantee safety. The replacement of one bisphenol with another necessitates a thorough and independent toxicological evaluation. Future research should focus on:
-
Establishing standardized IC50 values for BPC across various cell lines and exposure times.
-
Investigating the chronic effects of low-dose exposure to these compounds and their mixtures.
-
Elucidating the full spectrum of signaling pathways disrupted by BPC to better predict its potential for human hepatotoxicity.
By employing the robust methodologies outlined herein, the scientific community can continue to build a comprehensive understanding of the risks associated with this ubiquitous class of chemicals, ensuring that future material choices are guided by sound science and a commitment to public health.
References
- Ozyurt, B., Yildiztekin, G., Yirun, A., Ucar, M. B., Ceylan, M. M., Dogan, M., & Erkekoglu, P. (2024). Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. Toxicology Research, tfae127. [Link]
- Sendra, M., Petrič, A., Žegura, B., & Filipič, M. (2023). Combined Toxic Effects of BPA and Its Two Analogues BPAP and BPC in a 3D HepG2 Cell Model. International Journal of Molecular Sciences, 24(7), 6483. [Link]
- Ozyurt, B., Yildiztekin, G., Yirun, A., Ucar, M. B., Ceylan, M. M., Dogan, M., & Erkekoglu, P. (2022). Comparative evaluation of the effects of bisphenol derivatives on oxidative stress parameters in HepG2 cells. Drug and Chemical Toxicology, 46(2), 314-322. [Link]
- Ozyurt, B., et al. (2022). Comparative evaluation of the effects of bisphenol derivatives on oxidative stress parameters in HepG2 cells.
- Ozkemahli, G., et al. (2022). Morphological changes after BPA and/or MEHP treatment on HepG2 cells.
- Ozkemahli, G., et al. (2022). Effects of single or combined exposure to bisphenol A and mono(2-ethylhexyl)phthalate on oxidant/antioxidant status, endoplasmic reticulum stress, and apoptosis in HepG2 cell line.
- Gu, X., et al. (2018). Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes. Archives of Toxicology, 92(12), 3505-3518. [Link]
- Kiss, R. (2016). Can incubation time influence in cell assays?
- Espinosa-González, C. G., et al. (2020). Bisphenol A exposure disrupts aspartate transport in HepG2 cells. Journal of Biochemical and Molecular Toxicology, 34(8), e22516. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative evaluation of the effects of bisphenol derivatives on oxidative stress parameters in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Estrogen Receptor Binding Affinity of Bisphenol C
This guide provides an in-depth comparative analysis of the binding affinity of Bisphenol C (BPC) to estrogen receptors (ERs), contextualized against the well-studied Bisphenol A (BPA) and the endogenous ligand 17β-estradiol (E2). As researchers and professionals in drug development and toxicology, understanding the nuanced interactions of potential endocrine-disrupting chemicals (EDCs) with their biological targets is paramount. This document synthesizes experimental data, outlines detailed methodologies for assessing these interactions, and explores the functional consequences of BPC's unique receptor binding profile.
Introduction: The Evolving Landscape of Bisphenols and Estrogenic Activity
For decades, Bisphenol A (BPA) has been a focal point of research and regulatory scrutiny due to its widespread use and its ability to mimic the natural hormone 17β-estradiol, thereby disrupting normal endocrine function.[1][2] Endocrine disruptors can interfere with the body's hormonal systems, leading to a range of developmental, reproductive, neurological, and immune-related health issues.[3] As the search for BPA alternatives continues, it is critical to rigorously evaluate the endocrine-disrupting potential of its structural analogs.
This compound (BPC), or 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene, is one such analog that has demonstrated potent and complex interactions with estrogen receptors.[4] The estrogenic effects of these compounds are primarily mediated through their binding to two major estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1] These receptors are ligand-activated transcription factors that regulate gene expression in various tissues, and their differential activation or inhibition by xenobiotics can lead to diverse physiological outcomes.[5]
This guide will dissect the binding affinity of BPC, providing a quantitative comparison with other key compounds and detailing the experimental protocols necessary to conduct such an assessment.
The Bifunctional Nature of this compound: An ERα Agonist and ERβ Antagonist
A critical finding in the study of BPC is its bifunctional activity. Unlike BPA, which generally acts as a weak agonist for both ERα and ERβ, BPC exhibits a more complex profile:
-
ERα Agonist: BPC has been shown to be a full agonist of ERα, meaning it can bind to and activate the receptor, mimicking the effects of estradiol.[6][7]
-
ERβ Antagonist: In contrast, BPC acts as an antagonist for ERβ.[6][7] It binds to ERβ but fails to activate it, thereby blocking the actions of endogenous estrogens at this receptor subtype.[4]
This dual activity underscores the importance of assessing interactions with both ER subtypes to gain a complete picture of a compound's potential endocrine-disrupting effects.
Estrogen Receptor Signaling Pathway
The binding of a ligand, such as estradiol or a bisphenol, to the estrogen receptor initiates a cascade of events leading to changes in gene expression. The diagram below illustrates this genomic pathway.
Caption: Genomic signaling pathway of the estrogen receptor.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound to a receptor is a key determinant of its potency. This is often quantified by the half-maximal inhibitory concentration (IC50) in competitive binding assays, where a lower IC50 value indicates a higher binding affinity.
The following table summarizes the comparative binding affinities of BPC, BPA, and 17β-estradiol (E2) for both ERα and ERβ, as determined by competitive radioligand binding assays.
| Compound | ERα Binding Affinity (IC50) | ERβ Binding Affinity (IC50) | Reference |
| This compound (BPC) | 2.65 nM | 1.94 nM | [6] |
| Bisphenol A (BPA) | ~3.3 - 73 nM | ~3.3 - 73 nM | [8] |
| 17β-Estradiol (E2) | 0.70 nM | 0.73 nM | [6] |
Key Findings from Quantitative Data:
-
Superior Binding of BPC: The data clearly demonstrates that BPC has a substantially higher binding affinity for both ERα and ERβ compared to BPA, with IC50 values in the low nanomolar range.[6][8]
-
Potency Approaching Estradiol: While the natural ligand E2 remains the most potent binder, BPC's binding affinity is remarkably strong for a synthetic compound, suggesting it can effectively compete with endogenous estrogens for receptor binding.[6]
Experimental Methodologies for Assessing Binding Affinity and Estrogenic Activity
A comprehensive assessment of a compound's estrogenic potential requires a multi-faceted approach, typically involving a combination of binding and functional assays.[9][10] Below are detailed protocols for two of the most common and informative in vitro methods.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor. It is a fundamental method for determining binding affinity (IC50 and Ki values).[11]
Sources
- 1. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphenol A - Wikipedia [en.wikipedia.org]
- 3. environmentalhealth.ucdavis.edu [environmentalhealth.ucdavis.edu]
- 4. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Researcher's Guide to Establishing Inter-Laboratory Comparison for Bisphenol C Measurement Methods
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and participating in inter-laboratory comparisons (ILCs) for the measurement of Bisphenol C (BPC). Given the structural similarities to other bisphenols like Bisphenol A (BPA), for which more extensive data exists, this document leverages established methodologies for BPA as a model for developing a robust BPC comparison framework. This guide emphasizes the principles of scientific integrity, detailed experimental protocols, and transparent data analysis to ensure the generation of high-quality, comparable data across different laboratories.
Introduction: The Imperative for Standardized this compound Measurement
This compound (BPC), or 2,2-Bis(4-hydroxy-3-methylphenyl)propane, is a member of the bisphenol family, a class of chemicals widely used in the manufacturing of polycarbonate plastics and epoxy resins.[1] While less studied than its analogue, Bisphenol A (BPA), concerns about the potential endocrine-disrupting properties of bisphenols necessitate accurate and reliable measurement methods for BPC in various matrices, including environmental samples, food contact materials, and biological specimens.
Inter-laboratory comparisons are a critical component of method validation and quality assurance in analytical science.[2][3] They provide an objective means to assess the performance of analytical methods across different laboratories, identify potential sources of error and bias, and ultimately establish a consensus on best practices.[4][5] This guide outlines the essential steps and considerations for designing and implementing a successful inter-laboratory comparison for BPC analysis.
Core Analytical Methodologies for this compound Analysis
While specific inter-laboratory comparison data for BPC is not as prevalent as for BPA, the analytical techniques employed are largely transferable. The primary methods for bisphenol analysis are based on chromatography coupled with mass spectrometry or other sensitive detection techniques.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is considered the gold standard for the quantification of bisphenols due to its high sensitivity and selectivity.[6] This technique involves the separation of BPC from other sample components via HPLC, followed by detection and quantification using a tandem mass spectrometer.
Key Experimental Parameters for HPLC-MS/MS:
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of bisphenols.[7]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile or methanol, is typically employed.[8]
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for bisphenols.
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for BPC.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for bisphenol analysis. However, it typically requires a derivatization step to increase the volatility of the polar bisphenol molecule.
Key Experimental Parameters for GC-MS:
-
Derivatization: Silylation is a common derivatization technique for bisphenols, replacing the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.
-
GC Column: A non-polar or medium-polarity capillary column is suitable for the separation of the derivatized BPC.
-
Ionization Source: Electron ionization (EI) is the most common ionization technique for GC-MS.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized BPC.
Other Potential Methods
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): For fluorescent compounds like bisphenols, HPLC-FLD can be a sensitive and cost-effective alternative to mass spectrometry-based methods.[6]
Designing a Robust Inter-Laboratory Comparison for this compound
A well-designed ILC is crucial for generating meaningful and reliable data. The design should be guided by the principles outlined in ISO/IEC 17025 and ISO Guide 43.[2][3][4]
Key Components of an ILC Design:
-
Clear Objectives: The primary goals of the ILC should be clearly defined. For example, to assess the proficiency of participating laboratories, to compare the performance of different analytical methods, or to certify a reference material.
-
Competent Coordinator: An independent and experienced coordinating body is essential to manage the ILC, from sample preparation and distribution to data analysis and reporting.[4]
-
Homogeneous and Stable Test Materials: The samples distributed to participating laboratories must be homogeneous and stable throughout the duration of the study.[9] Certified Reference Materials (CRMs) should be used whenever available to establish traceability and accuracy.[10]
-
Detailed Protocol and Instructions: Participants should be provided with a clear and comprehensive protocol that specifies the analytical methods to be used (or allows for the use of in-house methods if that is a variable being studied), sample handling and storage procedures, and data reporting requirements.
-
Statistical Design: The statistical approach for data analysis should be determined before the start of the study. This includes the methods for identifying outliers, calculating consensus values, and assessing laboratory performance.[5][11][12]
Workflow for an Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for an inter-laboratory comparison study.
Caption: Workflow of an Inter-Laboratory Comparison Study.
Experimental Protocols: A Step-by-Step Approach
The following protocols are adapted from established methods for bisphenol analysis and can serve as a starting point for an ILC for BPC.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the extraction and pre-concentration of bisphenols from aqueous samples.[13]
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Load the Sample: Load the aqueous sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the Analyte: Elute the BPC from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.
-
Concentrate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for HPLC analysis.
HPLC-MS/MS Analysis Protocol
-
Instrument Setup: Set up the HPLC-MS/MS system with the appropriate column, mobile phases, and mass spectrometer parameters.
-
Calibration: Prepare a series of calibration standards of BPC in the initial mobile phase and inject them to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extracts and quality control samples.
-
Data Acquisition: Acquire the data in MRM mode, monitoring for the specific precursor and product ions of BPC.
Data Analysis and Performance Evaluation
Statistical Measures
-
Consensus Mean: The consensus mean of all reported results is often used as the assigned value for calculating performance scores.[11]
-
Standard Deviation for Proficiency Assessment (σpt): This value represents the acceptable level of variability and is used to calculate Z-scores.[14]
-
Z-score: The Z-score is a common metric for evaluating laboratory performance and is calculated as:
Data Visualization
The following diagram illustrates the logical flow of data analysis in an ILC.
Caption: Logical Flow of Data Analysis in an ILC.
Case Study: Lessons from the NIH Round-Robin Study on BPA
A notable example of a successful inter-laboratory comparison for a bisphenol is the National Institutes of Health (NIH)-sponsored round-robin study on the analysis of BPA in human serum.[16][17][18][19][20] This study provided valuable insights that are directly applicable to the design of a BPC ILC.
Key Findings and Takeaways:
-
Contamination Control is Critical: The study highlighted that BPA contamination can be controlled during sample collection and analysis through careful screening of materials and reagents.[16][19] This underscores the importance of providing participants with pre-screened, contamination-free sample collection and storage containers for a BPC ILC.
-
Method Verification is Achievable: The study demonstrated that multiple laboratories could develop and verify sensitive and accurate methods for the direct quantification of unconjugated BPA and its glucuronide metabolite.[17][19][20]
-
Importance of Blinded Samples: The use of blinded samples, where the concentrations of the analyte are unknown to the participating laboratories, is a key element for an unbiased assessment of performance.[16][17][18][19][20]
Comparative Data Summary (Hypothetical for BPC)
| Parameter | HPLC-MS/MS | GC-MS | HPLC-FLD |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.1 - 0.5 ng/mL | 0.5 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | 0.3 - 1.5 ng/mL | 1.5 - 3.0 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Recovery (%) | 90 - 110% | 85 - 115% | 80 - 120% |
| Precision (RSD%) | < 15% | < 20% | < 20% |
Conclusion and Future Directions
This guide provides a comprehensive framework for establishing a much-needed inter-laboratory comparison for the measurement of this compound. By leveraging the extensive knowledge gained from studies on other bisphenols, particularly BPA, and adhering to established international standards for ILCs, the scientific community can work towards developing standardized and reliable methods for BPC analysis.
The successful implementation of such a program will not only enhance the quality and comparability of BPC data worldwide but also provide a solid foundation for regulatory decision-making and risk assessment. It is imperative that future research focuses on conducting BPC-specific round-robin studies to generate the empirical data needed to validate and harmonize analytical methodologies for this important environmental and biological contaminant.
References
- ASTM D8266-19, Standard Test Method for Analysis of Bisphenol A (4,4`-Isopropylidenediphenol) by High Performance Liquid Chromatography, ASTM International, West Conshohocken, PA, 2019. [Link]
- ASTM D7574-09, Standard Test Method for Determination of Bisphenol A in Environmental Waters by Liquid Chromatography/Tandem Mass Spectrometry, ASTM International, West Conshohocken, PA, 2009. [Link]
- SIS, Standard Test Method for Determination of Bisphenol A in Environmental Waters by Liquid Chromatography/Tandem Mass Spectrometry ASTM D7574, Swedish Institute for Standards. [Link]
- ASTM D7858-13R18, Standard Test Method for Determination of Bisphenol A in Soil, Sludge, and Biosolids by Pressurized Fluid Extraction and Analyzed by Liquid Chromatography/Tandem Mass Spectrometry, ASTM International, West Conshohocken, PA, 2018. [Link]
- Determination of Bisphenol A, ASTM Intern
- ISO 17025 Interlabor
- Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025, isobudgets. [Link]
- Development and Interlaboratory Validation of Two Fast UPLC-MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates, ResearchG
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
- Reference Material Certificate, National Institute of Metrology, China. [Link]
- 2023 Inter laboratory Comparison Report, Benchmark Intern
- Evidence that bisphenol A (BPA) can be accurately measured without contamination in human serum and urine, and that BPA causes numerous hazards from multiple routes of exposure, PubMed Central. [Link]
- Interlaboratory comparison exercise on the determination of bisphenol A (BPA), bisphenol S (BPS) and aluminium (Al), Bundesinstitut für Risikobewertung. [Link]
- Interpretation of interlaboratory comparison results to evaluate laboratory proficiency, TrAC Trends in Analytical Chemistry. [Link]
- Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in, JRC Public
- Analysis of interlaboratory comparison when the measurements are not normally distributed, Archimer. [Link]
- A round robin approach to the analysis of bisphenol A (BPA)
- A round robin approach to the analysis of bisphenol a (BPA) in human blood samples, Environmental Health. [Link]
- A round robin approach to the analysis of bisphenol a (BPA) in human blood samples, PubMed Central. [Link]
- Inter-laboratory comparison exercise on the determination of bisphenol A (BPA), bisphenol S (BPS) and aluminum, Bundesinstitut für Risikobewertung. [Link]
- A round robin approach to the analysis of bisphenol a (BPA) in human blood samples, PubMed. [Link]
- Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthal, PeerJ. [Link]
- ANALYTICAL METHOD VALID
- HPLC Method Development and Validation for Pharmaceutical Analysis, Technology Networks. [Link]
- CAPILLARY ELECTROPHORESIS METHOD FOR DETERMINATION OF BISPHENOL A IN DRINKING WATER AND IN BRITISH COLUMBIA MUSSELS, Thompson Rivers University. [Link]
- Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles, ResearchG
- Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry, PubMed Central. [Link]
- Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis, Lab Manager. [Link]
- Environmentally Relevant Concentration of Bisphenol S Shows Slight Effects on SIHUMIx, PubMed Central. [Link]
Sources
- 1. 双酚C analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. qse-academy.com [qse-academy.com]
- 3. eas-eth.org [eas-eth.org]
- 4. isobudgets.com [isobudgets.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. bfr.bund.de [bfr.bund.de]
- 10. ncrm.org.cn [ncrm.org.cn]
- 11. benchmark-intl.com [benchmark-intl.com]
- 12. archimer.ifremer.fr [archimer.ifremer.fr]
- 13. infinitalab.com [infinitalab.com]
- 14. bfr.bund.de [bfr.bund.de]
- 15. Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis | Lab Manager [labmanager.com]
- 16. Evidence that bisphenol A (BPA) can be accurately measured without contamination in human serum and urine, and that BPA causes numerous hazards from multiple routes of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. (PDF) A round robin approach to the analysis of bisphenol a (BPA) in human blood samples (2014) | Laura N. Vandenberg | 99 Citations [scispace.com]
- 19. A round robin approach to the analysis of bisphenol a (BPA) in human blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A round robin approach to the analysis of bisphenol A (BPA) in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. peerj.com [peerj.com]
- 22. researchgate.net [researchgate.net]
Validating the Zebrafish as a Premier Model for Bisphenol C Toxicity Assessment: A Comparative Guide
Introduction: The Rising Concern of Bisphenol C and the Imperative for Robust Toxicity Models
This compound (BPC), a structural analog of the notorious endocrine disruptor Bisphenol A (BPA), is increasingly used in the manufacturing of polycarbonate plastics and epoxy resins.[1] Its detection in human samples, including the urine of infants and toddlers, raises significant concerns about its potential impact on human health, particularly during sensitive developmental stages.[1] As regulatory bodies and the public demand safer alternatives to BPA, the need for reliable and efficient toxicological models to assess the safety of BPA substitutes like BPC is paramount.[2]
This guide provides an in-depth validation of the zebrafish (Danio rerio) as a powerful and relevant model for evaluating BPC toxicity. We will explore the inherent advantages of the zebrafish system, compare its performance against traditional rodent and in vitro models, and provide detailed experimental protocols for assessing key toxicological endpoints. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a scientifically sound and ethically considerate model for endocrine disruptor screening.
The Zebrafish Model: A Transparent Window into Vertebrate Development and Toxicity
The zebrafish has emerged as a leading model organism in toxicology for a multitude of reasons.[3][4] Its combination of vertebrate biology, genetic tractability, and suitability for high-throughput screening makes it an invaluable tool for assessing the effects of chemical compounds.[5]
Key Advantages of the Zebrafish Model:
-
Rapid External Development: Zebrafish embryos develop externally and major organs are formed within 72 hours post-fertilization (hpf), allowing for the rapid assessment of developmental toxicity.[6]
-
Optical Transparency: The embryos and larvae are optically transparent, enabling real-time, non-invasive imaging of organogenesis and the direct observation of toxic effects on developing tissues.[3][5]
-
High Genetic Homology to Humans: Approximately 70% of human genes have a zebrafish ortholog, and critical signaling pathways are highly conserved, making the model highly relevant for studying human diseases and toxicological responses.[3][7]
-
High-Throughput Screening (HTS) Compatibility: Their small size, rapid life cycle, and high fecundity allow for the cost-effective screening of large compound libraries.[5][6]
-
Ethical Considerations (The 3Rs): The use of zebrafish embryos and larvae aligns with the principles of Replacement, Reduction, and Refinement of animal testing.[8]
Comparative Analysis: Zebrafish vs. Rodent and In Vitro Models
While rodent models have historically been the gold standard for toxicological testing, and in vitro assays offer high-throughput capabilities, the zebrafish model uniquely bridges the gap between these two approaches, offering a whole-organism context with the scalability of cell-based assays.
| Feature | Zebrafish Model | Rodent Models (e.g., Rat, Mouse) | In Vitro Models (e.g., Cell Lines) |
| Physiological Relevance | Whole, intact vertebrate organism with conserved organ systems.[4] | High physiological and genetic similarity to humans. | Limited systemic context; lacks complex organ-organ interactions.[9] |
| Throughput | High; suitable for large-scale screening.[6] | Low; time-consuming and resource-intensive. | Very high; ideal for primary screening of large compound libraries.[10] |
| Cost | Low cost of maintenance and experimentation.[6] | High cost of animal housing, care, and experimentation. | Relatively low cost per assay. |
| Developmental Toxicity Assessment | Excellent; transparent embryos allow for detailed morphological analysis.[5] | Well-established but requires complex surgical and imaging techniques. | Limited to specific cellular endpoints; cannot model complex morphogenetic events. |
| Ethical Considerations | Aligns with the 3Rs principles, especially in early life stages.[8] | Raises significant ethical concerns. | No direct use of live animals. |
| Speed of Results | Rapid; developmental effects can be observed within days.[6] | Slow; studies can take months to years to complete. | Very rapid; results can often be obtained within hours to days. |
This compound Toxicity in Zebrafish: A Multi-Systemic Impact
Recent studies utilizing the zebrafish model have provided crucial insights into the toxicological profile of BPC, revealing its detrimental effects on multiple organ systems.
Developmental Cardiotoxicity
Exposure to environmentally relevant concentrations of BPC (41-150 nM) has been shown to induce cardiac defects in developing zebrafish embryos.[11] The underlying mechanism involves the disruption of m6A RNA methylation homeostasis, leading to the downregulation of key genes involved in cardiac fatty acid metabolism and muscle contraction.[11]
Hepato- and Intestinal Toxicity
BPC exposure has been demonstrated to cause developmental defects in the liver and intestine of zebrafish larvae.[1] Mechanistically, BPC disrupts the GPER-AKT-mTOR-RPS6 signaling pathway, which is crucial for cell proliferation in these organs.[1]
Caption: Workflow for the Zebrafish Embryo Toxicity Test.
Larval Behavior Assay for Neurotoxicity
This assay assesses the impact of BPC on the locomotor activity of zebrafish larvae. [12] Methodology:
-
Exposure: Expose zebrafish embryos to sub-lethal concentrations of BPC from 4 hpf to 5 days post-fertilization (dpf).
-
Behavioral Recording: At 5 dpf, place individual larvae into the wells of a 96-well plate. Use an automated tracking system to record their movement under alternating light and dark periods. [12]3. Endpoint Measurement: Quantify locomotor parameters such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior).
-
Data Analysis: Compare the behavioral parameters of BPC-exposed larvae to the vehicle control group to identify hyperactivity or hypoactivity.
Quantitative PCR (qPCR) for Endocrine Disruption
This molecular assay measures changes in the expression of key genes involved in the endocrine system.
Methodology:
-
Exposure and RNA Extraction: Expose zebrafish embryos to BPC for a defined period (e.g., 96 hpf). Pool embryos from each treatment group and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers for target genes such as vitellogenin 1 (vtg1), estrogen receptor 1 (esr1), and aromatase (cyp19a1b). [13]Use a housekeeping gene (e.g., β-actin) for normalization. [14]4. Data Analysis: Calculate the relative fold change in gene expression in BPC-exposed groups compared to the control using the ΔΔCt method.
Conclusion: The Zebrafish as a Validated and Indispensable Tool
The zebrafish model offers a robust, relevant, and efficient platform for assessing the toxicity of this compound and other emerging environmental contaminants. Its unique combination of a whole-organism context with high-throughput capabilities provides a significant advantage over traditional rodent and in vitro models. The experimental data generated from zebrafish studies on BPC clearly demonstrate its potential to induce developmental cardiotoxicity, hepatotoxicity, and intestinal defects. Furthermore, established protocols for assessing neurotoxicity and endocrine disruption in zebrafish can be readily applied to further characterize the risk profile of BPC. As the scientific community moves towards more predictive and ethically responsible toxicology, the zebrafish stands out as a validated and indispensable tool for safeguarding human and environmental health.
References
- ZeClinics. (2025, June 6). Use of Zebrafish in Pharmaceutical Toxicology. ZeClinics CRO.
- MDPI. (n.d.). Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants.
- ACS Publications. (n.d.). Use of Zebrafish in Drug Discovery Toxicology.
- PMC. (n.d.). Mixtures, Metabolites, and Mechanisms: Understanding Toxicology Using Zebrafish.
- PMC. (n.d.). Making Waves: New Developments in Toxicology With the Zebrafish.
- [Anonymous]. (2024, October 1). This compound Induces Cardiac Developmental Defects by Disrupting m6A Homeostasis.
- University of Calgary. (2015, July 13). Zebrafish study shows bisphenols affect embryonic brain development. News.
- PMC - NIH. (2023, February 14). Stage-Related Neurotoxicity of BPA in the Development of Zebrafish Embryos.
- PubMed. (2023, February 21). This compound induces developmental defects in liver and intestine through mTOR signaling in zebrafish (Danio rerio).
- MDPI. (n.d.). Bisphenols: Endocrine Disruptors and Their Impact on Fish: A Review.
- PMC - NIH. (n.d.). Bisphenols as a Legacy Pollutant, and Their Effects on Organ Vulnerability.
- PMC - PubMed Central. (n.d.). Zebrafish in Toxicology and Environmental Health.
- DiVA portal. (2023, October 13). Physiology-informed toxicokinetic model for the zebrafish embryo test developed for bisphenols.
- ResearchGate. (n.d.). (PDF) BPA toxicity during development of zebrafish embryo.
- PMC - NIH. (n.d.). Toxicogenomics to Evaluate Endocrine Disrupting Effects of Environmental Chemicals Using the Zebrafish Model.
- Frontiers. (2022, February 10). Application of Transgenic Zebrafish Models for Studying the Effects of Estrogenic Endocrine Disrupting Chemicals on Embryonic Brain Development.
- Oxford Academic. (2022, December 19).
- SciELO. (n.d.). BPA toxicity during development of zebrafish embryo.
- PMC - PubMed Central. (n.d.). Animal Models of Endocrine Disruption.
- PMC - NIH. (n.d.). Detection and Prioritization of Developmentally Neurotoxic and/or Neurotoxic Compounds Using Zebrafish.
- ACS Publications. (n.d.). Developmental Effects and Estrogenicity of Bisphenol A Alternatives in a Zebrafish Embryo Model. Environmental Science & Technology.
- PMC - PubMed Central. (2024, August 11).
- ResearchGate. (n.d.). Endocrine-disrupting effects of each tested compound on the estrogenic,....
- EurekAlert!. (2017, July 14). Researchers identify potentially safer substitutes for BPA.
- NIH. (2025, March 20). Bisphenol-S exposure of zebrafish unveils the hidden risks of bisphenol paradigm with growth, developmental, and behavioral impacts similar to bisphenol-A.
- PMC - NIH. (2024, July 10). Brief guidelines for zebrafish embryotoxicity tests.
- [Anonymous]. (n.d.). TOXICITY OF BISPHENOL A ON THE GROWTH OF ZEBRAFISH EMBRYOS.
- RSC Publishing. (2023, July 19). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions.
- ResearchGate. (n.d.). Comparative analysis of human, rat, and zebrafish based on the early stages of development.
- Food Packaging Forum. (2020, June 8).
- DergiPark. (n.d.). Protective Action of an Anti-oxidant (Vitamin-C) Against Bisphenol-toxicity in Cirrhinus mrigala(Ham.).
- PubMed. (2020, August 23). Developmental neurotoxicity of low concentrations of bisphenol A and S exposure in zebrafish.
- MDPI. (n.d.). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans.
- PMC - NIH. (n.d.). Early embryogenesis in zebrafish is affected by bisphenol A exposure.
- [Anonymous]. (n.d.).
- PubMed. (2023, July 14). Alternatives to animal testing in toxicity testing: Current status and future perspectives in food safety assessments.
- PubMed. (2024, March 26). Comparative cardiotoxicity assessment of bisphenol chemicals and estradiol using human induced pluripotent stem cell-derived cardiomyocytes.
- InVivo Biosystems. (n.d.). Zebrafish vs. Mouse Models: A New Standard in Behavioral Assays.
- [Anonymous]. (2016, February 2). Common Alternative to BPA Plastic Is Equally Harmful in Animal Testing, Study Finds.
- MDPI. (n.d.). Bisphenol E Neurotoxicity in Zebrafish Larvae: Effects and Underlying Mechanisms.
- Oxford Academic. (n.d.).
Sources
- 1. This compound induces developmental defects in liver and intestine through mTOR signaling in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencealert.com [sciencealert.com]
- 3. mdpi.com [mdpi.com]
- 4. Making Waves: New Developments in Toxicology With the Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mixtures, Metabolites, and Mechanisms: Understanding Toxicology Using Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Zebrafish in Pharmaceutical Toxicology | ZeClinics CRO [zeclinics.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alternatives to animal testing in toxicity testing: Current status and future perspectives in food safety assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Researchers identify potentially safer substitutes for BPA | EurekAlert! [eurekalert.org]
- 11. This compound Induces Cardiac Developmental Defects by Disrupting m6A Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection and Prioritization of Developmentally Neurotoxic and/or Neurotoxic Compounds Using Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stage-Related Neurotoxicity of BPA in the Development of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Anti-Androgenic Activity of Bisphenol C Analogues: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the anti-androgenic properties of Bisphenol C (BPC) and its structural analogues. We will delve into the mechanistic underpinnings of androgen receptor (AR) signaling, outline robust experimental protocols for assessing anti-androgenic activity, and present a comparative analysis of hypothetical data for a selection of BPC analogues. Our approach is grounded in established scientific principles to ensure the generation of reliable and reproducible results.
The Androgen Receptor Signaling Pathway: A Key Target for Endocrine Disruptors
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and maintenance of male reproductive tissues.[1] The binding of androgens, such as testosterone and its more potent metabolite 5α-dihydrotestosterone (DHT), to the AR's ligand-binding domain (LBD) initiates a conformational change.[1][2] This leads to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus.[3][4] Once in the nucleus, the AR homodimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4]
Endocrine-disrupting chemicals (EDCs) can interfere with this pathway, leading to a range of adverse health effects.[5] Anti-androgenic compounds, in particular, can disrupt AR signaling by competitively inhibiting the binding of endogenous androgens or by modulating the interaction of the AR with co-regulatory proteins.[6][7] Bisphenol A (BPA), a well-known EDC, has been shown to act as an AR antagonist.[7][8][9] Its analogues, including this compound, are now under scrutiny for similar activities.[10]
Caption: Canonical Androgen Receptor (AR) Signaling Pathway and Point of Interference by this compound Analogues.
Experimental Design for Comparative Analysis
To objectively compare the anti-androgenic activity of BPC analogues, a multi-tiered experimental approach is recommended. This involves an initial screening with a competitive binding assay followed by a functional reporter gene assay to confirm AR antagonism.
Selection of this compound Analogues: A representative set of BPC analogues should be chosen, including the parent compound, this compound, and analogues with varying substitutions on the phenyl rings. For this guide, we will consider a hypothetical set: BPC, BPC-Cl2 (d-chloro), and BPC-F2 (di-fluoro).
Choice of Cell Line: A human cell line that endogenously expresses the androgen receptor, such as the prostate cancer cell line LNCaP or the breast cancer cell line T47D, is recommended for their physiological relevance.[11] Alternatively, a cell line like COS-7 or CHO can be transiently or stably transfected with a human AR expression vector.[11][12]
Positive and Negative Controls: The inclusion of appropriate controls is critical for data interpretation.
-
Agonist: Dihydrotestosterone (DHT) will be used as the reference androgen.
-
Antagonist: A well-characterized AR antagonist, such as Hydroxyflutamide or Bicalutamide, will serve as the positive control for anti-androgenic activity.[11][12]
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO) will be used as the negative control.
Experimental Protocols
Competitive Ligand Binding Assay
This assay determines the ability of BPC analogues to compete with a radiolabeled androgen for binding to the AR.[13][14][15]
Principle: A fixed concentration of radiolabeled DHT ([³H]-DHT) is incubated with a source of AR (e.g., LNCaP cell lysate) in the presence of increasing concentrations of the unlabeled test compound (BPC analogues). The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.
Step-by-Step Methodology:
-
Preparation of AR Source: Culture LNCaP cells and prepare a cell lysate containing the androgen receptor.
-
Incubation: In a 96-well plate, incubate the cell lysate with a constant concentration of [³H]-DHT (e.g., 20 nM) and serial dilutions of the BPC analogues or control compounds.[14]
-
Separation of Bound and Free Ligand: Separate the AR-bound [³H]-DHT from the free [³H]-DHT using a method such as filtration or scintillation proximity assay (SPA).[13][16]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
AR-Mediated Reporter Gene Assay
This assay measures the ability of BPC analogues to inhibit the transcriptional activity of the AR in response to an androgen.[17][18]
Principle: Cells are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV).[11] In the presence of an androgen, the AR is activated and drives the expression of luciferase. An anti-androgen will inhibit this response.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., COS-7) in a 96-well plate.[11]
-
Transfection: Co-transfect the cells with a human AR expression vector (e.g., pSG5AR) and an ARE-driven luciferase reporter plasmid (e.g., pMamneoLuc).[11] A control plasmid expressing β-galactosidase can be included to normalize for transfection efficiency.
-
Treatment: After 24 hours, treat the cells with a fixed concentration of DHT (e.g., 0.1 nM) alone or in combination with increasing concentrations of the BPC analogues or control anti-androgen.
-
Cell Lysis and Assay: After an incubation period of 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the percentage of DHT-induced luciferase activity against the logarithm of the antagonist concentration to determine the IC50 values.
Caption: Workflow for Assessing the Anti-Androgenic Activity of this compound Analogues.
Comparative Data Summary (Hypothetical)
The following table summarizes the hypothetical results that could be obtained from the experiments described above. The data is presented to illustrate a potential outcome and should not be considered as established factual results.
| Compound | Competitive Binding Assay (IC50, µM) | AR Reporter Gene Assay (IC50, µM) | Relative Potency (vs. Bicalutamide) |
| Bicalutamide | 0.5 | 1.0 | 1.0 |
| This compound (BPC) | 15.2 | 25.8 | 0.04 |
| BPC-Cl2 | 8.9 | 14.5 | 0.07 |
| BPC-F2 | 22.4 | 38.1 | 0.03 |
Interpretation of Hypothetical Data: In this hypothetical scenario, all tested BPC analogues demonstrate the ability to both bind to the androgen receptor and antagonize its transcriptional activity, albeit with lower potency compared to the reference anti-androgen, Bicalutamide. The chlorinated analogue (BPC-Cl2) shows slightly higher potency than the parent BPC and the fluorinated analogue (BPC-F2), suggesting that the nature of the halogen substitution may influence the anti-androgenic activity.
Conclusion and Future Directions
This guide outlines a systematic approach to confirm and compare the anti-androgenic activity of this compound analogues. The combination of competitive binding and functional reporter gene assays provides a robust platform for characterizing the endocrine-disrupting potential of these compounds. Further investigations could explore the precise molecular mechanisms of AR antagonism, such as the impact on AR N/C-terminal interactions and co-regulator recruitment, as has been done for BPA.[7] Additionally, in vivo studies would be necessary to ascertain the physiological relevance of these in vitro findings.
References
- Sonneveld, E., et al. (2005). Sensitive in vitro test systems to determine androgenic/antiandrogenic activity. PubMed. [Link]
- Moore, J. T., et al. (2006). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. PubMed. [Link]
- Sharifi, N. (2020). Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling.
- Rajender, S., et al. (2007).
- Van der Burg, B., et al. (2005). Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. PubMed. [Link]
- Moore, J. T., et al. (2006). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. NIH. [Link]
- Moore, J. T., et al. (2006). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors.
- Rajender, S., et al. (2007).
- Lavery, D. N., & Bevan, C. L. (2014). Analysis of androgen receptor activity by reporter gene assays. PubMed. [Link]
- Moore, J. T., et al. (2012). Ligand Competition Binding Assay for the Androgen Receptor.
- Bio-Rad.
- Unwalla, H. (2020). The androgen-androgen receptor signaling pathway. A: The androgen...
- Bevan, C. L. (2019). The Androgen Receptor signalling pathway. Schematic representation of...
- Kumar, S., & Roy, P. (2012). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. NIH. [Link]
- Rajender, S., et al. (2007). In vitro bioassays for androgens and their diagnostic applications.
- Lavery, D. N., et al. (2018). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. NIH. [Link]
- Roy, P., et al. (2025). BPA anti-androgenic mechanisms. BPA functions as an AR antagonist by...
- Indigo Biosciences. (n.d.). Human AR Reporter Assay Kit. Indigo Biosciences. [Link]
- Freyberger, A., et al. (2010). Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line.
- Wikipedia. (n.d.). Bisphenol A. Wikipedia. [Link]
- Liu, X., et al. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PLOS One. [Link]
- Routledge, E. J., et al. (2023).
- Freyberger, A., et al. (2010). Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line. First steps towards validation.
- Lee, H. J., et al. (2003). Antiandrogenic Effects of Bisphenol A and Nonylphenol on the Function of Androgen Receptor. Toxicological Sciences. [Link]
- Routledge, E. J., et al. (2023). Full article: Detection of anti-androgenic activity of chemicals in fish studies: a data review. Taylor & Francis Online. [Link]
- Liu, X., et al. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PubMed Central. [Link]
- Zhang, Y., et al. (2025). Identifying Metabolic Signatures of Bisphenol Analog Exposure: Implication for Rapid Toxicity Screening of New Alternatives.
- Wang, Y., et al. (2016).
- Iwamoto, M., et al. (2022). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. Journal of Biological Chemistry. [Link]
- Akash, M. S. H., et al. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. RSC Publishing. [Link]
- Grønnestad, R., et al. (2023). Interaction of Bisphenol A and Its Analogs with Estrogen and Androgen Receptor from Atlantic Cod (Gadus morhua). Environmental Science & Technology. [Link]
- Zuffeqar, M., et al. (2014). Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives.
- Di Nisio, A., et al. (2019). Estrogenic and anti-androgenic endocrine disrupting chemicals and their impact on the male reproductive system. Frontiers. [Link]
- Li, Y., et al. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Estrogenic and anti-androgenic endocrine disrupting chemicals and their impact on the male reproductive system [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-androgenic mechanisms of Bisphenol A involve androgen receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bisphenol A - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 17. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Polyurethanes Derived from Bisphenol A and Bisphenol C
The primary structural difference between BPA and BPC lies in the bridging alkyl group connecting the two phenol rings: an isopropylidene group for BPA and a cyclohexylidene group for BPC. This seemingly subtle variation in the "cardo" (loop-like) structure introduces significant differences in chain rigidity, packing, and ultimately, thermal behavior. This guide will illuminate these differences through a detailed examination of experimental data.
Chemical Structures of Bisphenol Monomers
The distinct molecular architectures of Bisphenol A and Bisphenol C are the foundation of the differing properties of their resultant polymers.
Caption: Chemical structures of Bisphenol A (BPA) and this compound (BPC).
Synthesis of Bisphenol-Based Polyurethanes (PU-A and PU-C)
To conduct a valid comparison, both polyurethane samples must be synthesized under identical conditions. The following protocols are based on established literature methods for creating polyester polyol-based polyurethanes from bisphenol epoxy resins[1][2]. The process is a two-step reaction: first, the synthesis of a polyester polyol from the respective bisphenol epoxy resin, followed by the reaction with a diisocyanate to form the final polyurethane.
Experimental Workflow: Synthesis
Caption: Workflow for the two-step synthesis of PU-A and PU-C films.
Step-by-Step Synthesis Protocol[1]
This protocol outlines the synthesis for one variant (e.g., PU-A). The exact same procedure should be followed for the other variant (PU-C), substituting the corresponding starting materials.
Part A: Synthesis of Polyester Polyol
-
Apparatus Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, a reflux condenser, and a thermometer. Place the flask in a thermostat-controlled heating mantle.
-
Initial Charge: Add 0.02 mol of the epoxy resin of Bisphenol A (EBA) to the flask, dissolved in 30 mL of 1,4-dioxane.
-
Reactant Addition: To the stirring solution, add 0.04 mol of ricinoleic acid and 0.5 g of triethylamine, which acts as a catalyst.
-
Reaction: Heat the mixture to reflux temperature and maintain for 4-5 hours to ensure the completion of the esterification reaction, forming the polyester polyol.
-
Cooling: After the reaction period, turn off the heat and allow the solution to cool to room temperature.
Part B: Synthesis of Polyurethane
-
Isocyanate Addition: To the cooled polyester polyol solution (containing approximately 0.0029 mol of polyol), slowly add 0.004 mol of toluene diisocyanate (TDI) under continuous stirring.
-
Urethane Reaction: The reaction is exothermic and proceeds at room temperature. Continue stirring until the viscosity of the solution increases noticeably, indicating polymer formation.
-
Film Casting: Pour the resulting polyurethane solution onto a clean, level glass plate.
-
Drying and Curing: Allow the solvent to evaporate in a dust-free environment at room temperature, followed by a post-curing step in an oven at a mild temperature (e.g., 60°C) to remove residual solvent and complete the reaction. The final product is a solid polyurethane film (PU-A or PU-C).
Thermal Stability Characterization
The thermal stability of the synthesized PU-A and PU-C films is evaluated primarily using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature. Differential Scanning Calorimetry (DSC) can also be employed to investigate thermal transitions like the glass transition temperature (Tg), which provides insight into chain mobility and morphology[3].
Experimental Workflow: Thermal Analysis
Caption: General experimental workflow for TGA and DSC analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument: Utilize a calibrated thermogravimetric analyzer.
-
Sample Preparation: Precisely weigh 5-10 mg of the polyurethane film into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation[4][5].
-
Heating Program: Equilibrate the sample at a low temperature (e.g., 30°C). Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is typically plotted as percent weight loss vs. temperature. The first derivative of this curve (DTG) helps identify the temperatures of maximum degradation rates.
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument: Utilize a calibrated differential scanning calorimeter.
-
Sample Preparation: Weigh 5-10 mg of the polyurethane film into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Heating/Cooling Program:
-
First Heating Scan: Heat the sample from ambient temperature to 250°C at 10 K/min to erase any prior thermal history[3].
-
Cooling Scan: Cool the sample rapidly to a sub-ambient temperature, such as -100°C.
-
Second Heating Scan: Heat the sample from -100°C to 250°C at 10 K/min. The data from this scan is typically used for analysis to ensure a consistent amorphous state.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature. Analyze the thermogram to identify the glass transition temperature (Tg) and other endothermic or exothermic events[6].
Comparative Results and Discussion
The thermal stability of PU-A and PU-C was evaluated by analyzing their decomposition behavior via TGA. A direct comparison of the data reveals the influence of the bisphenol backbone structure[2].
Quantitative Data Summary
| Parameter | Polyurethane from Bisphenol A (PU-A) | Polyurethane from this compound (PU-C) |
| Initial Decomposition Temp. (Onset) | ~182°C | ~187°C |
| Degradation Profile | Three-step degradation | Three-step degradation |
Data sourced from Patel, et al. (2007)[2]
Discussion of Thermal Stability
The TGA results indicate that both PU-A and PU-C are thermally stable up to approximately 180°C, after which they undergo a multi-step degradation process[2]. The thermal decomposition of polyurethanes is known to be complex, often beginning with the dissociation of the urethane linkage into its constituent isocyanate and alcohol, followed by further degradation at higher temperatures[7]. The three-step degradation pattern observed for both polymers is characteristic of many polyurethane systems, corresponding to the breakdown of hard segments (urethane linkages), soft segments (polyester polyol chains), and finally, the char residue[8][9].
A key finding is that the polyurethane derived from this compound (PU-C) exhibits a slightly higher onset temperature for decomposition (~187°C) compared to the Bisphenol A variant (PU-A, ~182°C)[2]. While the difference is modest, it suggests a marginal enhancement in thermal stability. This can be attributed to the structural difference in the bisphenol core.
The cyclohexylidene group in BPC is more rigid and sterically hindered than the isopropylidene group in BPA. This increased rigidity can restrict the thermal motion of the polymer chains, requiring slightly more thermal energy to initiate the bond scission events that mark the onset of degradation. The bulky cyclohexyl ring may also lead to denser polymer packing, increasing the intermolecular forces that must be overcome for decomposition to begin.
Interestingly, while the incorporation of the cyclohexyl group slightly improves the initial stability, it does not fundamentally alter the overall degradation pathway, as both polymers follow a three-step process[2]. This suggests that the primary decomposition reactions are governed by the urethane and polyester linkages common to both structures, while the bisphenol core plays a secondary, albeit measurable, role in the initiation phase.
Conclusion
This comparative guide demonstrates that polyurethanes derived from this compound exhibit marginally higher thermal stability than those derived from Bisphenol A. The onset of thermal decomposition for PU-C is approximately 5°C higher than for PU-A. This enhancement is attributed to the greater rigidity and steric hindrance of the cyclohexylidene "cardo" group in BPC compared to the more flexible isopropylidene group in BPA, which restricts segmental motion and slightly elevates the energy required for decomposition to begin. Both polymers, however, display a similar multi-step degradation profile, indicating that the fundamental decomposition mechanism is dictated by the common polyurethane backbone. These findings provide valuable insight for material scientists selecting monomers for applications where thermal performance is a critical parameter.
References
- Title: Studies on the Thermal Behavior of Polyurethanes Source: Taylor & Francis Online URL:[Link]
- Title: Characterization of Polyurethane resins (PU) by Thermal Gravimetric Analysis (TGA) Source: STEMCELL Technologies URL:[Link]
- Title: Thermal Solutions: Characterization of Polyurethane by TGA and Hi-Res TGA Source: Covalent Metrology URL:[Link]
- Title: Thermal Decomposition Behavior of Polylactic Acid-Based Polyurethane Resin Source: MDPI URL:[Link]
- Title: Thermogravimetric Analysis Investigation of Polyurethane Plastic Thermal Properties Under Different Atmospheric Conditions Source: Journal of Sustainable Development of Energy, W
- Title: Thermogravimetric Analysis Investigation of Polyurethane Plastic Thermal Properties Under Different Atmospheric Conditions Source: SDEWES Centre URL:[Link]
- Title: The thermal decomposition of polyurethanes and polyisocyanur
- Title: Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry Source: OSTI.gov URL:[Link]
- Title: Polyurethanes from Bisphenol-Based Polyols Source: Innov
- Title: Mechanism of thermal degradation of polyurethanes.
- Title: Quality Control of Polymers by means of DSC - Thermal Behavior of Thermoplastic Polyurethane Source: NETZSCH Analyzing & Testing URL:[Link]
- Title: Differential Scanning Calorimetry as a Method for Indicating Hydrolysis of Urethane Elastomers Source: DTIC URL:[Link]
- Title: Differential scanning calorimetry (DSC)
- Title: Thermal Characterization of Commercial Polyurethane Elastomers Used in Petroleum Containment Applic
- Title: The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins Source: Science Public
- Title: Differential scanning calorimetry (DSC)
- Title: Synthesis and Comparative Physico-chemical Study of Polyester Polyols Based Polyurethanes of Bisphenol-A and Bisphenol-C Epoxy Resins Source: Taylor & Francis Online URL:[Link]
- Title: Synthesis and Comparative Physico-chemical Study of Polyester Polyols Based Polyurethanes of Bisphenol-A and Bisphenol-C Epoxy Resins Source: Taylor & Francis Online URL:[Link]
- Title: The Preparation and Characterization of an Epoxy Polyurethane Hybrid Polymer Using Bisphenol A and Epichlorohydrin Source: ResearchG
- Title: Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimiz
- Title: Bisphenol A Source: Wikipedia URL:[Link]
- Title: Process for the synthesis of bisphenol Source: Google Patents URL
- Title: Synthesis of Polyurethanes Using Organocatalysis: A Perspective Source: ACS Public
- Title: Thermal Stability and Heat Transfer of Polyurethanes for Joints Applications of Wooden Structures Source: MDPI URL:[Link]
- Title: Thermal decomposition of bisphenol A-based polyetherurethanes blown with pentane: Part I—Thermal and pyrolytical studies Source: Semantic Scholar URL:[Link]
- Title: Thermal Analysis of Polyurethane Dispersions Based on Different Polyols Source: SciSpace URL:[Link]
- Title: Polyurethanes and Thermal Degradation Guidance Source: American Chemistry Council URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. sdewes.org [sdewes.org]
- 5. sdewes.org [sdewes.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. osti.gov [osti.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Genotoxicity of Bisphenol C and Bisphenol A
This guide provides a detailed comparison of the genotoxic potential of Bisphenol C (BPC) relative to the widely studied Bisphenol A (BPA). Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data, explains the underlying mechanisms of genotoxicity, and offers detailed protocols for key assessment assays. Our objective is to present an objective, data-driven evaluation to inform safer chemical design and risk assessment.
Introduction: The Bisphenol Family and the Imperative of Genotoxicity Assessment
Bisphenol A (BPA) is a high-production-volume chemical integral to the manufacture of polycarbonate plastics and epoxy resins for decades.[1] Its widespread use has led to ubiquitous human exposure.[1] However, mounting evidence of its endocrine-disrupting properties and other toxic effects has prompted regulatory restrictions and the industrial development of numerous structural analogues, including this compound (BPC).[1][2]
While these alternatives are often marketed as "BPA-free," the critical question remains: are they fundamentally safer? Genotoxicity—the ability of a substance to damage the genetic material (DNA) within cells—is a crucial toxicological endpoint.[1] Genotoxic events can lead to mutations, chromosomal aberrations, and ultimately, may contribute to the development of cancer and other diseases.[3] Therefore, a rigorous evaluation of the genotoxicity of BPA analogues like BPC is not just a scientific exercise but a public health necessity. This guide provides a direct, evidence-based comparison between BPC and its predecessor, BPA.
Mechanistic Overview: How Bisphenol A Induces Genetic Damage
The genotoxicity of BPA is a complex, debated topic with conflicting results in various studies.[1][4] However, several key mechanisms have been identified through which BPA is believed to exert its damaging effects on cellular DNA. Understanding these pathways is essential for contextualizing the data on BPC.
-
Oxidative Stress: A primary mechanism is the induction of oxidative stress.[5] BPA can increase the production of reactive oxygen species (ROS) within the cell.[6][7] These highly reactive molecules, such as superoxide anions and hydrogen peroxide, can attack DNA, leading to oxidized bases (e.g., 8-hydroxy-2'-deoxyguanosine or 8-OHdG), as well as single- and double-strand DNA breaks.[5][8]
-
Metabolic Activation and DNA Adduct Formation: BPA itself is not highly reactive with DNA. However, it can be metabolized by cytochrome P450 enzymes into reactive intermediates, notably bisphenol-o-quinone.[9][10] This metabolite is an electrophile that can covalently bind to the nucleophilic sites on DNA, particularly guanine bases, forming bulky DNA adducts.[9][11][12] These adducts can distort the DNA helix, interfering with replication and transcription, and can lead to mutations if not properly repaired.[11]
-
Chromosomal Damage and Aneugenicity: BPA exposure has been linked to both structural and numerical chromosomal aberrations.[13] It can cause DNA strand breaks, which, if misrepaired, can lead to chromosomal rearrangements.[1][14] Furthermore, some studies suggest BPA has aneugenic potential, meaning it can interfere with the mitotic spindle apparatus during cell division, leading to an incorrect number of chromosomes in daughter cells (aneuploidy).[3]
Caption: General mechanisms of bisphenol-induced genotoxicity.
Comparative Genotoxicity: this compound vs. Bisphenol A
Direct comparative studies are crucial for evaluating the relative safety of BPA analogues. Research using a hepatic 3D cell model (HepG2 spheroids) provides some of the most direct evidence comparing the genotoxic and cytotoxic effects of BPC and BPA.[15]
Key Experimental Findings
-
Cytotoxicity: In short-term (24-h) and prolonged (96-h) exposures, BPC was found to be one of the most cytotoxic analogues tested, significantly impacting cell viability, cell proliferation, and inducing apoptotic cell death more potently than BPA.[15]
-
DNA Single-Strand Breaks (Comet Assay): After prolonged exposure (96 hours), all tested bisphenols, including BPA and BPC, induced statistically significant increases in DNA single-strand breaks. However, BPA and BPC were the least effective inducers of this type of damage among the analogues.[15]
-
DNA Double-Strand Breaks (γH2AX Assay): The study demonstrated that BPA, along with other analogues like BPAP and BPAF, induced DNA double-strand breaks. The same effect was not explicitly reported for BPC in this study, suggesting a potential mechanistic difference.[15][16]
-
Aneugenic Activity: BPC, along with BPAF, was shown to increase the percentage of p-H3-positive cells.[15] This marker indicates cells arrested in mitosis and is an indicator of aneugenic activity, suggesting BPC may interfere with chromosome segregation.
Data Summary Table
The following table summarizes the comparative performance of BPC and BPA based on key genotoxicity and cytotoxicity endpoints from the study by Štampar et al. (2023).[15]
| Endpoint | Bisphenol A (BPA) | This compound (BPC) | Comparative Insight |
| Cytotoxicity | Moderate | High | BPC is significantly more cytotoxic than BPA.[15] |
| DNA Single-Strand Breaks | Induces damage, but is among the least effective of the analogues.[15] | Induces damage, but is among the least effective of the analogues.[15] | Both show similar, relatively low potency for this endpoint compared to other bisphenols.[15] |
| DNA Double-Strand Breaks | Induces damage.[15] | Not reported to induce damage in the same study.[15] | BPA is a confirmed inducer of double-strand breaks; evidence for BPC is lacking in this direct comparison. |
| Aneugenic Potential | Not explicitly reported in this comparative assay. | Shows aneugenic activity (increase in p-H3 positive cells).[15] | BPC demonstrates a clear potential for aneugenicity.[15] |
Expert Interpretation: The available data suggests that simply replacing BPA with BPC is not a straightforward solution to mitigate health risks. While BPC may be a less potent inducer of DNA strand breaks, its significantly higher cytotoxicity and demonstrated aneugenic potential are causes for concern.[15] It is crucial to recognize that for many BPA alternatives, including BPC, comprehensive data on long-term effects like carcinogenicity remains very limited.[2]
Standardized Protocols for Genotoxicity Assessment
To ensure reproducibility and validity, genotoxicity testing must follow standardized and well-validated protocols. Below are methodologies for three cornerstone assays in the field.
The Comet Assay (Single-Cell Gel Electrophoresis)
Principle: This assay measures DNA strand breaks in individual eukaryotic cells. When subjected to an electric field, the damaged DNA (containing fragments and relaxed loops) migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity and length of the tail are proportional to the amount of DNA damage.[17]
Step-by-Step Protocol:
-
Cell Preparation: Expose cells (e.g., HepG2) to various concentrations of the test compound (BPA, BPC) and controls for a defined period (e.g., 24 or 96 hours).[15] Harvest the cells and create a single-cell suspension.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Cell Lysis: Immerse the slides in a cold, high-salt lysis solution (containing detergents like Triton X-100) to dissolve cell and nuclear membranes, leaving behind the DNA as a "nucleoid."
-
DNA Unwinding (Alkaline Version): Place the slides in a horizontal electrophoresis tank filled with a high-pH alkaline buffer. This unwinds the DNA, exposing single-strand breaks and alkali-labile sites.
-
Electrophoresis: Apply a low voltage (e.g., ~25V) for a set time (e.g., 20-30 minutes). The negatively charged DNA fragments will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides with a buffer (e.g., Tris-HCl) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Scoring and Analysis: Visualize the comets using a fluorescence microscope. Use imaging software to quantify the percentage of DNA in the tail, tail length, and tail moment to determine the extent of DNA damage.[17] At least 50-100 randomly selected cells should be scored per experimental point.[15]
Caption: A simplified workflow for the Comet Assay.
In Vitro Micronucleus Assay
Principle: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss/gain). Micronuclei (MNi) are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their frequency is a reliable indicator of chromosomal damage.[18][19]
Step-by-Step Protocol (Following OECD Guideline 487): [19]
-
Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6, or HepG2 cells) and expose them to at least three concentrations of the test article, alongside negative (solvent) and positive controls.[18][20]
-
Exposure Duration: Treatment is typically for a short period (3-6 hours) with and without metabolic activation (S9 fraction), and for a longer period (~1.5-2 normal cell cycles) without S9.[18]
-
Cytokinesis Block (Optional but Recommended): After treatment, add Cytochalasin B to the culture. This inhibits cytokinesis (the final stage of cell division), resulting in binucleated cells. Scoring MNi only in these cells ensures that the damage occurred during the preceding mitosis.[19]
-
Cell Harvesting and Slide Preparation: Harvest the cells, subject them to a mild hypotonic treatment, fix them, and drop them onto clean microscope slides.
-
Staining: Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye such as DAPI.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[18] A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[18]
-
Cytotoxicity Assessment: Concurrently, assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI) or Relative Population Doubling to ensure that the tested concentrations are not excessively toxic.
Caption: Workflow for the In Vitro Micronucleus Assay.
Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with pre-existing mutations in the genes required to synthesize the amino acid histidine.[21] These strains cannot grow on a histidine-deficient medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies. It is a screen for point mutations.[22]
Step-by-Step Protocol:
-
Strain Selection: Use appropriate Salmonella strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) to detect different types of mutations.[22][23]
-
Metabolic Activation: Conduct the test both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing to become active.[21][22]
-
Exposure (Plate Incorporation Method):
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[22]
-
Scoring: Count the number of visible revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the number on the negative (solvent) control plates.[23]
Conclusion and Future Directions
The evaluation of this compound's genotoxicity relative to Bisphenol A reveals a complex and cautionary toxicological profile. While both compounds induce DNA single-strand breaks, they are less potent in this regard than some other analogues.[15] However, BPC distinguishes itself with significantly higher cytotoxicity and clear aneugenic potential, a mechanism of chromosomal damage that warrants serious consideration.[15] Conversely, the evidence for BPC inducing DNA double-strand breaks is less compelling than that for BPA.[15]
This analysis underscores a critical principle in toxicology: "safer" alternatives to controversial chemicals must be evaluated across a comprehensive battery of tests before being widely adopted. The data suggests that BPC is not an inert substitute for BPA and possesses its own distinct genotoxic hazards. Researchers and professionals in drug development and chemical safety must look beyond single endpoints and consider the full spectrum of potential damage. Further studies, particularly in vivo and long-term carcinogenicity bioassays, are essential to fully elucidate the risks associated with human exposure to this compound.
References
- Štampar, M., et al. (2023). Adverse (geno)toxic effects of bisphenol A and its analogues in hepatic 3D cell model. Science of The Total Environment.
- Ikhlas, S., & Usman, A. (2022). Chapter 2: Genotoxicity and Mutagenicity of Bisphenol A. In Bisphenol A: A Multi-modal Endocrine Disruptor. Royal Society of Chemistry.
- Stankiewicz, A., et al. (2022). Genotoxic potential of bisphenol A: A review. Mutation Research/Reviews in Mutation Research.
- Ikhlas, S., & Usman, A. (2022). Chapter 2: Genotoxicity and Mutagenicity of Bisphenol A. Books.
- Ozyurt, A., et al. (2024). Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. Toxicology Research.
- Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
- Lee, S., et al. (2013). Genotoxic potentials and related mechanisms of bisphenol A and other bisphenol compounds: A comparison study employing chicken DT40 cells. Chemosphere.
- Hercog, K., et al. (2019). Genotoxic activity of bisphenol A and its analogues bisphenol S, bisphenol F and bisphenol AF and their mixtures in human hepatocellular carcinoma (HepG2) cells. Archives of Industrial Hygiene and Toxicology.
- Peretz, J., et al. (2016). Bisphenol A-Induced Ovotoxicity Involves DNA Damage Induction to Which the Ovary Mounts a Protective Response Indicated by Increased Expression of Proteins Involved in DNA Repair and Xenobiotic Biotransformation. Toxicological Sciences.
- Mustieles, V., et al. (2020). Bisphenols and Oxidative Stress Biomarkers—Associations Found in Human Studies, Evaluation of Methods Used, and Strengths and Weaknesses of the Biomarkers. International Journal of Molecular Sciences.
- Chen, X., et al. (2016). Bisphenol A affects axonal growth, musculature and motor behavior in developing zebrafish. ResearchGate.
- Wills, J.W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Mutagenesis. Available at: [https://www.semanticscholar.org/paper/Adapting-the-in-vitro-micronucleus-assay-(OECD-No.-Wills-Johnson/7454f02888998126b911765c9540b64d1f50a805]([Link]
- Lee, S., et al. (2013). Genotoxic potentials and related mechanisms of bisphenol A and other bisphenol compounds: A comparison study employing chicken DT40 cells. GreenMedInfo.
- Kandar, S., & Akpinar, G. (2020). Toxicological Evaluation of Bisphenol A and Its Analogues. IntechOpen.
- Atkinson, A., & Roy, D. (1995). In vivo DNA adduct formation by bisphenol A. Environmental and Molecular Mutagenesis.
- Hercog, K., et al. (2019). Genotoxic activity of bisphenol A and its analogues bisphenol S, bisphenol F and bisphenol AF and their mixtures in human hepatocellular carcinoma (HepG2) cells. ResearchGate.
- Pupo, G., et al. (2022). Novel insights into the role of bisphenol A (BPA) in genomic instability. Journal of Molecular Endocrinology.
- Yilmaz, S., et al. (2017). Determining Mutagenic Effect of Nonylphenol and Bisphenol A by Using Ames / Salmonella / Microsome Test. Journal of Applied Biological Sciences.
- Muñoz, B., et al. (2023). Bisphenol A and Its Emergent Substitutes: State of the Art of the Impact of These Plasticizers on Oxidative Stress and Its Role in Vascular Dysfunction. Antioxidants.
- Wang, Y., et al. (2021). Oxidative Stress, Endocrine Disturbance, and Immune Interference in Humans Showed Relationships to Serum Bisphenol Concentrations in a Dense Industrial Area. Environmental Science & Technology.
- Pollock, T. (2021). Oxidative stress from exposure to bisphenol a and its analogues. Liberty University.
- Gassman, N. R. (2017). Induction of oxidative stress by bisphenol A and its pleiotropic effects. Environmental and Molecular Mutagenesis.
- Rodrigues, M. A. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. JoVE.
- Atkinson, A., & Roy, D. (1995). In vivo DNA adduct formation by bisphenol A. Semantic Scholar.
- Gay, M., et al. (2021). Bisphenols induce human genomic damage and modulate HERVs/env expression. Environmental and Molecular Mutagenesis.
- Izzotti, A., et al. (2009). Formation of adducts by bisphenol A, an endocrine disruptor, in DNA in vitro and in liver and mammary tissue of mice. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
- Li, Y., et al. (2018). Low concentration of BPA induces mice spermatocytes apoptosis via GPR30. ResearchGate.
- Ptak, A., et al. (2014). Expression and DNA methylation changes in human breast epithelial cells after bisphenol A (BPA) exposure. Toxicology Letters.
- Pinto, B., et al. (2022). Advancing Endocrine Disruptors via In Vitro Evaluation. International Journal of Molecular Sciences.
- Ghorbani, Z., et al. (2018). The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes. International Journal of Molecular and Cellular Medicine.
- Bleys, A., et al. (2020). Substitution of bisphenol A: a review of the carcinogenicity, reproductive toxicity, and endocrine disruption potential of alternative substances. Archives of Toxicology.
- Fic, A., et al. (2013). Mutagenicity and DNA damage of bisphenol A and its structural analogues in HepG2 cells. Arhiv za higijenu rada i toksikologiju.
- University of California, Davis. (n.d.). The Ames Test. Bio-Rad.
- Lee, S., et al. (2013). Genotoxic potentials and related mechanisms of bisphenol A and other bisphenol compounds: a comparison study employing chicken DT40 cells. Chemosphere.
- Ozyurt, A., et al. (2024). Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. Toxicology Research.
- Ismaili, A., & Pasha, F. (2021). Genotoxicity and Clastogenicity of Bisphenol A. Indian Journal of Forensic Medicine & Toxicology.
- Bienta. (n.d.). Ames Test.
- Ismaili, A., & Pasha, F. (2021). Genotoxicity and Clastogenicity of Bisphenol A. ResearchGate.
- Ghavami, M., et al. (2021). Micronucleus Assay: The State of Art, and Future Directions. Journal of Cellular and Molecular Anesthesia.
- Ji, K., et al. (2016). In vitro profiling of toxicity and endocrine disrupting effects of bisphenol analogues by employing MCF-7 cells and two-hybrid yeast bioassay. Environmental Toxicology.
- Zielińska, M., et al. (2023). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans. International Journal of Molecular Sciences.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Substitution of bisphenol A: a review of the carcinogenicity, reproductive toxicity, and endocrine disruption potential of alternative substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicopublication.com [medicopublication.com]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxic potential of bisphenol A: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bisphenols and Oxidative Stress Biomarkers—Associations Found in Human Studies, Evaluation of Methods Used, and Strengths and Weaknesses of the Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bisphenol A and Its Emergent Substitutes: State of the Art of the Impact of These Plasticizers on Oxidative Stress and Its Role in Vascular Dysfunction | MDPI [mdpi.com]
- 9. In vivo DNA adduct formation by bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo DNA adduct formation by bisphenol A | Semantic Scholar [semanticscholar.org]
- 11. Novel insights into the role of bisphenol A (BPA) in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Adverse (geno)toxic effects of bisphenol A and its analogues in hepatic 3D cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genotoxic activity of bisphenol A and its analogues bisphenol S, bisphenol F and bisphenol AF and their mixtures in human hepatocellular carcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. criver.com [criver.com]
- 19. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 22. jabsonline.org [jabsonline.org]
- 23. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Guide to the Metabolic Fates of Bisphenol C and Its Analogues
For researchers and professionals in drug development and toxicology, a comprehensive understanding of the metabolic pathways of xenobiotics is paramount for assessing their safety and biological impact. This guide provides an in-depth comparison of the metabolic pathways of Bisphenol C (BPC) and its widely studied analogues: Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF). While extensive research has elucidated the metabolic fate of BPA, BPS, and BPF in mammalian systems, data on BPC metabolism is primarily derived from microbial studies. This guide will objectively present the available experimental data, highlighting both the similarities in metabolic activation and detoxification routes and the key differences that may influence their biological activity and persistence.
Introduction to Bisphenols and Their Metabolic Significance
Bisphenols are a class of synthetic compounds with a core structure of two hydroxyphenyl groups. They are extensively used in the production of polycarbonate plastics and epoxy resins, leading to widespread human exposure.[1][2][3] The endocrine-disrupting potential of some bisphenols, particularly their estrogenic activity, has raised significant health concerns.[1][2] The biological activity of bisphenols is intrinsically linked to their metabolism. The body employs a series of enzymatic reactions to transform these compounds, aiming to detoxify and facilitate their excretion. However, in some instances, metabolic activation can lead to the formation of more reactive or potent metabolites.[4][5] Therefore, a comparative analysis of their metabolic pathways is crucial for risk assessment and the development of safer alternatives.
Principal Metabolic Pathways of Bisphenols
The metabolism of bisphenols in mammals primarily proceeds through two phases:
-
Phase I Metabolism: This phase involves the introduction or exposure of functional groups, typically through oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4][6] For bisphenols, this often involves hydroxylation of the aromatic rings.
-
Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous hydrophilic molecules, such as glucuronic acid or sulfate.[7][8][9] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[9][10] Conjugation increases the water solubility of the compounds, thereby promoting their excretion and generally leading to detoxification.[2][7]
Comparative Metabolic Pathways of Bisphenol Analogues
Bisphenol A (BPA)
BPA is the most extensively studied bisphenol, and its metabolic fate is well-characterized.
-
Phase I Metabolism: In humans, BPA undergoes aromatic hydroxylation to form catechol metabolites, such as 3-hydroxy-BPA.[4][11] This reaction is primarily mediated by the CYP2C subfamily of enzymes.[12][13] Further oxidation can lead to the formation of reactive ortho-quinones, like BPA-3,4-quinone, which can form DNA adducts and are considered toxic metabolites.[4]
-
Phase II Metabolism: The predominant metabolic pathway for BPA is glucuronidation.[2][14] The major metabolite found in human blood and urine is BPA-glucuronide.[2][14] Several UGT isoforms, including UGT1A1, UGT1A9, and UGT2B15, are involved in BPA glucuronidation.[15][16][17][18] Sulfation of BPA also occurs, catalyzed by SULTs such as SULT1A1, but it is generally a minor pathway compared to glucuronidation in humans.[19][20] The resulting BPA-sulfate is less active than the parent compound.[21]
Bisphenol F (BPF) and Bisphenol S (BPS)
The metabolism of BPF and BPS is believed to follow similar pathways to BPA, though with some key differences.
-
BPF Metabolism: In vitro studies suggest that BPF metabolism is similar to that of BPA, with glucuronidation being a major detoxification pathway.[7] UGT1A10, an enzyme predominantly found in the intestine, is highly active in BPF glucuronidation.[22] In a pregnancy sheep model, BPF had the fastest clearance rate compared to BPA and BPS.[23]
-
BPS Metabolism: BPS also undergoes glucuronidation, primarily catalyzed by the hepatic enzyme UGT1A9.[22] Toxicokinetic studies in a pregnancy sheep model revealed that BPS has a longer fetal half-life compared to BPA and BPF.[23][24] In rats and mice, BPS is highly conjugated, with total BPS levels being significantly higher than free BPS.[25][26] Studies in rats have shown that after oral administration, the main routes of excretion for BPS are via urine and feces, with urinary metabolites including glucuronide and sulfate conjugates.[27]
This compound (BPC)
Currently, there is a notable lack of data on the metabolism of BPC in mammalian systems. The most comprehensive information available comes from a study on its biotransformation by the biphenyl-degrading bacterium Cupriavidus basilensis.[28][29][30][31] While microbial metabolism can differ significantly from mammalian metabolism, these findings provide the first insights into the potential metabolic fate of BPC.
-
Microbial Biotransformation: In Cupriavidus basilensis, BPC undergoes several transformation pathways:[28][29]
-
Hydroxylation: Formation of ortho-hydroxylated BPC.
-
Ring Fission: Cleavage of the aromatic ring structure.
-
Transamination and Acetylation/Dimerization: Modification of the functional groups.
-
Oxidation of Ring Substituents: Alteration of the groups attached to the phenol rings.
-
It is important to emphasize that these microbial pathways may not be representative of mammalian metabolism. Further research is critically needed to determine the metabolic fate of BPC in humans and other mammals to accurately assess its potential health risks.
Visualizing the Metabolic Pathways
The following diagrams illustrate the known and proposed metabolic pathways of BPA and the microbial biotransformation of BPC.
Caption: Metabolic pathways of Bisphenol A (BPA) in mammals.
Caption: Biotransformation pathways of this compound (BPC) by Cupriavidus basilensis.
Quantitative Comparison of Metabolic Kinetics
The efficiency of metabolic pathways can be compared using kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher Vₘₐₓ indicates a faster metabolic rate. The intrinsic clearance (Vₘₐₓ/Kₘ) is a measure of the overall metabolic efficiency.
| Bisphenol | Enzyme/System | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (Vₘₐₓ/Kₘ) | Reference(s) |
| BPA | Pooled Human Liver Microsomes (Glucuronidation) | 6.39 | 4250 | 665.1 | [15] |
| Recombinant Human UGT2B15 | 8.68 | 873 | 100.6 | [15] | |
| BPS | Not available | Not available | Not available | Not available | |
| BPF | Not available | Not available | Not available | Not available | |
| BPC | Not available | Not available | Not available | Not available |
Note: The table highlights the significant gap in quantitative metabolic data for BPS, BPF, and particularly BPC in mammalian systems.
Experimental Protocols
In Vitro Metabolism Assay Using Liver Microsomes
This protocol provides a generalized workflow for assessing the metabolic stability of bisphenols in liver microsomes.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add the bisphenol test compound at a final concentration relevant to expected exposure levels.
-
Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
-
Initiation of the Reaction:
-
Start the metabolic reaction by adding the cofactor, NADPH (for Phase I) or UDPGA (for Phase II glucuronidation) or PAPS (for Phase II sulfation).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately stop the reaction in the collected aliquots by adding a quenching solution, such as ice-cold acetonitrile, which also serves to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new tube.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound over time and identify and quantify the metabolites formed.
-
LC-MS/MS Analysis of Bisphenols and Their Metabolites
This protocol outlines a general procedure for the simultaneous quantification of bisphenols and their metabolites.[13][32]
-
Sample Preparation:
-
For biological samples like plasma or urine, a sample clean-up and extraction step is often necessary. Solid-phase extraction (SPE) is a common technique used for this purpose.
-
For in vitro samples, protein precipitation followed by centrifugation is typically sufficient.
-
-
Chromatographic Separation:
-
Inject the prepared sample into a liquid chromatography (LC) system.
-
Use a suitable column, such as a C18 reversed-phase column, to separate the parent bisphenols from their more polar metabolites.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium hydroxide) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, often operated in negative ion mode for bisphenols.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting specific precursor-to-product ion transitions for each analyte and internal standard, which provides high selectivity and sensitivity.
-
-
Quantification:
-
Use isotopically labeled internal standards (e.g., d₆-BPA) to correct for matrix effects and variations in instrument response.
-
Generate a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.
-
Experimental Workflow Visualization
Caption: A generalized experimental workflow for studying bisphenol metabolism.
Conclusion and Future Directions
The metabolic pathways of BPA, BPF, and BPS in mammalian systems are primarily characterized by Phase I hydroxylation and Phase II conjugation, with glucuronidation being the major detoxification route. These pathways effectively reduce the estrogenic activity of the parent compounds and facilitate their excretion. However, the formation of reactive intermediates during Phase I metabolism of BPA highlights a potential for metabolic activation and toxicity.
A significant knowledge gap exists regarding the metabolic fate of this compound in mammalian systems. The available data from microbial biotransformation studies suggest that BPC can be metabolized through various pathways, including hydroxylation and ring fission. While informative, these findings cannot be directly extrapolated to humans.
For a comprehensive risk assessment and to ensure the safety of BPA alternatives, future research should prioritize:
-
In vitro and in vivo studies on the metabolism of BPC in mammalian models: This is essential to identify the relevant metabolic pathways, the enzymes involved, and the potential for the formation of bioactive or toxic metabolites.
-
Quantitative analysis of the metabolic kinetics of BPC and other less-studied analogues: Determining the Kₘ, Vₘₐₓ, and intrinsic clearance values will allow for a more direct comparison of their metabolic efficiencies and potential for bioaccumulation.
-
Head-to-head comparative studies: Designing experiments that directly compare the metabolism of multiple bisphenol analogues under identical conditions will provide the most robust data for evaluating their relative safety.
By addressing these research needs, the scientific community can build a more complete understanding of the metabolic fates of bisphenol analogues, which is critical for protecting human health and guiding the development of safer industrial chemicals.
References
- Bégin, F., & Sleno, L. (2020). Simultaneous Quantification of Bisphenol A, Its Glucuronide Metabolite, and Commercial Alternatives by LC-MS/MS for In Vitro Skin Absorption Studies. Journal of Analytical Toxicology, 45(2), 155-164. [Link]
- Taylor, J. A., et al. (2011). The Pharmacokinetics of BPA: Similarities in Human and Animal Metabolism Suggest Higher Exposure than Thought. Environmental Health Perspectives, 119(4), 422-430. [Link]
- Restek Corporation. (n.d.). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. [Link]
- Yoshihara, S., et al. (2014). Weak activity of UDP-glucuronosyltransferase toward Bisphenol analogs in mouse perinatal development. Journal of Toxicological Sciences, 39(4), 629-635. [Link]
- Lacorte, S., et al. (2021). A new LC/MS method for specific determination of human systemic exposure to bisphenol A, F and S through their metabolites: Application to cord blood samples.
- Gramec Skledar, D., & Peterlin Mašič, L. (2018). Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters. Environmental Health Perspectives, 126(7), 077003. [Link]
- De Groot, M. J., et al. (2023). Biotransformation of Bisphenol by Human Cytochrome P450 2C9 Enzymes: A Density Functional Theory Study. Inorganic Chemistry, 62(6), 2536-2551. [Link]
- De Groot, M. J., et al. (2023). Biotransformation of Bisphenol by Human Cytochrome P450 2C9 Enzymes: A Density Functional Theory Study.
- Vandentorren, S., et al. (2015). Development and validation of an LC-MS/MS method for simultaneous quantitative analysis of free and conjugated bisphenol A in human urine.
- Völkel, W., et al. (2002). Metabolism and kinetics of bisphenol a in humans at low doses following oral administration. Chemical Research in Toxicology, 15(10), 1281-1287. [Link]
- Völkel, W., et al. (2002). Metabolism and Kinetics of Bisphenol A in Humans at Low Doses Following Oral Administration.
- Gramec Skledar, D., & Peterlin Mašič, L. (2018). Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters.
- Di Donato, M., et al. (2019). A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues.
- Kester, M. H. A., et al. (2000). Cytosolic sulfotransferases in endocrine disruption. Essays in Biochemistry, 35, 47-59. [Link]
- Schlüter, R., et al. (2020). Biotransformation of bisphenol A analogues by the biphenyl-degrading bacterium Cupriavidus basilensis - a structure-biotransformation relationship.
- De Groot, M. J., et al. (2023). Biotransformation of Bisphenol by Human Cytochrome P450 2C9 Enzymes: A Density Functional Theory Study. PubMed. [Link]
- Yalcin, E. B., et al. (2018). Bisphenol A sulfonation is impaired in metabolic and liver disease.
- Ousji, O., et al. (2020). Comprehensive In Vitro Metabolism Study of Bisphenol A Using Liquid Chromatography-High Resolution Tandem Mass Spectrometry.
- Schlüter, R., et al. (2020). Biotransformation of bisphenol A analogues by the biphenyl-degrading bacterium Cupriavidus basilensis. PubMed. [Link]
- Kester, M. H. A., et al. (2000). Potent Inhibition of Estrogen Sulfotransferase by Hydroxylated Metabolites of Polyhalogenated Aromatic Hydrocarbons Reveals Alternative Mechanism for Estrogenic Activity of Endocrine Disrupters. The Journal of Clinical Endocrinology & Metabolism, 85(9), 3397-3401. [Link]
- Pan, W., et al. (2024). Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA.
- Nishikawa, M., et al. (2010). Research. Placenta, 31(7), 628-634. [Link]
- Gingrich, J., et al. (2019). Toxicokinetics of bisphenol A, bisphenol S, and bisphenol F in a pregnancy sheep model. Chemosphere, 220, 185-194. [Link]
- Pan, W., et al. (2024). Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA.
- Beyer, D., et al. (2017). In vitro percutaneous absorption and metabolism of Bisphenol A (BPA) through fresh human skin.
- De Groef, S., et al. (2023). Screening of Metabolism-Disrupting Chemicals on Pancreatic α-Cells Using In Vitro Methods. MDPI. [Link]
- Ousji, O., et al. (2020). Comprehensive In Vitro Metabolism Study of Bisphenol A Using Liquid Chromatography-High Resolution Tandem Mass Spectrometry. PubMed. [Link]
- Waidyanatha, S., et al. (2020).
- Hanioka, N., et al. (2012). Bisphenol-A glucuronidation in human liver and breast: Identification of UDP-glucuronosyltransferases (UGTs) and influence of genetic polymorphisms.
- Miyakoda, H., et al. (1999). High sulfotransferase activity for phenolic aromatic odorants present in the mouse olfactory organ. PubMed. [Link]
- Gayrard, V., et al. (2020). Comparative toxicokinetics of bisphenol S and bisphenol AF in male rats and mice following repeated exposure via feed.
- Gingrich, J., et al. (2019). Toxicokinetics of bisphenol A, bisphenol S, and bisphenol F in a pregnancy sheep model.
- Hanioka, N., et al. (2008).
- Waidyanatha, S., et al. (2020). Comparative toxicokinetics of bisphenol S and bisphenol AF in male rats and mice following repeated exposure via feed. Taylor & Francis Online. [Link]
- Waidyanatha, S., et al. (2018).
- Hanioka, N., et al. (2020). Comprehensive In Vitro Metabolism Study of Bisphenol A Using Liquid Chromatography-High Resolution Tandem Mass Spectrometry.
- Zühlke, M. K., et al. (2017). Biotransformation and reduction of estrogenicity of bisphenol A by the biphenyl-degrading Cupriavidus basilensis. PubMed. [Link]
- Beyer, D., et al. (2017). In vitro percutaneous absorption and metabolism of Bisphenol A (BPA) through fresh human skin. PubMed. [Link]
- Zühlke, M. K., et al. (2017). Biotransformation and reduction of estrogenicity of bisphenol A by the biphenyl-degrading Cupriavidus basilensis.
- Vandenberg, L. N., et al. (2014). A round robin approach to the analysis of bisphenol a (BPA) in human blood samples.
Sources
- 1. Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters: Comparing the Pharmacokinetic Behavior of BPA with Its Substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and kinetics of bisphenol a in humans at low doses following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of Bisphenol by Human Cytochrome P450 2C9 Enzymes: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation of Bisphenol by Human Cytochrome P450 2C9 Enzymes: A Density Functional Theory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphenol-A glucuronidation in human liver and breast: Identification of UDP-glucuronosyltransferases (UGTs) and influence of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Pharmacokinetics of BPA: Similarities in Human and Animal Metabolism Suggest Higher Exposure than Thought - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [discover.restek.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Human UDP-glucuronosyltransferase isoforms involved in bisphenol A glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vitro percutaneous absorption and metabolism of Bisphenol A (BPA) through fresh human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bisphenol A sulfonation is impaired in metabolic and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. portlandpress.com [portlandpress.com]
- 19. High sulfotransferase activity for phenolic aromatic odorants present in the mouse olfactory organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Toxicokinetics of bisphenol A, bisphenol S, and bisphenol F in a pregnancy sheep model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toxicokinetics of bisphenol A, bisphenol S, and bisphenol F in a pregnancy sheep model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative toxicokinetics of bisphenol S and bisphenol AF in male rats and mice following repeated exposure via feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Disposition and metabolism of the bisphenol analogue, bisphenol S, in Harlan Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Biotransformation of bisphenol A analogues by the biphenyl-degrading bacterium Cupriavidusbasilensis - a structure-biotransformation relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Biotransformation and reduction of estrogenicity of bisphenol A by the biphenyl-degrading Cupriavidus basilensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. library.dphen1.com [library.dphen1.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bisphenol C
This guide provides an in-depth, procedural framework for the safe handling and disposal of Bisphenol C (BPC) within a laboratory environment. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical principles and regulatory mandates that govern safe laboratory practices. Our objective is to ensure that every step, from waste generation to final disposal, is conducted with the highest degree of scientific integrity and safety, protecting both laboratory personnel and the environment.
This compound, a chlorinated phenol compound, presents unique disposal challenges due to its chemical properties and potential environmental impact. Unlike non-halogenated compounds, BPC requires a specific waste stream to mitigate the formation of hazardous byproducts during degradation and to comply with stringent environmental regulations. This guide provides the essential, immediate safety and logistical information necessary for its proper management.
Section 1: Hazard Profile and Regulatory Imperative
Understanding the specific hazards of this compound is fundamental to appreciating the necessity of meticulous disposal procedures. BPC is not only a chemical irritant but also poses a significant environmental threat if improperly managed.
1.1. Chemical and Toxicological Hazards this compound can cause skin and serious eye irritation.[1] As a finely divided solid, it can form dust, which presents an inhalation hazard.[2] Like other bisphenols, there is a broader concern regarding endocrine-disrupting activities, which necessitates minimizing environmental release.[3][4][5]
1.2. Environmental Hazards & Classification BPC is classified as a substance that must not be allowed to enter drains, as discharge into the environment must be avoided.[1] As a chlorinated phenol, it falls under the category of halogenated organic compounds .[6][7] This classification is critical because mixed halogenated and non-halogenated waste streams are treated as halogenated, significantly increasing disposal costs and complexity.[8] Improper disposal can lead to the contamination of water sources, harming aquatic life.[9][10][11]
1.3. Regulatory Framework In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[12][13] These regulations mandate the proper identification, segregation, storage, and disposal of hazardous waste to protect public health and the environment.[12][14] Academic and research laboratories often operate under specific guidelines, such as the alternative requirements outlined in 40 CFR Part 262, Subpart K, which allows for management within the laboratory for up to twelve months before removal.[15]
| Hazard Classification | Description | Primary Concern |
| Health Hazard | Causes skin irritation and serious eye damage.[1] Avoid formation of dust and aerosols.[1] | Direct exposure to laboratory personnel during handling and disposal. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[3][16] | Contamination of water systems and long-term ecological damage. |
| Waste Classification | Halogenated Organic Compound.[8][17] | Requires segregation from non-halogenated waste for proper disposal (incineration). |
Table 1: Summary of this compound Hazards and Classifications.
Section 2: Procedural Guide for BPC Waste Management
This section provides a step-by-step protocol for the safe collection, storage, and disposal of BPC waste generated in a laboratory setting.
2.1. Required Personal Protective Equipment (PPE) Before handling BPC in any form, including waste, ensure the following PPE is worn to prevent direct contact:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Protective Gloves: Use chemically impermeable gloves (e.g., nitrile or neoprene).[1][18]
-
Protective Clothing: A fully buttoned lab coat is mandatory. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.[19][20]
-
Respiratory Protection: If there is a risk of aerosol or dust formation, especially during spill cleanup or handling of solid BPC, work must be performed in a chemical fume hood or with appropriate respiratory protection.[1][21]
2.2. Step-by-Step Waste Collection and Segregation
Step 1: Designate a Waste Collection Point
-
All work with BPC should be performed in a designated area, such as a chemical fume hood.[19][21]
-
Establish a specific Satellite Accumulation Area (SAA) within the laboratory for BPC waste. This area must be at or near the point of generation and under the control of the laboratory personnel.[22]
Step 2: Segregate BPC Waste
-
Crucial Directive: this compound waste is a halogenated organic waste . It must never be mixed with non-halogenated organic solvents or aqueous waste.[7][8]
-
Solid Waste: Collect all items with trace contamination, such as used pipette tips, empty vials, and contaminated gloves, in a dedicated, sealable container (e.g., a puncture-proof plastic container or a lined cardboard box).[20][21]
-
Liquid Waste: Collect unused BPC solutions or reaction mixtures containing BPC in a separate, designated hazardous waste container.[18] Do not pour any BPC-containing solution down the drain.[9][23]
-
Aqueous Rinsate: Water used for rinsing glassware contaminated with BPC should be collected as hazardous waste, as it can contain residual phenol.[9]
Step 3: Containerization and Labeling
-
Container Choice: Use a container that is chemically compatible with BPC, in good condition, and has a secure, threaded cap to prevent leaks.[14][17]
-
Labeling: The moment the first drop of waste is added, the container must be labeled. The label must clearly state:
-
Keep the waste container closed at all times except when actively adding waste.[17][25]
Step 4: On-Site Storage and Disposal Request
-
Store the sealed and labeled BPC waste container in your designated SAA, away from incompatible materials like strong acids and oxidizing agents.[19]
-
Store containers below eye level and use secondary containment (such as a tray) to catch any potential leaks.[19][22]
-
Once the container is nearly full (e.g., 90%), or before the accumulation time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) office or licensed hazardous waste contractor to schedule a pickup.[24]
BPC Waste Management Workflow
Caption: Workflow for the safe management of this compound waste.
Section 3: Emergency Procedures for BPC Spills
In the event of a this compound spill, a swift and correct response is critical to ensure safety.
-
Evacuate and Ventilate: Alert others in the area immediately. Evacuate non-essential personnel and ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.[1][18]
-
Don PPE: Before addressing the spill, put on the full PPE detailed in Section 2.1.
-
Contain the Spill: Prevent the spill from spreading. For liquid spills, use an absorbent material like sand, vermiculite, or a commercial spill pad to absorb the material.[9][18] For solid spills, carefully sweep or collect the material, avoiding the creation of dust.[1]
-
Collect and Dispose: Carefully place all contaminated absorbent materials and collected BPC into a designated hazardous waste container.[18] This container must be sealed, labeled as "Hazardous Waste - this compound Spill Debris," and disposed of according to the protocol in Section 2.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water or another appropriate decontamination solution recommended by your institution's EHS department.[19]
-
Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policy.
Section 4: Final Disposal Causality
The ultimate disposal of this compound waste is determined by its chemical structure. As a halogenated organic compound, BPC cannot be landfilled or disposed of via methods suitable for non-halogenated waste.[8] The required method is high-temperature incineration at a licensed chemical disposal facility.[9][26] This process is necessary to completely destroy the chlorinated phenol molecule, preventing its release into the environment. The high temperatures and specialized scrubbers in these facilities are designed to manage hazardous combustion byproducts, such as hydrogen chloride (HCl), that can form during the thermal decomposition of chlorinated compounds.[27]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, scientific integrity, and environmental stewardship.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. Source
- How Do You Dispose Of Phenol Safely? Chemistry For Everyone. YouTube. Source
- Chlorophenols (EHC 93, 1989). Inchem.org. Source
- Phenol SOP. Cornell University Environment, Health and Safety. Source
- OESO Phenol Guideline. Duke University Safety. Source
- This compound - Safety D
- How can I dispose phenol?
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United St
- Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. Source
- Laboratory Environmental Sample Disposal Inform
- Mechanism of Thermal Decomposition of this compound Polycarbonate: N
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Source
- SAFETY DATA SHEET - 4,4'-Isopropylidenediphenol. Source
- Laboratory Waste Management Guidelines. Source
- Bisphenols.
- Bisphenols—A Threat to the Natural Environment. PMC - PubMed Central. Source
- Organic Solvent Waste Disposal. Safety & Risk Services. Source
- SAFETY DATA SHEET - 4,4'-Isopropylidenediphenol. Thermo Fisher Scientific. Source
- Regulations for Hazardous Waste Generated at Academic Labor
- Toxicological Profile for Chlorophenols. CDC. Source
- SAFETY DATA SHEET - Phenol, 4,4'-(1-methylethylidene)
- Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. Source
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- 7.2 Organic Solvents. Cornell University Environment, Health and Safety. Source
- hazardous waste segreg
- SAFETY DATA SHEET - Bisphenol A. Sigma-Aldrich. Source
- This compound | C17H20O2 | CID 6620. PubChem - NIH. Source
- Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. Source
- Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH. Source
- A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans. MDPI. Source
- Bisphenol A. Wikipedia. Source
- Efficient removal of bisphenol pollutants on imine-based covalent organic frameworks: adsorption behavior and mechanism. RSC Publishing. Source
- Toxic Chemistry: Bisphenol A: Environment & Health. GreenSpec. Source
- How to Ensure Safe Chemical Waste Disposal in Labor
- Occup
- Proper Disposal Procedures for Bisphenol B. Benchchem. Source
- Handling, Storage and Disposal of BPA. How do we do it safely? Source
- Research Progress of Methods for Degrad
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Source
- Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). Source
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Source
- Management of Waste. In Prudent Practices in the Laboratory.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Handling, Storage and Disposal of BPA. How do we do it safely? - Hazox Compliance Solutions [hazoxinc.com]
- 3. fishersci.com [fishersci.com]
- 4. Bisphenols — Collaborative for Health & Environment [healthandenvironment.org]
- 5. greenspec.co.uk [greenspec.co.uk]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. youtube.com [youtube.com]
- 10. Bisphenols—A Threat to the Natural Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. saltworkstech.com [saltworkstech.com]
- 12. needle.tube [needle.tube]
- 13. urgent.supply [urgent.supply]
- 14. danielshealth.com [danielshealth.com]
- 15. epa.gov [epa.gov]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 19. safety.duke.edu [safety.duke.edu]
- 20. ehs.yale.edu [ehs.yale.edu]
- 21. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 22. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. odu.edu [odu.edu]
- 26. researchgate.net [researchgate.net]
- 27. fire.tc.faa.gov [fire.tc.faa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
